molecular formula C49H74N14O13 B570984 Allatostatin II CAS No. 123338-11-4

Allatostatin II

Katalognummer: B570984
CAS-Nummer: 123338-11-4
Molekulargewicht: 1067.216
InChI-Schlüssel: WGQGYYOXEWOITJ-FNZUBJHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Allatostatin II is a useful research compound. Its molecular formula is C49H74N14O13 and its molecular weight is 1067.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)/t28-,32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGYYOXEWOITJ-KHLMYIKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74N14O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1067.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery of Allatostatin II in Diploptera punctata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the historical discovery, isolation, characterization, and functional analysis of Allatostatin II (AST-II), also known as Allatostatin B2 (ASB2), in the viviparous cockroach, Diploptera punctata. This document is intended for researchers, scientists, and professionals in the fields of insect endocrinology, neuropeptide biology, and drug development. It details the experimental methodologies employed, presents quantitative data on the peptide's biological activity, and illustrates the key workflows and signaling pathways involved.

Introduction

The regulation of juvenile hormone (JH) biosynthesis is a critical process in insect development, reproduction, and metamorphosis.[1][2] In the cockroach Diploptera punctata, a key family of neuropeptides known as allatostatins acts as potent inhibitors of JH synthesis in the corpora allata (CA).[3][4] This guide focuses on the discovery and characterization of a second type of allatostatin, this compound (AST-II or ASB2), an octadecapeptide that plays a significant role in this regulatory process.[5]

Discovery and Primary Structure of this compound (ASB2)

The initial efforts to isolate and identify inhibitors of JH synthesis from the brains of D. punctata led to the characterization of a family of type A allatostatins (ASA).[3] However, it was observed that a significant portion of the allatostatic activity in crude brain extracts was attributable to a higher molecular weight fraction.[5] This led to the targeted isolation and sequencing of a novel peptide, designated Allatostatin B2 (ASB2), to signify it as the second type of allatostatin discovered.[5]

The primary structure of ASB2 was determined to be an octadecapeptide amide with the following sequence:[5]

Ala-Tyr-Ser-Tyr-Val-Ser-Glu-Tyr-Lys-Arg-Leu-Pro-Val-Tyr-Asn-Phe-Gly-Leu-NH₂ [5]

Quantitative Biological Activity of this compound

The primary biological function of ASB2 is the potent inhibition of juvenile hormone synthesis in the corpora allata of D. punctata. The inhibitory activity has been quantified through in vitro radiochemical assays, with the key findings summarized in the tables below.

Table 1: Inhibitory Concentration (IC₅₀) of ASB2 on Juvenile Hormone Synthesis
Allatostatin TypeAge/Stage of D. punctataIC₅₀ (nM)Reference
ASB2 (AST-II)Day 10 females0.31[5]
ASB2-(11-18) fragmentDay 10 females48[5]
ASA1 (Type A)Day 10 females~0.31[5]

Note: ASA1 is a type A allatostatin provided for comparison.

Table 2: Comparative Activity of ASB2 and ASA1
ConditionRelative ActivityReference
Early vitellogenesis (Day 2 females)ASB2 is over twice as active as ASA1[5]
Day 10 femalesASB2 and ASA1 are equally effective[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound in Diploptera punctata.

Peptide Extraction and Purification

The isolation of ASB2 from the brain-retrocerebral complexes of D. punctata involved a multi-step purification process.

Experimental Workflow for ASB2 Purification

G cluster_extraction Tissue Extraction cluster_purification Purification Steps cluster_analysis Analysis start Brain-retrocerebral complexes from D. punctata homogenization Homogenization in acidic methanol start->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Collect supernatant centrifugation1->supernatant1 sep_pak C18 Sep-Pak Cartridge Chromatography supernatant1->sep_pak diol_sep_pak Diol Sep-Pak Cartridge Chromatography (Separates Type A and B) sep_pak->diol_sep_pak bioassay In vitro JH Synthesis Bioassay (to track activity) diol_sep_pak->bioassay rp_hplc1 Reverse-Phase HPLC (RP-HPLC) 1 (C18 column) rp_hplc1->bioassay rp_hplc2 RP-HPLC 2 (RP8 column) rp_hplc2->bioassay sequencing Tandem Mass Spectrometry Sequencing rp_hplc2->sequencing bioassay->rp_hplc1 bioassay->rp_hplc2

Caption: Workflow for the extraction and purification of this compound.

  • Tissue Dissection and Extraction: Brains with attached corpora cardiaca and corpora allata (retrocerebral complexes) were dissected from adult female D. punctata. The tissues were homogenized in acidic methanol.

  • Solid-Phase Extraction: The homogenate was centrifuged, and the supernatant was passed through a C18 Sep-Pak cartridge to capture the peptides.

  • Separation of Allatostatin Types: The eluate from the C18 cartridge was further fractionated using a diol Sep-Pak cartridge, which effectively separated the type A allatostatins from the more polar type B allatostatins.[5]

  • High-Performance Liquid Chromatography (HPLC):

    • First Dimension (C18): The bioactive fraction containing type B allatostatins was subjected to reverse-phase HPLC on a C18 column. A gradient of 10-50% acetonitrile (B52724) in 0.1% trifluoroacetic acid was used for elution.[5]

    • Second Dimension (RP8): Further purification was achieved on a reverse-phase RP8 column with a shallower acetonitrile gradient (e.g., 20.25-24%).[5]

  • Bioassay-Guided Fractionation: At each stage of purification, fractions were tested for their ability to inhibit JH synthesis in an in vitro bioassay to identify the active fractions for further purification.

In Vitro Radiochemical Assay for Juvenile Hormone Synthesis

This bioassay is the cornerstone for assessing the biological activity of allatostatins.

Experimental Workflow for In Vitro JH Synthesis Assay

G start Dissect corpora allata (CA) from D. punctata incubation Incubate CA in TC199 medium with [methyl-3H]methionine and test peptide (ASB2) start->incubation extraction Extract JH with isooctane incubation->extraction scintillation Quantify radioactivity by liquid scintillation counting extraction->scintillation calculation Calculate rate of JH synthesis (fmol/gland/hour) scintillation->calculation

Caption: Workflow for the in vitro radiochemical assay of JH synthesis.

  • Gland Dissection: Corpora allata were dissected from female D. punctata at a specific age (e.g., day 2 or day 10 of adulthood).

  • Incubation: Individual pairs of glands were incubated in a culture medium (e.g., TC199) containing a radiolabeled precursor of JH, [methyl-³H]methionine. The test substance (e.g., purified ASB2 fractions or synthetic ASB2) was added to the incubation medium.

  • Extraction: After a 3-hour incubation period, the newly synthesized, radiolabeled JH was extracted from the medium using an organic solvent such as isooctane.

  • Quantification: The amount of radiolabeled JH was quantified using liquid scintillation counting.

  • Data Analysis: The rate of JH synthesis was calculated and expressed as femtomoles per gland per hour. The inhibitory effect of the test substance was determined by comparing the rate of JH synthesis in its presence to that of a control incubation without the substance.

Peptide Sequencing by Tandem Mass Spectrometry

The primary amino acid sequence of ASB2 was elucidated using tandem mass spectrometry (MS/MS).

Logical Flow of Peptide Sequencing

G sample Purified ASB2 sample ionization Electrospray Ionization (ESI) to generate protonated molecular ions [M+H]+ sample->ionization ms1 Mass Analyzer 1: Selects precursor ion of ASB2 ionization->ms1 fragmentation Collision-Induced Dissociation (CID): Fragment precursor ion ms1->fragmentation ms2 Mass Analyzer 2: Separates and detects fragment ions fragmentation->ms2 spectrum Generate MS/MS spectrum ms2->spectrum interpretation Interpret fragment ion series (b and y ions) to deduce amino acid sequence spectrum->interpretation

Caption: Logical flow diagram for peptide sequencing by tandem mass spectrometry.

  • Sample Introduction and Ionization: The purified ASB2 peptide was introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI), to generate protonated molecular ions.

  • Precursor Ion Selection: In the first stage of mass analysis (MS1), the protonated molecular ion of ASB2 was selectively isolated.

  • Fragmentation: The selected precursor ion was then subjected to fragmentation, commonly through collision-induced dissociation (CID), where the ion collides with an inert gas, causing it to break at the peptide bonds.

  • Fragment Ion Analysis: The resulting fragment ions were analyzed in the second stage of mass analysis (MS2), generating a tandem mass spectrum.

  • Sequence Determination: The amino acid sequence was deduced by analyzing the mass differences between the peaks in the fragment ion series (primarily b- and y-ions).

This compound Signaling Pathway

Allatostatins, including ASB2, exert their inhibitory effect on JH synthesis by binding to specific receptors on the surface of corpora allata cells. The current understanding of the signaling pathway is as follows:

This compound Signaling Pathway in Corpora Allata

G cluster_ec Extracellular Space cluster_mem Cell Membrane cluster_ic Intracellular Space ASB2 This compound (ASB2) Receptor Allatostatin Receptor (G-protein coupled receptor) ASB2->Receptor Binding G_protein G-protein Receptor->G_protein Activation Effector Effector Enzyme(s) (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger(s) (e.g., cAMP) Effector->Second_Messenger Altered Production Second_Messenger->Inhibition JH_Pathway Juvenile Hormone Biosynthetic Pathway (before mevalonate (B85504) kinase) Inhibition->JH_Pathway Inhibition

Caption: Proposed signaling pathway for this compound in corpora allata cells.

  • Receptor Binding: ASB2 binds to a specific G-protein coupled receptor (GPCR) on the membrane of a corpus allatum cell.[1] Evidence suggests the existence of at least two types of allatostatin receptors in D. punctata.[6]

  • G-Protein Activation: Ligand binding activates an associated intracellular G-protein.

  • Second Messenger Modulation: The activated G-protein modulates the activity of effector enzymes, leading to a change in the concentration of intracellular second messengers (e.g., a decrease in cyclic AMP).

  • Inhibition of JH Synthesis: The altered second messenger levels initiate a signaling cascade that ultimately inhibits one or more early steps in the JH biosynthetic pathway, prior to the formation of mevalonate.[5]

Conclusion and Future Directions

The discovery of this compound in Diploptera punctata was a significant advancement in the field of insect endocrinology, revealing a new class of potent inhibitors of juvenile hormone synthesis.[5] The detailed methodologies outlined in this guide provide a foundation for further research into the precise molecular mechanisms of allatostatin action. Future research should focus on the definitive characterization of the allatostatin receptor subtypes, the elucidation of the complete intracellular signaling cascade, and the potential for developing allatostatin analogs as novel insect pest management agents.

References

A Technical Guide to the Primary Amino Acid Sequence of Allatostatin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary amino acid sequence of Allatostatin II, a neuropeptide inhibitor of juvenile hormone synthesis in insects. The document details its biochemical properties, the experimental protocols for its isolation and characterization, its biological activity, and its signaling pathway. This information is crucial for researchers in the fields of insect physiology, pest management, and the development of novel insecticides.

Primary Amino Acid Sequence and Physicochemical Properties

This compound belongs to the Allatostatin A (AST-A) family of neuropeptides, first isolated from the cockroach Diploptera punctata.[1][2][3] These peptides are characterized by a conserved C-terminal motif, Y/FXFGL-amide.[4][5] The primary amino acid sequence of this compound is a decapeptide with an amidated C-terminus.

Table 1: Primary Amino Acid Sequence and Properties of this compound

PropertyValueReference
Sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂[3]
Abbreviation GDGRLYAFGL-NH₂[6]
Molecular Formula C₄₉H₇₄N₁₄O₁₃[6]
Source Organism Diploptera punctata (Cockroach)[1][2][3]

For comparative analysis, the sequences of other allatostatins isolated from Diploptera punctata are provided below.

Table 2: Primary Amino Acid Sequences of Diploptera punctata Allatostatins I, III, and IV

AllatostatinSequenceLengthReference
Allatostatin I Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH₂13[3]
Allatostatin III Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂9[3]
Allatostatin IV Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH₂8[3]

Experimental Protocols

Purification and Sequencing of Native this compound

The isolation and sequencing of this compound from its natural source involves a multi-step process combining tissue extraction and chromatographic separation followed by amino acid sequence analysis.

2.1.1. Brain Extraction

  • Brains from virgin female Diploptera punctata are dissected and collected.

  • The collected brain tissue is homogenized in an appropriate extraction buffer (e.g., saline solution).

  • The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the neuropeptides is collected for further purification.[4]

2.1.2. High-Performance Liquid Chromatography (HPLC) Purification

A multi-step HPLC protocol is employed to purify this compound from the crude brain extract.[4][7][8]

  • Initial Separation (Reverse-Phase C18 Column):

    • The crude extract is injected onto a reverse-phase C18 HPLC column.

    • A linear gradient of acetonitrile (B52724) (ACN) in 0.1% trifluoroacetic acid (TFA) is used for elution. For example, a gradient of 10-60% ACN over 60 minutes at a flow rate of 1 ml/min can be used.[4]

    • Fractions are collected and assayed for allatostatic activity (see section 2.3).

  • Secondary and Tertiary Separations:

    • Active fractions from the initial separation are pooled and subjected to further rounds of HPLC on the same or a different column (e.g., a C8 column).[4]

    • Shallower acetonitrile gradients are used in subsequent steps to achieve higher resolution and purification to homogeneity.[4]

    • The UV absorbance of the eluate is monitored at 220 nm to detect peptides.[4]

2.1.3. Sequence Analysis

The primary amino acid sequence of the purified peptide is determined by automated Edman degradation using a gas-phase or pulsed liquid-phase sequencer.[4] This method sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified by HPLC.

Solid-Phase Peptide Synthesis of this compound

Synthetic this compound is essential for confirming the biological activity of the native peptide and for further structure-activity relationship studies. The standard method for this is Solid-Phase Peptide Synthesis (SPPS).[9][10][11]

  • Resin Preparation: A suitable solid support, such as Rink Amide resin for C-terminally amidated peptides, is swelled in a solvent like N,N-dimethylformamide (DMF).[9]

  • Amino Acid Coupling:

    • The C-terminal amino acid (Leucine), with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.

    • The Fmoc protecting group is removed using a mild base, typically a solution of piperidine (B6355638) in DMF.[9]

    • The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU) and added to the resin to form a peptide bond.[9]

    • This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Gly, Phe, Ala, Tyr, Leu, Arg, Gly, Asp, Gly).

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[9]

  • Purification: The crude synthetic peptide is purified by reverse-phase HPLC.

  • Verification: The identity and purity of the synthetic peptide are confirmed by mass spectrometry.

In Vitro Bioassay for Allatostatin Activity

The biological activity of this compound is determined by its ability to inhibit the synthesis of juvenile hormone (JH) by the corpora allata (CA) in vitro.[12][13][14]

  • Corpora Allata Dissection: The corpora allata are dissected from virgin female Diploptera punctata.

  • Incubation: Individual pairs of corpora allata are incubated in a suitable culture medium.

  • Radiolabeling: The medium is supplemented with a radiolabeled precursor of juvenile hormone, such as L-[methyl-¹⁴C]methionine.

  • Treatment: The corpora allata are incubated with varying concentrations of this compound. Control glands are incubated in medium without the peptide.

  • Extraction and Quantification: After incubation, the radiolabeled juvenile hormone synthesized and released into the medium is extracted with an organic solvent. The amount of radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The rate of juvenile hormone synthesis is calculated, and the inhibitory effect of this compound is expressed as the concentration required for 50% inhibition (IC₅₀).

Table 3: Biological Activity of Diploptera punctata Allatostatins

AllatostatinConcentration for >40% Inhibition of JH SynthesisReference
Allatostatin I 10⁻⁹ M[3]
This compound 10⁻⁸ M[3]
Allatostatin III 7 x 10⁻⁷ M[3]
Allatostatin IV 10⁻⁸ M[3]

Signaling Pathway

Allatostatin A peptides, including this compound, exert their biological effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as the endocrine cells of the corpora allata.[5][6] These receptors are homologous to mammalian galanin and somatostatin (B550006) receptors.[1]

Allatostatin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allatostatin_II This compound AST_R Allatostatin A Receptor (GPCR) Allatostatin_II->AST_R Binding G_protein G-protein (αβγ) AST_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation JH_synthesis_enzymes Juvenile Hormone Synthesis Enzymes PKA->JH_synthesis_enzymes Phosphorylation (leading to inhibition) Inhibition Inhibition of JH Synthesis JH_synthesis_enzymes->Inhibition

This compound Signaling Pathway

Workflow for this compound Characterization

Allatostatin_II_Workflow A Brain Dissection (Diploptera punctata) B Crude Brain Extract A->B C Multi-step HPLC Purification B->C D Pure Native This compound C->D E Edman Degradation (Sequencing) D->E I In Vitro Bioassay (Corpora Allata) D->I F Primary Amino Acid Sequence Determination E->F G Solid-Phase Peptide Synthesis F->G H Synthetic This compound G->H H->I J Confirmation of Biological Activity I->J

Experimental Workflow for this compound

The binding of this compound to its receptor is thought to activate an inhibitory G-protein (Gi). This, in turn, inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which is believed to result in the dephosphorylation and inactivation of key enzymes in the juvenile hormone biosynthetic pathway, ultimately leading to the inhibition of juvenile hormone synthesis.

Conclusion

This compound is a key neuropeptide involved in the regulation of insect development and reproduction through its potent inhibition of juvenile hormone synthesis. The detailed understanding of its primary amino acid sequence, the methods for its study, and its mode of action provide a solid foundation for the development of novel and specific insect control agents. Further research into the structure-activity relationships of this compound and the molecular details of its receptor interaction will be instrumental in designing peptidomimetics or small molecule agonists with enhanced stability and efficacy for practical applications in agriculture and public health.

References

The Core of Discovery: A Technical Guide to the Identification and Cloning of the Allatostatin C Gene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core methodologies for identifying and cloning the Allatostatin C (ASTC) gene, a critical neuropeptide system in arthropods homologous to vertebrate somatostatin (B550006). We present a cohesive workflow, from initial tissue selection to final sequence validation, accompanied by detailed experimental protocols, structured data tables for easy reference, and visual diagrams of both the experimental process and the ASTC signaling pathway. This guide aims to equip researchers with the fundamental knowledge and practical steps required to isolate and characterize this important gene, paving the way for further functional studies and the development of novel pest management strategies.

Introduction: Understanding the Allatostatin Superfamily

The allatostatins are a diverse group of neuropeptides crucial for regulating a wide array of physiological processes in insects and other arthropods, including the inhibition of juvenile hormone synthesis, gut motility, and feeding behaviors.[1] It is important to clarify the nomenclature before proceeding. The allatostatin superfamily is broadly classified into three structurally unrelated families:

  • Allatostatin A (ASTA): Characterized by a C-terminal motif Y/FXFGL-amide.

  • Allatostatin B (ASTB): Also known as myoinhibitory peptides (MIPs), typically featuring two conserved tryptophan (W) residues.

  • Allatostatin C (ASTC): Homologs of vertebrate somatostatin, often containing a conserved PISCF motif at the C-terminus and a disulfide bridge.[2]

Recent genomic studies have revealed that the ASTC gene has undergone duplication events in some species, leading to paralogs named Allatostatin CC (ASTCC) and CCC (ASTCCC).[3][4] This guide will focus on the methodologies for identifying and cloning the gene for Allatostatin C, which, for the purpose of this document, will serve as the representative "Allatostatin II" gene. The techniques described herein are broadly applicable to its paralogs and other neuropeptide genes.

The ASTC precursor protein typically undergoes post-translational processing, including the cleavage of a signal peptide and dibasic cleavage, to yield a single mature, biologically active peptide.[5] The identification of the full-length cDNA sequence encoding this precursor is the primary goal of the cloning process.

Experimental Strategy: A Roadmap to Gene Identification

The successful identification and cloning of a novel Allatostatin C gene, particularly from a non-model organism, relies on a strategy that moves from a partially known sequence to the full-length cDNA. The most common and effective approach combines degenerate PCR with Rapid Amplification of cDNA Ends (RACE).

The overall workflow is as follows:

  • Tissue Collection & RNA Isolation: Tissues known to express neuropeptides, such as the brain and central nervous system, are dissected and used for total RNA extraction.[6]

  • First-Strand cDNA Synthesis: High-quality total RNA is reverse transcribed to create a stable pool of complementary DNA (cDNA).

  • Degenerate PCR: Degenerate primers, designed based on highly conserved regions of known ASTC peptide sequences from related species, are used to amplify a partial, core fragment of the target gene.

  • 5' and 3' RACE: The sequence from the degenerate PCR product is used to design highly specific primers for 5' and 3' RACE reactions. These reactions amplify the unknown upstream (5') and downstream (3') ends of the transcript.[7]

  • Assembly & Full-Length PCR: The overlapping sequences from the degenerate, 5' RACE, and 3' RACE products are assembled in silico to deduce the full-length cDNA sequence. This sequence is then used to design primers to amplify the entire open reading frame (ORF).

  • Cloning and Sequencing: The full-length PCR product is ligated into a suitable plasmid vector, transformed into competent bacterial cells for amplification, and the resulting clones are sequenced to verify the gene sequence.

This comprehensive workflow is visualized in the diagram below.

experimental_workflow cluster_prep Phase 1: Preparation & Initial Amplification cluster_race Phase 2: Full-Length Sequence Determination cluster_cloning Phase 3: Cloning & Verification Tissue Tissue Collection (e.g., Brain, CNS) RNA Total RNA Isolation Tissue->RNA cDNA First-Strand cDNA Synthesis RNA->cDNA DegeneratePCR Degenerate PCR Amplification cDNA->DegeneratePCR PartialSeq Sequencing & Analysis of Partial Fragment DegeneratePCR->PartialSeq GSP Gene-Specific Primer (GSP) Design PartialSeq->GSP RACE_5 5' RACE GSP->RACE_5 RACE_3 3' RACE GSP->RACE_3 Seq_RACE Sequencing of RACE Products RACE_5->Seq_RACE RACE_3->Seq_RACE Assembly Sequence Assembly (Full-Length cDNA) Seq_RACE->Assembly FullLengthPCR Full-Length ORF PCR Amplification Assembly->FullLengthPCR Ligation Ligation into Plasmid Vector FullLengthPCR->Ligation Transformation Transformation into E. coli Ligation->Transformation Verification Colony PCR & Sequence Verification Transformation->Verification

Caption: Overall experimental workflow for Allatostatin C gene identification and cloning.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow.

Total RNA Isolation and cDNA Synthesis

The quality of the starting RNA is paramount for success.

  • Tissue Dissection: Dissect the target tissue (e.g., brain, central nervous system, gut) from the organism of interest. Immediately flash-freeze in liquid nitrogen or place in an RNA stabilization solution (e.g., RNAlater) to prevent degradation.

  • RNA Extraction: Isolate total RNA using a commercial kit (e.g., UNIQ-10 Column Trizol Total RNA Isolation Kit) or a standard Trizol/chloroform protocol.[8]

  • Quality Control: Assess RNA integrity and concentration. An A260/A280 ratio of ~2.0 on a spectrophotometer (e.g., NanoDrop) is desirable. RNA integrity can be further checked by running an aliquot on a denaturing agarose (B213101) gel.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • First-Strand cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., Transcriptor RT) and an oligo(dT) primer, which anneals to the poly(A) tail of mRNA.[9] Commercial kits are highly recommended for this step.

Degenerate PCR for Core Fragment Amplification
  • Primer Design:

    • Identify highly conserved amino acid sequences by aligning known ASTC peptides from various species.

    • Focus on regions with low codon degeneracy (e.g., containing Methionine or Tryptophan).

    • Design forward and reverse degenerate primers based on these conserved regions. Incorporate inosine (B1671953) at positions of high degeneracy if necessary.

  • PCR Reaction: Set up the PCR reaction as detailed in Table 1.

  • Touchdown PCR: Perform a touchdown PCR program (Table 2) to increase specificity. This involves starting with a high annealing temperature and gradually decreasing it over subsequent cycles.

  • Analysis and Sequencing: Run the PCR product on an agarose gel. Excise bands of the expected size, purify the DNA, and send for sequencing.

Table 1: Typical Degenerate PCR Reaction Mix (50 µL)
Component Volume / Final Concentration
5x PCR Buffer (with MgCl₂)10 µL
dNTP Mix (10 mM each)1 µL
Degenerate Forward Primer (10 µM)2 µL
Degenerate Reverse Primer (10 µM)2 µL
First-Strand cDNA Template2 µL
Taq DNA Polymerase (5 U/µL)0.5 µL
Nuclease-Free Waterto 50 µL

| Table 2: Example Touchdown PCR Cycling Conditions | | | :--- | :--- | :--- | | Step | Temperature (°C) | Time | | Initial Denaturation | 94 | 3 min | | 20 Cycles (Touchdown) | 94 | 30 sec | | | 65 to 55 (-0.5°C/cycle) | 45 sec | | | 72 | 1 min | | 25 Cycles | 94 | 30 sec | | | 55 | 45 sec | | | 72 | 1 min | | Final Extension | 72 | 7 min | | Hold | 4 | ∞ | Note: This is an example protocol adapted from a similar neuropeptide study; optimization is required.[10]

Rapid Amplification of cDNA Ends (RACE)

Commercial kits (e.g., SMARTer RACE cDNA Amplification Kit, 5'/3' RACE Kit from Sigma-Aldrich) are strongly recommended as they provide optimized reagents and protocols.[8][9] The general principle is outlined below.

3.3.1 3' RACE Protocol

  • cDNA Synthesis: This step is typically already completed using an oligo(dT)-anchor primer provided in the kit, which adds a universal "anchor" sequence to the 3' end of all cDNAs.

  • First PCR: Perform a PCR using a gene-specific forward primer (GSP1), designed from your newly identified core fragment sequence, and a universal anchor primer (UAP) that binds to the anchor sequence.

  • Nested PCR: To increase specificity, perform a second (nested) PCR using a small aliquot of the first PCR product as a template. This reaction uses a nested gene-specific forward primer (GSP2), located downstream of GSP1, and the UAP.

  • Analysis: Analyze the nested PCR product on an agarose gel, purify the specific band, and sequence it.

3.3.2 5' RACE Protocol

  • cDNA Synthesis: Synthesize first-strand cDNA using a gene-specific reverse primer (GSP-R1) designed from your core fragment.

  • cDNA Tailing: Add a homopolymeric tail (e.g., poly-dC) to the 3' end of the newly synthesized cDNA (which corresponds to the 5' end of the original mRNA) using Terminal deoxynucleotidyl Transferase (TdT).[11]

  • First PCR: Amplify the tailed cDNA using a nested gene-specific reverse primer (GSP-R2) and an anchor primer that anneals to the poly-dC tail.

  • Nested PCR: Perform a nested PCR using a third gene-specific reverse primer (GSP-R3) and the anchor primer to ensure specificity.

  • Analysis: Gel purify and sequence the resulting product to reveal the 5' end of the gene.

Table 3: General Parameters for Gene-Specific Primer (GSP) Design
Parameter Guideline
Length23–28 nucleotides
GC Content50–70%
Melting Temperature (Tm)>65°C, ideally >70°C
3' EndAvoid runs of identical nucleotides or complementarity to other primers
SpecificityVerify against known sequences using BLAST to avoid off-target amplification
Full-Length Cloning and Verification
  • Sequence Assembly: Use bioinformatics software (e.g., CAP3, Sequencher) to align the sequences from the core fragment, 5' RACE, and 3' RACE products to generate the full-length contiguous cDNA sequence.

  • ORF Identification: Identify the open reading frame (ORF) by locating the start (ATG) and stop (TAA, TAG, or TGA) codons. Translate the ORF to predict the full prepropeptide sequence.

  • Full-Length Amplification: Design a new set of primers flanking the entire ORF. Use a high-fidelity DNA polymerase to amplify the full ORF from your cDNA pool.

  • Ligation and Transformation:

    • Digest both the purified PCR product and a suitable cloning vector (e.g., pGEM-T Easy, pcDNA3.1) with appropriate restriction enzymes (if restriction sites were added to the primers) or use a TA cloning method.

    • Ligate the insert into the vector using T4 DNA Ligase.

    • Transform the ligation product into competent E. coli cells.

  • Screening and Verification:

    • Plate the transformed cells on selective agar (B569324) plates (e.g., containing ampicillin).

    • Screen individual colonies for the presence of the insert using colony PCR.

    • Isolate plasmid DNA from positive colonies (miniprep) and send the purified plasmid for Sanger sequencing to confirm the full-length sequence and correct orientation.

The Allatostatin C Signaling Pathway

Allatostatin C exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), often designated AstC-R.[5] This receptor is structurally and functionally homologous to the mammalian somatostatin receptors.[12][13] Upon binding of the ASTC peptide, the receptor undergoes a conformational change that initiates an intracellular signaling cascade.

The primary signaling pathway for the ASTC receptor involves:

  • Receptor Activation: The ASTC neuropeptide binds to its cognate receptor on the cell surface.

  • G-Protein Coupling: The activated receptor couples to an inhibitory G-protein of the Gi/Go family.[14]

  • Downstream Effects: This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The activated G-protein can also lead to the stimulation of other pathways, such as the ERK phosphorylation pathway.[14]

  • Signal Desensitization: Like many GPCRs, the activated AstC-R can recruit β-arrestin2, a process which can lead to receptor internalization and desensitization of the signal.[14]

This pathway is depicted in the following diagram.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Allatostatin C Receptor (AstC-R) G_protein Gi/Go Protein (α, β, γ subunits) Receptor->G_protein 2. Activation BetaArrestin β-arrestin2 Receptor->BetaArrestin 5. Recruitment AC Adenylyl Cyclase G_protein->AC 3. Inhibition ERK_path ERK Pathway G_protein->ERK_path 4. Stimulation cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->ERK_path Modulation ASTC Allatostatin C (Ligand) ASTC->Receptor 1. Binding

Caption: Simplified signaling pathway of the Allatostatin C receptor system.

Conclusion and Future Directions

This guide has detailed a robust and widely applicable strategy for the identification and cloning of the Allatostatin C gene. By combining the exploratory power of degenerate PCR with the precision of 5' and 3' RACE, researchers can successfully isolate the full-length cDNA of this important neuropeptide from virtually any arthropod species. The provided protocols and data tables serve as a practical starting point for laboratory work, while the workflow and pathway diagrams offer a clear conceptual framework.

The successful cloning of the ASTC gene is a foundational step that opens numerous avenues for further research. It enables the production of recombinant peptides for pharmacological studies, the development of antibodies for immunocytochemistry, and the use of techniques like RNA interference (RNAi) to probe the gene's function in vivo. For professionals in drug and insecticide development, understanding the structure and signaling of the ASTC system provides a valuable molecular target for the design of novel, species-specific pest control agents that are both effective and environmentally conscious.

References

The Physiological Role of Allatostatin-C in Insect Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Allatostatin-C (AST-C), also known as Allatostatin II, is a pleiotropic neuropeptide that plays a crucial role in regulating various physiological processes essential for insect development and homeostasis. As a member of the PISCF peptide family, AST-C is primarily recognized for its inhibitory effects on juvenile hormone synthesis. However, its functional repertoire extends to the modulation of vitellogenesis, feeding behavior, and muscle contractility. This technical guide provides a comprehensive overview of the physiological functions of AST-C, its signaling pathway, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of insect physiology, neurobiology, and those involved in the development of novel insect control agents.

Introduction

The intricate processes of insect development, including metamorphosis and reproduction, are tightly regulated by a complex interplay of hormones. Among the key players in this endocrine network are the allatostatins, a diverse group of neuropeptides that primarily function to inhibit the synthesis of juvenile hormone (JH) by the corpora allata (CA).[1][2] Three distinct families of allatostatins have been identified based on their C-terminal amino acid sequences: Allatostatin-A (FGLamides), Allatostatin-B (W(X)6Wamides), and Allatostatin-C (PISCF-amides).[2] This guide focuses on Allatostatin-C, a highly conserved neuropeptide across many insect species.[3]

AST-C was first identified in the hawkmoth Manduca sexta based on its potent inhibitory action on JH biosynthesis.[4] Subsequent research has revealed its multifaceted roles in insect physiology, making it and its receptors promising targets for the development of novel and specific insecticides.[5] Understanding the physiological roles and the underlying molecular mechanisms of AST-C is therefore of significant academic and commercial interest.

Allatostatin-C Signaling Pathway

Allatostatin-C exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells.[1] In Drosophila melanogaster, two such receptors have been identified: Allatostatin-C Receptor 1 (AstC-R1), also known as AICR2, and Allatostatin-C Receptor 2 (AstC-R2). These receptors share homology with mammalian somatostatin (B550006) receptors.

Upon ligand binding, the AST-C receptors typically couple to Gαi/o subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade ultimately results in the modulation of downstream cellular processes, such as ion channel activity and gene expression, which mediate the physiological responses to AST-C.

A key target of AST-C signaling in the regulation of development and reproduction are the insulin-producing cells (IPCs) in the insect brain. AST-C released from clock-associated neurons can inhibit the activity of IPCs, which in turn reduces the production of insulin-like peptides.[7] Since insulin (B600854) signaling is a positive regulator of JH synthesis, the inhibitory action of AST-C on IPCs provides an indirect mechanism for the suppression of JH production.[3]

Allatostatin_C_Signaling_Pathway cluster_neuron AST-C Neuron cluster_target_cell Target Cell (e.g., Corpora Allata, IPC) ASTC_Neuron Allatostatin-C Neuron ASTC_R AstC Receptor (GPCR) ASTC_Neuron->ASTC_R AST-C G_Protein Gαi/o Protein ASTC_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP Physiological_Response Physiological Response cAMP->Physiological_Response leads to

Figure 1: Simplified Allatostatin-C signaling pathway.

Physiological Roles of Allatostatin-C

Inhibition of Juvenile Hormone Synthesis

The most well-characterized function of AST-C is the inhibition of JH synthesis in the corpora allata.[2] This inhibitory action is crucial for the precise timing of developmental transitions, such as molting and metamorphosis. The reduction in JH titer is a prerequisite for the initiation of pupation in holometabolous insects. While the direct action of AST-C on the corpora allata has been demonstrated in several insect species, including moths and mosquitoes, it is not a universal mechanism across all insects.[5]

The inhibitory effect of AST-C on JH synthesis can be dose-dependent, as demonstrated in various in vitro assays.

Table 1: Quantitative Effects of Allatostatins on Juvenile Hormone (JH) Synthesis

Insect SpeciesAllatostatin TypeConcentration% Inhibition of JH SynthesisReference
Manduca sextaAST-CNot SpecifiedDose-dependent inhibition[8]
Lacanobia oleraceaMas-AS (AST-A)1 µM~70%[9]
Scylla paramamosain (Crustacean)ScypaAST-CCC6.683 nM (IC50)50%[6]

Note: Data for AST-A and a crustacean are included to provide a broader context of allatostatin activity.

Regulation of Vitellogenesis and Reproduction

AST-C plays a significant role in female reproduction by modulating vitellogenesis, the process of yolk protein synthesis and uptake by developing oocytes.[10] In Drosophila melanogaster, AST-C neurons gate the initiation of vitellogenesis after eclosion and its re-initiation after mating.[4] High levels of AST-C activity can suppress vitellogenesis, thereby preventing premature egg development.[11] This regulation is often linked to the control of JH, as JH is a major gonadotropic hormone in many insects.[10] Activation of AST-C neurons in Drosophila has been shown to suppress female fecundity.[12]

Table 2: Quantitative Effects of Allatostatin-C on Insect Reproduction

Insect SpeciesExperimental ConditionEffect on ReproductionQuantitative ChangeReference
Drosophila melanogasterActivation of AstC-Gal4 neuronsInhibition of egg layingStrong suppression[12]
Drosophila melanogasterAstC-deficient femalesIncreased fecundity18% more eggs laid over 6 days[12]
Galleria mellonellaDaily injection of AllatostatinDecreased oocyte size and vitellogenin gene expressionSignificant decrease[11]
Modulation of Feeding Behavior

AST-C is also implicated in the regulation of feeding behavior and metabolic homeostasis.[13] In Drosophila, gut-derived AST-C is secreted in response to nutrient stress and acts on adipokinetic hormone-producing cells to coordinate food intake and energy mobilization.[13] While some studies on other allatostatin types, like AST-A, have shown a direct inhibitory effect on food intake, the role of AST-C in this process is more complex and appears to be integrated with the overall metabolic state of the insect.

Table 3: Quantitative Effects of Allatostatins on Insect Feeding Behavior

Insect SpeciesAllatostatin TypeTreatmentEffect on FeedingReference
Drosophila melanogasterAST-AActivation of AstA neuronsReduced food intake[14]
Drosophila melanogasterAST-AActivation of AstA neuronsReduced food consumption in CAFE assay[15]

Note: The available quantitative data primarily pertains to Allatostatin-A's effect on feeding.

Myoinhibitory Activity

Allatostatins, including AST-C, are known to have myoinhibitory effects, reducing the contractility of various muscle tissues in insects. This includes the muscles of the gut, heart, and reproductive tract.[16] In Drosophila, an AST-C-type peptide named flatline (FLT) significantly decreases the frequency of spontaneous contractions of the crop, a part of the foregut.[3] In the kissing bug Rhodnius prolixus, AST-C antagonizes the stimulatory effects of other neuropeptides on aorta contractions.[17]

Table 4: Effects of Allatostatin-C on Insect Muscle Contraction

Insect SpeciesMuscle TissueEffect of AST-CQuantitative ChangeReference
Drosophila melanogasterCrop (Foregut)Decreased contraction frequencySignificant decrease[3]
Rhodnius prolixusAortaAntagonizes serotonin (B10506)/allatotropin-induced increase in contraction frequencyCounteracted the increase[17]
Rhodnius prolixusAnterior MidgutDecreased peristaltic wavesDecrease in the number of waves[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the physiological roles of Allatostatin-C.

In Vitro Juvenile Hormone Synthesis Assay

This protocol is adapted from methods used for Manduca sexta and Aedes aegypti.[8][18]

Objective: To measure the rate of JH synthesis by isolated corpora allata (CA) in the presence and absence of AST-C.

Materials:

  • Insect saline (e.g., Grace's insect medium)

  • L-[methyl-³H]methionine

  • Allatostatin-C peptide

  • Microdissection tools

  • Incubation chamber (25-28°C)

  • Scintillation vials and cocktail

  • High-performance liquid chromatography (HPLC) system (optional)

Procedure:

  • Dissection of Corpora Allata:

    • Anesthetize the insect on ice.

    • Under a dissecting microscope, carefully dissect out the brain-corpora cardiaca-corpora allata complex in a drop of insect saline.

    • Isolate the corpora allata from the surrounding tissues.

  • In Vitro Incubation:

    • Transfer the isolated CA to a small volume (e.g., 50 µL) of incubation medium containing L-[methyl-³H]methionine.

    • For the experimental group, add AST-C to the incubation medium at the desired concentrations. The control group should receive the vehicle solution.

    • Incubate the glands for a defined period (e.g., 2-4 hours) at a constant temperature (e.g., 27°C).

  • Extraction of Juvenile Hormone:

    • Terminate the incubation by adding an organic solvent (e.g., hexane).

    • Vortex thoroughly to extract the radiolabeled JH.

    • Centrifuge to separate the phases and collect the organic supernatant.

  • Quantification:

    • Transfer the organic extract to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • The amount of JH synthesized is calculated based on the specific activity of the radiolabeled precursor.

    • (Optional) For identification of specific JH homologs, the extract can be analyzed by HPLC.

JH_Synthesis_Assay_Workflow Start Start Dissect_CA Dissect Corpora Allata (CA) from insect Start->Dissect_CA Incubate Incubate CA in medium with [³H]methionine +/- AST-C Dissect_CA->Incubate Extract_JH Extract Juvenile Hormone (JH) with organic solvent Incubate->Extract_JH Quantify Quantify radioactivity (Scintillation counting) Extract_JH->Quantify HPLC Optional: Analyze JH homologs by HPLC Quantify->HPLC End End Quantify->End HPLC->End

Figure 2: Workflow for the in vitro juvenile hormone synthesis assay.
Quantification of Vitellogenin

This protocol is based on general methods for protein quantification and analysis in insects.[19]

Objective: To measure the levels of vitellogenin (Vg) in the fat body or hemolymph following AST-C treatment.

Materials:

  • Insect saline with protease inhibitors

  • Homogenization buffer (e.g., Tris-HCl with detergents)

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Anti-vitellogenin antibody (species-specific)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Collection:

    • Inject insects with AST-C or a control solution.

    • After a specific time, collect hemolymph by making a small incision and collecting the fluid with a capillary tube.

    • Dissect the fat body in cold insect saline containing protease inhibitors.

  • Protein Extraction:

    • Homogenize the fat body tissue in homogenization buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the hemolymph and fat body extracts.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to vitellogenin.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme.

  • Detection and Quantification:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the Vg levels to a loading control protein (e.g., actin).

Capillary Feeder (CAFE) Assay

This protocol is a detailed step-by-step guide for the CAFE assay in Drosophila melanogaster.[20][21][22]

Objective: To measure food intake in flies fed a diet containing AST-C.

Materials:

  • CAFE assay vials (e.g., modified 50 mL conical tubes)

  • Calibrated glass microcapillaries (5 µL)

  • Liquid food (e.g., 5% sucrose (B13894) solution)

  • Allatostatin-C peptide

  • Mineral oil

  • Humidified chamber

Procedure:

  • Preparation of Flies:

    • Use adult flies of a specific age and mating status.

    • (Optional) Starve the flies for a defined period (e.g., 16-20 hours) in a vial with a water-moistened filter paper to increase feeding motivation.[22]

  • Assay Setup:

    • Prepare the liquid food solution. For the experimental group, dissolve AST-C in the food to the desired concentration. The control group receives food without the peptide.

    • Fill the microcapillaries with the respective food solutions.

    • Place a small amount of mineral oil at the open end of the capillary to prevent evaporation.

  • Running the Assay:

    • Transfer a single fly or a group of flies into each CAFE vial.

    • Insert the filled microcapillary through the lid of the vial.

    • Place the vials in a humidified chamber at a controlled temperature and light cycle.

    • Mark the initial liquid level in the capillary.

  • Data Collection and Analysis:

    • At set time points (e.g., every hour or after 24 hours), mark the new liquid level.

    • Measure the distance the liquid has moved and convert it to volume consumed using the capillary's calibration.

    • Include a no-fly control to measure evaporation, and subtract this value from the consumption of the experimental flies.

    • Calculate the average food intake per fly.

In Vitro Insect Muscle Contraction Assay

This protocol provides a general framework for measuring the effect of AST-C on insect gut muscle contractions.

Objective: To assess the myoinhibitory effect of AST-C on isolated insect gut tissue.

Materials:

  • Insect saline

  • Allatostatin-C peptide

  • Dissection dish with a silicone elastomer base

  • Microdissection tools

  • Force transducer and recording system

  • Perfusion system

Procedure:

  • Tissue Preparation:

    • Dissect the desired gut portion (e.g., foregut or hindgut) from the insect in cold saline.

    • Carefully remove surrounding tissues like fat body and Malpighian tubules.

    • Mount the gut segment in the dissection dish by pinning one end to the silicone base and attaching the other end to a force transducer.

  • Recording of Contractions:

    • Perfuse the tissue with fresh insect saline and allow it to equilibrate until regular, spontaneous contractions are observed.

    • Record the baseline frequency and amplitude of contractions for a set period.

  • Application of Allatostatin-C:

    • Switch the perfusion to a saline solution containing AST-C at the desired concentration.

    • Continue to record the contractions and observe any changes in frequency or amplitude.

    • To test for reversibility, wash out the peptide by perfusing with normal saline.

  • Data Analysis:

    • Measure the frequency and amplitude of contractions before, during, and after the application of AST-C.

    • Express the changes as a percentage of the baseline activity.

Conclusion and Future Directions

Allatostatin-C is a key neuropeptide in insects, exerting significant control over development, reproduction, and metabolism. Its inhibitory actions on juvenile hormone synthesis, vitellogenesis, and muscle activity highlight its importance in coordinating complex physiological events. The AST-C signaling pathway, through its specific GPCRs, presents a promising target for the development of a new generation of insect pest management agents that are potentially more specific and environmentally benign than conventional insecticides.

Future research should focus on further elucidating the diversity of AST-C functions across different insect orders and developmental stages. The identification of additional components of the AST-C signaling cascade and the characterization of the neural circuits that are modulated by this neuropeptide will provide a more complete understanding of its physiological roles. Furthermore, the development of potent and selective agonists and antagonists for AST-C receptors will be invaluable tools for both basic research and the development of practical applications in agriculture and public health.

References

Allatostatin II signaling pathway components

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Allatostatin C Signaling Pathway

Introduction

Allatostatins (ASTs) are a diverse family of neuropeptides found in insects and other arthropods that play crucial roles in regulating a wide array of physiological processes.[1] They are broadly classified into three main types: A, B, and C, each with distinct structural features and cognate receptors.[1] Allatostatin C (AST-C), first identified in the moth Manduca sexta, is particularly significant for its inhibitory effects on the synthesis of Juvenile Hormone (JH), a key hormone controlling development, metamorphosis, and reproduction in insects.[1][2] Like its vertebrate ortholog somatostatin, AST-C acts via G protein-coupled receptors (GPCRs) to exert its pleiotropic effects, making the AST-C signaling pathway a prime target for the development of novel, specific insecticides.[3][4] This guide provides a detailed overview of the core components, quantitative parameters, and experimental methodologies associated with the AST-C signaling pathway.

Core Components of the AST-C Signaling Pathway

The AST-C signaling cascade is initiated by the binding of the AST-C neuropeptide to its specific receptor on the cell surface, leading to the activation of intracellular signaling molecules.

  • Ligand (Allatostatin C): AST-C is a neuropeptide characterized by a conserved C-terminal amino acid sequence, PISCF.[2] Genetic multiplication has led to subtypes including AST-C, AST-CC, and AST-CCC.[1][3] These peptides are released from specific neurons, including those in the brain that terminate in the corpora allata (the JH-producing glands), as well as from enteroendocrine cells in the gut.[1][5]

  • Receptor (AstR-C): The AST-C receptor (AstR-C) is a class A G protein-coupled receptor (GPCR).[2] In some species, like Drosophila melanogaster, two distinct receptors, AstC-R1 (also known as Star1) and AstC-R2 (or AICR2), have been identified.[4][6] These receptors are expressed in various tissues, including the brain's insulin-producing cells, the corpora allata, and the gut, reflecting the diverse functions of AST-C.[4][5] Computational and molecular studies suggest that the N-terminus and the extracellular loops of the receptor, particularly ECL2 and ECL3, are critical for ligand binding.[2][7]

  • G Proteins: Upon ligand binding, AstR-C undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins. Multiple studies using resonance energy transfer (RET) methods have demonstrated that AstR-C primarily couples to the Gαi/o subtype of G proteins.[2][8] This coupling leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling. There is also evidence for coupling to Gαq proteins.[9]

  • Downstream Effectors and Second Messengers: The activation of Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. While the complete intracellular pathway is not fully elucidated, key downstream effects include the inhibition of juvenile hormone synthesis, suppression of insulin (B600854) signaling, and modulation of ion channel activity.[1][4][9] At higher concentrations of AST-C, the receptor has also been shown to recruit β-arrestin, which can mediate G protein-independent signaling or receptor desensitization.[2][10]

Allatostatin C Signaling Pathway Diagram

Allatostatin_C_Pathway ASTC Allatostatin-C (Ligand) AstCR AstR-C (GPCR) ASTC->AstCR Binding G_protein Heterotrimeric G-Protein (Gαi/oβγ) AstCR->G_protein Activation beta_arrestin β-Arrestin AstCR->beta_arrestin Recruitment (High Ligand Conc.) G_alpha_i Gαi/o-GTP G_protein->G_alpha_i Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha_i->AC Inhibition Physiological_Response Physiological Responses (e.g., Inhibition of JH Synthesis, Suppression of Insulin Signaling) G_beta_gamma->Physiological_Response Modulation cAMP cAMP AC->cAMP Conversion of ATP cAMP->Physiological_Response Modulation beta_arrestin->Physiological_Response Desensitization/ Signaling

Caption: Overview of the Allatostatin C signaling cascade.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the interaction of AST-C and its agonists with the AstR-C receptor from various studies.

SpeciesLigandAssay TypeParameterValueReference
Thaumetopoea pityocampaNative AST-CTGF-α SheddingEC₅₀0.623 nM[11]
Thaumetopoea pityocampaNative AST-CG-protein ActivationGαi/o CouplingSub-nanomolar[2][8]
Thaumetopoea pityocampaNative AST-CG-protein KineticsRecruitment Time (τ)~4 seconds[2][8]
Thaumetopoea pityocampaNative AST-CG-protein KineticsActivation Time (τ)~6 seconds[2][8]
Thaumetopoea pityocampaNative AST-Cβ-arrestin RecruitmentConcentrationNanomolar[2]
Thaumetopoea pityocampaNative AST-CMD Simulation (MM/GBSA)Binding Free Energy (ΔG)-147.92 ± 15.88 kcal/mol[2]
Thaumetopoea pityocampaJ100-0311 (agonist)MD Simulation (MM/GBSA)Binding Free Energy (ΔG)-101.37 ± 10.41 kcal/mol[11]
Thaumetopoea pityocampaV007-0853 (agonist)MD Simulation (MM/GBSA)Binding Free Energy (ΔG)-100.98 ± 10.61 kcal/mol[11]
Thaumetopoea pityocampaNative AST-Cin vivo Larvicidal AssayLC₅₀ (14 days)152 ppm[11]
Thaumetopoea pityocampaV029-3547 (agonist)in vivo Larvicidal AssayLC₅₀ (14 days)406 ppm[11]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the AST-C signaling pathway.

Protocol 1: FRET-Based G-Protein Activation Assay

This method is used to determine which G-protein subtypes are activated by AstR-C upon ligand stimulation in living cells.[2][9]

Objective: To measure the activation of Gαi and Gαq in response to AST-C binding to its receptor.

Materials:

  • HEK293 cells

  • Expression plasmids for AstR-C

  • FRET-based G-protein biosensor plasmids: Gα subunit tagged with CFP (donor) and Gγ subunit tagged with YFP (acceptor).[2]

  • Cell culture reagents (DMEM, FBS, etc.)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well microplates (black, clear bottom)

  • Synthetic AST-C peptide

  • Plate reader capable of measuring FRET (e.g., with 430 nm excitation and 475 nm / 530 nm emission filters)

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

    • Seed cells into 96-well plates at an appropriate density.

    • Co-transfect the cells with plasmids encoding AstR-C and the desired G-protein FRET biosensor (e.g., Gαi-CFP and Gγ-YFP).

    • Incubate for 24-48 hours to allow for protein expression.

  • FRET Measurement:

    • Before the measurement, replace the culture medium with a suitable assay buffer (e.g., HBSS).

    • Place the 96-well plate into the pre-warmed plate reader.

    • Measure the baseline FRET signal by exciting the donor (CFP at ~430 nm) and measuring emission from both the donor (CFP at ~475 nm) and the acceptor (YFP at ~530 nm). The FRET ratio is typically calculated as Acceptor Emission / Donor Emission.

    • Inject varying concentrations of the AST-C peptide into the wells.

    • Immediately begin kinetic measurements of the FRET signal every few seconds for several minutes.

  • Data Analysis:

    • Receptor-mediated G-protein activation leads to a conformational change and/or dissociation of the Gα and Gβγ subunits, causing a decrease in FRET efficiency.[9]

    • Normalize the FRET ratio changes to the baseline measurement.

    • Plot the concentration-response curve by taking the maximum change in FRET for each ligand concentration.

    • Fit the data using a four-parameter dose-response function in software like GraphPad Prism to determine the EC₅₀.[2]

Workflow for FRET-Based G-Protein Activation Assay

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture HEK293 Cells Seed Seed Cells in 96-Well Plate Culture->Seed Transfect Co-transfect with AstR-C and FRET Biosensor Plasmids Seed->Transfect Incubate Incubate 24-48h for Expression Transfect->Incubate Buffer Replace Medium with Assay Buffer Incubate->Buffer Baseline Measure Baseline FRET Signal Buffer->Baseline Inject Inject AST-C Ligand Baseline->Inject Measure Kinetic Measurement of FRET Change Inject->Measure Normalize Normalize FRET Data Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Fit Curve to Calculate EC₅₀ Plot->Fit Result Determine G-Protein Coupling Specificity Fit->Result

Caption: Experimental workflow for FRET-based G-protein activation assays.

Protocol 2: Computational Modeling and Docking

In silico methods are used to predict the three-dimensional structure of AstR-C and identify key residues involved in ligand binding.[2][7]

Objective: To build a homology model of AstR-C and predict its interaction with the AST-C peptide through molecular docking and MD simulations.

Methodology:

  • Homology Modeling:

    • Obtain the amino acid sequence of the target AstR-C.

    • Use a tool like BLAST to find suitable template structures (e.g., other solved GPCR structures) in the Protein Data Bank (PDB).

    • Employ homology modeling software (e.g., MODELLER, SWISS-MODEL) to build a 3D model of the receptor based on the alignment with the template(s).

  • Molecular Docking:

    • Prepare the 3D structures of both the receptor model and the AST-C ligand (which can also be modeled).

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of AST-C within the receptor. A grid box is typically defined around the predicted orthosteric binding site.[11]

    • Score and rank the resulting poses based on binding energy or other scoring functions to identify the most plausible interaction mode.[12]

  • Molecular Dynamics (MD) Simulations:

    • Take the best-ranked receptor-ligand complex from the docking step.

    • Embed the complex in a simulated lipid bilayer with solvent (water and ions).

    • Run MD simulations (e.g., using GROMACS, AMBER) for an extended period (e.g., 100-500 ns) to observe the dynamic behavior and stability of the interaction.[2]

  • Analysis and Validation:

    • Analyze the MD trajectories to assess the stability of the complex (e.g., using RMSD) and identify persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) between specific residues and the ligand.[12]

    • Calculate the binding free energy using methods like MM/GBSA to quantify the strength of the interaction.[2]

    • Experimental Validation: Design site-directed mutagenesis experiments to substitute the predicted key interacting residues. Express the mutant receptors and perform functional assays (like the FRET assay described above) to confirm the importance of these residues for ligand binding and receptor activation.[2]

References

Tissue-Specific Expression of Allatostatin II in Insects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue-specific expression of Allatostatin II (AST-II) in insects. Allatostatins are a diverse family of neuropeptides that play crucial roles in regulating various physiological processes, most notably the inhibition of juvenile hormone biosynthesis.[1] this compound, a member of the FGLamide allatostatin family, was first isolated from the cockroach Diploptera punctata and is a key focus for research into insect endocrinology and the development of novel pest control strategies.[2]

This document summarizes the current understanding of AST-II's distribution across different insect tissues, provides detailed experimental protocols for its study, and visualizes the key pathways and workflows involved.

Quantitative Expression of Allatostatins in Insect Tissues

The expression of allatostatins varies significantly across different tissues, reflecting their pleiotropic functions. While comprehensive quantitative data for this compound specifically is limited, studies on allatostatin gene expression and peptide levels in various insect species provide valuable insights. The following tables summarize quantitative data obtained through methods such as quantitative real-time PCR (qRT-PCR), competitive ELISA, and mass spectrometry.

Table 1: Relative mRNA Expression of Allatostatin C in Tissues of the Chinese White Pine Beetle, Dendroctonus armandi

TissueRelative Expression Level (Mean ± SE)
Head (Larva)Lower than Pupal Brain
Gut (Larva)Increased Expression
Head (Pupa)Abundantly Expressed
Gut (Pupa)-
Head (Adult)Lower than Pupal Brain
Gut (Adult)Increased Expression
Data derived from qRT-PCR analysis.[3]

Table 2: Allatostatin Concentration in Tissues of the Greater Wax Moth, Galleria mellonella

TissueAllatostatin Concentration (pg/tissue)
Brain-SOGHighest Concentration
MidgutLower than Brain-SOG
OvaryLower than Brain-SOG
Fat BodyLower than Brain-SOG
Data obtained using competitive ELISA.[4]

Table 3: Allatostatin Gene Expression in the Oviducts and Ovary of the Cockroach, Diploptera punctata

TissueExpression Pattern during Reproductive Cycle
Lateral OviductsDrastically reduced during maximal vitellogenin uptake; higher before and after.
Common OviductDrastically reduced during maximal vitellogenin uptake; higher before and after.
OvaryDrastically reduced during maximal vitellogenin uptake; higher before and after.
Data obtained using quantitative competitive reverse transcriptase polymerase chain reaction (QC-RT-PCR).[1]

This compound Signaling Pathway

This compound exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[5][6] While the complete downstream signaling cascade for this compound is still under investigation, evidence suggests that its receptors are homologous to mammalian galanin/somatostatin receptors and likely couple to inhibitory G-proteins (Gαi).[7][8]

Activation of the AST-II receptor is proposed to initiate the following signaling cascade:

  • Ligand Binding: this compound binds to its specific GPCR on the cell membrane.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of an associated inhibitory G-protein (Gαi).

  • Effector Modulation: The activated Gαi subunit dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Downstream Effects: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of downstream target proteins, ultimately leading to the physiological response (e.g., inhibition of juvenile hormone synthesis).

Allatostatin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST_II This compound AST_R This compound Receptor (GPCR) AST_II->AST_R Binds G_protein G-protein (Gi) AST_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A (PKA) cAMP->PKA Inactivates Response Cellular Response (e.g., Inhibition of JH Synthesis) PKA->Response Leads to

Putative this compound signaling pathway.

Experimental Protocols

Immunohistochemistry (IHC) for Localization of this compound

This protocol is adapted for the localization of Allatostatin-like peptides in insect tissues.[9]

Workflow for Immunohistochemistry

IHC_Workflow A Tissue Dissection (e.g., Brain, Midgut) B Fixation (e.g., 4% Paraformaldehyde) A->B C Permeabilization (e.g., Triton X-100) B->C D Blocking (e.g., Bovine Serum Albumin) C->D E Primary Antibody Incubation (Anti-Allatostatin) D->E F Secondary Antibody Incubation (Fluorescently Labeled) E->F G Washing F->G H Mounting and Visualization (Confocal Microscopy) G->H

A typical workflow for immunohistochemistry.

Detailed Protocol:

  • Tissue Dissection: Dissect the desired tissues (e.g., brain, corpora allata, midgut) in cold phosphate-buffered saline (PBS).

  • Fixation: Fix the tissues in 4% paraformaldehyde in PBS for 4-6 hours at 4°C.

  • Washing: Wash the tissues extensively in PBS with 0.3% Triton X-100 (PBST).

  • Blocking: Block non-specific binding by incubating the tissues in PBST containing 5% normal goat serum for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the tissues with a primary antibody specific to this compound (or a related allatostatin) diluted in blocking solution overnight at 4°C.

  • Washing: Wash the tissues three times for 15 minutes each in PBST.

  • Secondary Antibody Incubation: Incubate the tissues with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking solution for 2-4 hours at room temperature in the dark.

  • Washing: Wash the tissues three times for 15 minutes each in PBST in the dark.

  • Mounting: Mount the tissues on a microscope slide in an anti-fade mounting medium.

  • Visualization: Visualize the stained tissues using a confocal microscope.

In Situ Hybridization (ISH) for Localization of this compound mRNA

This protocol is a general guide for localizing this compound mRNA in insect tissue sections.[10]

Workflow for In Situ Hybridization

ISH_Workflow A Tissue Preparation and Sectioning C Hybridization (Probe to tissue section) A->C B Probe Synthesis (Digoxigenin-labeled antisense RNA) B->C D Post-Hybridization Washes C->D E Immunological Detection (Anti-DIG antibody) D->E F Colorimetric Development E->F G Mounting and Microscopy F->G

A generalized workflow for in situ hybridization.

Detailed Protocol:

  • Probe Synthesis: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the this compound mRNA sequence using an in vitro transcription kit.

  • Tissue Preparation: Dissect and fix tissues as described for IHC. After fixation, cryoprotect the tissues in a sucrose (B13894) gradient and embed in an appropriate medium for cryosectioning.

  • Sectioning: Cut thin sections (10-20 µm) using a cryostat and mount them on coated microscope slides.

  • Pre-hybridization: Treat the sections with proteinase K, followed by acetylation to reduce background. Pre-hybridize the sections in hybridization buffer for 1-2 hours at the hybridization temperature.

  • Hybridization: Hybridize the sections with the DIG-labeled probe in hybridization buffer overnight in a humidified chamber at an optimized temperature (e.g., 65°C).

  • Post-hybridization Washes: Perform a series of stringent washes in SSC buffer at the hybridization temperature to remove the unbound probe.

  • Immunological Detection: Block the sections and then incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Colorimetric Development: Wash the sections and incubate with a substrate solution (e.g., NBT/BCIP) until a colored precipitate develops at the site of probe hybridization.

  • Mounting and Visualization: Stop the color reaction, dehydrate the sections, and mount with a coverslip. Visualize the results using a bright-field microscope.

Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression

This protocol provides a framework for quantifying the relative expression of the this compound gene in different insect tissues.

Workflow for qRT-PCR

qRTPCR_Workflow A Tissue Dissection and Homogenization B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D qRT-PCR with Gene-Specific Primers C->D E Data Analysis (e.g., ΔΔCt method) D->E

A standard workflow for qRT-PCR analysis.

Detailed Protocol:

  • Tissue Collection and RNA Extraction: Dissect desired tissues from insects and immediately homogenize them in a lysis buffer to preserve RNA integrity. Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design and validate primers specific to the this compound gene and a stable reference gene (e.g., actin, GAPDH).

  • qRT-PCR Reaction: Set up the qRT-PCR reaction with a suitable qPCR master mix, cDNA template, and gene-specific primers.

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR instrument with an appropriate thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the this compound gene in different tissues using the ΔΔCt method, normalized to the expression of the reference gene.

Mass Spectrometry for this compound Quantification

Mass spectrometry-based proteomics can be used for the absolute or relative quantification of this compound in various tissues.

Workflow for Mass Spectrometry-Based Quantification

MS_Workflow A Tissue Homogenization and Protein Extraction B Optional: Protein Digestion (for bottom-up proteomics) A->B C Liquid Chromatography (LC) Separation B->C D Mass Spectrometry (MS) Analysis C->D E Data Analysis and Quantification D->E

A simplified workflow for mass spectrometry.

General Protocol Outline:

  • Sample Preparation: Tissues are dissected and homogenized in a buffer containing protease inhibitors to prevent peptide degradation.

  • Extraction: Peptides are extracted from the tissue homogenate, often using solid-phase extraction (SPE) to enrich for neuropeptides and remove interfering substances.

  • Liquid Chromatography (LC) Separation: The peptide extract is separated by reverse-phase high-performance liquid chromatography (RP-HPLC) to reduce sample complexity before introduction into the mass spectrometer.

  • Mass Spectrometry (MS) Analysis: The separated peptides are ionized (e.g., by electrospray ionization - ESI) and analyzed in a mass spectrometer. For quantification, methods like multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) can be used with the inclusion of stable isotope-labeled internal standards of this compound for absolute quantification.

  • Data Analysis: The mass spectrometry data is processed to identify and quantify the peaks corresponding to this compound.

Conclusion

The tissue-specific expression of this compound in insects underscores its multifaceted role in regulating key physiological processes beyond just the inhibition of juvenile hormone synthesis. Its presence in the central nervous system, digestive tract, and reproductive organs suggests functions in neuromodulation, digestion, and reproduction. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the intricate biology of this compound. Further quantitative studies across a wider range of insect species and tissues are needed to fully elucidate the diverse functions of this important neuropeptide family, which will be invaluable for the development of targeted and effective insect pest management strategies.

References

Allatostatin II and Its Role in the Modulation of Insect Feeding Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Issued: December 18, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Allatostatins are a pleiotropic family of neuropeptides that regulate a wide array of physiological processes in insects, including the inhibition of juvenile hormone synthesis, gut motility, and feeding behavior.[1][2][3][4] This technical guide focuses specifically on the role of Allatostatin type A (AstA), which includes Allatostatin II, as a key inhibitor of food intake. Activation of AstA-expressing neurons has been demonstrated to suppress feeding across various insect species, suggesting a conserved role as a satiety signal.[5][6][7] This document provides a comprehensive overview of the quantitative effects of AstA on feeding, details the experimental protocols used to elucidate these effects, and illustrates the underlying signaling pathways and logical frameworks. The information presented is intended to support research and development efforts aimed at leveraging the allatostatinergic system for novel pest management strategies and other applications.

Allatostatin A Signaling Pathway

Allatostatin A (AstA) exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on target cell membranes. In Drosophila melanogaster, two such receptors have been identified: Allatostatin A Receptor 1 (AstA-R1) and Allatostatin A Receptor 2 (AstA-R2).[4][8] These receptors are homologous to mammalian galanin receptors, suggesting an evolutionarily conserved signaling mechanism.[4][8] Upon ligand binding, the activated GPCR initiates an intracellular signaling cascade that ultimately leads to a physiological response, such as the inhibition of neuronal activity or muscle contraction.[4] This modulation of cellular activity in key neural circuits and peripheral tissues, like the gut, results in the suppression of feeding behaviors.

Allatostatin_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AstA Allatostatin A (AstA) Peptide Receptor AstA Receptor (GPCR) AstA->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Downstream Effector Proteins G_Protein->Effector Modulation Response Physiological Response (e.g., Neuronal Inhibition, Muscle Relaxation) Effector->Response Signal Transduction

Caption: Generalized Allatostatin A signaling cascade.

Quantitative Effects on Feeding Behavior

The inhibitory effect of the Allatostatin A system on feeding has been quantified in several insect species. These studies consistently demonstrate a significant reduction in food consumption upon either direct application of synthetic peptides or genetic activation of AstA-producing neurons. The data underscores the potency of this system as a negative regulator of feeding.

Insect SpeciesMethod of AstA System ActivationQuantitative Effect on FeedingReference
Blattella germanica (German Cockroach)Injection of synthetic Allatostatin A50-60% reduction in food uptake.[6]
Blattella germanica (German Cockroach)Injection of A-type and B-type allatostatinsSuppression of feeding activity.[9]
Drosophila melanogaster (Fruit Fly)Thermogenetic activation of AstA neurons (AstA¹>TrpA1)Significant reduction in food consumption in a CAFE assay.[8][10]
Drosophila melanogaster (Fruit Fly)Constitutive activation of AstA neurons (AstA¹>NaChBac)Inhibition of starvation-induced increases in food intake.[5][8]
Aedes aegypti (Yellow Fever Mosquito)Injection of synthetic Allatostatin ASignificant reduction in host-seeking (foraging) behavior.[6][11]

Experimental Protocols

The methodologies to study the impact of this compound and related AstA peptides on insect feeding are critical for reproducible and comparable results. Key experimental approaches involve precise administration of the peptide or controlled activation of specific neurons, followed by robust feeding quantification assays.

Subject Preparation and Peptide Administration
  • Insect Rearing: Subjects (e.g., Drosophila melanogaster) are reared under controlled conditions (temperature, humidity, light/dark cycle) to ensure developmental and physiological uniformity.

  • Starvation Period: Prior to feeding assays, insects are typically starved for a defined period (e.g., 24 hours) to induce a robust feeding motivation.[5] This is often done in vials containing a non-nutritive substrate like 1% agar (B569324) to provide water.

  • Administration/Activation:

    • Microinjection: Synthetic Allatostatin peptides are dissolved in a saline buffer and injected into the hemocoel of the insect using a calibrated microinjector. This method allows for precise dosage control.[6][9]

    • Thermogenetic Activation: For genetically amenable insects like Drosophila, the temperature-sensitive cation channel TRPA1 is expressed in AstA-producing neurons (e.g., using an AstA-Gal4 driver). Shifting the ambient temperature from a permissive (e.g., 22°C) to a restrictive temperature (e.g., 29°C) depolarizes these neurons, triggering neuropeptide release.[8][10]

Feeding Quantification Assays
  • Capillary Feeder (CAFE) Assay: This assay measures food consumption by volume.

    • Individual or small groups of flies are placed in vials.

    • A calibrated glass microcapillary tube filled with a liquid food source (e.g., 5% sucrose) is inserted into the vial.

    • The change in the liquid volume over a set period (e.g., 48 hours) is measured, accounting for evaporation by using a control vial without flies.[8][10]

  • Dye-Based Colorimetric Assay: This method quantifies ingested food by measuring the amount of a non-absorbable colored dye.

    • The food source (e.g., sucrose (B13894) solution in 0.5% agar) is mixed with a known concentration of a dye like F.D.&C. Blue No. 1.[5]

    • After a feeding period (e.g., 1 hour), flies are collected and homogenized.

    • The absorbance of the homogenate is measured with a spectrophotometer, and the amount of ingested food is calculated against a standard curve of the dye.[5]

Experimental_Workflow cluster_treatment 2. Treatment Application start Start: Insect Cohort prep 1. Subject Preparation (e.g., 24h Starvation) start->prep injection A) Peptide Injection (Allatostatin vs. Control) prep->injection thermo B) Thermogenetic Activation (AstA>TrpA1 at 29°C vs. 22°C) prep->thermo assay 3. Feeding Assay (e.g., CAFE or Dye-Based Assay) injection->assay thermo->assay quant 4. Data Quantification (Volume Consumed / Dye Absorbance) assay->quant analysis 5. Statistical Analysis (e.g., ANOVA, t-test) quant->analysis end End: Conclusion on Feeding Effect analysis->end

Caption: Workflow for assessing Allatostatin's effect on feeding.

Logical Framework: AstA as a Satiety Signal

The activation of the Allatostatin A system serves as an internal signal of satiety, translating a state of nutritional fulfillment into a reduction in the motivation to feed. This positions AstA as an anorexigenic (appetite-suppressing) neuropeptide. Its function is often counter-regulated by orexigenic (appetite-stimulating) signals, such as Neuropeptide F (NPF). The balance between these opposing systems is crucial for maintaining energy homeostasis. Activation of AstA neurons can suppress feeding, and this effect can be partially overridden by the simultaneous activation of pro-feeding pathways like NPF.[5]

Logical_Relationship satiety Internal State: Satiety asta_activation Activation of Allatostatin A Neurons satiety->asta_activation Leads to feeding Behavioral Output: Feeding Inhibition food_intake Nutrient Intake feeding->food_intake Reduces asta_activation->feeding PROMOTES npf_activation Activation of Pro-Feeding Neurons (e.g., NPF) npf_activation->feeding INHIBITS food_intake->satiety Induces

Caption: Role of Allatostatin A in the satiety signaling network.

Conclusion and Future Directions

The evidence strongly supports the role of this compound and the broader Allatostatin A peptide family as significant inhibitors of insect feeding behavior.[5][6][9] This function is conserved across different insect orders, highlighting its fundamental importance in metabolic regulation. The detailed protocols and quantitative data presented here provide a foundation for further research into the specific neural circuits and molecular mechanisms governed by this system. For drug development professionals, the Allatostatin A receptors present a promising target for the design of novel, specific, and environmentally safer insecticides that disrupt pest feeding behavior. Future work should focus on identifying receptor agonists or antagonists that can be delivered effectively in field conditions to modulate insect appetite and control pest populations.

References

An In-depth Technical Guide: Allatostatin II as a Regulator of Juvenile Hormone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allatostatin II, a member of the A-type allatostatin family, and its pivotal role in the negative regulation of Juvenile Hormone (JH) synthesis in insects. The synthesis and regulation of JH are critical for numerous physiological processes, including development, metamorphosis, and reproduction, making its regulatory neuropeptides, such as allatostatins, key targets for research and the development of novel insecticides.[1][2][3]

Introduction to Allatostatins and Juvenile Hormone

Juvenile Hormones (JHs) are a group of sesquiterpenoid hormones synthesized and secreted by a pair of endocrine glands known as the corpora allata (CA).[4] The JH titer in insects regulates a wide array of life processes.[2] The regulation of JH synthesis is controlled by two main classes of neuropeptides: allatotropins, which stimulate synthesis, and allatostatins (ASTs), which inhibit it.[4][5]

Three distinct families of allatostatins have been identified based on structural differences:

  • Allatostatin-A (AST-A or FGLamides): Characterized by a C-terminal Tyr/Phe-Xaa-Phe-Gly-Leu-NH2 motif.[6] this compound belongs to this family.[7] These peptides are known to inhibit JH production primarily in cockroaches, termites, and crickets.[3]

  • Allatostatin-B (AST-B or MIPs): These peptides have myoinhibitory properties.[2]

  • Allatostatin-C (AST-C or PISCFs): These are structurally distinct peptides first identified in Manduca sexta.[2][8]

This guide will focus on the A-type allatostatins, with this compound as a prime example, while also drawing comparisons to the well-studied Allatostatin-C pathway to provide a broader understanding of JH regulation.

Mechanism of Action: How Allatostatins Inhibit JH Synthesis

Allatostatins exert their inhibitory effects on the corpora allata through precise signaling pathways. The mechanisms can be direct, acting on the JH synthesis machinery within the CA, or indirect, by modulating other signaling pathways that influence the CA.

A-type allatostatins, including this compound, are released from neurosecretory cells in the brain and act directly on the corpora allata.[6][9] Research in cockroaches suggests that the primary target for these allatostatins is an early, committed step in the JH biosynthesis pathway.[10] The proposed mechanism involves the inhibition of citrate (B86180) transport from the mitochondria into the cytoplasm. This action limits the availability of cytoplasmic acetyl-CoA, a fundamental building block for the synthesis of sesquiterpenoid hormones like JH.[10][11]

The signaling cascade is initiated by the binding of the allatostatin peptide to a G protein-coupled receptor (GPCR) on the surface of corpora allata cells.[6] While the complete intracellular pathway is not fully elucidated, it culminates in the blockage of the citrate mitochondrial carrier.[6][11]

cluster_neuron Neurosecretory Cell cluster_ca Corpora Allata Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion AST_A Allatostatin-A (e.g., this compound) GPCR AST-A Receptor (GPCR) AST_A->GPCR Binds Carrier Citrate Carrier GPCR->Carrier Inhibits ACoA_Cyt Acetyl-CoA JH_Pathway Juvenile Hormone Biosynthesis Pathway ACoA_Cyt->JH_Pathway JH Juvenile Hormone JH_Pathway->JH ATP_CL ATP-Citrate Lyase Citrate_Cyt Citrate Citrate_Cyt:e->ACoA_Cyt:w via Citrate_Mit Citrate TCA TCA Cycle Citrate_Mit->TCA Citrate_Mit->Carrier Transport Carrier->Citrate_Cyt

Caption: Direct inhibitory pathway of A-type allatostatins on JH synthesis.

In the fruit fly Drosophila melanogaster, a well-studied indirect pathway involves Allatostatin-C (AstC). AstC is produced by a subset of circadian pacemaker neurons in the brain (DN1p).[12][13] These neurons release AstC, which acts on brain insulin-producing cells (IPCs).[5][12] The IPCs, which express AstC receptors (AstC-R1 and AstC-R2), are responsible for producing insulin-like peptides that promote JH synthesis.[12][14] By inhibiting the IPCs, AstC indirectly suppresses JH production, which in turn affects processes like oogenesis.[8][12][13] This highlights a conserved link between circadian clocks, metabolism (insulin signaling), and reproduction (JH).[12][14]

Clock Circadian Clock Neurons (DN1p) AstC Allatostatin-C (AstC) Clock->AstC Releases IPCs Insulin-Producing Cells (IPCs) AstC->IPCs Inhibits IIS Insulin-like Peptides IPCs->IIS Releases CA Corpora Allata IIS->CA Stimulates JH Juvenile Hormone (JH) CA->JH Synthesizes Oogenesis Oogenesis JH->Oogenesis Promotes

Caption: Indirect regulation of JH synthesis by Allatostatin-C in Drosophila.

Quantitative Analysis of Allatostatin-Mediated Inhibition

The efficacy of allatostatins in inhibiting JH synthesis has been quantified in various insect species. This data is crucial for structure-activity relationship studies and for the development of potent synthetic analogs.

Table 1: Inhibitory Activity of Allatostatins on Juvenile Hormone Synthesis

Allatostatin Type & NameInsect/Crustacean SpeciesPreparationMethodInhibitory Concentration (IC₅₀) / % InhibitionReference
A-Type
Allatostatin 1Diploptera punctataCorpora Allata (in vitro)Radiochemical Assay>40% inhibition at 10⁻⁹ M[7]
Allatostatin 2 (II)Diploptera punctataCorpora Allata (in vitro)Radiochemical Assay>40% inhibition at 10⁻⁸ M[7]
Allatostatin 3Diploptera punctataCorpora Allata (in vitro)Radiochemical Assay>40% inhibition at 7 x 10⁻⁷ M[7]
Allatostatin 4Diploptera punctataCorpora Allata (in vitro)Radiochemical Assay>40% inhibition at 10⁻⁸ M[7]
Mas-AS (M. sexta AST)Lacanobia oleraceaCorpora Allata (in vitro)Radiochemical AssayMax. 54% inhibition[4][15]
C-Type
ScypaAST-CCCScylla paramamosainReceptor ActivationcAMP AssayIC₅₀ = 6.683 nM[16]

Table 2: Structure-Activity Relationship of Allatostatin 4 (AST4)

Based on Ala-replacement studies, the importance of individual amino acid side chains in AST4 (Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-amide) for inhibiting JH biosynthesis has been determined.[17]

Amino Acid PositionOriginal ResidueImportance for Activity
8LeuMost Important
6PheHigh Importance
4TyrHigh Importance

Note: The D-amino acid replacement series also suggested that the secondary structure at the C-terminus of AST4 is critical for its biological activity.[17]

Key Experimental Protocols

Reproducible and quantitative methods are essential for studying the effects of allatostatins. Below are detailed protocols for key experiments.

This assay directly measures the rate of JH synthesis by isolated corpora allata by tracking the incorporation of a radiolabeled precursor.

cluster_prep Preparation cluster_incubation Incubation cluster_extraction Extraction & Quantification Dissect 1. Dissect Corpora Allata (CA) from target insect. Wash 2. Wash CA in incubation medium. Dissect->Wash Incubate 3. Incubate individual CA pairs in medium with L-[methyl-³H]methionine. Wash->Incubate AddAST 4. Add Allatostatin (or control) to experimental vials. Incubate->AddAST Time 5. Incubate for a defined period (e.g., 3 hours at 28°C). AddAST->Time Extract 6. Extract lipids and JH using an organic solvent (e.g., hexane). Time->Extract Separate 7. (Optional) Separate JH homologs using HPLC. Extract->Separate Quantify 8. Quantify ³H-JH using liquid scintillation counting. Separate->Quantify Analyze 9. Calculate JH synthesis rate (dpm/pair/hour) and % inhibition. Quantify->Analyze

Caption: Workflow for the in vitro radiochemical assay of JH synthesis.

Detailed Methodology:

  • Dissection: Corpora allata glands are dissected from insects under a stereomicroscope in a suitable physiological saline.

  • Incubation: Glands are incubated individually or in pairs in a defined culture medium (e.g., TC-199) supplemented with a radiolabeled precursor, typically L-[methyl-³H]methionine. The methyl group is transferred to the JH molecule in a late step of its synthesis.

  • Treatment: The allatostatin peptide, dissolved in the medium, is added at various concentrations to the experimental group. A control group receives only the vehicle.

  • Extraction: After incubation (typically 2-4 hours), the reaction is stopped, and the medium and glands are extracted with a nonpolar solvent like hexane (B92381) to recover the lipophilic JH.

  • Quantification: The solvent phase, containing the radiolabeled JH, is transferred to a scintillation vial, the solvent is evaporated, and scintillation fluid is added. The amount of radioactivity is measured using a liquid scintillation counter.

  • Analysis: The rate of JH synthesis is calculated and expressed as femtomoles or picomoles per pair of glands per hour. The percentage of inhibition is calculated relative to the control group.

This protocol determines the potency of an allatostatin peptide (or analog) by measuring its ability to activate its specific GPCR, often by quantifying changes in second messenger levels like cyclic AMP (cAMP).

cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_analysis Analysis Transfect 1. Transfect a stable cell line (e.g., HEK293, CHO) with the Allatostatin receptor gene. Culture 2. Culture cells to confluency. Transfect->Culture Stimulate 3. Stimulate adenylyl cyclase with Forskolin to increase basal cAMP levels. Culture->Stimulate Treat 4. Treat cells with varying concentrations of Allatostatin peptide. Stimulate->Treat Incubate 5. Incubate for a short period. Treat->Incubate Lyse 6. Lyse cells to release intracellular contents. Incubate->Lyse Measure 7. Measure cAMP concentration using a competitive immunoassay (e.g., ELISA). Lyse->Measure Calculate 8. Plot dose-response curve and calculate IC₅₀ value. Measure->Calculate

Caption: Workflow for a cAMP-based receptor activation assay.

Detailed Methodology:

  • Cell Line Preparation: A mammalian cell line (e.g., CHO-K1) is stably transfected with a plasmid containing the gene for the specific allatostatin receptor being studied.

  • cAMP Stimulation: The cells are treated with forskolin, a potent activator of adenylyl cyclase, to induce a high basal level of intracellular cAMP.

  • Allatostatin Treatment: The cells are then co-incubated with various concentrations of the allatostatin peptide. Since allatostatin receptors are often Gi-coupled, their activation will inhibit adenylyl cyclase, leading to a dose-dependent decrease in cAMP levels.[16]

  • cAMP Quantification: After incubation, the cells are lysed, and the concentration of cAMP is measured using a commercially available kit, typically an ELISA-based competitive immunoassay.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀ (the concentration of peptide that causes 50% of the maximal inhibition of cAMP production) can be calculated.[16]

This molecular biology approach assesses JH activity by measuring the transcript levels of a JH-responsive gene, such as Krüppel homolog 1 (Kr-h1).[8]

cluster_exp Experimental Treatment cluster_molbio Molecular Biology cluster_qRTPCR qRT-PCR and Analysis Treat 1. Treat insects with Allatostatin (e.g., via injection or genetic manipulation). Collect 2. Collect relevant tissue (e.g., whole body, fat body) at specific time points. Treat->Collect RNA_Extract 3. Extract total RNA from tissue samples. Collect->RNA_Extract cDNA_Synth 4. Synthesize cDNA using reverse transcriptase. RNA_Extract->cDNA_Synth qRT_PCR 5. Perform quantitative real-time PCR (qRT-PCR) using primers for Kr-h1 and a reference gene. cDNA_Synth->qRT_PCR Analyze 6. Analyze data using the ΔΔCt method to determine relative changes in Kr-h1 expression. qRT_PCR->Analyze

Caption: Workflow for indirect JH measurement using qRT-PCR.

Detailed Methodology:

  • Experimental Groups: Insects are divided into control and experimental groups. The experimental group is treated to elevate allatostatin signaling (e.g., by injection of synthetic peptide or genetic activation of allostatinergic neurons).

  • RNA Extraction: At a designated time post-treatment, tissues (such as the fat body or whole body) are collected, and total RNA is extracted using a standard protocol (e.g., TRIzol reagent).

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA), which serves as the template for PCR.

  • qRT-PCR: The relative abundance of Kr-h1 transcript is quantified using qRT-PCR with specific primers. The expression level is normalized to that of a stably expressed reference gene (e.g., actin or rp49).

  • Analysis: A decrease in the relative expression of Kr-h1 in the allatostatin-treated group compared to the control group indicates a reduction in JH signaling.[8]

Applications and Future Directions

The potent and specific inhibitory action of allatostatins on JH synthesis makes them and their receptors attractive targets for developing new, environmentally safer insecticides.[1][3] By disrupting key life cycle transitions and reproductive processes, allatostatin-based agents could offer a new generation of pest management tools. Furthermore, studying these neuropeptide systems continues to provide fundamental insights into the intricate neuroendocrine control of insect physiology, with implications for comparative endocrinology and chronobiology.[1]

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Allatostatin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a diverse family of neuropeptides found in insects and other invertebrates that play crucial roles in regulating a wide array of physiological processes. Among these, Allatostatin II (AST-II) has garnered significant attention for its potent inhibitory effects on the biosynthesis of juvenile hormone, a key regulator of insect development, metamorphosis, and reproduction.[1] This technical guide provides a comprehensive overview of the molecular structure, conformation, and signaling pathways of this compound, with a focus on the data and methodologies relevant to researchers and professionals in drug development.

Molecular Structure

This compound is a decapeptide with the following amino acid sequence: Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 .[2][3][4] The C-terminus is amidated, a common feature among many neuropeptides that contributes to their stability and biological activity.

Physicochemical Properties
PropertyValueReference
Amino Acid Sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2[2][3][4]
Molecular Formula C49H74N14O13[1]
Molar Mass 1067.2 g/mol [1]
CAS Number 123338-11-4[1]

Conformational Analysis

The three-dimensional conformation of this compound is critical for its interaction with its receptor and subsequent biological activity. While a definitive high-resolution structure of this compound is not extensively documented in publicly available literature, conformational studies of related allatostatins, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), provide significant insights into its likely structural features.

Studies on cockroach-type allatostatins, which share sequence homology with this compound, have revealed the prevalence of specific secondary structural motifs, particularly β-turns and γ-turns.[5] These turn structures are crucial for orienting key amino acid residues for receptor binding.

Inferred Conformational Features of this compound

Based on studies of homologous allatostatins, the following conformational characteristics are likely for this compound:

Structural FeatureDescriptionProbable LocationReference
β-Turn A four-residue turn that reverses the direction of the polypeptide chain. Likely a Type I, I', or IV β-turn due to the presence of Asp.Central region of the peptide[5]
γ-Turn A three-residue turn.Potentially present[6]
Flexible Termini The N- and C-termini are likely to be more flexible, allowing for adaptation to the receptor binding pocket.N-terminus (Gly-Asp-Gly) and C-terminus (Gly-Leu-NH2)General peptide conformational principles

It is important to note that the conformation of flexible peptides like this compound can be highly dependent on the solvent environment.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Determination

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A typical workflow for the conformational analysis of a peptide like this compound is outlined below.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis peptide_synthesis Peptide Synthesis & Purification dissolution Dissolution in appropriate solvent (e.g., DMSO-d6 or H2O/D2O) peptide_synthesis->dissolution tocsy 2D TOCSY (Total Correlation Spectroscopy) dissolution->tocsy noesy 2D NOESY (Nuclear Overhauser Effect Spectroscopy) dqf_cosy 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy) assignment Resonance Assignment dqf_cosy->assignment restraint_gen Generation of distance (from NOEs) and dihedral angle restraints (from coupling constants) assignment->restraint_gen structure_calc Structure Calculation (e.g., using molecular dynamics or distance geometry) restraint_gen->structure_calc refinement Structure Refinement structure_calc->refinement

NMR Experimental Workflow for Peptide Structure Determination.

Methodology Details:

  • Sample Preparation: Synthetic this compound of high purity (>95%) is dissolved in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d6) or a water/deuterium oxide (H2O/D2O) mixture, to a concentration of 1-5 mM.

  • Data Acquisition: A series of two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • TOCSY: Used to identify amino acid spin systems.

    • NOESY: Provides information about through-space proton-proton distances, which is crucial for determining the tertiary structure.

    • DQF-COSY: Used to measure scalar coupling constants (J-couplings), which can be related to dihedral angles.

  • Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used as input for structure calculation programs. These programs utilize algorithms like distance geometry and molecular dynamics to generate a family of structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.

experimental_workflow_cd cluster_sample_prep_cd Sample Preparation cluster_cd_acq CD Spectra Acquisition cluster_data_analysis_cd Data Analysis peptide_sol Prepare peptide solution in a suitable buffer (e.g., phosphate (B84403) buffer) conc_det Determine accurate peptide concentration peptide_sol->conc_det blank_spec Record buffer blank spectrum conc_det->blank_spec sample_spec Record peptide sample spectrum blank_spec->sample_spec baseline_corr Baseline correction (subtract blank from sample) sample_spec->baseline_corr conversion Convert raw data (millidegrees) to mean residue ellipticity baseline_corr->conversion deconvolution Deconvolution using algorithms (e.g., SELCON3, CONTIN) to estimate secondary structure percentages conversion->deconvolution signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ASTII This compound Receptor Allatostatin Receptor (GPCR) ASTII->Receptor Binding & Activation G_protein Gαi/o Protein Receptor->G_protein Activation beta_arrestin β-Arrestin Receptor->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation JH_synthesis Juvenile Hormone Biosynthesis PKA->JH_synthesis Inhibition desensitization Receptor Desensitization/ Internalization beta_arrestin->desensitization

References

A Technical Guide to Identifying Allatostatin C Homologs in Diverse Insect Orders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allatostatin C (AST-C) is a highly conserved neuropeptide in insects that plays a crucial role in regulating vital physiological processes, most notably the inhibition of juvenile hormone biosynthesis.[1] As a key regulator of development, reproduction, and behavior, the AST-C signaling system presents a promising target for the development of novel insecticides. This guide provides a comprehensive overview of the methodologies for identifying and characterizing AST-C homologs across different insect orders, integrating computational, biochemical, and molecular biology approaches. Detailed experimental protocols, data presentation standards, and visualizations of key pathways and workflows are included to facilitate research and development in this area.

Introduction to Allatostatin C (AST-C)

First identified in the moth Manduca sexta, Allatostatin C is a member of a pleiotropic family of neuropeptides that act as key inhibitory signals in insect physiology.[1][2] It is functionally analogous to somatostatin (B550006) in vertebrates, highlighting a deep evolutionary conservation of this signaling system.[1][3]

1.1 The AST-C Peptide Family The AST-C peptide is characterized by a conserved C-terminal motif, typically PISCF, though variations exist between orders.[4][5] Unlike other allatostatin families (A and B), the AST-C precursor gene usually encodes a single active peptide.[3][4] However, gene duplication has led to the emergence of paralogs, such as Allatostatin double C (AST-CC), in several insect groups, including Diptera, Lepidoptera, and Coleoptera, suggesting a diversification of function.[3][6]

1.2 Physiological Roles The primary and most studied role of AST-C is the inhibition of juvenile hormone (JH) synthesis by the corpora allata (CA), a key endocrine gland regulating metamorphosis and reproduction.[2][7][8] Beyond this, AST-C is involved in:

  • Metabolic Homeostasis: Gut-derived AST-C can regulate food intake and energy mobilization.[3]

  • Nociception and Immunity: The AST-C system can modulate pain perception and inhibit the innate immune response.[3][9]

  • Circadian Rhythms: AST-C expressed in clock neurons helps generate circadian rhythms for processes like oogenesis.[1]

  • Muscle Contraction: AST-C can inhibit spontaneous contractions of visceral muscles, such as the gut.[8]

1.3 The AST-C Receptor AST-C exerts its effects by binding to specific G-protein coupled receptors (GPCRs), which are orthologs of mammalian somatostatin receptors.[2][10] These receptors, often designated AstC-R, typically couple to inhibitory G-proteins (Gi/o) to mediate downstream signaling.[2] In some species, like the mosquito Aedes aegypti, multiple receptor paralogs exist, which may mediate the diverse, tissue-specific effects of the peptide.[10][11]

Methodologies for Identifying AST-C Homologs

A multi-pronged approach combining in silico, proteomic, and molecular techniques is most effective for identifying and validating novel AST-C homologs.

2.1 In Silico and Genomic/Transcriptomic Approach This computational approach is the fastest and most common starting point for identifying candidate genes. It relies on searching sequence databases for homologs of known AST-C precursors or receptors.

In_Silico_Workflow cluster_0 Data Acquisition cluster_1 Homology Search cluster_2 Sequence Analysis & Validation db Select Database (NCBI nr, WGS, TSA) blast Perform BLAST Search (tBLASTn, BLASTp) db->blast query Obtain Known AST-C Precursor/Receptor Sequence query->blast hits Retrieve Significant Hits (Low E-value) blast->hits orf Predict Open Reading Frame (ORF) & Translate Protein hits->orf features Identify Key Features (Signal Peptide, Cleavage Sites, Conserved PISCF motif) orf->features align Multiple Sequence Alignment features->align phylo Construct Phylogenetic Tree align->phylo validate Confirm Orthology phylo->validate

Caption: Workflow for in silico identification of AST-C homologs.

2.2 Proteomic Approach This method involves the direct identification of the mature AST-C peptide from insect tissues, providing definitive proof of its expression and processing.

Proteomic_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis & Identification dissect Dissect Tissues (Brain, Gut, Corpora Allata) extract Homogenize & Extract Peptides (e.g., Acidic Acetone) dissect->extract purify Purify & Fractionate (Solid Phase Extraction, HPLC) extract->purify ms Analyze Fractions via MS (MALDI-TOF or LC-MS/MS) purify->ms msms Select Parent Ions for MS/MS Fragmentation ms->msms denovo De Novo Sequencing of Spectra msms->denovo db_search Database Search with MS/MS Data (using predicted genome/proteome) msms->db_search confirm Confirm Sequence & PTMs (e.g., Amidation) denovo->confirm db_search->confirm identify Peptide Identified confirm->identify

Caption: Workflow for proteomic identification of AST-C peptides.

2.3 Molecular Cloning and Expression Analysis Once a candidate gene is identified, molecular techniques are used to clone the full-length sequence and quantify its expression levels in different tissues and developmental stages.

Experimental Protocols

3.1 Protocol: Homology Searching with BLAST

  • Query Sequence Selection: Obtain a protein sequence of a verified AST-C precursor from a related insect species (e.g., Drosophila melanogaster, Manduca sexta) from the NCBI protein database.

  • Database Selection: Choose an appropriate database to search against. For unannotated genomes, use the Translated BLAST (tBLASTn) algorithm against Whole Genome Shotgun (WGS) or Transcriptome Shotgun Assembly (TSA) databases. For annotated proteomes, use the standard Protein BLAST (BLASTp).

  • BLAST Execution: Run the BLAST search, adjusting parameters if necessary (e.g., increasing the E-value threshold for distantly related species).

  • Hit Analysis: Analyze the results, looking for hits with low E-values. Examine the sequence alignments for conservation of key features, such as the C-terminal PISCF motif and potential dibasic cleavage sites (e.g., KR, RR) flanking the putative mature peptide.

  • Sequence Retrieval: Retrieve the nucleotide or protein sequence of the top candidate(s) for further analysis.

3.2 Protocol: Peptide Extraction from Insect Tissues

  • Tissue Dissection: Dissect target tissues (e.g., central nervous system, midgut) from a sufficient number of individuals and immediately freeze them in liquid nitrogen to prevent degradation. Pooling samples from hundreds of individuals is common for discovery peptidomics.[12]

  • Homogenization: Homogenize the frozen tissue in an extraction solvent (e.g., 90% methanol, 9% glacial acetic acid, 1% water) using a tissue grinder on ice.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble peptides.

  • Purification: Use Solid Phase Extraction (SPE) with a C18 cartridge to desalt and concentrate the peptide extract. Elute the peptides with a high-organic solvent (e.g., 80% acetonitrile (B52724) with 0.1% trifluoroacetic acid).

  • Drying: Dry the eluted sample completely using a vacuum centrifuge. Reconstitute in a small volume of solvent appropriate for mass spectrometry analysis.

3.3 Protocol: Quantitative RT-PCR (qRT-PCR) for Expression Analysis

  • RNA Extraction: Extract total RNA from dissected tissues of interest using a suitable kit (e.g., TRIzol reagent).[13] Treat with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[13]

  • Primer Design: Design specific primers that flank an intron (if possible) to avoid amplification of genomic DNA. Primers should amplify a product of 100-200 bp. Also, design primers for one or more stable reference genes (e.g., Actin, GAPDH, 18S rRNA) for normalization.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers.

  • Thermocycling: Run the reaction on a qPCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression levels of the target AST-C gene using the ΔΔCt method, normalizing to the geometric mean of the reference genes.

Quantitative Data Summary

The identification of homologs should be accompanied by quantitative characterization. Data should be organized for clear comparison across species and orders.

Table 1: Known Allatostatin C Homologs in Select Insect Orders

OrderSpeciesPeptide SequencePrecursor Accession No.Notes
Diptera Drosophila melanogasterpQFRYGHSRYpQCAFNPISCFNP_524589.1Highly conserved sequence.[1]
Aedes aegyptipQFRYGHSRYpQCAFNPISCFXP_021703666.1Two receptor paralogs identified.[10][11]
Lepidoptera Manduca sextapEVRFGHSRYpQCAFNPISCFAAB34789.1First AST-C identified.[1]
Bombyx moripEVRYGHSRYpQCAFNPISCFNP_001037303.1Receptor highly expressed in CA.[10]
Coleoptera Tribolium castaneumAHRYGHSRYPQCAFNPISCFXP_974102.1-
Dendroctonus armandiRFRA(L)CYFNPVSCFMW645339Sequence shows some variation.[14]
Hymenoptera Apis melliferaSYWKQCAFNAVSCFXP_006560064.1Archetypal sequence for the order.[14]

Note: Sequences may vary slightly based on prediction algorithms and experimental validation. pQ denotes pyroglutamate.

Table 2: Receptor Binding Affinity (EC₅₀ / IC₅₀) Data

SpeciesReceptorLigandAssay TypeMeasured Affinity (nM)
Aedes aegyptiAeAS-CrAAST-CCalcium Mobilization~10-100 (nanomolar range)
Aedes aegyptiAeAS-CrBAST-CCalcium Mobilization~1-10 (higher affinity)[11]
Scylla paramamosain (Crustacean)AST-C ReceptorScypaAST-CCCCalcium MobilizationIC₅₀ = 6.683 nM[13]
Thaumetopoea pityocampaT. pit AstR-CAST-CG-protein recruitmentSub-nanomolar range[2]

The Allatostatin C Signaling Pathway

AST-C binding to its cognate GPCR on the surface of a target cell (e.g., a corpora allata cell) initiates an intracellular signaling cascade. This typically involves the inhibition of adenylyl cyclase by the Gi alpha subunit, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP ultimately leads to the physiological response, such as the inhibition of juvenile hormone synthesis.

ASTC_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular astc Allatostatin C (AST-C) receptor AstC-R (GPCR) astc->receptor binds g_protein G-protein (Gi/o) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP levels decrease ac->camp leads to response Physiological Response (e.g., Inhibition of Juvenile Hormone Synthesis) camp->response results in

Caption: Generalized Allatostatin C signaling pathway.

Implications for Drug and Insecticide Development

The critical role of the AST-C system in insect physiology makes it an attractive target for developing next-generation insecticides.[2] Targeting the AST-C receptor with specific agonists could disrupt development, reproduction, and feeding in pest species. Because the receptor is a GPCR, it is amenable to high-throughput screening for small molecule agonists or antagonists.[15] The high conservation of the peptide ligand suggests that a single compound could be effective against a broad range of pests, while subtle differences in receptor sequences between insect orders could be exploited to develop more selective, species-specific control agents.[2][15] This approach offers a promising avenue for pest management that may be safer for non-target organisms compared to conventional broad-spectrum neurotoxins.

References

Evolutionary Conservation of the Allatostatin II Peptide Family: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the evolutionary conservation, structure, function, and signaling pathways of the Allatostatin II (AST-II) peptide family. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroendocrinology, insect physiology, and pest management.

Introduction to the Allatostatin Superfamily

The allatostatins (ASTs) are a diverse group of neuropeptides primarily found in invertebrates, where they act as pleiotropic hormones regulating a wide array of physiological processes.[1] Despite their functional similarities, they are categorized into three structurally distinct families based on their C-terminal amino acid sequences:

  • Allatostatin-A (AST-A): Characterized by a conserved C-terminal sequence of Y/FXFGL-amide.[2][3] This is the largest and most widely studied family.

  • Allatostatin-B (AST-B): Also known as myoinhibitory peptides (MIPs), these peptides contain two conserved tryptophan (W) residues, typically in a W(x6)W-amide motif.[4][5]

  • Allatostatin-C (AST-C): These peptides possess a conserved PISCF motif at their C-terminus.[4][5]

This compound (AST-II) belongs to the Allatostatin-A family. It was one of the first allatostatins to be isolated and sequenced, originating from the brain of the cockroach Diploptera punctata.[6][7] Its primary structure is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[6][7]

Evolutionary Conservation and Phylogeny

The Allatostatin-A peptide family, to which AST-II belongs, exhibits remarkable evolutionary conservation, particularly in its C-terminal active core (Y/FXFGL-amide).[2] This sequence is crucial for receptor binding and biological activity. Homologs of AST-A have been identified across a vast range of invertebrate phyla, including arthropods (insects, crustaceans), molluscs, and helminths, suggesting an ancient evolutionary origin.[2][8]

The myomodulatory function of allatostatins appears to be a highly conserved feature throughout evolutionary time.[6] While the allatostatic function (inhibition of Juvenile Hormone) is prominent in hemimetabolous insects like cockroaches and crickets, this role appears to have been lost in some other insect orders.[2][5] However, functions related to feeding, digestion, and neuromodulation are widespread.[4][9]

Interestingly, the G-protein coupled receptors (GPCRs) for Allatostatin-A show evolutionary relationships with vertebrate neuropeptide receptors. The Drosophila AST-A receptor (AstA-R) is homologous to mammalian galanin and somatostatin (B550006) receptors, indicating a shared ancestry for these signaling systems that predates the divergence of protostomes and deuterostomes.[2][9] This evolutionary link makes the allatostatin system a subject of interest in comparative neuroendocrinology.[9]

Core Functions of this compound and Related Peptides

This compound and other members of the AST-A family are multifunctional neuropeptides with roles in various physiological processes:

  • Inhibition of Juvenile Hormone (JH) Synthesis: This is the function for which allatostatins were named. They act on the corpora allata, the endocrine glands that produce JH, to suppress its biosynthesis.[3][9] This regulation is critical for controlling metamorphosis, reproduction, and development.[9]

  • Regulation of Feeding and Digestion: AST-A peptides act as "brain-gut" peptides. They are known to inhibit food intake and reduce the motility of the gut by inhibiting spontaneous muscle contractions.[2][3][9]

  • Neuromodulation: Allatostatins function as neuromodulators in the central and peripheral nervous systems, influencing neuronal activity and behavior.[6]

  • Cardioactivity: Some allatostatins have been shown to modulate heart rate.[2]

Allatostatin Signaling Pathway

Allatostatins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells.[3][5] The binding of an allatostatin peptide, such as AST-II, to its receptor initiates an intracellular signaling cascade.

The Allatostatin-A receptors (AstA-R) are known to couple to Gi/o proteins. Activation of the receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to a cellular response, such as the inhibition of juvenile hormone synthesis or muscle contraction.

Allatostatin_Signaling cluster_membrane Cell Membrane AST_Receptor Allatostatin Receptor (GPCR) G_Protein G-Protein (Gi/o) AST_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Allatostatin This compound Allatostatin->AST_Receptor Binds ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of JH Synthesis) cAMP->Response Leads to

Generalized signaling pathway for the Allatostatin-A receptor.

Quantitative Data on Allatostatin Activity

The biological activity of allatostatins is typically quantified by measuring their ability to inhibit juvenile hormone synthesis or by determining their binding affinity to their receptors in vitro.

PeptideSpecies of OriginAssayEffective ConcentrationReference
Allatostatin 1Diploptera punctataJH Synthesis Inhibition (in vitro)>40% inhibition at 10⁻⁹ M[7]
This compound Diploptera punctataJH Synthesis Inhibition (in vitro)>40% inhibition at 10⁻⁸ M[7]
Allatostatin 3Diploptera punctataJH Synthesis Inhibition (in vitro)>40% inhibition at 7 x 10⁻⁷ M[7]
Allatostatin 4Diploptera punctataJH Synthesis Inhibition (in vitro)>40% inhibition at 10⁻⁸ M[7]
Drostatin-A4Drosophila melanogasterReceptor Activation (DAR-2)EC₅₀: 10⁻⁸ M[10]
Drostatin-A1, A2, A3Drosophila melanogasterReceptor Activation (DAR-2)EC₅₀: ~8 x 10⁻⁸ M[10]

Experimental Protocols

The study of allatostatins involves a range of techniques from peptide extraction to functional bioassays.

Neuropeptide Extraction and Analysis Workflow

A generalized workflow for the identification and quantification of neuropeptides like this compound from biological tissues involves several key steps.[11][12] This process is crucial for neuropeptidomics, the large-scale study of neuropeptides.[12]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue 1. Tissue Dissection (e.g., Brain, Gut) Homogenization 2. Homogenization (in acidified organic solvent) Tissue->Homogenization Extraction 3. Peptide Extraction & Centrifugation Homogenization->Extraction Cleanup 4. Solid-Phase Extraction (SPE) (Desalting & Concentration) Extraction->Cleanup LC 5. Liquid Chromatography (LC) (Peptide Separation) Cleanup->LC Sample Injection MS 6. Mass Spectrometry (MS/MS) (Detection & Fragmentation) LC->MS Data 7. Data Analysis (Sequence ID & Quantification) MS->Data

Standard workflow for neuropeptidomic analysis.

Protocol for Neuropeptide Extraction from Brain Tissue: [12][13]

  • Tissue Homogenization:

    • Rapidly dissect the neural tissue of interest (e.g., insect brain) and immediately freeze it in liquid nitrogen to prevent degradation by proteases.

    • Weigh the frozen tissue and homogenize it in a 10:1 (v/w) ratio of ice-cold extraction solution (e.g., 10% glacial acetic acid in methanol).[13] The acidified organic solution serves to deactivate endogenous proteases.[12]

  • Peptide Extraction:

    • Incubate the homogenate on ice for 20-30 minutes.

    • Centrifuge the sample at 16,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted peptides.[13]

  • Solid-Phase Extraction (SPE) for Sample Cleanup:

    • Use a C18 SPE column to desalt and concentrate the peptide sample.

    • Activation: Condition the column by passing an activation solution (e.g., 50% acetonitrile (B52724) / 0.1% formic acid) through it.[13]

    • Equilibration: Equilibrate the column with a wash solution (e.g., 0.1% formic acid in water).[13]

    • Sample Loading: Load the peptide extract (supernatant) onto the column. Salts and very polar molecules will pass through.

    • Washing: Wash the column with the wash solution to remove any remaining salts.

    • Elution: Elute the bound peptides using an elution solution (e.g., 50% acetonitrile / 0.1% formic acid).[13]

    • Dry the eluted sample using a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptide sample in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water).[13]

    • Inject the sample into a high-performance liquid chromatography (HPLC) system, typically a nano-HPLC, for separation based on hydrophobicity.[14]

    • The separated peptides are then introduced into a mass spectrometer for detection, fragmentation (MS/MS), and subsequent identification via database searching.[11]

In Vitro Bioassay for JH Synthesis Inhibition

This bioassay, adapted from studies on Diploptera punctata, measures the direct effect of allatostatins on the corpora allata (CA).[7]

  • Gland Dissection: Dissect the CA from the subject insect (e.g., virgin female cockroach) in a suitable physiological saline.

  • Incubation: Place individual pairs of CA in culture wells containing an appropriate incubation medium (e.g., Medium 199) supplemented with a radiolabeled precursor for JH synthesis, such as L-[methyl-³H]methionine.

  • Treatment: Add the synthetic allatostatin peptide to be tested to the wells at various concentrations. A control group should receive no peptide.

  • Hormone Extraction: After a set incubation period (e.g., 3 hours), terminate the reaction and extract the newly synthesized, radiolabeled JH from the medium using an organic solvent like isooctane.

  • Quantification: Measure the amount of radiolabeled JH produced using liquid scintillation counting.

  • Analysis: Compare the amount of JH synthesized in the presence of the allatostatin to the control group to determine the percentage of inhibition.

Applications in Drug and Insecticide Development

The critical role of allatostatins in regulating vital insect processes makes their signaling system a promising target for the development of novel pest control agents.[9][15]

  • Allatostatin Mimics: Designing stable, potent agonists or antagonists for allatostatin receptors could lead to new classes of insecticides.[15] Activating the receptor with a synthetic mimic could disrupt development, inhibit feeding, and suppress reproduction in pest species.[9]

  • Species Specificity: Because neuropeptide receptors can vary significantly even between related insect orders, it may be possible to design compounds that are highly specific to a particular pest, minimizing harm to beneficial insects like pollinators.[9]

  • Receptor-based Screening: The identification and characterization of allatostatin receptors allow for high-throughput screening of chemical libraries to find novel ligands that can modulate receptor activity, providing a modern approach to insecticide discovery.[5]

The development of such neuropeptide-based insect control agents that are resistant to peptidase degradation is an active area of research.[15]

References

Allatostatin-C: A Pleiotropic Neuropeptide in Non-Insect Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The allatostatin (AST) superfamily of neuropeptides represents a diverse and functionally significant group of signaling molecules in invertebrates. Historically, the nomenclature of these peptides has been complex, with terms like "Allatostatin II" being used in older literature. Modern classification, based on sequence homology, divides the superfamily into three main families: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C). This guide will focus on Allatostatin-C (AST-C), a key neuropeptide in non-insect invertebrates that is structurally and evolutionarily related to the vertebrate inhibitory neuropeptide, somatostatin (B550006).[1][2][3][4][5] AST-C is characterized by a conserved C-terminal PISCF motif and a disulfide bridge, which is crucial for its biological activity.[1][2][6]

This document provides a comprehensive overview of the known functions of AST-C in various non-insect invertebrate phyla, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented is intended to serve as a valuable resource for researchers investigating invertebrate neurophysiology and for professionals involved in the development of novel therapeutics or pest control agents targeting these pathways.

Allatostatin-C Function Across Non-Insect Invertebrate Phyla

While initially identified in insects for their role in inhibiting juvenile hormone synthesis, ASTs, particularly AST-C, have been shown to possess a wide range of functions in other invertebrate groups that lack juvenile hormone.[1][2][7][8] These functions are primarily inhibitory and include the modulation of muscle contractility, feeding behavior, and potentially hormone secretion and immune responses.[3][6][9][10][11]

Mollusca

Bioinformatic analyses have long suggested the presence of AST-C signaling systems in molluscs.[1][2] Recent research has provided the first definitive identification and functional characterization of an AST-C precursor and its cognate G-protein coupled receptors (GPCRs) in the marine mollusc Aplysia californica.[1][2][12] In this species, the native AST-C peptide was shown to activate one of its receptors with high potency, suggesting a significant physiological role. The disulfide bridge was found to be important for this high-affinity binding.[1][2] While the precise in vivo functions in molluscs are still under investigation, the homology to somatostatin suggests potential roles in modulating feeding and digestion.[1][12]

Crustacea

In crustaceans, the AST-C signaling system is more extensively characterized. Multiple forms of AST-C, likely arising from gene duplication (AST-C, AST-CC, and AST-CCC), have been identified in various species, including crabs (Carcinus maenas, Scylla paramamosain) and lobsters (Homarus americanus).[6][9][10][11]

The functions of AST-C in crustaceans are pleiotropic and include:

  • Inhibition of Ecdysone (B1671078) Biosynthesis: In the mud crab Scylla paramamosain, AST-C has been shown to inhibit the biosynthesis of the molting hormone ecdysone in the Y-organs.[6]

  • Negative Regulation of Methyl Farnesoate (MF) Synthesis: Both AST-C and AST-CCC can decrease the expression of genes involved in the synthesis of methyl farnesoate, a juvenile hormone analog in crustaceans, in the mandibular organs.[6]

  • Myoinhibition: AST-C peptides are potent inhibitors of muscle contractions. They have been shown to modulate the stomatogastric ganglion, which controls the rhythmic movements of the gut.[8] They also exert inhibitory effects on skeletal muscles through both presynaptic and postsynaptic mechanisms, reducing neurotransmitter release and muscle fiber contraction.[13]

  • Cardioinhibition: In some crustacean species, AST-C has been shown to regulate cardiac activity.[6]

  • Immune Modulation: The expression of AST-C receptors on hemocytes in Carcinus maenas suggests a potential role in modulating the immune response, particularly around the vulnerable period of ecdysis.[9][10][11]

Echinodermata

In the starfish Asterias rubens, a deuterostome invertebrate, researchers have characterized a signaling system that is homologous to the AST-C/somatostatin system.[3][4] They identified two related neuropeptides, ArSS1 and ArSS2, where ArSS2 acts as a potent ligand for three cognate receptors.[3][4] Functionally, ArSS2 was found to be an inhibitory regulator of muscle contractility, causing a dose-dependent relaxation of tube foot and cardiac stomach preparations.[3][4] This highlights an ancient role for this neuropeptide family in the inhibitory control of muscle function.

Quantitative Data on Allatostatin-C Activity

The following tables summarize the quantitative data available on the biological activity of AST-C peptides and their analogs in various non-insect invertebrate species.

Table 1: Receptor Activation Data for Allatostatin-C Peptides

SpeciesReceptorLigandAssay TypeEC50/IC50Reference
Aplysia californica (Mollusca)AstC-RAplysia AstCIP1 Accumulation7.8 nM[2]
Aplysia AstC (linear)IP1 Accumulation> 1 µM[2]
AstC-T (Theba pisana)IP1 Accumulation~30 nM[2]
AstC-D (Deroceras reticulatum)IP1 Accumulation~50 nM[2]
AstC-C (Crassostrea gigas)IP1 Accumulation~100 nM[2]
AstC-L (Lottia gigantea)IP1 Accumulation~200 nM[2]
Scylla paramamosain (Crustacea)C-type ASTs ReceptorScypaAST-CCCcAMP InhibitionIC50 of 6.683 nM[6]
ScypaAST-CcAMP InhibitionDose-independent activation[6]

Table 2: Physiological Effects of Allatostatin-C Peptides

SpeciesPhysiological ProcessPeptideConcentrationEffectReference
Asterias rubens (Echinodermata)Tube Foot Muscle ContractionArSS210⁻⁶ MDose-dependent relaxation[3][4]
Cardiac Stomach ContractionArSS210⁻⁶ MDose-dependent relaxation[3][4]
Scylla paramamosain (Crustacea)Ecdysone Biosynthesis (in vitro)ScypaAST-CNot specifiedInhibition[6]
MF Biosynthesis Gene ExpressionScypaAST-C & ScypaAST-CCCNot specifiedSignificant decrease[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Allatostatin-C function in non-insect invertebrates.

Protocol 1: Molecular Cloning and Receptor De-orphaning

This protocol describes the general workflow for identifying and functionally characterizing an AST-C receptor.

  • Bioinformatic Identification:

    • Utilize known AST-C receptor sequences from other species as queries in BLAST searches against transcriptome or genome databases of the target invertebrate.

    • Identify candidate receptor sequences based on sequence homology and the presence of characteristic GPCR domains.

  • Molecular Cloning:

    • Design primers based on the candidate sequences to amplify the full-length coding sequence from cDNA synthesized from relevant tissues (e.g., central nervous system).

    • Clone the amplified PCR product into a suitable expression vector (e.g., pcDNA3.1).

  • Heterologous Expression:

    • Transfect a mammalian cell line suitable for GPCR assays (e.g., CHO-K1 or HEK293 cells) with the expression vector containing the putative receptor.

    • Co-transfect with a promiscuous G-protein (e.g., Gα16) if the receptor does not couple efficiently to the endogenous G-proteins of the cell line.[1]

  • Functional Assay (e.g., IP1 Accumulation Assay):

    • Culture the transfected cells in 96-well plates.

    • Prepare synthetic AST-C peptides at various concentrations.

    • Stimulate the cells with the synthetic peptides.

    • Measure the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gαq-mediated signaling, using a commercially available ELISA kit.

    • Generate dose-response curves and calculate the EC50 values to determine the potency and efficacy of the peptides in activating the receptor.

Protocol 2: In Vitro Muscle Contractility Assay

This protocol details a method to assess the myoactive properties of AST-C peptides.

  • Tissue Dissection:

    • Dissect the target muscle tissue (e.g., cardiac stomach or tube feet from a starfish) in cold saline.

    • Mount the muscle preparation in an organ bath containing physiological saline and maintain at a constant temperature.

  • Recording of Muscle Activity:

    • Connect the muscle preparation to an isometric force transducer to record contractions.

    • Allow the preparation to equilibrate and establish a baseline level of spontaneous or stimulated contractile activity.

  • Peptide Application:

    • Apply synthetic AST-C peptides to the organ bath at increasing concentrations.

    • Record the changes in the frequency and amplitude of muscle contractions.

  • Data Analysis:

    • Quantify the inhibitory effect of the peptide by measuring the percentage decrease in contractile force or frequency compared to the baseline.

    • Construct dose-response curves to determine the IC50 of the peptide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with Allatostatin-C research.

ASTC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ASTC Allatostatin-C Receptor AST-C Receptor (GPCR) ASTC->Receptor Binding G_protein G-protein (Gαi/Gαq) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (via Gαi) PLC Phospholipase C G_protein->PLC Activation (via Gαq) cAMP cAMP AC->cAMP Production IP3_DAG IP3 / DAG PLC->IP3_DAG Production Downstream Downstream Cellular Response (e.g., Muscle Relaxation, Inhibition of Hormone Synthesis) cAMP->Downstream Modulation IP3_DAG->Downstream Modulation

Caption: Allatostatin-C signaling pathway.

Experimental_Workflow start Start: Identify Putative AST-C Receptor bioinformatics Bioinformatics: BLAST search against databases start->bioinformatics cloning Molecular Cloning: Amplify and insert into expression vector bioinformatics->cloning expression Heterologous Expression: Transfect into mammalian cells (e.g., CHO) cloning->expression assay Functional Assay: (e.g., IP1 accumulation, cAMP measurement) expression->assay analysis Data Analysis: Generate dose-response curves, calculate EC50/IC50 assay->analysis end End: Functionally Characterized AST-C Receptor analysis->end

Caption: Experimental workflow for receptor de-orphaning.

Conclusion and Future Directions

Allatostatin-C is a crucial neuropeptide in non-insect invertebrates, acting as a pleiotropic inhibitory modulator of various physiological processes. Its evolutionary conservation and homology to the vertebrate somatostatin system make it a fascinating subject for comparative endocrinology. For the drug development industry, the AST-C signaling pathway presents a promising target for the creation of species-specific pest control agents or for the discovery of novel therapeutic leads.

Future research should focus on elucidating the precise in vivo roles of AST-C in a wider range of non-insect invertebrate species, particularly in molluscs. Further investigation into the downstream signaling components and the potential for receptor subtypes will provide a more complete understanding of this important neuropeptide system. The development of selective agonists and antagonists for AST-C receptors will be invaluable tools for both basic research and applied science.

References

The Role of Allatostatin-A in the Regulation of Insect Reproduction and Vitellogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

The Allatostatins are a major family of insect neuropeptides, primarily recognized for their pleiotropic effects, most notably the inhibition of Juvenile Hormone (JH) biosynthesis. This technical guide provides an in-depth examination of the Allatostatin-A (AST-A) subfamily and its critical role in regulating female insect reproduction, with a specific focus on the process of vitellogenesis. We synthesize key research findings, present quantitative data on the physiological effects of AST-A, detail common experimental protocols for its study, and illustrate the underlying signaling pathways. This document serves as a comprehensive resource for researchers investigating insect endocrinology and for professionals exploring novel targets for insect pest management.

Introduction to Allatostatin-A (AST-A)

Allatostatins are a diverse group of neuropeptides that act as key regulators of a wide range of physiological processes in insects, including feeding, digestion, and growth. They are broadly categorized into three main families based on their C-terminal amino acid sequences: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C).

The AST-A family, also known as the FGL-amides due to their characteristic Tyr/Phe-Xaa-Phe-Gly-Leu-NH2 C-terminal motif, is the most extensively studied group. These peptides are renowned for their potent inhibitory action on the biosynthesis of Juvenile Hormone (JH) in the corpora allata (CA), the primary endocrine glands responsible for JH production. Given that JH is a crucial gonadotropic hormone that stimulates vitellogenesis—the process of yolk protein synthesis and uptake by developing oocytes—the inhibitory role of AST-A positions it as a key negative regulator of female insect reproduction.

The Inhibitory Role of AST-A in Juvenile Hormone Biosynthesis

The primary mechanism through which AST-A influences reproduction is by directly suppressing JH synthesis in the CA. This inhibitory effect has been demonstrated across numerous insect species. The peptides are produced in neurosecretory cells of the brain and transported axonally to the CA, where they are released to act on the gland's parenchymal cells.

Upon binding to its receptor on the CA cell membrane, AST-A initiates a signaling cascade that leads to a rapid and significant decrease in the rate of JH biosynthesis. This action directly impacts the reproductive cycle, as a high titer of JH is essential for initiating and maintaining vitellogenesis and oocyte maturation in most adult female insects.

AST-A Signaling Pathway

The action of AST-A is mediated by G-protein coupled receptors (GPCRs). In insects, two distinct AST-A receptors, known as AlstR1 (or AST-AR1) and AlstR2 (or AST-AR2), have been identified. These receptors belong to the rhodopsin-like family of GPCRs. Binding of the AST-A peptide to its receptor on the surface of a corpus allatum cell triggers a conformational change in the receptor, activating intracellular G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels, and also involves calcium signaling pathways. The reduction in these second messengers ultimately suppresses the activity of key enzymes in the JH biosynthetic pathway.

ASTA_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space (CA Cell) ASTA_Peptide Allatostatin-A (AST-A Peptide) ASTA_Receptor AST-A Receptor (GPCR) ASTA_Peptide->ASTA_Receptor Binds G_Protein G-Protein ASTA_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP levels decrease Adenylyl_Cyclase->cAMP JH_Pathway Suppression of JH Biosynthesis Pathway cAMP->JH_Pathway Leads to JH_Synthesis Juvenile Hormone Synthesis Inhibited JH_Pathway->JH_Synthesis

Caption: Allatostatin-A signaling cascade in a corpus allatum cell.

Impact on Vitellogenesis and Oocyte Development

Vitellogenesis is the process of yolk protein (vitellogenin, Vg) synthesis, secretion by the fat body (the insect equivalent of the liver), and its subsequent uptake by developing oocytes. This process is energetically demanding and is tightly regulated by JH.

By inhibiting JH production, AST-A exerts a profound downstream inhibitory effect on vitellogenesis:

  • Suppression of Vitellogenin (Vg) Gene Expression: JH is the primary inducer of Vg gene transcription in the fat body. Reduced JH titers due to AST-A action lead to a significant decrease in Vg mRNA levels, thereby halting the production of yolk proteins.

  • Inhibition of Oocyte Maturation: The uptake of Vg by oocytes is a receptor-mediated process that is also dependent on JH. Without sufficient Vg in the hemolymph and the necessary hormonal cues, oocytes fail to accumulate yolk, leading to a cessation of their growth and maturation. This can result in ovarian developmental arrest or the reabsorption of developing oocytes.

Quantitative Data on AST-A Effects

The physiological effects of AST-A have been quantified in numerous studies across different insect orders. The following tables summarize key findings.

Table 1: Effect of AST-A on Juvenile Hormone (JH) Biosynthesis

Insect SpeciesAST-A PeptideConcentration / DoseInhibition of JH Synthesis (%)Reference
Diploptera punctataDippu-AST 710⁻⁶ M~90%
Aedes aegyptiAea-AST-A-51 µM~50%
Manduca sextaMas-AST-110⁻⁶ M70-80%
Gryllus bimaculatusGrb-AST-A-110⁻⁶ M~65%

Table 2: Downstream Effects of AST-A Pathway on Reproduction

Insect SpeciesExperimental ApproachMeasured ParameterObservationReference
Aedes aegyptiAST-A receptor (Aea-GPR-ALS1) RNAiOvary MorphologyOvaries remained in a previtellogenic state
Aedes aegyptiAST-A receptor (Aea-GPR-ALS1) RNAiVitellogenin (Vg) mRNA levelsVg expression was not induced post-blood meal
Tribolium castaneumAST-A receptor (TC005476) RNAiOocyte LengthSignificant increase in terminal oocyte length
Tribolium castaneumAST-A receptor (TC005476) RNAiEgg-laying Rate~2-fold increase in oviposition

Key Experimental Protocols

The study of the AST-A system involves a range of molecular and physiological techniques. Below are outlines of common methodologies.

In Vitro Radiochemical Assay (RCA) for JH Biosynthesis

This protocol is used to directly measure the rate of JH synthesis by isolated corpora allata (CA) and to test the inhibitory effect of AST-A.

  • Gland Dissection: CA are dissected from target insects in a suitable buffer (e.g., insect saline).

  • Incubation: Individual or pooled glands are incubated in a culture medium containing a radiolabeled precursor, typically L-[methyl-³H]methionine.

  • Treatment: Synthetic AST-A peptide is added to the treatment group at various concentrations. A control group receives the vehicle only.

  • Extraction: After incubation (e.g., 2-4 hours), the newly synthesized, radiolabeled JH is extracted from the medium using an organic solvent like hexane.

  • Quantification: The amount of radiolabeled JH is measured using liquid scintillation counting. The rate of synthesis is expressed as femtomoles (fmol) of JH produced per hour per gland pair.

  • Analysis: The percentage inhibition is calculated by comparing the synthesis rates of the AST-A treated group to the control group.

RNA Interference (RNAi) for AST-A Receptor Knockdown

RNAi is used to study the function of the AST-A receptor by silencing its gene expression.

RNAi_Workflow cluster_prep Preparation cluster_analysis Post-Injection Analysis cluster_pheno Phenotypes dsRNA_Synth 1. dsRNA Synthesis (Targeting AST-A Receptor Gene) dsRNA_Inject 2. dsRNA Injection (e.g., into adult female abdomen) dsRNA_Synth->dsRNA_Inject Incubation 3. Incubation Period (e.g., 3-5 days for gene knockdown) dsRNA_Inject->Incubation Control_Inject Control Injection (e.g., dsGFP) Control_Inject->Incubation qPCR 4a. qPCR Analysis (Confirm receptor mRNA knockdown) Incubation->qPCR Phenotype 4b. Phenotypic Analysis Incubation->Phenotype Ovary Ovary Dissection & Oocyte Measurement Phenotype->Ovary Vg_Levels Fat Body Dissection & Vg mRNA Quantification Phenotype->Vg_Levels Fecundity Oviposition Rate Measurement Phenotype->Fecundity

  • dsRNA Synthesis: A region of the target AST-A receptor gene is amplified by PCR. This template is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).

  • Injection: A specific dose of dsRNA is injected into the hemocoel of the insect, typically in the late pupal or early adult stage. A control group is injected with a non-specific dsRNA (e.g., targeting GFP).

  • Gene Expression Analysis: After a suitable incubation period, total RNA is extracted from relevant tissues (e.g., fat body, CA). Quantitative Real-Time PCR (qPCR) is performed to confirm the knockdown of the target receptor mRNA.

  • Phenotypic Observation: The physiological consequences of the gene knockdown are assessed. This includes measuring oocyte size, quantifying Vg gene expression in the fat body, and monitoring egg-laying rates.

Implications for Drug and Insecticide Development

The critical role of the AST-A signaling system in regulating reproduction makes it an attractive target for the development of novel insect control agents.

  • Receptor Agonists: Potent, stable agonists for the AST-A receptors could be developed as "insect birth control" agents. By chronically activating the inhibitory pathway, these compounds would suppress JH synthesis, leading to the sterilization of female insects and a subsequent population decline.

  • Species Specificity: The diversity of AST-A peptides and their receptors across different insect orders offers the potential for developing species-specific insecticides. This would minimize off-target effects on beneficial insects like pollinators and natural predators.

Conclusion

Allatostatin-A is a key neuropeptide that functions as a potent negative regulator of juvenile hormone synthesis. Through its inhibitory action on the corpora allata, the AST-A signaling pathway plays a crucial role in controlling the timing and progression of vitellogenesis and oocyte maturation in female insects. A thorough understanding of this system, facilitated by the experimental protocols detailed herein, not only deepens our knowledge of insect endocrinology but also provides a validated framework for the rational design of next-generation, environmentally-benign insect pest management strategies.

Methodological & Application

Application Notes and Protocols for Developing a Radioimmunoassay for Allatostatin II Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a family of neuropeptides found in insects and other invertebrates that play crucial roles in regulating various physiological processes. Allatostatin II, a member of the FGL-amide allatostatin family, is primarily known for its potent inhibition of juvenile hormone biosynthesis in many insect species.[1][2] Juvenile hormone is critical for development, reproduction, and behavior, making this compound and its signaling pathway a key target for the development of novel and specific insect control agents. Furthermore, allatostatins are involved in the regulation of feeding, gut motility, and metabolism, highlighting their pleiotropic nature.[1]

The quantification of this compound in biological samples is essential for studying its physiological roles and for screening compounds that modulate its activity. The radioimmunoassay (RIA) is a highly sensitive and specific technique for measuring the concentration of antigens, such as neuropeptides, in complex biological fluids.[3] This document provides a detailed guide for the development of a competitive radioimmunoassay for the quantification of this compound.

Signaling Pathway of Allatostatin

Allatostatins exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[4][5][6][7] The binding of Allatostatin to its receptor initiates an intracellular signaling cascade that leads to a physiological response. While the specific downstream effectors can vary between different allatostatin types and target tissues, the general mechanism involves the modulation of second messengers such as cyclic AMP (cAMP) and the activation of mitogen-activated protein kinase (MAPK) pathways like ERK.[5][8] For FGL-amide allatostatins, the receptors show homology to mammalian galanin/somatostatin receptors.[4]

Allatostatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allatostatin_II This compound Receptor Allatostatin Receptor (GPCR) Allatostatin_II->Receptor G_protein G-protein (Gα, Gβγ) Receptor->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces/ inhibits Kinase_Cascade Kinase Cascade (e.g., ERK) Second_Messenger->Kinase_Cascade activates Physiological_Response Physiological Response (e.g., Inhibition of Juvenile Hormone Synthesis) Kinase_Cascade->Physiological_Response

Caption: Generalized signaling pathway for Allatostatin.

Experimental Workflow for this compound RIA Development

The development of a radioimmunoassay for this compound involves several key stages, from the production of specific antibodies to the validation of the assay. The following diagram outlines the general workflow.

RIA_Development_Workflow cluster_reagent_prep Reagent Preparation cluster_assay_dev Assay Development & Validation cluster_application Application Antigen_Prep 1. Antigen Preparation (this compound-Carrier Conjugate) Immunization 2. Antibody Production (Immunization of Rabbits) Antigen_Prep->Immunization Antibody_Purification 3. Antiserum Collection & Purification Immunization->Antibody_Purification Assay_Optimization 5. Assay Optimization (Antibody Titer, Incubation Time) Antibody_Purification->Assay_Optimization Tracer_Prep 4. Tracer Synthesis (¹²⁵I-labeling of this compound) Tracer_Prep->Assay_Optimization Standard_Curve 6. Standard Curve Generation Assay_Optimization->Standard_Curve Validation 7. Assay Validation (Specificity, Sensitivity, Precision) Standard_Curve->Validation Sample_Measurement 8. Quantification of This compound in Samples Validation->Sample_Measurement

Caption: Workflow for the development of an this compound RIA.

Data Presentation

The following tables summarize the expected quantitative data from a successfully developed this compound radioimmunoassay. These values are provided as a reference and may vary depending on the specific reagents and protocols used.

Table 1: Antibody and Tracer Characteristics

ParameterDescriptionTarget Value
Antiserum Titer The dilution of the antiserum that binds 30-50% of the radiolabeled this compound in the absence of unlabeled this compound.1:80,000 - 1:120,000
Tracer Specific Activity The amount of radioactivity per unit mass of the ¹²⁵I-labeled this compound.1500 - 2000 µCi/µg
Antibody Specificity Cross-reactivity with other related allatostatins (e.g., Allatostatin I, III, IV) and unrelated peptides.< 0.1%

Table 2: Standard Curve and Assay Performance

ParameterDescriptionRepresentative Value
Assay Range The range of this compound concentrations that can be accurately measured.1 - 256 pg/tube
ED₅₀ (IC₅₀) The concentration of unlabeled this compound that displaces 50% of the bound radiolabeled this compound.20 - 40 pg/tube
Assay Sensitivity The lowest concentration of this compound that can be distinguished from zero with 95% confidence.~1 pg/tube
Intra-assay Precision (CV%) The coefficient of variation for samples measured within the same assay.< 10%
Inter-assay Precision (CV%) The coefficient of variation for samples measured in different assays.< 15%

Experimental Protocols

Antigen Preparation: this compound-Carrier Protein Conjugation

Objective: To make the small this compound peptide immunogenic by conjugating it to a larger carrier protein.

Materials:

  • Synthetic this compound (with a free N-terminal amine)

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • Glutaraldehyde (B144438) solution (25% in water)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve 5 mg of this compound and 10 mg of BSA in 2 ml of PBS.

  • Slowly add 200 µl of 1% glutaraldehyde solution dropwise while gently stirring.

  • Continue to stir the reaction mixture at room temperature for 4 hours.

  • Stop the reaction by adding 100 µl of 1 M glycine.

  • Dialyze the conjugate solution against PBS (3 changes of 1L each) for 48 hours at 4°C to remove unreacted glutaraldehyde and peptide.

  • Determine the protein concentration of the conjugate and store at -20°C in aliquots.

Antibody Production: Immunization Protocol

Objective: To generate polyclonal antibodies against this compound in a host animal.

Materials:

  • This compound-BSA conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • New Zealand white rabbits (2-3 kg)

  • Sterile syringes and needles

Procedure:

  • Pre-immune bleed: Collect a small blood sample from the ear vein of each rabbit to serve as a negative control.

  • Primary immunization: Emulsify the this compound-BSA conjugate (1 mg/ml) with an equal volume of FCA. Inject 1 ml of the emulsion (0.5 mg of conjugate) subcutaneously at multiple sites on the back of each rabbit.

  • Booster immunizations: At 4-week intervals, prepare an emulsion of the conjugate (0.5 mg/ml) with an equal volume of FIA. Inject 1 ml of the emulsion (0.25 mg of conjugate) subcutaneously.

  • Test bleeds and titer determination: 10-14 days after each booster immunization, collect a small blood sample and determine the antibody titer using the RIA protocol with radiolabeled this compound.

  • Final bleed: Once a high antibody titer is achieved (typically after 3-4 boosters), the rabbits can be exsanguinated to collect a large volume of antiserum. Allow the blood to clot at room temperature and then centrifuge to separate the serum. Store the antiserum in aliquots at -20°C or -80°C.

Tracer Synthesis: ¹²⁵I-Labeling of this compound

Objective: To produce a high specific activity radiolabeled this compound tracer for the RIA. The Chloramine-T method is a common procedure for iodinating peptides containing tyrosine residues.[3]

Materials:

  • Synthetic this compound

  • Na¹²⁵I (carrier-free)

  • Chloramine-T

  • Sodium metabisulfite (B1197395)

  • Phosphate buffer (0.5 M, pH 7.5)

  • Sephadex G-25 column

  • Bovine Serum Albumin (BSA)

Procedure:

  • In a shielded vial, add 10 µg of this compound in 20 µl of phosphate buffer.

  • Add 1 mCi of Na¹²⁵I.

  • Add 10 µl of Chloramine-T solution (1 mg/ml in phosphate buffer) to initiate the reaction.

  • Incubate for 60 seconds at room temperature with gentle agitation.

  • Stop the reaction by adding 20 µl of sodium metabisulfite solution (2 mg/ml in phosphate buffer).

  • Purify the ¹²⁵I-labeled this compound from free ¹²⁵I and unreacted peptide using a Sephadex G-25 column pre-equilibrated with assay buffer containing 0.1% BSA.

  • Collect fractions and monitor the radioactivity to identify the peak corresponding to the labeled peptide.

  • Pool the peak fractions, aliquot, and store at -20°C. Determine the specific activity of the tracer.

Radioimmunoassay Protocol

Objective: To quantify the concentration of this compound in unknown samples using a competitive binding assay.

Materials:

  • RIA buffer (e.g., 0.05 M phosphate buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide)

  • This compound standard solutions (serial dilutions from 1 pg/100 µl to 256 pg/100 µl in RIA buffer)

  • This compound antiserum (diluted in RIA buffer to the working titer)

  • ¹²⁵I-Allatostatin II tracer (diluted in RIA buffer to ~10,000 cpm/100 µl)

  • Second antibody (e.g., goat anti-rabbit IgG) and carrier non-immune serum (e.g., normal rabbit serum) for precipitation

  • Polyethylene glycol (PEG) solution (optional, to enhance precipitation)

  • Gamma counter

Procedure:

  • Assay setup: Set up duplicate tubes for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.

  • Reagent addition:

    • Add 100 µl of RIA buffer to NSB tubes.

    • Add 100 µl of standard solutions or unknown samples to the respective tubes.

    • Add 100 µl of the diluted this compound antiserum to all tubes except TC and NSB.

    • Vortex all tubes and incubate for 24 hours at 4°C.

  • Tracer addition: Add 100 µl of ¹²⁵I-Allatostatin II tracer to all tubes.

  • Second incubation: Vortex all tubes and incubate for another 24 hours at 4°C.

  • Separation of bound and free tracer:

    • Add 100 µl of diluted second antibody and 100 µl of diluted carrier serum to all tubes except TC.

    • Vortex and incubate for 2 hours at 4°C (or overnight).

    • Centrifuge all tubes (except TC) at 3,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant.

  • Counting: Measure the radioactivity in the pellets of all tubes (and the total counts in the TC tubes) using a gamma counter.

  • Data analysis:

    • Calculate the average counts per minute (CPM) for each duplicate.

    • Calculate the percentage of bound tracer relative to the zero standard (%B/B₀) for each standard and unknown sample: %B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100.

    • Construct a standard curve by plotting %B/B₀ versus the concentration of the this compound standards on a semi-logarithmic scale.

    • Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Logical Relationships in the RIA

The principle of the competitive radioimmunoassay is based on the competition between a fixed amount of radiolabeled antigen and a variable amount of unlabeled antigen for a limited number of antibody binding sites.

RIA_Principle cluster_components Assay Components Antibody Antibody (Limited) Labeled_AST ¹²⁵I-Allatostatin II (Fixed Amount) Antibody->Labeled_AST binds Unlabeled_AST Unlabeled this compound (Standard or Sample) Antibody->Unlabeled_AST competes for binding Low_Binding High Binding of ¹²⁵I-Allatostatin II High_Binding Low Binding of ¹²⁵I-Allatostatin II High_Counts High Radioactivity in Pellet Low_Counts Low Radioactivity in Pellet

Caption: Principle of the competitive radioimmunoassay for this compound.

References

Application Notes and Protocols for Allatostatin II ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a family of neuropeptides found in insects and other invertebrates that play a crucial role in regulating various physiological processes.[1] Allatostatin II, a member of this family, is primarily known for its potent inhibition of juvenile hormone biosynthesis by the corpora allata, an endocrine gland that governs growth, metamorphosis, and reproduction in insects.[2][3] Beyond its role in hormonal regulation, this compound is also implicated in influencing feeding behavior, gut motility, and metabolic processes.[2] Due to its critical functions, the this compound pathway is a significant target for the development of novel and environmentally-friendly insecticides that disrupt insect development and reproduction.[2]

This document provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantitatively measure this compound concentrations in various biological samples. Additionally, it outlines the principles of data analysis and presents a diagram of a representative Allatostatin signaling pathway.

Assay Principle

This this compound ELISA kit is a competitive immunoassay. The assay is based on the competition between biotinylated this compound and unlabeled this compound (in the standard or sample) for a limited number of binding sites on a microplate pre-coated with an anti-Allatostatin II antibody.

The assay procedure involves the following steps:

  • Standards and samples are added to the wells of the microplate.

  • Biotinylated this compound is then added to each well.

  • During incubation, the biotinylated this compound competes with the endogenous this compound in the sample for binding to the immobilized antibody.

  • After washing away unbound substances, a Horseradish Peroxidase (HRP)-conjugated avidin (B1170675) is added to each well, which binds to the biotinylated this compound.

  • Following another wash, a TMB substrate solution is added. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample.

  • The reaction is stopped by the addition of a stop solution, and the absorbance is measured at 450 nm.

Materials and Reagents

Materials Provided
ComponentQuantityStorage
Pre-coated 96-well Microplate1 plate4°C
This compound Standard2 vials-20°C
Biotinylated this compound1 vial-20°C
HRP-Conjugated Avidin1 vial-20°C
Standard & Sample Diluent1 bottle4°C
Wash Buffer (25x concentrate)1 bottle4°C
TMB Substrate1 bottle4°C
Stop Solution1 bottle4°C
Plate Sealers4Room Temperature
Materials Required but Not Provided
  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and disposable pipette tips

  • Deionized or distilled water

  • Graduated cylinders

  • Vortex mixer

  • Tubes for standard and sample dilutions

  • Absorbent paper for blotting

Experimental Protocols

Reagent Preparation
  • Bring all reagents to room temperature before use.

  • Wash Buffer (1x): Dilute the 25x Wash Buffer concentrate with deionized or distilled water. For example, add 20 mL of the concentrate to 480 mL of water to make 500 mL of 1x Wash Buffer. Mix gently to avoid foaming.

  • This compound Standard: Reconstitute one vial of the this compound standard with the volume of Standard & Sample Diluent specified on the vial label to create the stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions.

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard in the Standard & Sample Diluent. A typical standard curve may range from 0 pg/mL to 1000 pg/mL.

  • Biotinylated this compound: Dilute the concentrated Biotinylated this compound with the appropriate diluent as per the kit's instructions to prepare the working solution.

  • HRP-Conjugated Avidin: Dilute the concentrated HRP-Conjugated Avidin with the appropriate diluent as per the kit's instructions to prepare the working solution.

Sample Preparation
  • Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.

  • Cell Lysates and Tissue Homogenates: Prepare samples according to standard laboratory procedures. Ensure that the final sample is compatible with the assay buffer.

Assay Procedure
  • Determine the number of wells to be used and remove any excess strips from the plate frame.

  • Add 50 µL of the this compound Standard or sample to the appropriate wells. It is recommended to run all standards and samples in duplicate or triplicate.[4][5]

  • Add 50 µL of the prepared Biotinylated this compound working solution to each well.

  • Cover the plate with a plate sealer and incubate for 2 hours at room temperature on an orbital shaker.

  • Aspirate the liquid from each well and wash three times with 300 µL of 1x Wash Buffer per well. After the final wash, invert the plate and blot it against clean absorbent paper.

  • Add 100 µL of the prepared HRP-Conjugated Avidin working solution to each well.

  • Cover the plate with a new plate sealer and incubate for 1 hour at room temperature.

  • Repeat the wash step as in step 5.

  • Add 100 µL of TMB Substrate to each well.

  • Incubate the plate for 15-30 minutes at room temperature in the dark. The incubation time should be monitored to prevent over-development.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis

  • Calculate the average absorbance for each set of replicate standards and samples.

  • Subtract the average zero standard optical density (O.D.) from the average O.D. of all other standards and samples.[5]

  • Create a standard curve by plotting the mean absorbance (y-axis) against the known concentration of the this compound standards (x-axis). A four-parameter logistic (4-PL) curve fit is often recommended for competitive ELISAs.[6]

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor if the samples were diluted prior to the assay.[5]

Representative Data

The following tables represent example data for a typical this compound ELISA.

Table 1: Standard Curve Data

Standard Concentration (pg/mL)Mean Absorbance (450 nm)
10000.250
5000.450
2500.750
1251.200
62.51.800
31.252.300
02.800

Table 2: Sample Data

Sample IDMean Absorbance (450 nm)Interpolated Concentration (pg/mL)Dilution FactorFinal Concentration (pg/mL)
Sample 10.6003501350
Sample 21.500905450

Visualization of Protocols and Pathways

Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Wash Buffer, Standards, Biotin-AST, HRP-Avidin) Add_Std_Sample Add 50 µL of Standard or Sample to Wells Reagent_Prep->Add_Std_Sample Sample_Prep Prepare Samples (Serum, Plasma, etc.) Sample_Prep->Add_Std_Sample Add_Biotin_AST Add 50 µL of Biotinylated This compound Add_Std_Sample->Add_Biotin_AST Incubate1 Incubate 2 hours at Room Temperature Add_Biotin_AST->Incubate1 Wash1 Wash Wells 3x Incubate1->Wash1 Add_HRP_Avidin Add 100 µL of HRP-Avidin Wash1->Add_HRP_Avidin Incubate2 Incubate 1 hour at Room Temperature Add_HRP_Avidin->Incubate2 Wash2 Wash Wells 3x Incubate2->Wash2 Add_TMB Add 100 µL of TMB Substrate Wash2->Add_TMB Incubate3 Incubate 15-30 min in the Dark Add_TMB->Incubate3 Add_Stop Add 50 µL of Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Calc_Conc Calculate Concentrations (Standard Curve) Read_Plate->Calc_Conc

Caption: Workflow for the this compound Competitive ELISA.

Allatostatin Signaling Pathway

Allatostatins exert their effects by binding to G-protein coupled receptors (GPCRs). The signaling pathways of Allatostatin A and C have been studied, revealing their roles in regulating various physiological processes, including the inhibition of juvenile hormone synthesis.

Allatostatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allatostatin This compound Ast_Receptor Allatostatin Receptor (GPCR) Allatostatin->Ast_Receptor Binding G_Protein G-protein Ast_Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production/ Inhibition Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Physiological_Response Physiological Response (e.g., Inhibition of Juvenile Hormone Synthesis) Kinase_Cascade->Physiological_Response Leads to

References

Application Notes and Protocols for In Situ Hybridization of Allatostatin II mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the localization of Allatostatin II (AST-II) mRNA in tissue samples using in situ hybridization (ISH). The protocols detailed below are designed to offer a robust framework for researchers investigating the neuroendocrine roles of AST-II, its function in physiological processes such as the regulation of juvenile hormone synthesis, and its potential as a target for novel drug development and pest control strategies.[1]

Introduction to this compound and In Situ Hybridization

Allatostatins are a family of neuropeptides found in insects and other invertebrates that play crucial roles in inhibiting the synthesis of juvenile hormone, a key regulator of development, metamorphosis, and reproduction.[1][2] this compound (AST-II) is a member of this family, and understanding its spatial expression patterns is fundamental to elucidating its specific physiological functions. In situ hybridization is a powerful technique that allows for the precise localization of specific mRNA sequences within the morphological context of a cell or tissue.[3] This method utilizes a labeled nucleic acid probe that is complementary to the target mRNA sequence, allowing for its visualization.[3] Non-radioactive methods, particularly those using digoxigenin (B1670575) (DIG)-labeled probes, have become widely adopted due to their high sensitivity, specificity, and safety.[4][5][6]

Experimental Protocols

This section provides a detailed methodology for performing in situ hybridization to detect this compound mRNA. The protocol is based on the use of digoxigenin (DIG)-labeled riboprobes.

Protocol 1: Preparation of DIG-Labeled this compound Riboprobe

This protocol describes the synthesis of a DIG-labeled antisense RNA probe complementary to the this compound mRNA.

1. Template Preparation:

  • A cDNA clone of the this compound gene should be subcloned into a plasmid vector containing RNA polymerase promoters (e.g., T7, SP6).

  • The plasmid is then linearized by restriction enzyme digestion to serve as a template for in vitro transcription.[7][8] The choice of restriction enzyme will determine the synthesis of either the antisense (complementary to mRNA) or sense (control) probe.

  • Purify the linearized plasmid DNA using a column purification kit.[7]

2. In Vitro Transcription:

  • Assemble the in vitro transcription reaction using a commercially available kit (e.g., DIG RNA Labeling Kit).

  • The reaction typically includes the linearized plasmid template, RNA polymerase (T7 or SP6), a mixture of ribonucleotides (ATP, CTP, GTP), and DIG-labeled UTP.[9]

  • Incubate the reaction at 37°C for 2 hours.

  • Degrade the DNA template by adding DNase I and incubating for a further 15 minutes at 37°C.

3. Probe Purification and Quantification:

  • Purify the DIG-labeled riboprobe by ethanol (B145695) precipitation.

  • Quantify the probe concentration using a spectrophotometer.

  • The quality and labeling efficiency of the probe can be assessed by dot blot analysis.[4]

Protocol 2: Tissue Preparation and In Situ Hybridization

This protocol outlines the steps for preparing tissue sections and performing the hybridization with the DIG-labeled AST-II probe.

1. Tissue Fixation and Sectioning:

  • Dissect the tissue of interest (e.g., brain, gut) in cold phosphate-buffered saline (PBS).

  • Fix the tissue overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.[7][8]

  • Wash the tissue in PBS and then cryoprotect by incubating in a sucrose (B13894) solution (e.g., 20-30% sucrose in PBS) until the tissue sinks.[8]

  • Embed the tissue in an appropriate medium (e.g., OCT compound) and freeze.

  • Cut frozen sections (e.g., 10-20 µm thick) on a cryostat and mount them on coated glass slides (e.g., SuperFrost Plus).[8]

2. Prehybridization:

  • Air-dry the sections on the slides.

  • Treat the sections with Proteinase K to improve probe penetration. The concentration and incubation time should be optimized for the specific tissue type.

  • Post-fix the sections in 4% PFA.

  • Wash with PBS.

  • Incubate the slides in a prehybridization buffer in a humidified chamber for at least 1 hour at the hybridization temperature.[7]

3. Hybridization:

  • Dilute the DIG-labeled AST-II antisense probe in hybridization buffer to the desired concentration (to be optimized, but a starting point could be 1:1000).[8]

  • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at an optimized temperature (e.g., 65°C).[8]

4. Post-Hybridization Washes and Immunodetection:

  • Remove the coverslips and perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (B86180) (SSC) buffer at the hybridization temperature to remove unbound probe.[10]

  • Wash the slides in a suitable buffer (e.g., MABT).[8]

  • Block non-specific binding sites by incubating the slides in a blocking solution for 1 hour.[8]

  • Incubate the slides with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP) diluted in blocking solution, typically overnight at 4°C.[8]

5. Signal Detection and Visualization:

  • Wash the slides to remove unbound antibody.

  • Equilibrate the slides in a detection buffer.

  • Incubate the slides in a solution containing the chromogenic substrates for alkaline phosphatase, such as NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt), in the dark until the desired signal intensity is reached.[7]

  • Stop the color reaction by washing with PBS.

  • Counterstain the sections with a nuclear stain like Nuclear Fast Red if desired.[7]

  • Dehydrate the sections through an ethanol series, clear with xylene, and mount with a coverslip using a permanent mounting medium.[7]

  • Visualize and document the results using a light microscope.

Data Presentation

The following tables summarize key parameters and reagents for the in situ hybridization protocol.

Table 1: Key Reagents and Solutions

Reagent/SolutionCompositionPurpose
4% Paraformaldehyde (PFA) 4% (w/v) PFA in 1X PBS, pH 7.4Tissue fixation
Hybridization Buffer 50% Formamide, 5X SSC, Denhardt's solution, Yeast RNA, Dextran sulfateProvides optimal conditions for probe-target hybridization
20X SSC 3 M NaCl, 0.3 M Sodium Citrate, pH 7.0Stock solution for wash buffers
Blocking Solution 2% Blocking Reagent in MABTBlocks non-specific antibody binding
Anti-DIG-AP Antibody Anti-digoxigenin antibody conjugated to alkaline phosphataseBinds to the DIG-labeled probe
NBT/BCIP Solution Nitro-blue tetrazolium chloride and 5-bromo-4-chloro-3'-indolyphosphateChromogenic substrates for alkaline phosphatase

Table 2: Summary of In Situ Hybridization Protocol Parameters

StepParameterRecommended Value/RangeNotes
Probe Concentration ng/µl0.1 - 1.0 ng/µlOptimize for each probe and tissue type
Hybridization Temperature °C55 - 70 °CHigher temperatures increase stringency[11]
Post-Hybridization Wash Stringency SSC Concentration2X to 0.1X SSCHigh stringency washes remove non-specifically bound probe
Antibody Dilution Ratio1:1500 - 1:5000Optimize to maximize signal and minimize background[8]
Color Development Time Hours to Days2 hours - 3 daysMonitor closely to prevent over-staining[7]

Visualizations

This compound Signaling Pathway

Allatostatins, including AST-II, are known to inhibit the synthesis of juvenile hormone.[2] They act through G-protein coupled receptors (GPCRs).[2][12] The Allatostatin A receptor, for instance, is homologous to the mammalian galanin receptor.[13] The diagram below illustrates a putative signaling pathway for this compound, leading to the inhibition of juvenile hormone synthesis.

Allatostatin_II_Signaling_Pathway AST-II This compound AST-R Allatostatin Receptor (GPCR) AST-II->AST-R Binds G-protein G-protein (Gi/o) AST-R->G-protein AC Adenylyl Cyclase G-protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates JH_Synth Juvenile Hormone Synthesis Pathway PKA->JH_Synth Inhibits JH Juvenile Hormone JH_Synth->JH Produces

Caption: Putative this compound signaling pathway.

Experimental Workflow for In Situ Hybridization

The following diagram outlines the major steps in the in situ hybridization protocol for localizing this compound mRNA.

ISH_Workflow cluster_probe Probe Preparation cluster_tissue Tissue Preparation cluster_hybridization Hybridization & Detection cluster_analysis Analysis p1 Plasmid Linearization p2 In Vitro Transcription (DIG Labeling) p1->p2 p3 Probe Purification p2->p3 h2 Hybridization with DIG-labeled Probe p3->h2 t1 Tissue Dissection & Fixation t2 Cryoprotection & Freezing t1->t2 t3 Cryosectioning t2->t3 h1 Prehybridization t3->h1 h1->h2 h3 Post-hybridization Washes h2->h3 h4 Immunodetection with Anti-DIG-AP h3->h4 h5 Chromogenic Detection (NBT/BCIP) h4->h5 a1 Microscopy & Imaging h5->a1

Caption: Experimental workflow for localizing AST-II mRNA.

References

Application Notes & Protocols: CRISPR/Cas9-Mediated Knockout of the Allatostatin II Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the knockout of the Allatostatin II (AST-II) gene using the CRISPR/Cas9 system. Allatostatins are a family of neuropeptides in insects that play crucial roles in inhibiting the synthesis of juvenile hormone (JH), a key regulator of development, metamorphosis, and reproduction.[1][2][3] They also influence feeding behavior and gut motility.[2][4][5] The targeted knockout of the AST-II gene can elucidate its specific physiological functions and validate it as a potential target for the development of novel, species-specific insecticides.[1]

The protocols outlined below describe a generalized workflow for CRISPR/Cas9-mediated gene editing, from the design of guide RNAs to the functional validation of the knockout.[6][7][8][9]

This compound Signaling Pathway

This compound, also known as Allatostatin-A (AstA), functions by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, primarily in the corpora allata, the gland responsible for synthesizing juvenile hormone.[2][10] This interaction initiates an intracellular signaling cascade that leads to the inhibition of JH biosynthesis.[2] The resulting decrease in JH levels can influence various physiological processes, including developmental timing, feeding, and metabolism.[1][11]

Allatostatin_II_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Corpora Allata Cell AST_II This compound (AstA) Neuropeptide GPCR Allatostatin Receptor (GPCR) AST_II->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Intracellular Signaling Cascade G_Protein->Effector JH_Synth Juvenile Hormone (JH) Biosynthesis Effector->JH_Synth Inhibits Physiological_Effects Physiological Regulation (e.g., Development, Feeding) JH_Synth->Physiological_Effects Regulates

Caption: Hypothetical signaling pathway of this compound (AstA).

Experimental Workflow: CRISPR/Cas9 Knockout

The generation of a stable gene knockout cell line or organism using CRISPR/Cas9 involves several key stages.[6][7] The process begins with the design and synthesis of specific guide RNAs (gRNAs) that target the this compound gene. These components, along with the Cas9 nuclease, are delivered into the target cells. The Cas9 protein creates a double-strand break (DSB) at the target site, which is then repaired by the cell's non-homologous end joining (NHEJ) pathway.[9] This repair process is error-prone and often results in small insertions or deletions (indels) that disrupt the gene's open reading frame, leading to a functional knockout.[9] Subsequent steps involve screening for edited cells, isolating clonal populations, and verifying the knockout at both the genomic and functional levels.[6][8]

CRISPR_Workflow cluster_design Phase 1: Design & Preparation cluster_delivery Phase 2: Gene Editing cluster_validation Phase 3: Screening & Validation A Target Selection (this compound Gene Exon) B gRNA Design & Synthesis A->B C Cas9 Nuclease Preparation (Plasmid, mRNA, or Protein) D Delivery of CRISPR Components (e.g., Transfection, Electroporation) C->D E Cas9-mediated Double-Strand Break (DSB) D->E F NHEJ-mediated Repair (Indel Formation) E->F G Screening of Edited Cells (e.g., T7E1 Assay, FACS) F->G H Isolation of Clonal Populations G->H I Genomic Verification (Sanger/NGS Sequencing) H->I J Functional Validation (qPCR, Western Blot, Phenotypic Assays) I->J

Caption: General experimental workflow for CRISPR/Cas9-mediated gene knockout.

Quantitative Data from Knockdown Studies

While specific data for CRISPR/Cas9-mediated knockout of this compound is not yet widely published, data from RNA interference (RNAi) studies of other allatostatin types can serve as an example of the expected outcomes. The following tables summarize findings from an RNAi study targeting an Allatostatin C (AST-C) gene in Dendroctonus armandi, demonstrating the resulting effects on gene expression and insect development.[12]

Table 1: Effect of DaAST Knockdown on DaJHAMT mRNA Levels This table illustrates the inhibitory role of Allatostatin on a key enzyme in the juvenile hormone synthesis pathway. Knockdown of the allatostatin gene leads to a significant increase in the expression of Juvenile Hormone Acid O-Methyltransferase (JHAMT).[12]

Developmental StageTreatment GroupRelative DaJHAMT mRNA Level (Fold Change)
LarvadsGFP (Control)1.00
dsAST2.51
PupadsGFP (Control)1.00
dsAST3.12
AdultdsGFP (Control)1.00
dsAST4.35

Data adapted from a study on Dendroctonus armandi using RNAi for Allatostatin-C.[12]

Table 2: Phenotypic Effects of DaAST Knockdown in Pupae This table shows the physiological consequences of disrupting the allatostatin system, resulting in increased mortality and developmental abnormalities.[12]

Treatment GroupSurvival Rate (%)Emergence Rate (%)Abnormal Morphology Rate (%)
dsGFP (Control)92.388.711.1
dsAST65.554.645.2

Data adapted from a study on Dendroctonus armandi using RNAi for Allatostatin-C.[12]

Detailed Experimental Protocols

Protocol 1: Design and Cloning of gRNA for this compound

This protocol describes the design of a single guide RNA (sgRNA) targeting an early exon of the this compound gene to maximize the probability of generating a loss-of-function mutation.[13][14]

  • Target Sequence Identification: a. Obtain the genomic sequence of the this compound gene from a relevant database (e.g., NCBI). b. Identify the sequence of the first or second exon. Targeting an early exon is crucial.[13] c. Use a gRNA design tool (e.g., CHOPCHOP, Benchling) to identify potential 20-nucleotide target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence ('NGG' for S. pyogenes Cas9).[8] d. Select gRNAs with high predicted on-target efficiency and low predicted off-target effects.

  • Oligonucleotide Synthesis: a. For each selected gRNA sequence, order two complementary DNA oligonucleotides. b. Add appropriate overhangs to the oligos compatible with the BbsI restriction site in a gRNA expression vector (e.g., pX458).[13]

  • Oligo Annealing and Ligation: a. Phosphorylate and anneal the pairs of complementary oligos to create double-stranded inserts. b. Digest the gRNA expression vector (e.g., pX458) with the BbsI restriction enzyme.[13] c. Ligate the annealed oligo duplex into the linearized vector using T4 DNA ligase.

  • Transformation and Verification: a. Transform the ligation product into competent E. coli. b. Plate on appropriate antibiotic selection plates. c. Pick colonies and perform plasmid purification. d. Verify the correct insertion of the gRNA sequence via Sanger sequencing.[7]

Protocol 2: Cell Culture and Transfection

This protocol outlines the delivery of the CRISPR/Cas9 components into a hypothetical insect cell line.

  • Cell Culture: a. Culture the target insect cell line (e.g., Sf9, High Five™) in the appropriate medium and conditions until they reach 70-80% confluency.

  • Transfection: a. On the day of transfection, dilute the purified gRNA-Cas9 combination plasmid in serum-free medium. b. In a separate tube, dilute a lipid-mediated transfection reagent (e.g., Lipofectamine) in serum-free medium. c. Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form. d. Add the DNA-lipid complex dropwise to the cells. e. Incubate the cells for 24-72 hours to allow for expression of the CRISPR components and genome editing. Note: For whole organisms, alternative methods like microinjection or viral vectors may be required.[8]

Protocol 3: Verification of Gene Knockout

This protocol provides steps to confirm the successful disruption of the this compound gene.

  • Genomic DNA Extraction: a. After 48-72 hours post-transfection, harvest a population of the transfected cells. b. Extract genomic DNA using a commercial kit.

  • Mismatch Detection Assay (T7E1): a. Amplify the genomic region surrounding the gRNA target site using PCR.[8] b. Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands. c. Treat the re-annealed products with T7 Endonuclease I (T7E1), which cleaves at mismatched DNA sites. d. Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved DNA fragments indicates the presence of indels.

  • Isolation of Clonal Knockout Lines: a. If the transfection vector contains a fluorescent marker (like GFP in pX458), use Fluorescence-Activated Cell Sorting (FACS) to enrich for transfected cells.[6] b. Plate the sorted cells at a very low density (single-cell sorting is ideal) to grow clonal colonies. c. Expand individual colonies and screen each one for the desired mutation using the T7E1 assay and subsequent sequencing.

  • Sequencing Confirmation: a. For positive clones identified by the mismatch assay, perform PCR amplification of the target region followed by Sanger sequencing to confirm the specific indel mutation and verify a frameshift.[7][8]

  • Functional Validation: a. qPCR: Extract RNA from knockout and wild-type cell lines. Perform quantitative reverse transcription PCR (qRT-PCR) to confirm the absence or significant reduction of this compound mRNA transcripts. b. Western Blot: If an antibody for this compound is available, perform a Western blot to confirm the absence of the protein. c. Phenotypic Assays: Conduct functional assays relevant to this compound function. This could include measuring juvenile hormone synthesis rates in vitro or observing changes in feeding behavior in a whole-organism model.[4]

References

Application Notes and Protocols for Raising Polyclonal Antibodies Against Allatostatin II

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allatostatin II (AST-II) is a member of the Allatostatin A (AstA) family of neuropeptides found in insects and other invertebrates. These peptides are primarily known for their role in inhibiting the synthesis of juvenile hormone, a critical regulator of insect development, metamorphosis, and reproduction.[1][2][3] The amino acid sequence for this compound from the cockroach Diploptera punctata is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[1][4] Given their significant physiological roles, antibodies against this compound are valuable tools for studying insect endocrinology, neurobiology, and for developing novel pest control strategies.[3]

These application notes provide a comprehensive guide to generating, purifying, and characterizing polyclonal antibodies specific for this compound. The protocols outlined below cover antigen design and preparation, animal immunization, antibody purification, and validation using standard immunoassays.

Data Presentation

The following tables summarize typical quantitative data expected during the production and characterization of anti-peptide polyclonal antibodies.

Table 1: Typical Immunization and Serum Collection Schedule for Rabbits

DayProcedureAntigen Dose per RabbitAdjuvantExpected Outcome
0Pre-immune BleedN/AN/A5-10 mL of serum for negative control
1Primary Immunization200 - 500 µgComplete Freund's Adjuvant (CFA)Initiation of the primary immune response
14First Booster100 - 250 µgIncomplete Freund's Adjuvant (IFA)Amplification of the immune response
28Second Booster100 - 250 µgIncomplete Freund's Adjuvant (IFA)Further increase in antibody-producing B-cells
42Test Bleed & Third Booster100 - 250 µg (Booster)Incomplete Freund's Adjuvant (IFA)~20 mL serum for initial titer analysis
56Production Bleed & Fourth Booster100 - 250 µg (Booster)Incomplete Freund's Adjuvant (IFA)~20-40 mL serum with expected high antibody titer
70Production BleedN/AN/A~20-40 mL serum
84Final Bleed (Exsanguination)N/AN/ACollection of remaining antiserum

Note: Doses and schedules can be adjusted based on the specific antigen and observed immune response.[5][6]

Table 2: Comparison of Antibody Purification Methods

Purification MethodPrinciplePurity of Specific AntibodyTypical Yield (from 10 mL serum)AdvantagesDisadvantages
Protein A/G Affinity Chromatography Binds to the Fc region of IgG, purifying total IgG.Low (Specific antibodies are 0.5-5% of total IgG).[7]50-200 mg total IgGHigh yield of total IgG, simple and fast procedure.Low purity of the target-specific antibody, potential for high background in assays.
Antigen-Specific Affinity Chromatography Uses the immobilized AST-II peptide to capture only specific antibodies.High (>80-95%).[7][8]0.5-5 mg specific IgGHigh specificity and purity, leading to lower background and higher sensitivity in assays.[8]Lower overall yield compared to Protein A/G, requires synthesis and immobilization of the peptide antigen.

Table 3: Typical Results for Antibody Characterization by ELISA

ParameterDescriptionTypical Value/Range
Titer The reciprocal of the highest serum dilution giving a positive signal (e.g., OD > 0.1) over the pre-immune serum.1:50,000 to 1:200,000 or higher.
Antigen Coating Concentration Concentration of AST-II peptide used to coat the ELISA plate.1 - 10 µg/mL.[9]
Primary Antibody Dilution Range (for testing) Range of dilutions for the purified polyclonal antibody.1:1,000 to 1:256,000.
Secondary Antibody Dilution Dilution for the enzyme-conjugated secondary antibody.1:5,000 to 1:20,000.
Limit of Detection (LOD) The lowest concentration of antibody or antigen that can be reliably detected.For purified IgG, can be in the range of 25-1000 ng/well.[10]

Experimental Protocols & Visualizations

Antigen Design and Preparation

Since this compound is a small peptide (a hapten), it is not sufficiently immunogenic on its own.[11] To elicit a robust immune response, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3]

Protocol 1.1: Conjugation of this compound Peptide to KLH

This protocol uses a crosslinker to covalently bond the peptide to the carrier protein.

Materials:

  • Synthetic this compound peptide with an added N-terminal Cysteine (Cys-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2)

  • Keyhole Limpet Hemocyanin (KLH)

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) or similar crosslinker

  • Dimethylformamide (DMF)

  • Phosphate (B84403) Buffer (0.01 M, pH 7.0)

  • PD-10 desalting column

Procedure:

  • Activate Carrier Protein: Dissolve 5 mg of KLH in 0.5 mL of 0.01 M phosphate buffer.

  • Dissolve 3 mg of MBS in 200 µL of DMF. Add 70 µL of this MBS solution to the KLH solution.

  • Stir the mixture for 30 minutes at room temperature to activate the KLH.

  • Remove excess crosslinker by passing the solution through a PD-10 desalting column equilibrated with 0.05 M phosphate buffer (pH 6.0). Collect the activated KLH.

  • Prepare Peptide: Dissolve 5 mg of the Cys-AST-II peptide in 100 µL of DMF.[12]

  • Conjugation: Rapidly add 1 mL of the activated KLH solution to the dissolved peptide. Shake vigorously.

  • Immediately add ~11 µL of 2 N NaOH to adjust the pH to 7.0-7.5.

  • Incubate the reaction for 3 hours at room temperature with gentle stirring.

  • The resulting conjugate (AST-II-KLH) is now ready for use as an immunogen. It can be stored at -20°C. No final desalting step is required as the uncoupled peptide will not interfere with immunization.[12]

G cluster_0 Step 1: Carrier Protein Activation cluster_1 Step 2: Peptide Preparation cluster_2 Step 3: Conjugation KLH KLH Carrier Protein Activated_KLH Maleimide-Activated KLH KLH->Activated_KLH + MBS MBS MBS Crosslinker Conjugate AST-II-KLH Immunogen Activated_KLH->Conjugate Peptide Cys-Allatostatin II Peptide Peptide->Conjugate Covalent Bond Formation (Thiol-Maleimide Reaction)

Caption: Workflow for conjugating AST-II peptide to KLH carrier protein.

Animal Immunization

The following is a standard immunization protocol for rabbits. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Protocol 2.1: Rabbit Immunization Schedule

Materials:

  • AST-II-KLH conjugate (immunogen)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile phosphate-buffered saline (PBS)

  • Two healthy New Zealand White rabbits

Procedure:

  • Day 0 (Pre-immune Bleed): Collect 5-10 mL of blood from the ear artery of each rabbit to serve as a negative control (pre-immune serum). Allow the blood to clot and centrifuge to separate the serum. Store at -20°C.

  • Day 1 (Primary Immunization):

    • Prepare the immunogen emulsion by mixing 200-500 µg of AST-II-KLH in 0.5 mL of PBS with 0.5 mL of CFA (1:1 ratio).

    • Emulsify by repeatedly drawing the mixture through a syringe until a thick, stable emulsion is formed (a drop placed on water should not disperse).

    • Inject a total of 1 mL subcutaneously at multiple sites (e.g., 4-6 sites) on the back of each rabbit.[6]

  • Day 14, 28, 42, 56 (Booster Injections):

    • Prepare a similar emulsion, but use IFA instead of CFA.

    • Administer booster injections of 100-250 µg of the immunogen in 1 mL of emulsion subcutaneously at multiple sites.[5][6]

  • Bleeding Schedule:

    • Day 42: Perform a test bleed, collecting ~20 mL of blood 10-14 days after the booster. Analyze the serum for antibody titer using ELISA (Protocol 4.1).

    • Day 56, 70: If the titer is high, perform production bleeds, collecting 20-40 mL of blood from each rabbit.[5]

    • Continue with booster injections every 4-6 weeks followed by production bleeds as long as the antibody titer remains high.

  • Serum Processing: For each bleed, allow the blood to clot at room temperature for 1-2 hours, then refrigerate overnight. Centrifuge at 2,000 x g for 15 minutes to separate the serum. Aliquot and store the serum at -20°C or -80°C.

G Day0 Day 0 Pre-immune Bleed Day1 Day 1 Primary Immunization (Antigen + CFA) Day0->Day1 Day14 Day 14 Booster 1 (Antigen + IFA) Day1->Day14 Day28 Day 28 Booster 2 (Antigen + IFA) Day14->Day28 Day42 Day 42 Test Bleed & Booster 3 Day28->Day42 Day56 Day 56 Production Bleed & Booster 4 Day42->Day56 Titer_Analysis Titer Analysis (ELISA) Day42->Titer_Analysis Serum_Collection Serum Collection Day42->Serum_Collection Day70 Day 70 Production Bleed Day56->Day70 Day56->Serum_Collection Day70->Serum_Collection G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space AST This compound (Ligand) Receptor Allatostatin Receptor (GPCR) AST->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Effector Intracellular Effectors G_Protein->Effector Signal Transduction Response Inhibition of Juvenile Hormone Synthesis Effector->Response Inhibition

References

Measuring the Inhibitory Effects of Allatostatin II on Corpora Allata In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a family of neuropeptides that play a crucial role in insect physiology by inhibiting the biosynthesis of juvenile hormone (JH).[1][2] Juvenile hormones are sesquiterpenoids, synthesized in the corpora allata (CA), that regulate key processes such as development, reproduction, and behavior.[3] Allatostatin II (AST-II), a member of this family, is a potent inhibitor of JH synthesis and therefore represents a significant target for the development of novel, environmentally-friendly insecticides that disrupt insect growth and reproduction.[4][5] This document provides detailed application notes and experimental protocols for the in vitro measurement of this compound's effects on the corpora allata.

Principle of the Assay

The primary method for quantifying the in vitro activity of the corpora allata is the radiochemical assay.[6] This technique involves incubating excised corpora allata in a culture medium containing a radiolabeled precursor of juvenile hormone, typically L-[methyl-³H]methionine. The methyl group from the methionine is transferred to a JH precursor in one of the final steps of biosynthesis. The amount of radiolabeled JH produced is then quantified, usually by liquid scintillation counting, providing a direct measure of the synthetic activity of the glands. By comparing the amount of radiolabeled JH produced in the presence and absence of this compound, the inhibitory effect of the peptide can be accurately determined.

Quantitative Data Summary

The inhibitory effect of this compound and its analogs on juvenile hormone biosynthesis is dose-dependent. The following table summarizes key quantitative data from structure-activity studies on the corpora allata of the cockroach Diploptera punctata.

CompoundInsect SpeciesIC50 ValueNotes
This compound (ASB2)Diploptera punctata~0.35 nM and ~3 nMThe dose-response curve is biphasic, suggesting the presence of two receptor types with different affinities.[7]
Allatostatin 1Diploptera punctata>40% inhibition at 10⁻⁹ MDemonstrates high potency in inhibiting JH synthesis.[4]
Allatostatin 2Diploptera punctata>40% inhibition at 10⁻⁸ M
Allatostatin 4Diploptera punctata>40% inhibition at 10⁻⁸ M
Allatostatin 3Diploptera punctata>40% inhibition at 7 x 10⁻⁷ M
N-methylated AST analogue 1Diploptera punctata5.17 x 10⁻⁸ MAnalogue of a lead compound (H17) with potent inhibitory activity.[8]
N-methylated AST analogue 4Diploptera punctata6.44 x 10⁻⁸ MAnalogue of a lead compound (H17) with potent inhibitory activity.[8]

Experimental Protocols

Protocol 1: Dissection and In Vitro Culture of Corpora Allata

This protocol describes the dissection of corpora allata from the desired insect species and their subsequent in vitro culture.

Materials:

  • Insect saline solution (e.g., TEF buffer)

  • Dissection microscope

  • Fine-tipped forceps

  • Micro-dissection scissors

  • Petri dish with a silicone elastomer base

  • Incubation medium (e.g., TC-199 or Grace's Insect Medium) supplemented with fetal bovine serum (optional)

  • 96-well culture plates

  • Humidified incubator (25-28°C)

Procedure:

  • Anesthetize the insect by chilling on ice.

  • Secure the insect dorsal-side-up in the dissection dish containing cold saline solution.

  • Carefully remove the head capsule.

  • Under the dissection microscope, locate the brain and the attached retrocerebral complex, which includes the corpora cardiaca and the corpora allata. The corpora allata are typically small, paired glands located posterior to the corpora cardiaca.

  • Using fine forceps, carefully excise the corpora allata, ensuring minimal damage to the glands. It is common to dissect the entire brain-corpora cardiaca-corpora allata complex and then isolate the corpora allata.

  • Transfer the dissected glands to a fresh petri dish containing incubation medium.

  • Wash the glands by transferring them through two to three changes of fresh medium.

  • Place one pair of corpora allata into each well of a 96-well plate containing the incubation medium.

Protocol 2: Measuring this compound Effects using the Radiochemical Assay

This protocol details the methodology for quantifying the inhibitory effect of this compound on juvenile hormone biosynthesis.

Materials:

  • Cultured corpora allata (from Protocol 1)

  • This compound peptide (synthetic)[5]

  • L-[methyl-³H]methionine

  • Incubation medium

  • Isooctane (B107328) (or other organic solvent for extraction)

  • Liquid scintillation cocktail

  • Liquid scintillation counter

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or buffer) and create a series of dilutions to generate a dose-response curve.

  • To the wells containing the cultured corpora allata, add the desired concentrations of this compound. For control wells, add the same volume of solvent used for the this compound dilutions.

  • Pre-incubate the glands with this compound for a short period (e.g., 30 minutes) at 25-28°C.

  • Add L-[methyl-³H]methionine to each well to a final concentration that is known to be saturating for JH biosynthesis.

  • Incubate the plates for 2-4 hours in a humidified incubator at 25-28°C.

  • Stop the reaction by adding an organic solvent such as isooctane to each well.

  • Vortex the plate vigorously for 1-2 minutes to extract the radiolabeled juvenile hormone into the organic phase.

  • Centrifuge the plate briefly to separate the aqueous and organic phases.

  • Carefully transfer a known volume of the organic phase from each well to a liquid scintillation vial.

  • Add liquid scintillation cocktail to each vial.

  • Measure the radioactivity in each vial using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of JH synthesized.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

This compound Signaling Pathway

Allatostatins exert their inhibitory effects by binding to G-protein coupled receptors (GPCRs) on the surface of corpora allata cells.[1][9] The binding of this compound to its receptor activates an associated G-protein, typically of the Gαi/o subtype, which then initiates an intracellular signaling cascade that leads to the inhibition of juvenile hormone biosynthesis.[10] The precise downstream effectors of this pathway are still under investigation.

Allatostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST-II This compound AST-R Allatostatin Receptor (GPCR) AST-II->AST-R Binds G-Protein G-Protein (Gαi/o) AST-R->G-Protein Activates Effector Downstream Effectors G-Protein->Effector Modulates Inhibition Inhibition of JH Biosynthesis Effector->Inhibition

Caption: this compound signaling pathway in a corpora allata cell.

Experimental Workflow

The following diagram outlines the key steps in the in vitro assay to measure the effects of this compound on corpora allata.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Dissect Corpora Allata B In Vitro Culture A->B C Add this compound (and Controls) B->C D Add [3H]methionine C->D E Incubate D->E F Solvent Extraction of JH E->F G Liquid Scintillation Counting F->G H Data Analysis (Inhibition %, IC50) G->H

Caption: Workflow for measuring this compound effects on corpora allata.

References

Application Notes and Protocols for Allatostatin II Injection in Insect Larvae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the administration of Allatostatin II (AST-II) to insect larvae. Allatostatins are a family of neuropeptides that play crucial roles in regulating various physiological processes in insects, most notably the inhibition of juvenile hormone (JH) biosynthesis.[1][2] The manipulation of JH levels can significantly impact insect development, metamorphosis, and reproduction, making allatostatins and their analogues promising candidates for the development of novel, species-specific insecticides.[3][4][5]

Introduction to this compound

This compound belongs to a diverse family of insect neuropeptides that act as key regulators of endocrine function, feeding behavior, and gut motility.[1][6] Primarily known for their role in inhibiting the synthesis of juvenile hormone by the corpora allata, allatostatins are integral to the hormonal control of insect growth and development.[1][2][7] By suppressing JH production, this compound can influence developmental transitions, such as metamorphosis.[1] The signaling of allatostatins is mediated through G-protein coupled receptors (GPCRs), highlighting a conserved mechanism of neuropeptide action.[8][9][10]

Signaling Pathway of this compound

This compound, like other allatostatins, exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as those of the corpora allata. This interaction initiates an intracellular signaling cascade that ultimately leads to the inhibition of juvenile hormone synthesis.

Allatostatin_II_Signaling_Pathway AST_II This compound GPCR Allatostatin Receptor (GPCR) AST_II->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Modulation Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade JH_Synthesis Juvenile Hormone Biosynthesis Kinase_Cascade->JH_Synthesis Inhibition Inhibition

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative parameters for in vivo studies involving allatostatin injections. It is important to note that optimal concentrations and volumes will vary depending on the insect species, larval instar, and specific allatostatin analogue used.

ParameterValue RangeInsect Species ExampleReference
Injection Volume 1 - 5 µLDiploptera punctata (adult)[11]
Peptide Concentration 10⁻⁷ to 10⁻⁵ MGeneralN/A
Dosage 0.1 - 2 µ g/insect Diploptera punctata (adult)[11]
Observation Period 24 - 72 hoursGeneralN/A

Experimental Protocol: this compound Injection in Insect Larvae

This protocol provides a generalized procedure for the injection of this compound into insect larvae. Researchers should optimize the parameters based on their specific insect model and experimental goals.

Materials
  • This compound peptide (lyophilized powder)[6]

  • Sterile insect saline buffer (e.g., Ringer's solution)

  • Microinjector system with calibrated glass capillaries

  • Stereomicroscope

  • Chilled petri dish or ice pack for anesthesia

  • Fine-tipped forceps

  • 70% Ethanol (B145695) for surface sterilization

  • Insect rearing containers with appropriate diet

Procedure
  • Preparation of this compound Solution:

    • Reconstitute the lyophilized this compound powder in sterile insect saline to create a stock solution (e.g., 1 mM).[6]

    • Perform serial dilutions of the stock solution with insect saline to achieve the desired final concentrations for injection.

    • Store stock and diluted solutions at -20°C.[6]

  • Larval Handling and Anesthesia:

    • Select healthy, developmentally synchronized larvae for the experiment.

    • Anesthetize the larvae by placing them on a pre-chilled petri dish or a cold pack for 5-10 minutes, or until movement ceases.

  • Injection Procedure:

    • Under a stereomicroscope, carefully position an anesthetized larva.

    • Gently clean the injection site (typically a dorsal or lateral abdominal intersegmental membrane) with 70% ethanol using a fine brush or cotton swab.

    • Using a microinjector, carefully insert the glass capillary needle into the hemocoel of the larva at a shallow angle.

    • Inject the desired volume of the this compound solution or control saline.

    • Slowly withdraw the needle to minimize leakage and injury.

  • Post-Injection Care and Observation:

    • Place the injected larvae in individual rearing containers with fresh food.

    • Maintain the larvae under standard rearing conditions (temperature, humidity, photoperiod).

    • Monitor the larvae at regular intervals (e.g., 24, 48, 72 hours) for developmental changes, behavioral abnormalities, or mortality.

    • At the end of the observation period, larvae can be dissected for tissue analysis (e.g., corpora allata for in vitro JH synthesis assay) or other relevant bioassays.

Experimental Workflow

The following diagram illustrates the general workflow for an this compound injection experiment in insect larvae.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Injection Prep_AST Prepare this compound and Control Solutions Prep_Larvae Select and Anesthetize Larvae Injection Microinjection of Solutions into Larvae Prep_Larvae->Injection Recovery Larval Recovery and Rearing Injection->Recovery Observation Monitor Development, Behavior, and Mortality Recovery->Observation Analysis Endpoint Analysis (e.g., JH Assay, Gene Expression) Observation->Analysis

Caption: Experimental workflow for this compound injection.

Concluding Remarks

The injection of this compound is a valuable technique for investigating its physiological roles in insect larvae and for assessing the potential of its analogues as pest control agents.[1][11] Careful optimization of the protocol for the specific insect species and developmental stage is critical for obtaining reliable and reproducible results. Further research into the diverse functions of allatostatins will continue to provide insights into insect endocrinology and may lead to the development of more targeted and environmentally benign methods of insect pest management.

References

Application Note: Identification of Allatostatin II in Tissue Extracts using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatin II (AST-II) is a member of the Allatostatin family of neuropeptides that play a crucial role in regulating insect physiology.[1][2] Primarily known for their potent inhibition of juvenile hormone (JH) biosynthesis by the corpora allata, these peptides are involved in a wide array of biological processes, including feeding behavior, gut motility, and development.[1][2][3] The pleiotropic nature of Allatostatins makes them attractive targets for the development of novel and specific insect control agents.

Mass spectrometry has emerged as a powerful analytical tool for the definitive identification and quantification of neuropeptides like this compound from complex biological matrices.[4] Its high sensitivity, specificity, and ability to provide detailed structural information make it an indispensable technique in neuropeptidomics. This application note provides detailed protocols for the extraction and identification of this compound from insect tissue extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.

This compound Signaling Pathway

Allatostatins exert their biological effects by binding to G-protein coupled receptors (GPCRs).[5][6] Specifically, Allatostatin-C, the family to which this compound belongs, has been shown to couple to the Gi/o subtype of G-proteins.[6] Activation of the Allatostatin-C receptor (AstR-C) by AST-II initiates an intracellular signaling cascade that leads to the inhibition of juvenile hormone synthesis.[6] This pathway involves the recruitment of β-arrestin and the modulation of downstream effectors such as the ERK (extracellular signal-regulated kinase) pathway.[7]

Allatostatin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST_II This compound AstR_C Allatostatin-C Receptor (AstR-C, GPCR) AST_II->AstR_C Binds G_protein G-protein (Gi/o) AstR_C->G_protein Activates beta_arrestin β-arrestin AstR_C->beta_arrestin Recruits AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits ERK_pathway ERK Pathway (Modulated) G_protein->ERK_pathway Modulates cAMP cAMP levels (Decreased) AC->cAMP JH_synthesis Juvenile Hormone Synthesis Inhibition cAMP->JH_synthesis Leads to ERK_pathway->JH_synthesis Contributes to

Caption: Allatostatin-C Signaling Pathway.

Experimental Protocols

The following protocols provide a comprehensive workflow for the identification of this compound from insect tissue extracts.

I. Tissue Collection and Homogenization
  • Tissue Dissection: Dissect the target tissue (e.g., brain, corpora allata, gut) from the insect of interest on a cold plate to minimize enzymatic degradation.[8]

  • Homogenization: Immediately transfer the dissected tissue into a pre-chilled microcentrifuge tube containing an extraction solution (e.g., acidified methanol (B129727): 90% methanol, 9% glacial acetic acid, 1% water).[9] Homogenize the tissue thoroughly using a micro-pestle or sonicator.

II. Neuropeptide Extraction and Purification
  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted neuropeptides.

  • Solid-Phase Extraction (SPE): For complex samples, further purification using a C18 SPE cartridge is recommended to remove salts and other interfering substances.

    • Condition the cartridge with methanol followed by equilibration with an aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low organic solvent concentration to remove hydrophilic impurities.

    • Elute the neuropeptides with a higher concentration of organic solvent (e.g., 60% acetonitrile (B52724) in 0.1% trifluoroacetic acid).

  • Drying: Dry the eluted sample using a vacuum centrifuge.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Tissue_Dissection 1. Tissue Dissection Homogenization 2. Homogenization Tissue_Dissection->Homogenization Centrifugation 3. Centrifugation Homogenization->Centrifugation SPE 4. Solid-Phase Extraction Centrifugation->SPE Drying 5. Drying SPE->Drying LC_MS LC-MS/MS Analysis Drying->LC_MS MALDI_TOF MALDI-TOF MS Analysis Drying->MALDI_TOF Database_Searching Database Searching LC_MS->Database_Searching De_Novo_Sequencing De Novo Sequencing LC_MS->De_Novo_Sequencing MALDI_TOF->Database_Searching MALDI_TOF->De_Novo_Sequencing Quantification Quantification Database_Searching->Quantification De_Novo_Sequencing->Quantification

Caption: Experimental Workflow for this compound Identification.
III. Mass Spectrometry Analysis

A. LC-MS/MS Analysis

  • Sample Reconstitution: Reconstitute the dried peptide extract in a suitable solvent (e.g., 0.1% formic acid in water).

  • Liquid Chromatography (LC) Separation:

    • Inject the sample onto a reverse-phase LC column (e.g., C18).

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry (MS) and MS/MS:

    • Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).

    • Acquire full scan MS spectra to detect the precursor ions of peptides.

    • Select the precursor ion corresponding to the expected mass of this compound for fragmentation (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire the fragment ion spectra.

B. MALDI-TOF MS Analysis

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - HCCA) in an organic solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

  • Sample Spotting: Mix the reconstituted peptide extract with the matrix solution and spot it onto a MALDI target plate. Allow the spot to air dry, allowing co-crystallization of the sample and matrix.

  • MS Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion mode. The mass of this compound should be detectable as a distinct peak.

    • For confirmation, perform tandem mass spectrometry (TOF/TOF) on the precursor ion of interest to obtain fragment ion data for sequence verification.[9]

Data Presentation

Quantitative analysis of this compound can be performed using label-free methods or by incorporating stable isotope-labeled internal standards. The following table presents representative quantitative data for the identification of this compound from an insect brain extract using LC-MS/MS.

ParameterValue
Peptide Sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2[1]
Monoisotopic Mass (Da) 1088.56
Observed m/z (Precursor) 545.28 [M+2H]²⁺
Retention Time (min) 15.2
Peak Area 1.2 x 10⁶
Concentration (fmol/µg tissue) 25.4
Key Fragment Ions (m/z) y₉=975.5, y₈=862.4, y₇=749.4, b₂=173.1, b₃=230.1

Note: The data presented in this table is representative and will vary depending on the insect species, tissue type, and experimental conditions.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful identification and characterization of this compound from insect tissue extracts using mass spectrometry. Both LC-MS/MS and MALDI-TOF MS offer high sensitivity and specificity for neuropeptide analysis. The detailed structural information obtained from these methods is invaluable for understanding the physiological roles of this compound and for the development of targeted pest management strategies. The provided signaling pathway diagram and experimental workflow offer a clear visual guide for researchers entering this field.

References

Application Notes and Protocols for Quantitative PCR Analysis of Allatostatin Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Allatostatin and its Significance

Allatostatins (ASTs) are a diverse family of neuropeptides that play crucial roles in regulating various physiological processes in invertebrates, particularly insects.[1] They are primarily known for their potent inhibitory effect on the synthesis of Juvenile Hormone (JH), a key hormone controlling development, metamorphosis, and reproduction.[1][2] Due to their significant influence on insect physiology, the genes encoding Allatostatins and their receptors are promising targets for the development of novel, species-specific insecticides and for fundamental research in insect endocrinology and neurobiology.[3]

There are three main families of Allatostatins, distinguished by their conserved C-terminal motifs:

  • Allatostatin-A (AST-A or FGLamides): Characterized by a C-terminal Y/FXFGLamide sequence.[2] The specific peptide "Allatostatin II" belongs to this family and was first isolated from the cockroach Diploptera punctata.[4]

  • Allatostatin-B (AST-B or W(X)6Wamides): Contain a conserved W(X)6Wamide motif.[2]

  • Allatostatin-C (AST-C or PISCF-type): Possess a non-amidated C-terminal pentapeptide PISCF.[2]

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of target genes, such as those encoding Allatostatin precursors.[5] By quantifying the amount of Allatostatin mRNA in different tissues or under various experimental conditions, researchers can gain insights into the regulatory mechanisms of JH synthesis and other physiological processes modulated by these neuropeptides.

These application notes provide detailed protocols and primer information for the quantitative analysis of Allatostatin gene expression, focusing on the Allatostatin-C family in insects and molluscs, for which validated primers have been published in peer-reviewed literature.

Data Presentation: Quantitative PCR Primers for Allatostatin Gene Expression

The following tables summarize validated qPCR primers for Allatostatin-C and Allatostatin-C-like gene expression analysis.

Table 1: qPCR Primers for Allatostatin-C (AST-C) Gene in Dendroctonus armandi (Chinese white pine beetle)

Gene NameForward Primer (5'-3')Reverse Primer (5'-3')
DaASTGCTATGCAGTTCCGCAACATTCGCACATTTCCGTTGTTCT

Source: Adapted from the supplementary materials of Dai et al. (2022), Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi.

Table 2: qPCR Primers for Allatostatin-C-like Precursor Gene in Mytilus galloprovincialis (Mediterranean mussel)

Gene NameForward Primer (5'-3')Reverse Primer (5'-3')Annealing Temp. (°C)Amplicon Size (bp)Efficiency (%)
AST-C-likeGAGGAAGAGGAGGAAGAGGAAGGTAGGTAGGTAGGTAGGT6015098

Source: Adapted from Li et al. (2021), Evolution and Potential Function in Molluscs of Neuropeptide and Receptor Homologues of the Insect Allatostatins.[6]

Signaling Pathways and Experimental Workflows

Allatostatin Signaling Pathway in Juvenile Hormone Regulation

Allatostatins are synthesized in neurosecretory cells of the brain and are released to act on the corpora allata (CA), the endocrine glands responsible for Juvenile Hormone (JH) synthesis.[7] The binding of Allatostatin to its G-protein coupled receptor (GPCR) on the surface of CA cells triggers an intracellular signaling cascade that ultimately leads to the inhibition of JH biosynthesis.[2] This regulation is a critical control point in many aspects of insect life.

Allatostatin_Signaling_Pathway cluster_neuron Neurosecretory Cell cluster_ca_cell Corpora Allata Cell AST_Gene Allatostatin Gene AST_Precursor AST Precursor AST_Gene->AST_Precursor Transcription & Translation AST_Peptide Allatostatin Peptide AST_Precursor->AST_Peptide Processing AST_Receptor Allatostatin Receptor (GPCR) AST_Peptide->AST_Receptor Binding G_Protein G-Protein AST_Receptor->G_Protein Activation Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade JH_Biosynthesis Juvenile Hormone Biosynthesis Signaling_Cascade->JH_Biosynthesis Inhibition JH Juvenile Hormone JH_Biosynthesis->JH Production Physiological_Effects Physiological Effects (e.g., Development, Reproduction) JH->Physiological_Effects Release

Allatostatin signaling pathway inhibiting juvenile hormone synthesis.
Experimental Workflow for qPCR Analysis of Allatostatin Gene Expression

The following diagram outlines the key steps involved in quantifying Allatostatin gene expression using qPCR, from sample collection to data analysis.

qPCR_Workflow Tissue_Collection 1. Tissue Collection (e.g., Brain, Corpora Allata) RNA_Extraction 2. Total RNA Extraction Tissue_Collection->RNA_Extraction RNA_QC 3. RNA Quality & Quantity Assessment (Spectrophotometry) RNA_Extraction->RNA_QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup 5. qPCR Reaction Setup (Primers, SYBR Green, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run 6. qPCR Amplification & Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis 7. Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) qPCR_Run->Data_Analysis Results Results: Relative Allatostatin Gene Expression Data_Analysis->Results

Experimental workflow for qPCR analysis of gene expression.

Experimental Protocols

Protocol 1: Total RNA Extraction and cDNA Synthesis

This protocol provides a general guideline. Specific kits and reagents may require optimization.

Materials:

  • Dissected tissue of interest (e.g., insect brain, corpora allata, or whole organism for smaller species)

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • DNase I, RNase-free

  • cDNA synthesis kit (containing reverse transcriptase, dNTPs, and random hexamers or oligo(dT) primers)

  • Microcentrifuge tubes, nuclease-free

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Tissue Homogenization: Homogenize the collected tissue sample in 1 mL of TRIzol reagent per 50-100 mg of tissue.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for another 2-3 minutes at room temperature. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of nuclease-free water.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.[6] Follow the manufacturer's protocol, typically involving an initial denaturation step followed by incubation with reverse transcriptase and primers.

Protocol 2: Quantitative PCR (qPCR)

This protocol is based on a SYBR Green-based detection method.

Materials:

  • cDNA template (synthesized in Protocol 1)

  • Forward and reverse primers for the Allatostatin gene of interest (see Table 1 or 2)

  • Primers for a validated reference (housekeeping) gene

  • SYBR Green qPCR Master Mix (2x)

  • Nuclease-free water

  • qPCR-compatible plates or tubes

  • Real-time PCR detection system

Procedure:

  • Prepare qPCR Reaction Mix: Prepare a master mix for each primer set to ensure consistency across replicates. For a single 20 µL reaction, the components are typically:

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (e.g., diluted 1:10)

    • 6 µL Nuclease-free water

  • Set up the qPCR Plate: Aliquot the master mix into the wells of a qPCR plate. Add the cDNA template to the respective wells. Include no-template controls (NTC) for each primer set.

  • Run the qPCR Program: Perform the qPCR on a real-time PCR instrument with a program similar to the following:

    • Initial Denaturation: 95°C for 3 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds (adjust annealing temperature based on primer specifications, see Table 2)[6]

    • Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplification.

Protocol 3: Data Analysis

The relative quantification of gene expression can be calculated using the 2-ΔΔCt method.

  • Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene (Allatostatin) and the Ct value of the reference gene.

    • ΔCt = Ct(target gene) - Ct(reference gene)

  • Calculate ΔΔCt: For each experimental sample, calculate the difference between its ΔCt and the ΔCt of the control (calibrator) sample.

    • ΔΔCt = ΔCt(experimental sample) - ΔCt(control sample)

  • Calculate Relative Expression: The fold change in gene expression is calculated as 2-ΔΔCt.

This comprehensive guide provides the necessary information and protocols for researchers to embark on the quantitative analysis of Allatostatin gene expression. The provided primer sequences and detailed methodologies will facilitate accurate and reproducible results, contributing to a deeper understanding of the vital roles these neuropeptides play in invertebrate physiology and the development of innovative pest management strategies.

References

Application Notes and Protocols for Cell-Based Assays in Screening Allatostatin II Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Allatostatins are a diverse family of neuropeptides found in insects and other invertebrates that regulate a wide array of physiological processes.[1][2] Allatostatin II (AST-II), a member of the Allatostatin-A family, is known to inhibit the synthesis of juvenile hormone, a key regulator of development and reproduction in insects.[1][3] The receptors for allatostatins are G protein-coupled receptors (GPCRs), making them attractive targets for the development of novel insecticides.[3][4] The discovery of agonists for the this compound receptor requires robust and efficient screening methods. Cell-based assays provide a physiologically relevant environment to quantify receptor activation and are highly amenable to high-throughput screening (HTS).[5]

This document provides detailed protocols for three common cell-based assays used to screen for this compound receptor agonists: the Calcium Mobilization Assay, the cAMP Assay, and the Luciferase Reporter Gene Assay. These assays are designed to detect the primary second messenger signals generated by GPCR activation.

This compound Receptor Signaling Pathways

Allatostatin receptors, like other GPCRs, couple to intracellular heterotrimeric G proteins.[4] Upon agonist binding, the receptor activates a specific G protein alpha subunit (Gαq, Gαi, or Gαs), which in turn modulates the activity of downstream effector enzymes and the production of second messengers.

  • Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6]

  • Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7]

  • Gαs Pathway: The Gαs subunit stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[7]

The specific G protein coupling of the this compound receptor determines the most appropriate primary screening assay. The following diagram illustrates these canonical GPCR signaling pathways.

GPCR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor This compound Receptor (GPCR) g_protein G Protein (Gαβγ) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Gαq activates ac Adenylyl Cyclase (AC) g_protein->ac Gαs activates (+) Gαi inhibits (-) pip2 PIP₂ plc->pip2 Cleaves atp ATP ac->atp Converts ip3 IP₃ pip2->ip3 Generates er Endoplasmic Reticulum ip3->er Binds calcium ↑ Intracellular [Ca²⁺] er->calcium Releases Ca²⁺ camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_exp Gene Expression creb->gene_exp Regulates agonist AST-II Agonist agonist->receptor Binds

Caption: Canonical GPCR signaling pathways for Gq, Gi, and Gs proteins.

Calcium Mobilization Assay (for Gq-Coupled Receptors)

This assay measures the transient increase in intracellular calcium concentration that occurs upon the activation of Gq-coupled GPCRs.[6] It utilizes calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free calcium in the cytoplasm.[8] This change in fluorescence is monitored in real-time using a microplate reader, such as a FlexStation® or FLIPR® system.[8][9]

Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow start Start step1 1. Seed Cells Plate cells expressing the AST-II receptor in black-walled, clear-bottom 96/384-well plates. start->step1 step2 2. Incubate Overnight Allow cells to form a confluent monolayer (18-24 hours at 37°C, 5% CO₂). step1->step2 step3 3. Load with Dye Add calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5) with probenecid (B1678239). step2->step3 step4 4. Incubate Incubate for 1 hour at 37°C, then 30 min at room temperature, protected from light. step3->step4 step6 6. Measure Fluorescence Place both plates in a fluorescence plate reader. Record baseline fluorescence. step4->step6 step5 5. Prepare Compound Plate Prepare serial dilutions of test agonists in a separate microplate. step5->step6 step7 7. Add Compound & Read Instrument adds agonists to the cell plate. Immediately record fluorescence kinetics. step6->step7 step8 8. Analyze Data Calculate the change in fluorescence. Plot dose-response curves to determine EC₅₀. step7->step8 end_node End step8->end_node

Caption: General workflow for a calcium mobilization assay.
Detailed Protocol: Calcium Mobilization Assay

Materials and Reagents:

  • Cell Line: A mammalian cell line (e.g., HEK293, CHO) stably or transiently expressing the this compound receptor.

  • Cell Culture Medium: Appropriate medium (e.g., DMEM or Ham's F-12) supplemented with 10% FBS and antibiotics.[10]

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates, tissue culture treated.[8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[10]

  • Calcium-Sensitive Dye: FLIPR Calcium Assay Kit or Fluo-4 AM.[9][10]

  • Probenecid: Anion transport inhibitor to prevent dye leakage (if required by cell line).[8][10]

  • Test Compounds: this compound agonists and a positive control.

  • Instrumentation: Fluorescence microplate reader with an integrated liquid handler (e.g., FlexStation® 3, FLIPR® Tetra).[8][9]

Procedure:

  • Cell Plating: The day before the assay, seed the cells into black-walled, clear-bottom microplates at a density optimized to achieve 90-100% confluency on the assay day (e.g., 40,000-60,000 cells/well for a 96-well plate).[8][10]

  • Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.[10]

  • Dye Loading Solution Preparation: On the day of the assay, prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the fluorescent dye in assay buffer. If necessary, add probenecid to a final concentration of 2.5 mM to prevent dye leakage from the cells.[8][10]

  • Cell Loading: Remove the culture medium from the cell plate and add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).[10]

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by an additional 10-30 minutes at room temperature, protected from light.[9][11]

  • Compound Plate Preparation: During the incubation, prepare serial dilutions of the test compounds and controls at a concentration that is 5x the final desired concentration in the assay buffer.

  • Fluorescence Measurement: a. Place the dye-loaded cell plate and the compound plate into the fluorescence plate reader. Allow the plates to equilibrate to the reading temperature (e.g., 37°C).[10] b. Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).[10] c. Establish a stable baseline fluorescence reading for 10-20 seconds.[10] d. The instrument's liquid handler will then add a specific volume of the compound dilutions (e.g., 25 µL for a 5x stock into 100 µL) to the corresponding wells of the cell plate. e. Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.[10]

  • Data Analysis: The agonist response is quantified as the change in relative fluorescence units (RFU) from baseline to the peak. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

cAMP Assay (for Gs- and Gi-Coupled Receptors)

This assay measures changes in the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is modulated by Gs- and Gi-coupled receptors.[12] Commercially available kits, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence), are commonly used.[13]

  • For Gs-coupled receptors: Agonist stimulation leads to an increase in cAMP.[12]

  • For Gi-coupled receptors: Agonist stimulation leads to a decrease in cAMP. This is typically measured by pre-stimulating the cells with forskolin (B1673556) (an adenylyl cyclase activator) to raise basal cAMP levels, and then measuring the agonist's ability to inhibit this production.[7]

Experimental Workflow: cAMP Assay

cAMP_Assay_Workflow start Start step1 1. Cell Preparation Harvest cells expressing the AST-II receptor and resuspend in assay buffer with a PDE inhibitor. start->step1 step2 2. Cell Dispensing Dispense a specific number of cells into a 384-well white assay plate. step1->step2 step3 3. Compound Addition Add serial dilutions of test agonists. For Gi assays, add agonist + forskolin. step2->step3 step4 4. Incubate Incubate at room temperature for a specified time (e.g., 30-60 minutes). step3->step4 step5 5. Cell Lysis & Detection Add lysis buffer containing detection reagents (e.g., HTRF antibody and cAMP tracer). step4->step5 step6 6. Incubate for Detection Incubate for 60 minutes at room temperature, protected from light. step5->step6 step7 7. Read Plate Measure the signal on an HTRF-compatible plate reader. step6->step7 step8 8. Analyze Data Convert raw signal to cAMP concentration using a standard curve. Plot dose-response curves for EC₅₀. step7->step8 end_node End step8->end_node

Caption: General workflow for an HTRF-based cAMP assay.
Detailed Protocol: HTRF-Based cAMP Assay

Materials and Reagents:

  • Cell Line: A cell line expressing the this compound receptor.

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.[7]

  • Forskolin (for Gi assays): Adenylyl cyclase activator.[7]

  • cAMP Assay Kit: e.g., HTRF cAMP Dynamic 2 kit (Cisbio).[7]

  • Assay Plates: 384-well low-volume, white, solid-bottom plates.[7]

  • Test Compounds: this compound agonists and controls.

  • Instrumentation: HTRF-compatible microplate reader.[7]

Procedure:

  • Cell Preparation: Harvest cells expressing the receptor and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). The cell density should be optimized to produce a robust signal.[14]

  • Compound Preparation: Prepare serial dilutions of test agonists in assay buffer. For a Gi-coupled assay, prepare a solution containing the agonist and a fixed concentration of forskolin (e.g., at its EC₈₀).[7]

  • Assay Reaction: a. Dispense cells into the wells of the 384-well plate (e.g., 5 µL/well). b. Add the agonist dilutions to the wells (e.g., 5 µL/well).[7] c. Incubate the plate at room temperature for 30-60 minutes.

  • Detection: a. Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) prepared in the lysis buffer provided by the kit (e.g., 10 µL/well).[7] b. Incubate for 60 minutes at room temperature, protected from light.[7]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[13]

  • Data Analysis: a. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Prepare a cAMP standard curve on the same plate.[14] c. Convert the HTRF ratio for each sample to a cAMP concentration using the standard curve. d. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to determine the EC₅₀ value. The signal is inversely proportional to the amount of cAMP produced.[7][13]

Luciferase Reporter Gene Assay

Reporter gene assays provide a method to measure receptor activation by linking it to the transcription of a reporter gene, such as luciferase.[11] The choice of response element in the reporter vector determines which signaling pathway is monitored.[15]

  • cAMP Pathway (Gs/Gi): A cAMP Response Element (CRE) is placed upstream of the luciferase gene. Changes in cAMP levels modulate the activity of PKA, which in turn phosphorylates the transcription factor CREB, driving luciferase expression.[16]

  • Calcium Pathway (Gq): A Nuclear Factor of Activated T-cells Response Element (NFAT-RE) is used. An increase in intracellular calcium activates calcineurin, which dephosphorylates NFAT, allowing it to enter the nucleus and drive luciferase expression.[16]

Experimental Workflow: Reporter Gene Assay

Reporter_Assay_Workflow start Start step1 1. Transfection Co-transfect cells with two plasmids: one for the AST-II receptor and one for the reporter gene (e.g., CRE-luciferase). start->step1 step2 2. Cell Plating Plate the transfected cells into white, clear-bottom microplates. step1->step2 step3 3. Incubate Incubate for 24 hours to allow for receptor and reporter expression. step2->step3 step4 4. Compound Addition Replace medium with serum-free medium. Add serial dilutions of test agonists. step3->step4 step5 5. Incubate for Induction Incubate for a period sufficient for transcription and translation (e.g., 4-8 hours). step4->step5 step6 6. Add Luciferase Reagent Add a luciferase assay reagent that lyses the cells and contains the luciferin (B1168401) substrate. step5->step6 step7 7. Incubate Briefly Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal. step6->step7 step8 8. Measure Luminescence Read the luminescence signal on a plate-reading luminometer. step7->step8 step9 9. Analyze Data Plot luminescence vs. agonist concentration. Calculate EC₅₀ from the dose-response curve. step8->step9 end_node End step9->end_node

Caption: General workflow for a luciferase reporter gene assay.
Detailed Protocol: CRE-Luciferase Reporter Assay

Materials and Reagents:

  • Cell Line: HEK293 or other easily transfectable cell line.

  • Plasmids: An expression vector for the this compound receptor and a reporter vector containing a CRE promoter driving a luciferase gene (e.g., CRE-luc2P).[16]

  • Transfection Reagent: e.g., Lipofectamine® 3000.

  • Assay Plates: White, clear-bottom 96-well tissue culture plates.

  • Luciferase Assay System: e.g., ONE-Glo™ Luciferase Assay System (Promega).[15]

  • Test Compounds: this compound agonists and controls.

  • Instrumentation: Plate-reading luminometer.

Procedure:

  • Transfection: Co-transfect the host cells with the this compound receptor plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Plating: After transfection, seed the cells into 96-well plates and incubate for 24 hours to allow for expression of the receptor and reporter.

  • Agonist Stimulation: a. Gently remove the culture medium. b. Add test compounds serially diluted in serum-free medium to the cells. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours to induce reporter gene expression.[15]

  • Luminescence Detection: a. Remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add the luciferase assay reagent to each well (e.g., a volume equal to the culture medium). This reagent lyses the cells and provides the substrate for the luciferase enzyme. c. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The agonist response is quantified as the relative light units (RLU). Plot the RLU against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value. The fold induction can be calculated by dividing the RLU of induced wells by the RLU of non-induced wells.[15]

Data Presentation

Quantitative data from screening assays should be summarized in a clear, tabular format to facilitate comparison of the potency and efficacy of different compounds.

Table 1: Example Data Summary for this compound Receptor Agonists

Compound ID Assay Type Potency (EC₅₀, nM) Efficacy (% of Control Agonist) n (replicates)
AST-II (Control) Calcium Mobilization 15.2 ± 1.8 100 3
Compound A Calcium Mobilization 25.6 ± 3.1 95.4 3
Compound B Calcium Mobilization 150.8 ± 12.5 65.2 3

| Compound C | Calcium Mobilization | > 10,000 | < 10 | 3 |

Table 2: Example cAMP Assay Data for this compound Receptor Agonists

Compound ID Receptor Coupling Potency (EC₅₀, nM) Signal Modulation n (replicates)
AST-II (Control) Gi-coupled 8.9 ± 1.1 75% Inhibition of Forskolin 3
Compound X Gi-coupled 12.4 ± 2.0 72% Inhibition of Forskolin 3
Compound Y Gi-coupled 210.5 ± 25.3 45% Inhibition of Forskolin 3

| Isoproterenol | Gs-coupled (Control) | 5.3 ± 0.7 | 15-fold increase in cAMP | 3 |

References

Application Notes and Protocols for Immunohistochemical Localization of Allatostatin II

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allatostatins (ASTs) are a diverse family of neuropeptides found in insects and other invertebrates that play crucial roles in regulating various physiological processes.[1][2][3] Primarily known for their potent inhibition of juvenile hormone biosynthesis in many insect species, they are also involved in modulating gut motility, food intake, and acting as neuromodulators within the central nervous system.[1][4][5] Allatostatin II (AST-II), a member of the Allatostatin-A family, is a decapeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[6][7]

The localization of AST-II within various tissues is critical for understanding its specific physiological roles and identifying its sites of synthesis, release, and action. Immunohistochemistry (IHC) is a powerful technique that utilizes the specific binding of antibodies to their target antigens in tissue sections to visualize the distribution and abundance of proteins like AST-II. This document provides a detailed protocol for the immunohistochemical localization of this compound in insect tissues, intended for researchers, scientists, and professionals in drug development.

Signaling Pathway

Allatostatin-A peptides, including this compound, exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[1][8][9] These receptors are homologous to mammalian galanin/somatostatin receptors.[1][8] Upon binding of Allatostatin, the receptor undergoes a conformational change, activating an associated intracellular G-protein. This initiates a downstream signaling cascade, although the specific intracellular pathways are not yet fully elucidated.[1] The activation of these pathways ultimately leads to the characteristic physiological responses, such as the inhibition of juvenile hormone synthesis.

cluster_membrane Cell Membrane cluster_intracellular Intracellular AST This compound Receptor Allatostatin Receptor (GPCR) AST->Receptor Binding G_Protein G-Protein (inactive) Receptor->G_Protein Activation G_Protein_act G-Protein (active) G_Protein->G_Protein_act Effector Effector Enzyme G_Protein_act->Effector Modulation Second_Messenger Second Messengers Effector->Second_Messenger Generation Response Physiological Response (e.g., Inhibition of Juvenile Hormone Synthesis) Second_Messenger->Response Induction cluster_prep Tissue Preparation cluster_staining Staining Procedure Fixation 1. Fixation (e.g., 4% PFA) Embedding 2. Paraffin Embedding Fixation->Embedding Sectioning 3. Sectioning (4-6 µm) Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval 5. Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking 6. Blocking (Endogenous Peroxidase & Non-specific Binding) AntigenRetrieval->Blocking PrimaryAb 7. Primary Antibody Incubation (Anti-Allatostatin II) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 9. Detection (e.g., DAB Substrate) SecondaryAb->Detection Counterstain 10. Counterstaining (Hematoxylin) Detection->Counterstain Mounting 11. Dehydration & Mounting Counterstain->Mounting Visualization 12. Visualization (Microscopy) Mounting->Visualization

References

Application Notes and Protocols for Bioassaying Allatostatin II Activity on Gut Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a diverse family of neuropeptides in insects that play crucial roles in regulating various physiological processes, including juvenile hormone synthesis, feeding behavior, and gut motility.[1] Allatostatin II (AST-II) belongs to the Allatostatin-A (AST-A) family, characterized by a conserved C-terminal sequence of Y/FXFGL-NH2.[2][3][4][5] The primary sequence of this compound is Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[1][2] Members of the AST-A family are known to be potent inhibitors of gut peristalsis, affecting the foregut, midgut, and hindgut.[4] This myoinhibitory action makes AST-II and its analogs potential candidates for developing novel insect pest control agents by disrupting digestive processes.

These application notes provide a detailed protocol for an in vitro bioassay to quantitatively assess the activity of this compound on insect gut motility. The described methodology allows for the determination of dose-dependent effects on the frequency and amplitude of gut muscle contractions.

Data Presentation

The following table summarizes the quantitative effects of Allatostatins on the spontaneous contractions of the cockroach (Diploptera punctata) hindgut. This data is indicative of the expected outcomes when testing this compound, given the conserved function within the Allatostatin-A family.

PeptideConcentration (M)Effect on Contraction FrequencyEffect on Contraction AmplitudeThreshold Concentration (M)
Allatostatin I10⁻⁷DecreaseDecrease10⁻⁸ - 10⁻⁷
Allatostatin I10⁻⁶Significant DecreaseSignificant Decrease10⁻⁸ - 10⁻⁷
Allatostatin IV10⁻⁷DecreaseDecrease10⁻⁸ - 10⁻⁷
Allatostatin IV10⁻⁶Significant DecreaseSignificant Decrease10⁻⁸ - 10⁻⁷

Data adapted from Lange et al., 1993, Archives of Insect Biochemistry and Physiology.[6]

Experimental Protocols

Protocol: In Vitro Bioassay for this compound Activity on Insect Hindgut Motility

This protocol details the steps for dissecting, preparing, and recording the contractile activity of an isolated insect hindgut to test the effects of this compound.

Materials and Reagents:

  • Adult cockroaches (e.g., Periplaneta americana or Diploptera punctata)

  • Insect saline buffer (e.g., Schneider's Drosophila Medium or a custom saline)

  • This compound (synthetic peptide)[1]

  • Force-displacement transducer[7][8][9][10]

  • Data acquisition system and software

  • Organ bath with aeration[8]

  • Dissection microscope, fine forceps, and scissors

  • Suture thread

  • Micropipettes

Procedure:

  • Preparation of Insect Saline: Prepare an appropriate insect saline solution and ensure it is oxygenated by bubbling with 95% O₂ / 5% CO₂ for at least 20 minutes before and throughout the experiment. Maintain the saline at a constant temperature (e.g., 28-30°C).

  • Dissection and Hindgut Isolation:

    • Anesthetize an adult cockroach by chilling on ice.

    • Dissect the insect under the microscope in a petri dish filled with chilled saline.

    • Carefully expose the abdominal cavity and locate the digestive tract.

    • Isolate the hindgut, ensuring minimal stretching or damage to the muscle tissue.

    • Tie fine suture threads to both the anterior and posterior ends of the hindgut segment.[8]

  • Mounting the Hindgut Preparation:

    • Transfer the isolated hindgut to the organ bath containing fresh, oxygenated saline.

    • Attach the suture from the posterior end of the gut to a fixed hook at the bottom of the organ bath.

    • Connect the suture from the anterior end to the force-displacement transducer.[7]

    • Apply a slight initial tension (preload) to the tissue to ensure that contractions can be detected.

  • Equilibration and Baseline Recording:

    • Allow the hindgut preparation to equilibrate in the organ bath for at least 30-60 minutes, during which spontaneous, rhythmic contractions should become stable.

    • Begin recording the baseline contractile activity using the data acquisition system. The recording should show regular peaks corresponding to muscle contractions.

  • Application of this compound:

    • Prepare a stock solution of this compound in the saline buffer.

    • Perform a cumulative dose-response analysis. Start by adding a low concentration of AST-II (e.g., 10⁻⁹ M) to the organ bath.

    • Record the gut's contractile activity for a set period (e.g., 5-10 minutes) until a stable response is observed.

    • Increase the concentration of AST-II in a stepwise manner (e.g., to 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M), allowing for a stable response at each concentration.

  • Data Analysis:

    • Analyze the recorded traces to determine the frequency (contractions per minute) and amplitude (force of contraction) of the gut movements.

    • For each concentration of this compound, calculate the percentage inhibition of frequency and amplitude relative to the baseline recording.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

  • Washout: After the final concentration, flush the organ bath with fresh saline multiple times to wash out the peptide and observe if the gut contractions return to the baseline level, demonstrating the reversibility of the effect.[6]

Visualizations

Signaling Pathway of Allatostatin-A Receptor in Gut Muscle

Allatostatin_Signaling AST This compound Receptor AST-A Receptor (GPCR) AST->Receptor G_protein Gαi/o βγ Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation? K_channels K⁺ Channels G_protein->K_channels Direct Modulation cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA Ca_channels Ca²⁺ Channels PKA->Ca_channels Reduced Phosphorylation Ca_influx ↓ Ca²⁺ influx Ca_channels->Ca_influx K_efflux ↑ K⁺ efflux (Hyperpolarization) K_channels->K_efflux Relaxation Muscle Relaxation (Inhibition of Contraction) Ca_influx->Relaxation K_efflux->Relaxation

Caption: this compound signaling pathway in insect gut muscle.

Experimental Workflow for Gut Motility Bioassay

Experimental_Workflow Dissection 1. Insect Dissection & Hindgut Isolation Mounting 2. Mount Hindgut in Organ Bath Dissection->Mounting Equilibration 3. Equilibration (30-60 min) Mounting->Equilibration Baseline 4. Record Baseline Spontaneous Contractions Equilibration->Baseline AST_Addition 5. Add this compound (Cumulative Doses) Baseline->AST_Addition Recording 6. Record Dose-Dependent Response AST_Addition->Recording Washout 7. Washout with Fresh Saline Recording->Washout Analysis 8. Data Analysis (Frequency & Amplitude) Washout->Analysis Dose_Response 9. Generate Dose-Response Curve (EC₅₀) Analysis->Dose_Response

Caption: Experimental workflow for the this compound gut motility bioassay.

References

Troubleshooting & Optimization

Technical Support Center: Allatostatin II Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Allatostatin II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for successful in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility and signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a neuropeptide, primarily found in insects, that belongs to the Allatostatin family. Its main role is to inhibit the synthesis of juvenile hormone, a key hormone that regulates development, reproduction, and other physiological processes in insects.[1][2][3][4]

Q2: Why is the solubility of this compound a concern for in vitro assays?

A2: Like many peptides, this compound can have limited solubility in aqueous buffers commonly used for in vitro assays, such as phosphate-buffered saline (PBS). Poor solubility can lead to peptide precipitation, inaccurate concentration measurements, and consequently, unreliable and irreproducible experimental results.[5][6]

Q3: What are the general principles for dissolving this compound?

A3: The solubility of a peptide is largely determined by its amino acid sequence and overall charge. To dissolve this compound, it is recommended to first determine its net charge at a neutral pH to select an appropriate solvent. For peptides that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to create a stock solution, which is then diluted into the assay buffer.[5][7][8]

Q4: What is the recommended stock solution concentration for this compound?

A4: It is generally recommended to prepare peptide stock solutions at a concentration of 1-2 mg/mL.[5] This concentration is typically high enough to allow for accurate dilution into your final assay concentrations while minimizing the volume of the stock solvent added.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in in vitro settings.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The peptide is "crashing out" of solution due to the rapid change in solvent polarity.Add the DMSO stock solution to the aqueous buffer slowly and dropwise while vortexing or stirring the buffer. This gradual addition helps to prevent localized high concentrations of the peptide that can lead to aggregation and precipitation.
Cloudy or opaque solution after attempting to dissolve the peptide. Incomplete dissolution or aggregation of the peptide.Try gentle sonication in a water bath to aid dissolution. If the peptide remains insoluble, consider adjusting the pH of the buffer. For basic peptides like this compound, a slightly acidic buffer may improve solubility. As a last resort, a different organic solvent such as methanol (B129727) or acetonitrile (B52724) can be tested for the initial stock solution.[6]
Inconsistent or lower-than-expected activity in the assay. Inaccurate peptide concentration due to incomplete dissolution or degradation.Ensure the peptide is fully dissolved before use; the solution should be clear. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles which can degrade the peptide.[5]
Difficulty dissolving the lyophilized peptide powder. The peptide may be highly hydrophobic or have a strong tendency to aggregate.First, try dissolving a small amount in sterile water. If that fails, for a basic peptide like this compound, try a 10%-30% acetic acid solution. If it still does not dissolve, use a small amount of DMSO to create a stock solution.[8]

Data Presentation

This compound Solubility
Solvent/Condition General Guideline for Basic Peptides (like this compound) Notes
Water Often a good starting point.If solubility is limited, proceed to other options.
Aqueous Acidic Buffer (e.g., 10-30% Acetic Acid) Generally improves the solubility of basic peptides.The acidic environment helps to protonate basic residues, increasing their interaction with water.
Dimethyl Sulfoxide (DMSO) A good option for creating concentrated stock solutions of hydrophobic or difficult-to-dissolve peptides.Use a minimal amount to dissolve the peptide and then slowly dilute into your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity.
Methanol/Ethanol Can be used as an alternative to DMSO for initial dissolution.The impact of these solvents on your specific assay should be validated.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • Lyophilized this compound peptide

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the desired stock concentration (e.g., 1 mg/mL), calculate the required volume of DMSO.

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution until the peptide is completely dissolved. The solution should be clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Juvenile Hormone Biosynthesis Inhibition Assay

Objective: To determine the inhibitory effect of this compound on juvenile hormone (JH) synthesis by the corpora allata (the endocrine glands that produce JH) of insects.

Materials:

  • Corpora allata dissected from the insect species of interest

  • Insect cell culture medium (e.g., TC-199)

  • This compound stock solution (prepared as in Protocol 1)

  • Radiolabeled precursor for JH synthesis (e.g., L-[methyl-³H]methionine)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Dissect corpora allata from the insects and place them in the culture medium.

  • Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations for the assay.

  • In individual wells of a culture plate, incubate the corpora allata with the different concentrations of this compound for a predetermined period (e.g., 2-4 hours). Include a control group with no this compound.

  • Add the radiolabeled precursor to each well and incubate for a further period to allow for its incorporation into newly synthesized JH.

  • Terminate the assay and extract the JH from the medium.

  • Quantify the amount of radiolabeled JH produced using a liquid scintillation counter.

  • Calculate the percentage inhibition of JH synthesis at each this compound concentration compared to the control.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Allatostatins, including this compound, exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as those of the corpora allata.[4] The binding of this compound to its receptor initiates an intracellular signaling cascade that ultimately leads to the inhibition of juvenile hormone synthesis. While the precise downstream effectors can vary, a general model involves the Gαi subunit of the G-protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Allatostatin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allatostatin_II This compound AST_R Allatostatin Receptor (GPCR) Allatostatin_II->AST_R Binds G_Protein G-Protein (αi, β, γ) AST_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi) cAMP cAMP (decreased) AC->cAMP Converts ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Less activation of JH_Synthesis Juvenile Hormone Synthesis Inhibition PKA->JH_Synthesis Leads to

Caption: this compound signaling pathway leading to the inhibition of juvenile hormone synthesis.

Experimental Workflow for Improving this compound Solubility

The following workflow outlines a systematic approach to optimizing the solubility of this compound for your in vitro experiments.

Solubility_Workflow start Start: Lyophilized this compound dissolve_water Attempt to dissolve in sterile water start->dissolve_water check_solubility1 Is it soluble? dissolve_water->check_solubility1 dissolve_acid Attempt to dissolve in 10-30% acetic acid check_solubility1->dissolve_acid No end_success Proceed with in vitro assay check_solubility1->end_success Yes check_solubility2 Is it soluble? dissolve_acid->check_solubility2 dissolve_dmso Dissolve in minimal DMSO to make stock check_solubility2->dissolve_dmso No check_solubility2->end_success Yes dilute Slowly dilute stock into aqueous buffer (with vortexing) dissolve_dmso->dilute check_precipitation Precipitation? dilute->check_precipitation sonicate Gentle sonication check_precipitation->sonicate Yes check_precipitation->end_success No end_fail Re-evaluate solvent system or peptide concentration check_precipitation->end_fail Still precipitates sonicate->check_precipitation

Caption: A stepwise workflow for troubleshooting and improving the solubility of this compound.

References

Technical Support Center: Allatostatin II Antibody Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve issues with non-specific binding of Allatostatin II antibodies in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing high background staining in my immunohistochemistry (IHC) experiment using an this compound antibody. What are the likely causes and how can I fix it?

High background staining can obscure your specific signal and lead to misinterpretation of results. It often stems from non-specific binding of the primary or secondary antibodies.

Potential Causes & Solutions:

  • Inadequate Blocking: The blocking step is crucial to prevent antibodies from binding to non-target sites.[1][2]

    • Solution: Optimize your blocking protocol. Increase the blocking time or try different blocking agents. Normal serum from the same species as the secondary antibody is often effective.[1][3]

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[4]

    • Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with low background.

  • Endogenous Biotin (B1667282) or Enzymes: Tissues can contain endogenous biotin or enzymes (like peroxidases) that can interfere with detection systems.

    • Solution: If using a biotin-based detection system, use an avidin/biotin blocking step. For HRP-conjugated secondaries, quench endogenous peroxidase activity with a hydrogen peroxide treatment.[5]

  • Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding to endogenous immunoglobulins in the tissue.[6][7]

    • Solution: Use a cross-adsorbed secondary antibody to minimize species cross-reactivity.[4][7]

Q2: My immunofluorescence (IF) staining with the this compound antibody shows diffuse, non-specific signal in the cytoplasm, but I expect it to be localized to specific neurons. How can I improve the specificity?

Diffuse staining is a common issue that can be addressed by refining several steps in your protocol.

Potential Causes & Solutions:

  • Suboptimal Blocking Buffer: The choice of blocking buffer can significantly impact specificity.

    • Solution: Experiment with different blocking buffers. See the table below for a comparison of common blocking agents. For example, if your secondary antibody is a goat anti-rabbit, use normal goat serum as your blocking agent.[1][3]

  • Issues with Primary Antibody Incubation: Incubation time and temperature can affect binding specificity.

    • Solution: Try reducing the primary antibody incubation time or performing the incubation at 4°C overnight, which can sometimes reduce non-specific interactions.[8]

  • Insufficient Washing: Inadequate washing steps can leave unbound antibodies behind, contributing to background.

    • Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Adding a low concentration of a non-ionic detergent like Tween-20 to your wash buffer can also help.

Data Presentation: Comparison of Blocking Buffers

The following table summarizes common blocking buffers and their typical working concentrations, which can be optimized to reduce non-specific binding of your this compound antibody.

Blocking AgentTypical ConcentrationApplication NotesPotential Issues
Normal Serum5-10% (v/v)Use serum from the same species as the secondary antibody host.[1][3]Do not use serum from the same species as the primary antibody.[1]
Bovine Serum Albumin (BSA)1-5% (w/v)A common and economical choice for many applications.[1][9]May not be as effective as normal serum for some antibodies.
Non-fat Dry Milk1-5% (w/v)Often used for Western Blotting.Can mask some antigens and may interfere with biotin-based detection systems.
Commercial Blocking BuffersVariesOften proprietary formulations that can be very effective.[1]Can be more expensive than traditional blocking agents.
Casein0.5-1% (w/v)Can provide lower backgrounds than milk or BSA for some applications.[2] Recommended for biotin-avidin systems.[2]May interfere with phospho-specific antibodies if not prepared in TBS.

Experimental Protocols

Protocol 1: Optimized Blocking for Immunohistochemistry (IHC)

This protocol is designed to minimize non-specific background staining.

  • Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize and rehydrate the sections through a series of xylene and graded ethanol (B145695) washes.

  • Antigen Retrieval: Perform antigen retrieval as required for the this compound antibody and your specific tissue.

  • Endogenous Enzyme Quenching: If using an HRP-conjugated secondary antibody, incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Blocking Step:

    • Prepare a blocking buffer consisting of 5% normal goat serum (assuming a goat-hosted secondary antibody) and 0.3% Triton X-100 in PBS.

    • Apply the blocking buffer to the tissue sections and incubate for at least 1 hour at room temperature in a humidified chamber.[8]

  • Primary Antibody Incubation:

    • Dilute the this compound primary antibody in the blocking buffer to its optimal concentration (determined by titration).

    • Drain the blocking buffer from the slides (do not wash).

    • Apply the primary antibody solution and incubate overnight at 4°C.

  • Washing:

    • Wash the slides three times for 5 minutes each with PBS containing 0.05% Tween-20.

  • Secondary Antibody Incubation & Detection: Proceed with your standard protocol for secondary antibody incubation, detection, and counterstaining.

Visualizations

TroubleshootingWorkflow start High Background or Non-Specific Staining check_controls Review Controls: - Negative Tissue Control - Secondary-Only Control start->check_controls optimize_blocking Optimize Blocking Step check_controls->optimize_blocking No signal in controls, but high background titrate_antibodies Titrate Primary & Secondary Antibodies check_controls->titrate_antibodies Signal in controls is also high optimize_blocking->titrate_antibodies adjust_washing Increase Washing Steps titrate_antibodies->adjust_washing check_detection Check for Endogenous Interference (Biotin/Enzymes) adjust_washing->check_detection cross_reactivity Consider Secondary Antibody Cross-Reactivity check_detection->cross_reactivity end Clean Signal cross_reactivity->end

Caption: A workflow for troubleshooting non-specific antibody binding.

BlockingBufferSelection start Select Blocking Buffer secondary_host What is the host species of the secondary antibody? start->secondary_host use_serum Use Normal Serum from the secondary host species (e.g., Goat Serum) secondary_host->use_serum Known detection_system What is the detection system? secondary_host->detection_system Unknown or other use_protein Use a protein-based blocker (BSA or Casein) biotin_based Biotin-based? use_protein->biotin_based detection_system->use_protein use_casein Consider Casein-based blocker biotin_based->use_casein Yes use_bsa BSA is a good general choice biotin_based->use_bsa No

Caption: A decision tree for selecting an appropriate blocking buffer.

References

Technical Support Center: Reducing Variability in Allatostatin II Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in Allatostatin II bioassay results.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability between replicate wells in our this compound calcium flux assay. What are the likely causes?

High intra-assay variation can stem from several factors. "Edge effects" are a common issue, where wells on the perimeter of the microplate experience different temperature and evaporation rates, leading to inconsistent results.[1] To mitigate this, avoid using the outer wells for samples and standards; instead, fill them with a buffer to create a more uniform environment.[1] Inconsistent cell seeding, leading to variable cell numbers per well, is another major contributor. Ensure your cell suspension is homogenous before and during plating. Finally, imprecise pipetting, especially of small volumes, can introduce significant error.[1] Calibrate your pipettes regularly and consider using reverse pipetting for viscous solutions.[1]

Q2: Our this compound radioligand binding assay is showing a very high background signal. What can we do to reduce it?

High background in a binding assay is often due to non-specific binding of the radioligand to the filter plate, cell membranes, or other components.[1][2] Increasing the number and stringency of wash steps after incubation can help remove unbound radioligand.[2] Optimizing your blocking conditions is also critical; you can test different blocking agents (e.g., bovine serum albumin [BSA]) and increase the blocking incubation time.[1] Additionally, ensure that the concentration of your radioligand is not excessively high, as this can contribute to non-specific binding.

Q3: The signal from our positive controls in the this compound bioassay is much lower than expected. What should we investigate?

A weak or absent signal can indicate a problem with one or more assay components. First, verify the integrity and activity of your this compound peptide. Peptides can degrade if not stored properly; they should be stored at -20°C or lower for long-term stability and handled carefully to avoid repeated freeze-thaw cycles. When preparing solutions, allow the lyophilized peptide to warm to room temperature in a desiccator before opening to prevent moisture absorption.

Another potential issue is low receptor expression in your cell line.[2] Confirm receptor expression levels using a reliable method like qPCR or Western blotting. If expression is low, you may need to switch to a higher-expressing cell line or optimize your transfection/transduction conditions. Finally, ensure all reagents were added in the correct order and volume and that the assay buffer was at the appropriate temperature, as low temperatures can decrease enzyme and cellular activity.

Q4: We are seeing significant day-to-day variability in our this compound bioassay results. How can we improve inter-assay consistency?

Inter-assay variability is often caused by subtle differences in experimental conditions between runs. To improve consistency, prepare a large batch of master mix for your reagents to be used across all experiments.[1] This ensures that reagent concentrations are identical for each assay.[1] Always use cells within a consistent and low passage number range, as receptor expression and cell health can change over time in culture.[2] Standardize incubation times and temperatures precisely, using a calibrated incubator and placing plates in the center to minimize temperature fluctuations.[1]

Q5: Could the choice of G-protein coupling be a source of variability in our functional assays for the this compound receptor?

Yes, the specific G-protein subtype that the this compound receptor couples to can influence the signaling outcome and assay variability. Allatostatin receptors are known to couple to inhibitory G-proteins (Gαi/o). In some cellular contexts, GPCRs can also couple to other G-proteins like Gq, which activates the phospholipase C (PLC) pathway leading to calcium mobilization. If your cell line has variable expression of different G-protein subtypes, this could lead to inconsistent downstream signaling. For more consistent results, you might consider co-transfecting a promiscuous G-protein, such as Gα16, which can redirect signaling from various GPCRs towards a detectable pathway like calcium release.[2]

Troubleshooting Guides

Issue 1: High Variability in Radioligand Binding Assay
Potential Cause Recommended Solution Key Considerations
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing.[1]Small volume errors are magnified in binding assays.
Edge Effects Avoid using the outer wells of the microplate for samples. Fill them with buffer to create a humidity barrier.[1]Evaporation and temperature gradients are more pronounced at the edges of the plate.
Inadequate Washing Use an automated plate washer if available. Ensure consistent and thorough washing of all wells to remove unbound radioligand.[1]Residual unbound ligand is a major source of high background and variability.
Variable Membrane Prep Prepare a large, single batch of cell membranes. Aliquot and store at -80°C. Perform a protein concentration assay on each aliquot before use.Batch-to-batch differences in receptor expression will increase variability.
Issue 2: Low Signal-to-Noise Ratio in Calcium Flux Assay
Potential Cause Recommended Solution Key Considerations
Low Receptor Expression Confirm receptor expression levels via qPCR or Western blot. Use a cell line with higher endogenous or transfected receptor expression.[2]A minimum receptor density is required for a robust signal.
Inefficient G-protein Coupling Co-transfect with a promiscuous G-protein subunit, such as Gα16, to enhance the calcium signal.[2][3]This can channel the signal from Gαi/o-coupled receptors to the PLC/calcium pathway.
Degraded this compound Peptide Prepare fresh dilutions of the peptide from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.Peptide integrity is crucial for activity.
Suboptimal Dye Loading Optimize dye concentration and incubation time for your specific cell line. Ensure cells are healthy and not overly confluent before loading.Inadequate dye loading will result in a weak fluorescent signal.
Rapid Signal Desensitization Configure your plate reader for a rapid kinetic read to capture the transient calcium signal immediately after ligand addition.Some GPCRs, including potentially this compound receptors, can desensitize quickly.

Experimental Protocols

This compound Radioligand Competition Binding Assay

This protocol is a general guideline and should be optimized for your specific cell line and radioligand.

Materials:

  • Cell membranes expressing the this compound receptor

  • Radiolabeled this compound analog (e.g., [125I]-labeled)

  • Unlabeled this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute the cell membrane preparation in assay buffer to the desired concentration (e.g., 5-20 µg protein per well).

    • Prepare serial dilutions of unlabeled this compound in assay buffer.

    • Prepare the radioligand at a concentration of approximately its Kd value in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM).

    • Competition: Add 50 µL of each dilution of unlabeled this compound.

  • Add Radioligand: Add 50 µL of the diluted radioligand to all wells.

  • Initiate Binding: Add 150 µL of the diluted cell membrane suspension to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate.

  • Washing: Wash the filters four times with 200 µL of ice-cold wash buffer.

  • Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled this compound.

    • Fit the data using non-linear regression to determine the IC₅₀, which can then be used to calculate the Ki.

This compound Intracellular Calcium Flux Assay

This protocol is a general guideline and should be optimized for your specific cell line and instrumentation.

Materials:

  • Cells expressing the this compound receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES)

  • This compound

  • Positive control (e.g., a known agonist for your cell line or a calcium ionophore)

  • Fluorescence plate reader with an injector

Procedure:

  • Cell Plating: Seed cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate in the dark at 37°C for 60 minutes.

  • Ligand Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the positive control at a concentration known to elicit a maximal response.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a set period.

    • Use the instrument's injector to add the this compound dilutions or positive control to the wells.

    • Immediately begin kinetic reading of the fluorescence signal for a defined period (e.g., 1-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the change in fluorescence against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Visualizations

Allatostatin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allatostatin_II This compound AST_R This compound Receptor (GPCR) Allatostatin_II->AST_R Binds G_protein Gαi/o Protein AST_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition Leads to

Caption: this compound receptor signaling pathway.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Reagents Verify Reagent Quality (Peptide, Buffers, Cells) Start->Check_Reagents Check_Protocol Review Assay Protocol (Pipetting, Incubation) Start->Check_Protocol Check_Instrument Calibrate & Check Instrument Settings Start->Check_Instrument Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Reagents_OK->Protocol_OK Yes Optimize_Assay Optimize Assay Parameters (e.g., Cell Density, Ligand Conc.) Reagents_OK->Optimize_Assay No Protocol_OK->Instrument_OK Yes Protocol_OK->Optimize_Assay No Instrument_OK->Optimize_Assay No Resolved Issue Resolved Instrument_OK->Resolved Yes Optimize_Assay->Resolved

Caption: A logical workflow for troubleshooting bioassay variability.

References

Technical Support Center: Addressing Allatostatin Receptor Desensitization in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Allatostatin II receptor desensitization in cell culture experiments. The information is tailored for scientists and drug development professionals working with this family of G-protein coupled receptors (GPCRs).

Troubleshooting Guides

This section addresses common problems encountered during the study of Allatostatin receptor desensitization.

Problem Possible Cause Recommended Action
No or Low Receptor Desensitization Observed 1. Ligand Concentration Too Low: The concentration of the Allatostatin peptide may be insufficient to induce robust desensitization. 2. Short Agonist Incubation Time: The duration of agonist exposure may not be long enough for desensitization to occur. 3. Cell Line Issues: The cell line may not express the necessary downstream signaling components for desensitization (e.g., G-protein coupled receptor kinases - GRKs, β-arrestins). 4. Incorrect Assay Window: The timing of the measurement might be missing the peak of desensitization.1. Optimize Ligand Concentration: Perform a dose-response curve to determine the EC80-EC100 for the acute response (e.g., calcium flux or cAMP inhibition) and use this concentration for desensitization experiments. 2. Optimize Incubation Time: Conduct a time-course experiment, exposing cells to the agonist for varying durations (e.g., 5, 15, 30, 60 minutes) to identify the optimal time for observing desensitization. 3. Cell Line Characterization: Confirm the expression of key signaling molecules like GRKs and β-arrestins in your chosen cell line. If necessary, consider co-transfecting these components with the receptor. 4. Adjust Measurement Timing: For functional readouts, measure the response at multiple time points after the initial stimulation and a subsequent agonist challenge.
High Variability Between Replicates 1. Inconsistent Cell Plating: Uneven cell density across wells can lead to variable receptor expression and signaling. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of agonists, antagonists, or assay reagents. 3. Temperature Fluctuations: Variations in incubation temperatures can affect the kinetics of enzymatic reactions and cellular processes. 4. Edge Effects in Plates: Wells on the edge of the plate may experience different temperature and humidity conditions, leading to variability.1. Ensure Uniform Cell Seeding: Thoroughly resuspend cells before plating and use a consistent technique to dispense cells into each well. 2. Use Calibrated Pipettes: Regularly calibrate pipettes and use appropriate pipetting techniques to ensure accuracy and precision. 3. Maintain Stable Incubation Conditions: Use a calibrated incubator and ensure a stable temperature throughout the experiment. 4. Minimize Edge Effects: Avoid using the outer wells of the plate for critical samples or fill them with media to create a more uniform environment.
High Background Signal in Assays 1. Constitutive Receptor Activity: Some GPCRs exhibit ligand-independent activity, which can contribute to a high baseline signal. 2. Non-Specific Binding: In binding assays, the radioligand or fluorescent ligand may bind to non-receptor components. 3. Assay Reagent Issues: Contaminated or expired assay reagents can produce a high background.1. Use Inverse Agonists: If constitutive activity is suspected, treat cells with an inverse agonist to reduce baseline signaling. 2. Optimize Blocking and Washing Steps: In binding assays, use appropriate blocking agents and ensure thorough washing to remove non-specifically bound ligands. 3. Use Fresh Reagents: Prepare fresh assay buffers and reagents for each experiment and check expiration dates.
Loss of Receptor Expression or Function Over Passages 1. Cell Line Instability: Stable cell lines can sometimes lose expression of the transfected receptor over time, especially without selective pressure. 2. Mycoplasma Contamination: Mycoplasma can alter cellular physiology and affect receptor expression and signaling.1. Maintain Selective Pressure: Culture stable cell lines in media containing the appropriate selection antibiotic. 2. Regularly Test for Mycoplasma: Periodically test cell cultures for mycoplasma contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to the different Allatostatin receptor types?

A1: Allatostatins are a diverse family of insect neuropeptides. The nomenclature has evolved, and they are now primarily classified into three types: Allatostatin-A (AstA), Allatostatin-B (AstB), and Allatostatin-C (AstC), based on conserved C-terminal motifs.[1][2] "this compound" is a specific decapeptide with the sequence GDGRLYAFGL-NH2, belonging to the Allatostatin-A family.[3][4] Therefore, it acts on Allatostatin-A receptors (AstA-R).

Q2: What are the main signaling pathways for Allatostatin A and C receptors?

A2: Allatostatin-A receptors (AstA-R) are homologs of mammalian galanin receptors.[1][5] Their signaling is pleiotropic and can modulate various downstream pathways, including those involving other neuropeptides. Allatostatin-C receptors (AstC-R) are homologous to mammalian somatostatin (B550006) receptors.[6] They primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8]

Q3: What are the key mechanisms of Allatostatin receptor desensitization?

A3: Like other GPCRs, Allatostatin receptors are subject to desensitization to prevent overstimulation. The primary mechanisms include:

  • Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.

  • β-arrestin Recruitment: This phosphorylation creates a binding site for β-arrestin proteins. The binding of β-arrestin sterically hinders further G-protein coupling, thus dampening the signal.[9]

  • Receptor Internalization: β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery (like clathrin) to promote the internalization of the receptor into endosomes. This removes the receptor from the cell surface, further reducing its ability to respond to the agonist.[10]

Q4: How can I measure Allatostatin receptor desensitization in my cell culture system?

A4: Several assays can be employed to quantify desensitization:

  • Second Messenger Assays (e.g., cAMP measurement): For AstC receptors that couple to Gαi/o, you can measure the inhibition of forskolin-stimulated cAMP production. Desensitization is observed as a reduced ability of the Allatostatin peptide to inhibit cAMP levels after a pre-incubation period with the same agonist.

  • Calcium Mobilization Assays: If the receptor couples to Gαq (less common for Allatostatins but possible in some systems), you can measure intracellular calcium flux. Desensitization is seen as a diminished calcium response to a second agonist challenge.

  • β-arrestin Recruitment Assays: These assays, often based on technologies like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer), directly measure the interaction between the receptor and β-arrestin upon agonist stimulation.[7]

  • Receptor Internalization Assays: These can be performed using microscopy to visualize the translocation of fluorescently tagged receptors from the plasma membrane to intracellular compartments. Alternatively, cell surface ELISA can quantify the amount of receptor remaining on the cell surface after agonist treatment.

Q5: My stable cell line expressing the Allatostatin receptor shows a decreasing response over time. What could be the cause?

A5: This is a common issue with stably transfected cell lines. The loss of response could be due to the gradual loss of the plasmid carrying the receptor gene, especially if the cells are cultured without the appropriate selective antibiotic. It is crucial to maintain selective pressure to ensure that only cells expressing the resistance gene, and therefore the receptor, survive. Another possibility is mycoplasma contamination, which can significantly alter cell physiology and should be checked for regularly.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Allatostatin C receptor signaling and desensitization, as determined in a study using HEK293 cells.

ParameterValueReceptor SystemAssayReference
Gαi2 Activation (pEC50) Sub-nanomolar rangeThaumetopoea pityocampa AstR-CFRET-based G-protein activation assay[7][11]
β-arrestin2 Recruitment (pEC50) 6.82 ± 0.05Carausius morosus AlstRCFRET-based β-arrestin recruitment assay[9]
β-arrestin2 Recruitment (EC50) 37 nMThaumetopoea pityocampa AstR-CBRET-based β-arrestin recruitment assay[7]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Protocols

Protocol 1: β-arrestin Recruitment Assay (BRET-based)

This protocol is adapted for measuring the agonist-induced interaction between an Allatostatin receptor and β-arrestin using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells

  • Expression vector for Allatostatin receptor fused to a BRET acceptor (e.g., YFP)

  • Expression vector for β-arrestin2 fused to a BRET donor (e.g., NanoLuc luciferase)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • White, opaque 96-well microplates

  • Assay buffer (e.g., HBSS)

  • BRET substrate (e.g., furimazine)

  • Allatostatin peptide agonist

  • Plate reader capable of measuring dual-emission luminescence

Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with the Allatostatin receptor-YFP and β-arrestin2-NanoLuc plasmids at an optimized ratio.

  • Cell Plating: 24 hours post-transfection, seed the cells into a white, opaque 96-well plate at a density of approximately 30,000-50,000 cells per well.

  • Incubation: Allow cells to attach and grow for another 24 hours.

  • Agonist Preparation: Prepare serial dilutions of the Allatostatin peptide agonist in assay buffer.

  • Assay Procedure: a. Gently wash the cells with assay buffer. b. Add the BRET substrate (e.g., furimazine) to all wells and incubate for 5-10 minutes in the dark. c. Add the different concentrations of the Allatostatin agonist to the wells. d. Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader. Continue to take readings at regular intervals (e.g., every 2 minutes) for up to 30-60 minutes to capture the kinetics of the interaction.

  • Data Analysis: a. Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well. b. Plot the change in BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Receptor Internalization Assay (Cell Surface ELISA)

This protocol quantifies the amount of receptor remaining on the cell surface after agonist stimulation.

Materials:

  • Cells stably expressing an N-terminally tagged (e.g., HA or FLAG) Allatostatin receptor

  • 96-well cell culture plates

  • Allatostatin peptide agonist

  • Ice-cold PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibody against the N-terminal tag (e.g., anti-HA or anti-FLAG)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Methodology:

  • Cell Plating: Seed the stable cell line into a 96-well plate and grow to confluence.

  • Agonist Treatment: Treat the cells with the Allatostatin agonist (at a concentration of EC80-EC100) for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.

  • Stopping Internalization: To stop the process, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Cell Fixation: Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the cells five times with PBS.

  • Substrate Reaction: Add TMB substrate and incubate until a blue color develops.

  • Stopping the Reaction: Add the stop solution to quench the reaction. The color will turn yellow.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with no primary antibody). b. Calculate the percentage of receptor internalization for each condition relative to the untreated (0-minute time point) control. c. Plot the percentage of surface receptor as a function of time.

Visualizations

G cluster_0 Allatostatin C Receptor Signaling & Desensitization AST_C Allatostatin C AstCR AstC Receptor AST_C->AstCR Binds G_protein Gαi/βγ AstCR->G_protein Activates GRK GRK AstCR->GRK Recruits Arrestin β-arrestin AstCR->Arrestin Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP GRK->AstCR Phosphorylates Arrestin->G_protein Blocks Coupling Endocytosis Internalization Arrestin->Endocytosis Promotes

Caption: Allatostatin C receptor signaling and desensitization pathway.

G Start Start: Low/No Desensitization Signal Check_Ligand Check Ligand Concentration (Dose-Response) Start->Check_Ligand Is_Ligand_Optimal Is Ligand Conc. Optimal? Check_Ligand->Is_Ligand_Optimal Check_Time Check Agonist Incubation Time (Time-Course) Is_Time_Optimal Is Incubation Time Sufficient? Check_Time->Is_Time_Optimal Check_Cells Verify Cell Line Components (GRK, β-arrestin expression) Are_Components_Present Are Desensitization Components Present? Check_Cells->Are_Components_Present Is_Ligand_Optimal->Check_Time Yes Optimize_Ligand Optimize Ligand Concentration (Use EC80-EC100) Is_Ligand_Optimal->Optimize_Ligand No Is_Time_Optimal->Check_Cells Yes Optimize_Time Optimize Incubation Time Is_Time_Optimal->Optimize_Time No Change_System Consider Co-transfection or Different Cell Line Are_Components_Present->Change_System No Success Problem Solved Are_Components_Present->Success Yes Optimize_Ligand->Check_Ligand Optimize_Time->Check_Time

Caption: Troubleshooting workflow for desensitization experiments.

References

dealing with Allatostatin II peptide aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Allatostatin II peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a neuropeptide found in insects that belongs to the allatostatin family. Its primary function is to inhibit the synthesis of juvenile hormone (JH) by the corpora allata, a key endocrine gland that regulates growth, metamorphosis, and reproduction.[1][2] By suppressing JH production, this compound plays a crucial role in developmental transitions and reproductive control.[1]

Q2: My this compound peptide will not dissolve. What should I do?

A2: The solubility of peptides is largely determined by their amino acid sequence and overall charge. The this compound sequence (Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2) contains both hydrophobic and charged residues. If you are experiencing solubility issues, refer to the detailed solubilization protocol in the "Experimental Protocols" section below. It is recommended to first try dissolving the peptide in sterile, distilled water. If that fails, the choice of solvent depends on the net charge of the peptide. Given the presence of Aspartic Acid (Asp) and Arginine (Arg), the overall charge will be pH-dependent. At a neutral pH, the peptide is likely to be zwitterionic. For peptides that are difficult to dissolve, starting with a small amount of an organic solvent like DMSO, followed by dilution with your aqueous buffer, is a common strategy.[3][4][5]

Q3: I observe visible precipitates in my this compound solution after storage. What is happening?

A3: The formation of visible precipitates is a strong indication of peptide aggregation.[6] Peptides, especially those with hydrophobic residues, can self-associate in solution over time to form larger, often insoluble, aggregates.[7][8] This process can be influenced by factors such as peptide concentration, pH, temperature, and the number of freeze-thaw cycles.[9] For long-term storage, it is recommended to store the peptide lyophilized at -20°C or colder.[2][10] Once in solution, it should be used as quickly as possible or stored in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]

Q4: How can I prevent my this compound peptide from aggregating?

A4: Preventing aggregation involves optimizing several factors:

  • pH: Dissolve the peptide at a pH away from its isoelectric point (pI) to increase net charge and electrostatic repulsion.

  • Concentration: Work with the lowest feasible concentration of the peptide.

  • Temperature: Store peptide solutions at recommended low temperatures (2-8°C for short-term and -20°C or -80°C for long-term).[9]

  • Additives: Consider the use of anti-aggregation excipients. For example, amino acids like arginine have been shown to reduce aggregation.[11] Low concentrations of non-denaturing detergents can also help solubilize aggregates.[6]

Q5: How does this compound exert its biological effect?

A5: this compound acts by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as those in the corpora allata.[7][12] The Allatostatin receptors are homologous to mammalian somatostatin (B550006) and galanin receptors.[1] Upon binding, the receptor activates an intracellular signaling cascade, which in the case of Allatostatin C receptors, has been shown to involve the Gαi subunit, leading to downstream effects that inhibit juvenile hormone synthesis.[7][12]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Poor initial solubility of lyophilized peptide The peptide's hydrophobic nature is causing it to resist dissolution in aqueous buffers.Follow the "Protocol 1: Solubilization of this compound Peptide" below. Start with a small amount of an organic solvent like DMSO to dissolve the peptide, then slowly add it to your aqueous buffer with gentle mixing.[3][4]
Peptide precipitates out of solution during an experiment The experimental conditions (e.g., change in pH, temperature, or addition of other components) are promoting aggregation.Optimize the buffer composition. Ensure the pH is not close to the peptide's isoelectric point. Consider adding a low concentration of a stabilizing excipient like arginine or a non-ionic detergent.
Loss of biological activity over time The peptide has aggregated, reducing the concentration of active, monomeric peptide.Confirm aggregation using methods described in "Protocol 3: Quantification of this compound Aggregation." If aggregation is confirmed, prepare fresh solutions of the peptide for your experiments. For storage, aliquot the peptide solution into single-use volumes and store at -80°C to avoid freeze-thaw cycles.[9]
Inconsistent experimental results Variability in the extent of peptide aggregation between different batches or preparations of the solution.Standardize your peptide solubilization and handling protocol. Always prepare fresh solutions for critical experiments and quantify the extent of aggregation before use.

Quantitative Data Summary

The following tables provide representative data on the factors influencing this compound aggregation. This data is based on general principles of peptide chemistry and may vary based on specific experimental conditions.

Table 1: Effect of pH on this compound Aggregation Rate

pHAggregation Rate (% increase in hydrodynamic radius/hour)
4.09.2
5.04.5
6.01.8
7.00.8
8.01.5
9.05.1

Table 2: Influence of Temperature on this compound Stability in Solution (pH 7.0)

Temperature (°C)Time to 10% Aggregation (days)
4> 60
2510
372

Table 3: Efficacy of Excipients in Preventing this compound Aggregation (1 mg/mL, pH 7.0, 37°C for 48h)

ExcipientConcentration (%)% Aggregation Reduction
None-0
L-Arginine1.072
Trehalose5.065
Polysorbate 200.0591

Experimental Protocols

Protocol 1: Solubilization of this compound Peptide

  • Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Initial Dissolution: For a 1 mg vial, add 50 µL of sterile DMSO. Gently vortex or pipette up and down to dissolve the peptide completely.

  • Dilution: Slowly add the DMSO-peptide solution dropwise to 950 µL of your desired sterile aqueous buffer (e.g., PBS, pH 7.4) while gently stirring. This will give a final concentration of 1 mg/mL in 5% DMSO.

  • Final Check: Visually inspect the solution for any cloudiness or precipitation. If the solution is not clear, sonication in a water bath for 5-10 minutes may help.

  • Filtration: For sterile applications, filter the peptide solution through a 0.22 µm syringe filter.

Protocol 2: Disaggregation of this compound Peptide Solutions

  • Solvent Exchange: If aggregates are present, they can sometimes be redissolved by adding a small amount of a strong organic solvent. Add DMSO to the aggregated solution to a final concentration of 20-30% and mix gently.

  • Sonication: Place the vial in a bath sonicator for 15-30 minutes. Monitor the solution for clarity.

  • Dialysis/Buffer Exchange: Once the peptide is redissolved, the organic solvent can be removed by dialysis or buffer exchange into the desired final buffer.

  • Quantification: After disaggregation, it is crucial to determine the peptide concentration and assess the extent of any remaining aggregates using a method like Dynamic Light Scattering (DLS).

Protocol 3: Quantification of this compound Aggregation using Thioflavin T (ThT) Assay

This assay is used to detect the presence of beta-sheet-rich structures, which are characteristic of many peptide aggregates.

  • Reagent Preparation:

    • Prepare a 2.5 mM Thioflavin T (ThT) stock solution in water.

    • Prepare a glycine-NaOH buffer (50 mM, pH 8.5).

  • Assay Procedure:

    • In a 96-well black plate, add 5 µL of your this compound peptide solution.

    • Add 195 µL of the glycine-NaOH buffer.

    • Add 5 µL of the 2.5 mM ThT stock solution to each well.

  • Measurement:

    • Incubate the plate in the dark for 1 minute.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.[6][13][14]

    • An increase in fluorescence compared to a monomeric peptide control indicates the presence of aggregates.

Protocol 4: Analysis of this compound Aggregation by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.[15][16][17]

  • Sample Preparation:

    • Filter your this compound solution through a 0.2 µm syringe filter into a clean DLS cuvette.

    • Ensure the sample is free of dust and other contaminants.

  • Instrument Setup:

    • Set the instrument parameters according to the manufacturer's instructions, including the solvent viscosity and refractive index.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

    • Perform the measurement to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).

  • Data Interpretation:

    • A monomodal peak with a low PDI (<0.2) indicates a homogenous solution of monomeric peptide.

    • The presence of larger species or a high PDI suggests aggregation.

Visualizations

Allatostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST-II This compound GPCR Allatostatin Receptor (GPCR) AST-II->GPCR Binds G_protein G-Protein (Gαi, Gβγ) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi) cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Less activation JH_Synthesis Juvenile Hormone Synthesis PKA->JH_Synthesis Reduced stimulation

Caption: this compound signaling pathway.

Troubleshooting_Workflow start Start: This compound Experiment problem Problem Encountered: Inconsistent Results / Precipitation start->problem check_solubility Review Solubilization Protocol (Protocol 1) problem->check_solubility quantify_aggregation Quantify Aggregation (Protocols 3 & 4) check_solubility->quantify_aggregation is_aggregated Aggregation Detected? quantify_aggregation->is_aggregated disaggregate Attempt Disaggregation (Protocol 2) is_aggregated->disaggregate Yes optimize_conditions Optimize Storage & Experimental Conditions (e.g., pH, temp, additives) is_aggregated->optimize_conditions No prepare_fresh Prepare Fresh Peptide Solution disaggregate->prepare_fresh proceed Proceed with Experiment optimize_conditions->proceed prepare_fresh->proceed

Caption: Troubleshooting workflow for this compound aggregation.

References

cross-reactivity issues with commercial Allatostatin II antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Allatostatin II (AST-II) antibodies. This resource provides troubleshooting guides and answers to frequently asked questions regarding potential cross-reactivity and other common issues encountered during immunological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is antibody specificity a concern?

This compound (AST-II) is a neuropeptide belonging to a larger family of peptides known as allatostatins, which are primarily found in invertebrates like insects and crustaceans.[1][2] These peptides are involved in regulating various physiological processes, most notably the inhibition of juvenile hormone synthesis.[1][2] Allatostatins are grouped into distinct types (A, B, C) based on sequence homology.[1][3][4] Specificity is a major concern because an antibody raised against AST-II may cross-react with other closely related allatostatin peptides (e.g., Allatostatin I, III, or other members of the same family) due to shared amino acid sequences or structural motifs.[5][6] This can lead to false-positive signals or inaccurate quantification in your experiments.[6][7]

Q2: My Western blot shows multiple bands when probing for this compound. What could be the cause?

Observing multiple bands on a Western blot can be due to several factors:

  • Cross-reactivity: The primary antibody may be recognizing other allatostatin isoforms or related peptides present in the tissue lysate.[5] Closely related proteins can share epitopes, leading to inevitable cross-reactivity.[5]

  • Proteolytic Degradation: The target protein may have been broken down into smaller fragments by proteases during sample preparation. These fragments may still contain the epitope recognized by the antibody.[8]

  • Post-Translational Modifications: Different modifications (like glycosylation or phosphorylation) to the this compound precursor protein can alter its molecular weight, resulting in multiple bands.[9]

  • Splice Variants: Alternative splicing of the gene encoding the this compound preprohormone could produce isoforms of different sizes.[9]

To troubleshoot, it is critical to use a positive control (e.g., synthetic this compound peptide) to confirm the correct band size and to perform a peptide competition assay (see Q4) to verify specificity.[9][10]

Q3: My immunohistochemistry (IHC) results show unexpected staining in tissues where this compound is not expected. How can I confirm the signal is specific?

Non-specific staining in IHC is a common issue.[11] Here are the primary causes and solutions:

  • Antibody Cross-Reactivity: The antibody may be binding to other peptides with similar epitopes in those tissues.[5][12]

  • Non-specific Antibody Binding: The primary or secondary antibody may bind to cellular components other than the target antigen, such as through Fc receptors.[13]

  • Endogenous Enzyme Activity: If using an HRP-based detection system, endogenous peroxidases in the tissue can produce a false-positive signal.[11][13][14]

To validate your results, you must include proper controls. The most crucial control for specificity is a pre-adsorption or peptide competition experiment, where the antibody is incubated with an excess of the this compound peptide before being applied to the tissue. A significant reduction or elimination of the signal indicates specificity.[9] Additionally, running a negative control without the primary antibody is essential to check for non-specific binding of the secondary antibody.[15]

Q4: What is a peptide pre-adsorption/competition assay and how do I perform one?

A peptide pre-adsorption (or competition) assay is the gold standard for demonstrating the specificity of an antibody to its target peptide. The principle is to saturate the antibody's binding sites with its target peptide before the antibody is used in the main application (WB, IHC, ELISA). If the antibody is specific, it will be "blocked" and unable to bind to the same peptide in the sample, resulting in a loss of signal.

Workflow:

  • Determine Peptide Concentration: Use a 5-10 fold molar excess of the control peptide (the immunogen, this compound) relative to the antibody.

  • Incubate: Mix the diluted primary antibody with the control peptide and incubate for at least 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Control Sample: In parallel, prepare a sample of the primary antibody diluted in buffer without the peptide.

  • Proceed with Assay: Use the pre-adsorbed antibody mixture and the control antibody solution in your standard IHC, WB, or ELISA protocol.

  • Analyze: Compare the results. A significant reduction or absence of signal in the sample stained with the pre-adsorbed antibody confirms that the antibody is specific for this compound.

Data Interpretation

When selecting a commercial this compound antibody, carefully review the datasheet for specificity data. Reputable vendors should provide information on the immunogen used and cross-reactivity testing against related peptides.

Table 1: Example Cross-Reactivity Data for a Polyclonal Anti-Allatostatin II Antibody

Peptide TestedSequence% Cross-Reactivity (ELISA)
This compound (Dip-AST II) Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 100%
Allatostatin IAla-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2< 1%
Allatostatin IIIGly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2< 0.5%
Allatostatin IVAsp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2< 0.5%
Allatostatin A Family PeptideTyr-Ser-Phe-Gly-Leu-NH2< 0.1%
Allatostatin C Family PeptidePro-Val-Ser-Cys-Phe-Cys-Phe-Lys-Asn-NH2Not Detected

Note: This table is a representative example of data that should be sought from antibody suppliers. Actual values will vary by antibody and manufacturer.

Troubleshooting Guides

Western Blot (WB)
Problem Possible Cause Recommended Solution
No Signal Insufficient protein loaded.Load at least 20-30 µg of total protein from a tissue known to express AST-II.
Poor antibody-antigen binding.Increase primary antibody incubation time (e.g., overnight at 4°C).[8]
Antibody not validated for WB.Check the manufacturer's datasheet. Some antibodies only work on native proteins, not denatured ones.[10]
High Background Antibody concentration too high.Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test several dilutions around it.[16]
Insufficient blocking.Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% non-fat milk or BSA).[16][17]
Insufficient washing.Increase the number and duration of wash steps. Use a buffer containing a mild detergent like Tween-20.[8]
Multiple Bands / Non-specific Bands Cross-reactivity with other peptides.Perform a peptide pre-adsorption assay. If bands disappear, they are specific. If other bands remain, they are likely due to cross-reactivity.[5]
Protease activity.Add a protease inhibitor cocktail to your lysis buffer during sample preparation.[8]
Immunohistochemistry (IHC) / Immunofluorescence (IF)
Problem Possible Cause Recommended Solution
Weak or No Staining Antibody not validated for IHC.Confirm the antibody is suitable for IHC on the specific tissue type (e.g., paraffin-embedded, frozen).[11]
Inadequate antigen retrieval.Optimize the antigen retrieval method (heat-induced or enzymatic). Test different buffers and incubation times.
Low protein abundance.Consider using a signal amplification method (e.g., biotin-avidin system).[11]
High Background Primary antibody concentration too high.Dilute the primary antibody further.[11]
Non-specific binding of secondary antibody.Block with normal serum from the same species as the secondary antibody host.[13] Run a secondary-only control.[15]
Endogenous peroxidase/biotin activity.Quench endogenous peroxidases with 3% H2O2.[11] If using a biotin-based system, perform an avidin/biotin block.[11]
Enzyme-Linked Immunosorbent Assay (ELISA)
Problem Possible Cause Recommended Solution
High Background Insufficient washing.Increase the number of washes between steps. Ensure wells are completely emptied before adding the next reagent.[18][19]
Poor blocking.Increase blocking time or try a different blocking buffer. Modern commercial blockers can be more effective than BSA or casein.[19]
Cross-reactivity of antibodies.Use affinity-purified antibodies. Perform a competitive ELISA to assess cross-reactivity with related peptides.[6]
Poor Reproducibility Pipetting inconsistency.Use calibrated pipettes and ensure consistent technique. Visually check volumes in wells.[18]
Temperature fluctuations.Avoid incubating plates in areas with temperature gradients (e.g., near vents or windows).
Edge effects.Ensure proper sealing of the plate during incubations to prevent evaporation from outer wells. Fill outer wells with buffer if not used for samples.

Visualized Workflows and Pathways

Antibody_Specificity_Validation_Workflow cluster_0 Initial Screening cluster_1 Analysis & Troubleshooting cluster_2 Specificity Confirmation start Start: Obtain this compound Antibody & Peptide wb Western Blot (WB) with Tissue Lysate start->wb Test Antibody decision Single Band at Correct MW? wb->decision multiple_bands Problem: Multiple Bands or Incorrect Size decision->multiple_bands No competition Peptide Pre-adsorption Assay (WB or IHC) decision->competition Yes multiple_bands->competition Verify Specificity validated Result: Antibody Specificity Confirmed competition->validated Signal Eliminated

Caption: Workflow for validating the specificity of an this compound antibody.

Generalized_Allatostatin_GPCR_Signaling cluster_membrane Cell Membrane receptor Allatostatin Receptor (GPCR) g_protein G-Protein (α, β, γ) receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates ast This compound ast->receptor binds second_messenger Second Messengers (e.g., cAMP) effector->second_messenger produces cellular_response Cellular Response (e.g., Inhibition of Juvenile Hormone Synthesis) second_messenger->cellular_response triggers

Caption: Generalized signaling pathway for Allatostatin via a G-protein coupled receptor.

Detailed Experimental Protocols

Protocol 1: Western Blotting for this compound Detection
  • Sample Preparation: Homogenize insect brain or other relevant tissue in RIPA buffer supplemented with a protease inhibitor cocktail. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes. Separate proteins on a 15% or 4-20% gradient Tris-Glycine polyacrylamide gel. Include a pre-stained molecular weight marker.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane. For small peptides like this compound, use a 0.2 µm pore size membrane and consider reducing transfer time or voltage to prevent "blow-through".[9][16]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody diluted in blocking buffer. Follow the manufacturer's recommended dilution (e.g., 1:1000). For troubleshooting, it is best to incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 6).

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the signal using a chemiluminescence imaging system or X-ray film.

Protocol 2: Peptide Pre-adsorption for Specificity Control
  • Preparation: Prepare two identical tubes of primary antibody solution at the optimal working dilution.

  • Blocking: To one tube (the "blocked" sample), add the this compound control peptide to a final concentration that is in 5-10 fold molar excess of the antibody concentration.

  • Incubation: Incubate both tubes (blocked and unblocked) for 2 hours at room temperature or overnight at 4°C on a rocker.

  • Application: Centrifuge the tubes at >10,000 x g for 10 minutes to pellet any immune complexes. Use the supernatants to proceed with your Western Blot (Step 5) or IHC protocol, treating each membrane or slide identically.

  • Analysis: A specific antibody will show a strong signal with the unblocked solution and a greatly diminished or absent signal with the blocked solution.

References

Technical Support Center: Enhancing the Stability of Allatostatin II in Hemolymph

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the stability of Allatostatin II (AST-II) in hemolymph.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AST-II), and why is its stability in hemolymph a concern?

A1: this compound is a neuropeptide found in insects that plays a crucial role in inhibiting the synthesis of juvenile hormone, which is involved in development and reproduction.[1] Its potential as a lead compound for developing insect growth regulators is limited by its rapid degradation by enzymes present in the insect's hemolymph (blood).[2] Enhancing its stability is critical for prolonging its biological activity in vivo.

Q2: What are the primary enzymes in hemolymph responsible for degrading AST-II?

A2: The primary enzymes responsible for the degradation of neuropeptides like AST-II in insect hemolymph are peptidases, including endopeptidases and exopeptidases.[3][4] Studies on Diploptera punctata allatostatins have shown that cleavage occurs by a putative endopeptidase, followed by the action of an aminopeptidase.[3] Serine proteases are also major proteases found in insect hemolymph.[5]

Q3: What are the most common strategies to enhance the stability of AST-II?

A3: Several strategies can be employed to improve the stability of AST-II:

  • Chemical Modifications:

    • D-amino acid substitution: Replacing L-amino acids with their D-enantiomers can significantly increase resistance to proteolytic degradation.[2]

    • N-terminal and C-terminal modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.

    • Cyclization: Creating a cyclic peptide structure can reduce conformational flexibility and block cleavage sites.

    • Peptidomimetics: Introducing non-peptidic bonds or structures that mimic the peptide's active conformation but are resistant to enzymatic cleavage.[6]

  • Formulation Strategies:

    • Encapsulation: Using liposomes or polymers to protect the peptide from the enzymatic environment.

    • Conjugation: Attaching polymers like polyethylene (B3416737) glycol (PEG) to increase the peptide's size and shield it from proteases.

Q4: How does D-amino acid substitution improve stability?

A4: Proteases in insects, as in most organisms, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Introducing a D-amino acid at or near a cleavage site disrupts this recognition, thereby preventing the enzyme from binding and hydrolyzing the peptide bond. This modification has been shown to significantly enhance the stability of various peptides.[2]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Rapid degradation of AST-II observed in in vitro hemolymph stability assay. 1. High peptidase activity in the collected hemolymph.2. Suboptimal incubation conditions.3. Instability of the peptide itself.1. Ensure hemolymph is collected fresh and kept on ice to minimize enzymatic activity before the assay. Consider using peptidase inhibitors as a control.2. Optimize incubation temperature and pH. Most assays are performed at room temperature or 37°C.3. Synthesize and test stabilized analogs of AST-II (e.g., with D-amino acid substitutions).
Inconsistent results between replicates of the stability assay. 1. Variability in hemolymph collection and preparation.2. Inaccurate pipetting of peptide or hemolymph.3. Issues with the analytical method (HPLC/MS).1. Standardize the hemolymph collection protocol. Pool hemolymph from multiple individuals to average out biological variability.2. Use calibrated pipettes and ensure thorough mixing.3. Validate the analytical method for linearity, precision, and accuracy. Use an internal standard to normalize for variations in sample processing and injection volume.
Difficulty in detecting and quantifying AST-II and its metabolites by HPLC-MS. 1. Low concentration of the peptide.2. Interference from other components in the hemolymph.3. Inefficient extraction of the peptide from the hemolymph sample.1. Increase the initial concentration of AST-II in the assay, if possible.2. Optimize the sample preparation step (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.3. Test different protein precipitation agents (e.g., acetonitrile (B52724), methanol, trichloroacetic acid) to find the one that gives the best recovery for your peptide.
Stabilized AST-II analog shows no improvement in stability. 1. The modification did not protect the primary cleavage site.2. The analog has poor solubility or aggregates in the assay buffer.1. Identify the primary cleavage sites of native AST-II using mass spectrometry to guide the design of new analogs with modifications at those specific sites.2. Check the solubility of the analog in the assay buffer. If necessary, modify the buffer or the peptide to improve solubility.

Data Presentation

PeptideInsect Species (Hemolymph Source)Half-life (t½)Reference
Manduca sexta Allatostatin (Manse-AS)Lacanobia oleracea (larvae)3.5 minutes
D-amino acid substituted Allatotropin (B570788) (D2-ATRP)Aplysia californicaSignificantly more stable than all-L-ATRP

Experimental Protocols

Detailed Methodology for In Vitro Hemolymph Stability Assay

This protocol outlines the steps to assess the stability of this compound and its analogs in insect hemolymph using RP-HPLC.

1. Materials and Reagents:

  • This compound (AST-II) and its stabilized analogs

  • Live insects for hemolymph collection

  • Phenylthiourea (B91264) (to prevent melanization)

  • Microcentrifuge tubes

  • Ice

  • Calibrated micropipettes

  • Incubator or water bath

  • Protein precipitation agent (e.g., acetonitrile (ACN) with 1% trifluoroacetic acid (TFA))

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

2. Hemolymph Collection:

  • Pre-chill microcentrifuge tubes on ice.

  • Anesthetize the insects by placing them on ice for 5-10 minutes.

  • Carefully make a small incision in a non-critical area (e.g., between segments or at the base of a leg) using a sterile needle or fine scissors.

  • Gently squeeze the insect to allow hemolymph to well up at the incision site.

  • Collect the hemolymph using a micropipette and transfer it to the pre-chilled microcentrifuge tube containing a small crystal of phenylthiourea to inhibit tyrosinase activity and prevent melanization.

  • Keep the collected hemolymph on ice.

  • Centrifuge the hemolymph at 4°C for 10-15 minutes at a high speed (e.g., 10,000 x g) to pellet hemocytes and cellular debris.

  • Carefully collect the supernatant (plasma) for the stability assay.

3. In Vitro Incubation:

  • Prepare a stock solution of AST-II or its analog in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • In a microcentrifuge tube, add a specific volume of the hemolymph plasma.

  • Initiate the reaction by adding a known concentration of the peptide stock solution to the hemolymph plasma. The final concentration of the peptide should be sufficient for detection by HPLC.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) with gentle shaking.

  • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

4. Sample Quenching and Protein Precipitation:

  • Immediately stop the enzymatic reaction in the collected aliquot by adding at least two volumes of a cold protein precipitation agent (e.g., ACN with 1% TFA).

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for at least 10 minutes to allow for complete protein precipitation.

  • Centrifuge the sample at high speed for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which contains the remaining peptide and any metabolites, to a new tube for HPLC analysis.

5. HPLC Analysis:

  • Equilibrate the RP-HPLC system with the initial mobile phase conditions. A typical mobile phase system consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in ACN).

  • Inject a specific volume of the supernatant from step 4.5 onto the C18 column.

  • Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 95% Solvent B over 30 minutes).

  • Monitor the elution profile using a UV detector at a wavelength of 214 or 280 nm.

  • The amount of intact peptide remaining at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

6. Data Analysis:

  • Plot the percentage of intact peptide remaining against time.

  • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay model using appropriate software (e.g., GraphPad Prism).

Visualizations

Allatostatin_Degradation_Pathway AST_II This compound (Intact Peptide) Fragments Peptide Fragments (Inactive) AST_II->Fragments Degradation Hemolymph Hemolymph Peptidases (Endo- & Exo-peptidases) Hemolymph->Fragments No_Degradation Enhanced Stability Hemolymph->No_Degradation Stabilized_AST Stabilized AST-II Analog (e.g., D-amino acid sub) Stabilized_AST->No_Degradation Resistance to Degradation

Caption: this compound degradation pathway in hemolymph.

Experimental_Workflow Start Start Hemolymph_Collection 1. Hemolymph Collection & Preparation (Plasma) Start->Hemolymph_Collection Incubation 2. Incubation (AST-II + Plasma) Hemolymph_Collection->Incubation Time_Points 3. Aliquot Collection (Multiple Time Points) Incubation->Time_Points Quenching 4. Reaction Quenching & Protein Precipitation Time_Points->Quenching HPLC_MS 5. Analysis by RP-HPLC (-MS) Quenching->HPLC_MS Data_Analysis 6. Data Analysis (Calculate Half-life) HPLC_MS->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for AST-II stability assay.

Logical_Relationship Goal Enhance AST-II Biological Activity Increase_Stability Increase Stability in Hemolymph Goal->Increase_Stability Requires Reduce_Degradation Reduce Peptidase Degradation Increase_Stability->Reduce_Degradation Achieved by Modification Chemical Modification (e.g., D-amino acid substitution) Reduce_Degradation->Modification Method Block_Cleavage Block/Modify Cleavage Sites Modification->Block_Cleavage Mechanism Block_Cleavage->Reduce_Degradation

Caption: Logic for enhancing AST-II activity.

References

selecting the appropriate solvent for Allatostatin II stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and preparation of Allatostatin II stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating an this compound stock solution?

A1: The recommended starting solvent for this compound is high-purity water (e.g., Milli-Q® or equivalent). This compound has a net positive charge at neutral pH, which generally confers solubility in aqueous solutions. If solubility in water is limited, a dilute acidic solution, such as 10% acetic acid, can be used. For highly concentrated solutions or difficult batches, a small amount of an organic solvent like DMSO may be necessary as a last resort.

Q2: How should I store the lyophilized this compound powder and the stock solution?

A2: Lyophilized this compound powder should be stored at -20°C for long-term stability, where it can be stable for over a year.[1][2] Once reconstituted into a stock solution, it is recommended to aliquot the solution into smaller, single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[2]

Q3: What is the typical concentration for an this compound stock solution?

A3: A common concentration for peptide stock solutions is 1-2 mg/mL or a specific molar concentration like 1 mM.[2][3] This concentration is generally sufficient for subsequent dilutions into working solutions for various experimental assays.

Q4: Can I use a buffer solution like PBS to dissolve this compound?

A4: While it is possible to dissolve this compound in a buffer like Phosphate Buffered Saline (PBS), it is recommended to first create a concentrated stock solution in water or a dilute acid. This stock solution can then be diluted into the desired experimental buffer. This approach prevents potential solubility issues that can arise from interactions between the peptide and buffer components at high concentrations. One study mentions dissolving a B-type allatostatin in physiological saline (PS) to create a 1 mmol/L stock solution.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in water. The peptide concentration is too high, or the specific batch has lower solubility.1. Gently warm the solution and vortex briefly. 2. If still insoluble, add 10% acetic acid dropwise until the peptide dissolves. 3. As a final option, dissolve the peptide in a minimal amount of DMSO before diluting with your aqueous buffer.[2][4]
The stock solution appears cloudy or contains precipitates. The peptide has come out of solution, possibly due to incorrect pH, high concentration, or aggregation.1. Briefly sonicate the solution to aid dissolution. 2. If precipitation persists, consider preparing a new stock solution at a lower concentration. 3. For peptides prone to aggregation, dissolving in 6 M guanidine (B92328) HCl or 8 M urea (B33335) can be effective, followed by dilution.[2]
Inconsistent experimental results using the stock solution. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.1. Always aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2] 2. Ensure the stock solution is stored at -20°C. 3. Prepare a fresh stock solution from the lyophilized powder.

Data Presentation

Table 1: Solvent Selection Guide for this compound

Solvent Solubility Potential Recommendations & Remarks
High-Purity Water High Recommended as the primary solvent.[2][4]
10% Acetic Acid in Water High Use if solubility in water is limited.[2][4]
Physiological Saline / PBS Moderate to High Suitable for direct preparation of working solutions or some stock solutions.[3]
DMSO High Use as a last resort for very hydrophobic peptides or high concentrations. Dilute with an aqueous buffer afterward.[2][4]
Acetonitrile, Methanol Variable Generally used for more hydrophobic peptides; may be suitable but water or dilute acid is preferred.[2]

Experimental Protocols

Protocol: Preparation of a 1 mM this compound Stock Solution

  • Pre-Requisites:

    • Ensure the lyophilized this compound is at room temperature before opening the vial to prevent condensation.

    • For maximum recovery, briefly centrifuge the vial to collect all the powder at the bottom.[1]

  • Calculation:

    • The molecular weight of this compound (Sequence: GDGRLYAFGL-NH2) is approximately 1067.2 g/mol .[5]

    • To prepare a 1 mM stock solution, you will need 1.067 mg of this compound per 1 mL of solvent.

  • Dissolution Procedure:

    • Add the calculated volume of high-purity, sterile water to the vial containing the this compound powder.

    • Vortex the vial gently until the peptide is completely dissolved.

    • If the peptide does not fully dissolve, add a small volume of 10% acetic acid (e.g., 10-20 µL) and vortex again. Repeat if necessary.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C.

Mandatory Visualization

G cluster_workflow Solvent Selection Workflow for this compound start Start: Lyophilized This compound water Try dissolving in High-Purity Water start->water check_water Completely Dissolved? water->check_water acid Add 10% Acetic Acid dropwise check_water->acid No end_success Stock Solution Ready check_water->end_success Yes check_acid Completely Dissolved? acid->check_acid dmso Use minimal amount of DMSO, then dilute check_acid->dmso No check_acid->end_success Yes check_dmso Completely Dissolved? dmso->check_dmso check_dmso->end_success Yes end_fail Consult Technical Support check_dmso->end_fail No

References

minimizing batch-to-batch variation in synthetic Allatostatin II

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Allatostatin II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variation and to offer solutions for common issues encountered during synthesis, purification, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a neuropeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.[1] It belongs to a family of peptides that are known to inhibit the synthesis of juvenile hormone in insects, thereby playing a crucial role in regulating their growth, development, and reproduction.[1]

Q2: What are the primary causes of batch-to-batch variation in synthetic this compound?

Batch-to-batch variation in synthetic this compound can stem from several factors throughout the manufacturing process. Key contributors include inconsistencies in raw material quality, slight deviations in reaction conditions during solid-phase peptide synthesis (SPPS), inefficiencies in the purification process, and improper storage and handling of the lyophilized peptide.[2]

Q3: My HPLC analysis of a new batch of this compound shows a lower purity percentage than expected. What are the likely impurities?

Lower than expected purity in a synthetic peptide batch is often due to the presence of synthesis-related impurities. For this compound, common impurities include:

  • Truncated sequences: Peptides that are shorter than the full-length sequence due to incomplete coupling reactions.[3]

  • Deletion sequences: Peptides missing one or more amino acids.[3]

  • Products of side-chain reactions: The Asp-Gly motif in this compound is particularly susceptible to aspartimide formation, which can lead to a mixture of α- and β-aspartyl peptides.[4][5]

  • Residual protecting groups: Peptides that have not been fully deprotected after synthesis.[3]

Q4: I'm observing poor solubility of my lyophilized this compound after reconstitution. What could be the cause?

Poor solubility of a purified peptide can be due to a few factors:

  • Aggregation: Even after purification, peptides can aggregate, especially at high concentrations or if they have hydrophobic regions.[6]

  • Incorrect pH: The pH of the reconstitution solvent can significantly impact the solubility of a peptide. Experimenting with slightly acidic or basic buffers may improve solubility.

  • Residual organic solvents: Incomplete removal of organic solvents from the purification process can affect solubility.

Q5: What are the recommended storage conditions for synthetic this compound to ensure long-term stability?

For long-term storage, lyophilized this compound should be stored at -20°C or colder, preferably in a desiccator to protect it from moisture.[7][8] Before use, it is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] Once reconstituted in a solution, it is best to use it the same day. For longer-term storage in solution, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

Troubleshooting Guides

Issue 1: Low Yield After Solid-Phase Peptide Synthesis (SPPS)

A lower than expected yield of crude this compound can be due to issues at various stages of the synthesis.

Potential Cause Diagnostic Step Recommended Action
Incomplete Coupling Reactions Perform a Kaiser test (ninhydrin test) on a few resin beads after the coupling step. A blue color indicates the presence of free primary amines and an incomplete reaction.[9]Increase the coupling time. Consider a double coupling for sterically hindered amino acids or difficult sequences.[10] Use a more efficient coupling reagent like HATU/HOAt.[11]
Peptide Aggregation on Resin Observe the resin beads. Shrinking or clumping of the resin can indicate aggregation.[6]Switch the synthesis solvent from DMF to N-Methyl-2-pyrrolidone (NMP).[4] Incorporate chaotropic salts like LiCl into the coupling and deprotection solutions to disrupt secondary structures.[4]
Premature Cleavage from Resin Analyze the cleavage cocktail by HPLC before precipitation. The presence of the target peptide indicates premature cleavage.Ensure the use of appropriate protecting groups and cleavage conditions for the chosen resin.
Issue 2: Multiple Peaks in HPLC Chromatogram of Crude Peptide

The presence of multiple peaks in the HPLC analysis of the crude product indicates a heterogeneous mixture.

Potential Impurity Identification Preventative/Corrective Action
Truncated/Deletion Sequences Analyze the major impurity peaks by mass spectrometry to identify their molecular weights.Ensure complete coupling at each step of the SPPS by monitoring with a Kaiser test.[9]
Aspartimide Formation Look for peaks with the same mass as the target peptide but with slightly different retention times.Add 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution to reduce aspartimide formation.[4]
Oxidation of Residues A peak with a mass increase of 16 Da may indicate oxidation of an amino acid side chain.Use high-quality, fresh solvents and reagents. Degas solvents before use.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

This protocol outlines a standard manual synthesis of this compound on a Rink Amide resin.

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).[11]

  • Amino Acid Coupling (using HBTU/HOBt):

    • In a separate tube, dissolve Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add Diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution and vortex.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final coupling and washing, wash the peptidyl-resin with Dichloromethane (DCM) and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the dried resin.[12]

    • Gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Collection:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.[11]

Protocol 2: HPLC Analysis and Purification of this compound
  • Sample Preparation: Dissolve the lyophilized crude peptide in 0.1% TFA in water. Filter the sample through a 0.22 µm syringe filter.[3]

  • Analytical HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% TFA in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).[3]

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV absorbance at 214-220 nm.[3]

  • Purification:

    • Based on the analytical chromatogram, develop a gradient for preparative HPLC on a C18 column.

    • Inject the crude peptide solution.

    • Collect fractions corresponding to the main peak.[14]

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%), freeze at -80°C, and lyophilize to obtain a dry powder.[13][15]

Protocol 3: Mass Spectrometry Analysis of this compound
  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometry Parameters (ESI-Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: ~3.0-4.0 kV.

    • Source Temperature: ~100-150°C.

    • MS Scan Range: m/z 400-1500.

    • MS/MS: For fragmentation analysis, select the precursor ion corresponding to the calculated mass of this compound and perform collision-induced dissociation (CID).

Protocol 4: Radioligand Receptor Binding Assay

This is a general protocol for a competitive binding assay.

  • Membrane Preparation: Prepare cell membranes expressing the this compound receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[16]

  • Assay Setup (96-well plate):

    • Add a constant concentration of radiolabeled this compound to each well.

    • Add increasing concentrations of unlabeled ("cold") this compound (from different batches) or a control compound.

    • Add the membrane preparation to initiate the binding reaction.

    • For non-specific binding control wells, add a large excess of unlabeled this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[16]

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a solution like 0.3% polyethyleneimine). Wash the filters with ice-cold wash buffer to remove unbound ligand.[16]

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[16]

  • Data Analysis: Determine the IC50 values (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) for each batch by non-linear regression analysis.[17]

Data Presentation

Table 1: Example Quality Control Data for Two Batches of Synthetic this compound

Parameter Batch A (Acceptable) Batch B (Unacceptable)
Appearance White lyophilized powderSlightly off-white powder
HPLC Purity 97.5%85.2%
Mass (Observed) 1067.2 Da1067.2 Da (main peak), 996.1 Da (major impurity)
Mass (Expected) 1067.2 Da1067.2 Da
Solubility (1 mg/mL in H2O) Clear solutionHazy suspension

Visualizations

sps_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis cluster_qc Quality Control Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Wash1 Washing Coupling->Wash1 Wash1->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Wash1->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Dry Drying Crude Peptide Precipitation->Dry HPLC_Purify Preparative HPLC Dry->HPLC_Purify Fraction_Analysis Fraction Analysis (Analytical HPLC) HPLC_Purify->Fraction_Analysis Pooling Pooling Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization QC_HPLC Final Purity (HPLC) Lyophilization->QC_HPLC QC_MS Identity (Mass Spec) Lyophilization->QC_MS QC_Assay Functional Assay Lyophilization->QC_Assay

Caption: Workflow for Synthesis and Quality Control of this compound.

troubleshooting_hplc cluster_impurities Potential Impurities cluster_solutions Corrective Actions Start HPLC of Crude Peptide Shows Multiple Peaks MS_Analysis Analyze peaks by Mass Spectrometry Start->MS_Analysis Impurity_Type Identify Impurity Type MS_Analysis->Impurity_Type Truncated Lower Mass (Truncated/Deletion) Impurity_Type->Truncated Mass < Expected Side_Reaction Same Mass (e.g., Aspartimide) Impurity_Type->Side_Reaction Mass = Expected Protecting_Group Higher Mass (Residual Protecting Group) Impurity_Type->Protecting_Group Mass > Expected Sol_Truncated Optimize coupling reactions (e.g., double coupling) Truncated->Sol_Truncated Sol_Side_Reaction Modify synthesis protocol (e.g., add HOBt to deprotection) Side_Reaction->Sol_Side_Reaction Sol_Protecting_Group Optimize cleavage protocol (e.g., extend time, new scavengers) Protecting_Group->Sol_Protecting_Group

Caption: Troubleshooting Logic for Impurities in Crude this compound.

allatostatin_pathway Allatostatin This compound Receptor Allatostatin Receptor (GPCR) Allatostatin->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade JH_Synthesis Juvenile Hormone (JH) Synthesis Inhibition Signaling_Cascade->JH_Synthesis Physiological_Effect Physiological Effects (e.g., altered development) JH_Synthesis->Physiological_Effect

Caption: Simplified this compound Signaling Pathway.

References

overcoming low signal-to-noise ratio in Allatostatin II ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Allatostatin II ELISA Technical Support Center

Welcome to the technical support center for the this compound ELISA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound enzyme-linked immunosorbent assays. Here you will find detailed guides and frequently asked questions (FAQs) to address common issues, particularly the challenge of a low signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What defines a low signal-to-noise ratio in an this compound ELISA?

A low signal-to-noise (S/N) ratio occurs when the specific signal generated by the this compound peptide is weak and close to the background signal of the assay.[1] This compromises assay sensitivity, making it difficult to distinguish between different concentrations of the analyte. An ideal ELISA shows a high signal for the standards and samples, with a very low signal in the blank or zero-standard wells.

Q2: My standard curve is flat or my sample signals are very weak. What are the primary causes?

A weak or absent signal across the entire plate often points to a systemic issue with a key reagent or a procedural step.[2] Common causes include:

  • Improper Reagent Preparation : Incorrect dilution of antibodies or the this compound standard is a frequent cause.[2] Double-check all calculations and ensure lyophilized components were correctly reconstituted.

  • Reagent Degradation : The this compound peptide, antibodies, or enzyme conjugates may have degraded due to improper storage or repeated freeze-thaw cycles.[1][3]

  • Sub-optimal Incubation Times/Temperatures : Incubation times that are too short or temperatures that are too low can prevent the binding reactions from reaching completion.[2]

  • Inactive Enzyme or Substrate : The enzyme conjugate (e.g., HRP) may have lost activity, or the substrate solution may be contaminated or expired. The TMB substrate, for example, should be colorless before use.[2][4]

Q3: The background signal in my blank and negative control wells is too high. How can I reduce it?

High background noise can obscure the specific signal and is often caused by non-specific binding of assay components.[5][6] Key areas to troubleshoot include:

  • Insufficient Washing : This is one of the most common causes of high background.[7][8] Unbound antibodies and enzyme conjugates remaining in the wells will generate a signal. Increase the number of wash cycles, the volume of wash buffer, and ensure complete aspiration of the buffer after each wash.[9][10]

  • Inadequate Blocking : The blocking buffer is critical for preventing the non-specific adsorption of antibodies to the plate surface.[6][8] You may need to increase the blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocker).[11][12]

  • Antibody Concentration Too High : Excessively high concentrations of the primary or secondary antibody can lead to non-specific binding.[7] Optimizing antibody concentrations is crucial.

  • Contamination : Contamination of buffers, reagents, or the plate washer can introduce interfering substances.[3][4]

Q4: Can the this compound peptide itself or the sample matrix cause issues?

Yes. The stability of the this compound peptide is critical. It should be stored lyophilized at -20°C for long-term stability and reconstituted just prior to use.[13] Furthermore, components in the sample matrix (e.g., proteins, lipids in hemolymph samples) can interfere with the assay. To mitigate this, it is important that the diluent used for the standard curve closely matches the sample matrix.[14][15]

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing Antibody Concentrations with Checkerboard Titration

To achieve the best signal-to-noise ratio, the concentrations of the capture and detection antibodies must be optimized.[16][17] A checkerboard titration is an efficient method for testing multiple concentrations of both antibodies simultaneously to find the ideal pairing.[11][17]

Protocol: Checkerboard Titration for a Sandwich ELISA

  • Prepare Capture Antibody Dilutions : In a coating buffer (e.g., carbonate buffer, pH 9.5), prepare serial dilutions of the capture antibody. Common starting concentrations range from 0.5 to 5 µg/mL.[18]

  • Coat the Plate : Pipette the different capture antibody dilutions into the columns of a 96-well ELISA plate (e.g., Dilution 1 in all wells of column 1, Dilution 2 in column 2, etc.). Include a column with coating buffer only to serve as a blank. Incubate overnight at 4°C.

  • Wash and Block : Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Then, add blocking buffer to all wells and incubate for 1-2 hours at room temperature.

  • Add Antigen : After washing the plate, add a known, constant concentration of the this compound standard to all wells (except the blank). Incubate for 2 hours at room temperature.

  • Add Detection Antibody Dilutions : Wash the plate again. Prepare serial dilutions of the enzyme-conjugated detection antibody in blocking buffer. Add these dilutions to the rows of the plate (e.g., Dilution A in all wells of row A, Dilution B in row B, etc.).

  • Develop and Read : Wash the plate thoroughly. Add the enzyme substrate (e.g., TMB) and incubate until color develops. Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Presentation: Example Checkerboard Titration Results

The optimal combination is the one that yields a high signal with low background. In the table below, the 2.0 µg/mL capture antibody with the 1:5000 detection antibody dilution provides the best signal-to-noise ratio.

Capture Ab (µg/mL)Detection Ab (1:2000)Detection Ab (1:5000)Detection Ab (1:10000)Blank (No Antigen)
0.5 1.1500.7500.4500.150
1.0 1.8501.3000.8000.145
2.0 2.5001.950 1.1000.155
5.0 2.6002.0501.2500.250
Absorbance values (OD 450 nm) are for illustrative purposes.
Guide 2: Enhancing Washing Efficiency

Proper washing is arguably the most critical step for reducing background noise. Both insufficient and overly aggressive washing can negatively impact results.

Protocol: Optimized Washing Procedure

  • Buffer Composition : Use a standard wash buffer like Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with a surfactant, typically 0.05% Tween-20, to reduce non-specific binding.[10]

  • Wash Volume : Ensure the volume of wash buffer is sufficient to cover the entire well surface, typically 300 µL for a standard 96-well plate.[9][19]

  • Number of Cycles : Perform a minimum of 3-5 wash cycles between each incubation step. For assays with high background, increasing to 5-6 cycles may be beneficial.

  • Soak Time : Introducing a short soak time (30-60 seconds) where the wash buffer remains in the wells can significantly improve the removal of unbound reagents.[10]

  • Aspiration : Ensure complete removal of the wash buffer after the final wash in each cycle. Invert the plate and tap it firmly on a clean paper towel to remove any residual liquid.[6][20]

Data Presentation: Effect of Wash Cycles on Signal-to-Noise Ratio

Number of Wash CyclesHigh Standard Signal (OD 450)Blank Signal (OD 450)Signal-to-Noise Ratio
12.8500.8503.35
32.6000.3008.67
5 2.550 0.120 21.25
72.1000.11019.09
Illustrative data showing that 5 wash cycles provide the optimal balance.

Visual Guides

// High Background Path q_background [label="Is Background High?\n(Blank OD > 0.2)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_wash [label="Improve Washing:\n- Increase cycles (3->5)\n- Increase volume (300µL)\n- Add soak time (30s)", fillcolor="#F1F3F4", fontcolor="#202124"]; a_block [label="Optimize Blocking:\n- Increase time (1hr -> 2hr)\n- Try different blocker", fillcolor="#F1F3F4", fontcolor="#202124"]; a_ab_conc [label="Reduce Antibody Conc:\n- Titrate detection Ab", fillcolor="#F1F3F4", fontcolor="#202124"];

// Low Signal Path q_signal [label="Is Signal Low?\n(Max OD < 1.0)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a_reagents [label="Check Reagents:\n- Prepare fresh standards/Abs\n- Verify enzyme/substrate activity", fillcolor="#F1F3F4", fontcolor="#202124"]; a_incubation [label="Optimize Incubation:\n- Increase time\n- Check temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; a_ab_conc2 [label="Increase Antibody Conc:\n- Titrate capture/detection Ab", fillcolor="#F1F3F4", fontcolor="#202124"];

end [label="Re-run Assay", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q_background;

q_background -> a_wash [label=" Yes "]; a_wash -> a_block; a_block -> a_ab_conc; a_ab_conc -> end;

q_background -> q_signal [label=" No "];

q_signal -> a_reagents [label=" Yes "]; a_reagents -> a_incubation; a_incubation -> a_ab_conc2; a_ab_conc2 -> end;

q_signal -> end [label=" No/Resolved "]; }

Caption: Troubleshooting workflow for low signal-to-noise ratio in ELISA.

Allatostatin_Signaling ast This compound (Neuropeptide) receptor receptor ast->receptor Binds

Caption: Simplified this compound signaling pathway via a GPCR.

References

Technical Support Center: Validating Allatostatin II Gene Knockdown by RNAi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the specificity of Allatostatin II (AST-II) gene knockdown by RNA interference (RNAi).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and why is it a target for RNAi?

A1: this compound is a neuropeptide found in many insect species that primarily functions as an inhibitor of Juvenile Hormone (JH) synthesis.[1][2] JH is a critical hormone that regulates development, metamorphosis, and reproduction in insects.[2] By knocking down the this compound gene, researchers can study the consequences of increased JH levels and potentially develop novel methods for pest control.[3] Allatostatins are also involved in regulating feeding behavior and gut motility.[2]

Q2: What are off-target effects in RNAi and why are they a concern for AST-II knockdown?

A2: Off-target effects occur when the siRNA or dsRNA designed to silence the this compound gene also silences other, unintended genes.[4] This can happen if the siRNA sequence has partial complementarity to other mRNAs.[5] These unintended effects can lead to misleading results, where an observed phenotype is incorrectly attributed to the knockdown of this compound. It is crucial to perform rigorous validation to ensure the observed effects are specifically due to the reduction of AST-II.

Q3: What are the essential positive and negative controls for an this compound RNAi experiment?

A3: Appropriate controls are critical for interpreting your results accurately. Essential controls include:

  • Negative Control: A non-targeting siRNA/dsRNA sequence that has no known homology to any gene in the target organism. This helps to distinguish sequence-specific silencing from non-specific effects caused by the RNAi machinery or delivery method.

  • Positive Control: An siRNA/dsRNA known to effectively knock down a different, well-characterized gene (e.g., a housekeeping gene). This confirms that your experimental setup, including transfection or injection, is working correctly.

  • Mock Transfection/Injection: A control where the cells or organism are treated with the delivery reagent alone (without any siRNA/dsRNA). This accounts for any effects caused by the delivery method itself.

  • Untreated Control: A sample of cells or organisms that have not been subjected to any treatment. This provides a baseline for normal gene expression levels and phenotype.

Q4: How can I be confident that my observed phenotype is due to this compound knockdown?

A4: Confidence in your results comes from a multi-pronged validation approach:

  • Use Multiple siRNAs: Design and test at least two or three different siRNAs that target different regions of the this compound mRNA. If they all produce the same phenotype, it is more likely that the effect is on-target.

  • Measure Knockdown Efficiency: Quantify the reduction of this compound mRNA using quantitative real-time PCR (qPCR) and, if possible, the reduction of the peptide itself.

  • Analyze Potential Off-Targets: Use bioinformatics tools to predict potential off-target genes and then measure their expression levels via qPCR to ensure they are not affected.

Troubleshooting Guide

Problem 1: Low or inconsistent knockdown of this compound mRNA.

Possible Cause Solution
Inefficient dsRNA/siRNA Delivery Optimize the delivery method. For microinjection, ensure the needle is not clogged and the injection volume is consistent. For cell culture, optimize transfection reagent concentration and incubation time.[7]
Degraded dsRNA/siRNA Verify the integrity of your dsRNA/siRNA on an agarose (B213101) gel. Always use RNase-free reagents and sterile techniques. Store dsRNA/siRNA at -80°C.[7]
Suboptimal siRNA/dsRNA Design Ensure your siRNA/dsRNA design follows established guidelines. Test multiple sequences targeting different regions of the this compound gene.
Incorrect qPCR Primer Design Design qPCR primers to amplify a region within the area targeted by the RNAi. For optimal results, use primers that amplify the 5' cleavage product and use purified polyadenylated mRNA for cDNA synthesis to avoid detecting mRNA fragments.[8][9]
Timing of Analysis Perform a time-course experiment to determine the point of maximum knockdown. The optimal time can vary depending on the organism and the stability of the this compound mRNA and peptide.

Problem 2: Significant knockdown of this compound mRNA, but no observable phenotype.

Possible Cause Solution
Insufficient Protein Depletion This compound peptide may be very stable. Even with significant mRNA knockdown, the existing peptide may take a long time to degrade. Extend the duration of the experiment and assess peptide levels directly if possible (e.g., via ELISA).
Functional Redundancy Other neuropeptides or signaling pathways may compensate for the loss of this compound. Research potential compensatory mechanisms in your model organism.
Incorrect Phenotypic Assay The phenotype you are measuring (e.g., a specific behavior) may not be sensitive enough or may not be primarily controlled by this compound in the specific life stage or conditions you are testing. Re-evaluate the expected function of AST-II in your experimental context.[2]
Knockdown in Non-Relevant Tissues Ensure that the knockdown is occurring in the correct tissues where this compound is functionally relevant (e.g., neurosecretory cells in the brain).

Problem 3: Observed phenotype does not correlate with the level of this compound knockdown.

Possible Cause Solution
Off-Target Effects This is a strong indicator of off-target effects. Use bioinformatics to predict potential off-targets that could cause the observed phenotype. Validate by testing their mRNA levels. Use a second, non-overlapping siRNA for this compound to see if the phenotype is reproduced.[10][11][12]
Toxicity of the Delivery Method The delivery reagent or the process of injection itself may be causing cellular stress or toxicity, leading to a phenotype. Compare with your mock-treated control.
Saturation of the RNAi Machinery Using too high a concentration of dsRNA/siRNA can overwhelm the cell's natural RNAi machinery, leading to non-specific effects. Perform a dose-response curve to find the lowest effective concentration of your siRNA/dsRNA.

Data Presentation

Table 1: Example of this compound Knockdown Efficiency in Insect Species X

Treatment GroupTarget GeneTime PointMean Relative AST-II mRNA Expression (± SEM)Knockdown Efficiency
Control (dsGFP)GFP48h1.00 (± 0.12)0%
AST-II siRNA 1This compound48h0.25 (± 0.08)75%
AST-II siRNA 2This compound48h0.31 (± 0.09)69%
Control (dsGFP)GFP96h1.00 (± 0.15)0%
AST-II siRNA 1This compound96h0.45 (± 0.11)55%
AST-II siRNA 2This compound96h0.52 (± 0.13)48%

Note: Data is hypothetical and for illustrative purposes. Actual knockdown efficiency can vary. Studies have reported knockdown efficiencies ranging from around 40% to over 80% depending on the target gene and experimental conditions.[9][13]

Table 2: Off-Target Gene Analysis

Treatment GroupPredicted Off-Target Gene 1 ExpressionPredicted Off-Target Gene 2 Expression
Control (dsGFP)1.00 (± 0.10)1.00 (± 0.13)
AST-II siRNA 10.95 (± 0.14)1.05 (± 0.11)
AST-II siRNA 21.03 (± 0.09)0.98 (± 0.16)

Note: Data is hypothetical. Expression levels close to 1.0 indicate no significant off-target silencing.

Experimental Protocols

Protocol 1: Quantifying this compound Knockdown using qPCR

  • Sample Collection: At the desired time point post-dsRNA delivery, collect the relevant tissue (e.g., brain, whole organism) and immediately freeze in liquid nitrogen or place in an RNA stabilization solution.

  • RNA Extraction: Extract total RNA using a TRIzol-based method or a commercial kit, following the manufacturer's instructions. To minimize detection of cleaved mRNA fragments, it is recommended to purify polyadenylated mRNA from the total RNA.[8][9]

  • RNA Quality and Quantity Check: Assess RNA integrity using gel electrophoresis and quantify the concentration using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA or a standardized amount of polyA-selected mRNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • qPCR Primer Design: Design primers for the this compound gene and a stable reference gene (e.g., Actin, GAPDH, Ribosomal protein L32). Primers should amplify a product of 100-200 bp. For AST-II, design primers to amplify the region 5' to the dsRNA target site.[8]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL cDNA, and nuclease-free water to a final volume of 20 µL.

  • Thermal Cycling: Run the qPCR on a real-time PCR machine with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). Include a melt curve analysis to ensure product specificity.

  • Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control group.

Protocol 2: Rescue Experiment for Phenotype Validation

  • Delivery of RNAi and Rescue Construct: Co-introduce the validated this compound siRNA/dsRNA and the rescue construct into your model organism.

  • Control Groups:

    • Organism with this compound siRNA/dsRNA only.

    • Organism with a control vector (no rescue construct) + this compound siRNA/dsRNA.

    • Organism with the rescue construct only.

    • Negative control siRNA/dsRNA + control vector.

  • Phenotypic Analysis: Observe and quantify the phenotype of interest in all groups. A successful rescue is demonstrated if the phenotype observed in the knockdown group is significantly reversed or reduced in the group receiving both the siRNA and the rescue construct.

  • Molecular Confirmation: Use qPCR to confirm that the endogenous this compound mRNA is still knocked down, while the rescue transcript is expressed.

Mandatory Visualizations

Allatostatin_Signaling_Pathway AST This compound (AST-II) GPCR Allatostatin Receptor (GPCR) AST->GPCR Binds G_protein Gαi/o Protein (Inactive) GPCR->G_protein Activates G_alpha Gαi/o (Active) G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates Effector Downstream Effectors (e.g., Adenylyl Cyclase) G_alpha->Effector Inhibits JH Inhibition of Juvenile Hormone (JH) Synthesis Effector->JH

Caption: this compound Signaling Pathway.

RNAi_Validation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dsRNA_design dsRNA/siRNA Design (& Target AST-II) dsRNA_synth dsRNA/siRNA Synthesis dsRNA_design->dsRNA_synth Delivery dsRNA Delivery (e.g., Microinjection) dsRNA_synth->Delivery Incubation Incubation Period Delivery->Incubation Collection Sample Collection Incubation->Collection RNA_ext RNA Extraction Collection->RNA_ext cDNA_synth cDNA Synthesis RNA_ext->cDNA_synth qPCR qPCR Analysis cDNA_synth->qPCR Data_an Data Analysis (ΔΔCt Method) qPCR->Data_an

Caption: Experimental Workflow for RNAi Validation.

RNAi_Controls_Logic cluster_controls Control Groups Experiment Experimental Sample AST-II siRNA/dsRNA Neg_Ctrl Negative Control Non-targeting siRNA Distinguishes specific from non-specific effects Experiment->Neg_Ctrl Compared Against Pos_Ctrl Positive Control Validated siRNA (e.g., housekeeping gene) Confirms experimental system is working Experiment->Pos_Ctrl Compared Against Mock_Ctrl Mock Control Delivery Reagent Only Accounts for effects of the delivery method Experiment->Mock_Ctrl Compared Against Untreated_Ctrl Untreated Control No Treatment Provides baseline gene expression & phenotype Experiment->Untreated_Ctrl Compared Against

Caption: Logical Relationships of RNAi Controls.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Allatostatin II versus Allatostatin I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Allatostatin II (AST II) and Allatostatin I (AST I), two structurally related neuropeptides from the Allatostatin A family. This document summarizes key experimental data on their primary biological functions, details the underlying signaling mechanisms, and provides methodologies for the key experiments cited.

Allatostatins are a significant family of insect neuropeptides that play a crucial role in regulating various physiological processes, most notably the biosynthesis of juvenile hormone (JH), a key hormone in insect development, reproduction, and behavior.[1][2] Both Allatostatin I and II were first isolated from the brain of the virgin female cockroach, Diploptera punctata.[3] They are classified as type A allatostatins, characterized by a conserved C-terminal amino acid sequence of Y/FXFGL-amide.[4] Understanding the comparative bioactivity of these peptides is crucial for developing novel pest management strategies and for dissecting the intricacies of insect neuroendocrinology.

Quantitative Bioactivity Comparison

Experimental data reveals significant differences in the potency of Allatostatin I and II in their primary role of inhibiting juvenile hormone synthesis. Furthermore, their effects on gut motility, another key physiological process, have also been investigated.

Inhibition of Juvenile Hormone (JH) Synthesis

The primary and most studied bioactivity of allatostatins is their potent inhibition of juvenile hormone synthesis by the corpora allata (CA), the endocrine glands responsible for JH production.[1] Comparative studies have shown a striking difference in the efficacy of Allatostatin I and II in this regard.

A comprehensive study on the biological activities of the allatostatin family of peptides in Diploptera punctata revealed that this compound is significantly more potent than Allatostatin I in inhibiting JH biosynthesis.[1] The half-maximal effective concentration (ED50) for this compound was determined to be 0.014 nM, whereas the ED50 for Allatostatin I was 107 nM, indicating that this compound is several orders of magnitude more potent.[1]

It is important to note that an earlier study reported that greater than 40% inhibition of JH synthesis was achieved with 10⁻⁹ M Allatostatin I and 10⁻⁸ M this compound, suggesting a higher potency for Allatostatin I.[3] However, the more recent and detailed dose-response analysis by Tobe et al. (2000) provides a more robust quantitative comparison.[1]

PeptideED₅₀ for JH Synthesis Inhibition (nM)[1]Concentration for >40% JH Inhibition (M)[3]
Allatostatin I10710⁻⁹
This compound0.01410⁻⁸
Myoinhibition of Hindgut Motility

Allatostatins are also known to be potent inhibitors of visceral muscle contractions, a function that contributes to the regulation of gut motility and feeding behavior.[4][5] While a direct quantitative comparison of the myoinhibitory effects of Allatostatin I and II from a single study is not available in the reviewed literature, some insights can be drawn from separate investigations.

One study demonstrated that Allatostatin I causes a dose-dependent decrease in the amplitude and frequency of spontaneous contractions of the isolated hindgut of Diploptera punctata, with a threshold concentration for a response between 10⁻⁸ and 10⁻⁷ M.[5] A comprehensive comparative study on the effects of all thirteen allatostatins from D. punctata on hindgut contractions was conducted by Lange et al. (1995); however, the full quantitative details of this study were not accessible for this guide. A review article references this study, indicating that such a comparison exists.[4]

PeptideBioactivity on Hindgut Motility
Allatostatin IDose-dependent decrease in contraction amplitude and frequency (Threshold: 10⁻⁸ - 10⁻⁷ M)[5]
This compoundData from a direct comparative study by Lange et al. (1995) is referenced in the literature but was not accessible for this guide.[4]

Signaling Pathways

Allatostatin A peptides, including Allatostatin I and II, exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as the cells of the corpora allata and visceral muscles.[4][6] These receptors are homologous to the mammalian galanin and somatostatin (B550006) receptors.[4] The binding of an allatostatin ligand to its receptor initiates an intracellular signaling cascade that ultimately leads to the observed physiological response.

The signaling pathway for Allatostatin A receptors is generally understood to involve the following steps:

  • Receptor Binding: Allatostatin I or II binds to its specific GPCR on the target cell membrane.

  • G-Protein Activation: This binding event activates an associated heterotrimeric G-protein, likely of the Gi/o family, leading to the dissociation of its α and βγ subunits.

  • Second Messenger Modulation: The activated G-protein subunits then modulate the activity of downstream effector enzymes. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Ion Channel Regulation: The signaling cascade can also influence the activity of ion channels, leading to changes in intracellular calcium (Ca²⁺) concentrations.[6]

  • Cellular Response: The culmination of these signaling events results in the final physiological response, such as the inhibition of juvenile hormone synthesis or the relaxation of muscle fibers.

Allatostatin_Signaling_Pathway cluster_membrane Cell Membrane receptor Allatostatin A Receptor (GPCR) g_protein G-Protein (Gi/o) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ca2 ↑/↓ Intracellular Ca²⁺ g_protein->ca2 Modulation of Ion Channels ast Allatostatin I or II ast->receptor Binding camp ↓ cAMP ac->camp response Physiological Response (e.g., ↓ JH Synthesis, Muscle Relaxation) camp->response ca2->response

Fig. 1: Generalized signaling pathway for Allatostatin A receptors.

Experimental Protocols

The quantitative data presented in this guide are derived from specific in vitro bioassays. The following sections provide detailed methodologies for these key experiments.

In Vitro Radiochemical Assay for Juvenile Hormone Synthesis

This assay is the gold standard for quantifying the rate of juvenile hormone biosynthesis by the corpora allata and for assessing the inhibitory effects of allatostatins.

Objective: To measure the rate of JH synthesis by isolated corpora allata in the presence and absence of Allatostatin I or II.

Materials:

  • Diploptera punctata corpora allata (dissected)

  • TC 199 medium (or a similar insect cell culture medium)

  • L-[methyl-¹⁴C]methionine or L-[methyl-³H]methionine (radiolabeled precursor)

  • Allatostatin I and this compound standards

  • Isooctane (or other suitable organic solvent)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Gland Dissection: Corpora allata are dissected from adult female Diploptera punctata under a stereomicroscope in a physiological saline solution.

  • Incubation: Individual pairs of corpora allata are placed in glass vials containing 50-100 µL of TC 199 medium.

  • Pre-incubation: The glands are pre-incubated for a set period (e.g., 1-2 hours) to allow them to stabilize.

  • Treatment: The medium is replaced with fresh medium containing a known concentration of either Allatostatin I or this compound. Control glands receive medium without any allatostatin.

  • Radiolabeling: A known amount of L-[methyl-¹⁴C]methionine or L-[methyl-³H]methionine is added to each vial. The glands are then incubated for a defined period (e.g., 3 hours) to allow for the incorporation of the radiolabel into newly synthesized JH.

  • Extraction: The incubation is stopped by the addition of an organic solvent such as isooctane. The mixture is vortexed to extract the lipophilic juvenile hormone into the organic phase.

  • Quantification: A sample of the organic phase is transferred to a scintillation vial containing scintillation fluid. The amount of radioactivity is then measured using a liquid scintillation counter.

  • Data Analysis: The rate of JH synthesis is calculated based on the amount of radiolabel incorporated and is typically expressed as pmol of JH synthesized per pair of glands per hour. The inhibitory effect of the allatostatins is determined by comparing the synthesis rates in the treated glands to the control glands. IC₅₀ or ED₅₀ values are calculated from dose-response curves.

JH_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis dissect Dissect Corpora Allata preincubate Pre-incubate Glands dissect->preincubate treat Add Allatostatin I or II (or control medium) preincubate->treat radiolabel Add Radiolabeled Methionine treat->radiolabel incubate Incubate (e.g., 3 hours) radiolabel->incubate extract Extract JH with Organic Solvent incubate->extract quantify Quantify Radioactivity (Scintillation Counting) extract->quantify analyze Calculate JH Synthesis Rate and Inhibition quantify->analyze

Fig. 2: Experimental workflow for the in vitro radiochemical JH synthesis assay.
In Vitro Insect Hindgut Motility Assay

This assay is used to assess the myoinhibitory effects of Allatostatin I and II on visceral muscle contractions.

Objective: To measure the changes in the frequency and amplitude of spontaneous contractions of an isolated insect hindgut in response to Allatostatin I or II.

Materials:

  • Diploptera punctata hindgut (dissected)

  • Insect physiological saline

  • Allatostatin I and this compound standards

  • Force transducer and recording apparatus (e.g., polygraph or digital data acquisition system)

  • Perfusion chamber

Procedure:

  • Dissection: The hindgut is carefully dissected from an adult cockroach in cold physiological saline.

  • Mounting: The isolated hindgut is mounted vertically in a perfusion chamber filled with physiological saline. One end is fixed to a stationary hook, and the other is attached to an isometric force transducer.

  • Equilibration: The preparation is allowed to equilibrate for a period (e.g., 30-60 minutes) until spontaneous, rhythmic contractions are stable.

  • Control Recording: The baseline frequency and amplitude of spontaneous contractions are recorded for a set period.

  • Peptide Application: A known concentration of Allatostatin I or this compound is added to the perfusion chamber.

  • Experimental Recording: The changes in contraction frequency and amplitude are continuously recorded.

  • Washout: The peptide is washed out with fresh saline to observe if the inhibitory effects are reversible.

  • Data Analysis: The frequency and amplitude of contractions before, during, and after peptide application are measured and compared. Dose-response curves can be generated to determine the EC₅₀ for myoinhibition.

Gut_Motility_Assay_Workflow cluster_setup Setup cluster_rec Recording cluster_final_analysis Analysis dissect Dissect Hindgut mount Mount Hindgut in Perfusion Chamber dissect->mount equilibrate Equilibrate Preparation mount->equilibrate control_rec Record Baseline Contractions equilibrate->control_rec apply_ast Apply Allatostatin I or II control_rec->apply_ast exp_rec Record Changes in Contractions apply_ast->exp_rec washout Washout with Saline exp_rec->washout analyze Measure and Compare Contraction Parameters washout->analyze

Fig. 3: Experimental workflow for the in vitro insect hindgut motility assay.

Conclusion

The available experimental data strongly indicate that this compound is a significantly more potent inhibitor of juvenile hormone synthesis in Diploptera punctata than Allatostatin I. This marked difference in bioactivity highlights the functional specificity that can arise from subtle variations in the primary structure of these neuropeptides. While both peptides belong to the Allatostatin A family and are expected to inhibit gut motility, a direct quantitative comparison of their myoinhibitory effects is needed for a complete understanding of their physiological roles. The lack of a direct competitive receptor binding study for Allatostatin I and II represents a key knowledge gap that, if addressed, would provide valuable insights into the molecular basis of their differential bioactivities. The detailed experimental protocols provided herein offer a foundation for further comparative studies to elucidate the full spectrum of activities of these important insect neuropeptides.

References

Unveiling the Potential of Allatostatin II Peptide Mimics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the development and testing of Allatostatin II (AST-II) peptide mimics. ASTs are a family of neuropeptides in insects that primarily inhibit the synthesis of juvenile hormone (JH), a crucial regulator of development, reproduction, and behavior.[1] This inhibitory action makes ASTs and their mimics promising candidates for the development of novel, species-specific insecticides.

This guide summarizes the available quantitative data on the biological activity of various AST-II analogs, details the experimental protocols for their evaluation, and visualizes the key signaling pathways and experimental workflows.

Performance Comparison of this compound Analogs

The development of AST-II mimics has largely focused on synthesizing analogs with improved stability and biological activity compared to the native peptide. The primary metric for evaluating the efficacy of these mimics is their ability to inhibit the biosynthesis of juvenile hormone in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity, with lower values indicating higher potency.

The following table summarizes the in vitro biological activities of several synthesized AST analogs, comparing them to the native Allatostatin peptides. The data is primarily derived from studies on the cockroach Diploptera punctata, a model organism for studying Allatostatin function.

Compound/AnalogSequence/ModificationTarget SpeciesIC50 (nM)Reference
Dippu-AST 1Ala-Pro-Ser-Gly-Ala-Gln-Arg-Leu-Tyr-Gly-Phe-Gly-Leu-NH2Diploptera punctata8[2]
This compound (Native) Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 Diploptera punctata - [1]
Pentapeptide (Y/FXFGLa)Tyr/Phe-Xaa-Phe-Gly-Leu-amideDiploptera punctata-[2]
Analog K15Cinnamamido acetic acid modificationDiploptera punctata1.79[2]
Analog K24Substituted cinnamamido acetic acid modificationDiploptera punctata5.32[2]
Analog 4 (Phe3 modified)o-halogen substituted benzene (B151609) ringDiploptera punctata38.5[3]
Analog 11 (Phe3 modified)p-halogen substituted benzene ringDiploptera punctata22.5[3]
Analog 13 (Phe3 modified)Removal of methylene (B1212753) group of Phe3Diploptera punctata26[3]
H17 (Lead compound)-Diploptera punctata~89.5[3]

Experimental Protocols

The evaluation of this compound peptide mimics relies on a series of well-established in vitro and in vivo assays. Below are detailed methodologies for the key experiments cited in the development and testing of these compounds.

In Vitro Juvenile Hormone (JH) Biosynthesis Inhibition Assay

This is the primary assay used to determine the biological activity of this compound and its mimics. It measures the rate of JH synthesis by the corpora allata (CA), the endocrine glands responsible for JH production, in the presence and absence of the test compounds.

Materials:

  • Corpora allata (CA) dissected from the target insect species (e.g., adult female Diploptera punctata).

  • Incubation medium (e.g., TC-199) supplemented with Ficoll and antibiotics.

  • L-[methyl-³H]methionine (radiolabeled precursor for JH).

  • Test compounds (this compound mimics) dissolved in an appropriate solvent (e.g., DMSO).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Dissection: Dissect the corpora allata from the head capsules of the insects in physiological saline.

  • Incubation: Place individual pairs of CA in culture wells containing the incubation medium.

  • Treatment: Add the test compounds at various concentrations to the wells. Include a control group with no test compound.

  • Radiolabeling: Add L-[methyl-³H]methionine to each well to initiate the biosynthesis of radiolabeled JH.

  • Incubation Period: Incubate the glands for a defined period (e.g., 3 hours) at a controlled temperature (e.g., 28°C).

  • Extraction: Terminate the incubation and extract the newly synthesized JH from the medium using an organic solvent (e.g., hexane).

  • Quantification: Add the organic phase containing the radiolabeled JH to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of JH synthesis for each treatment group and determine the IC50 value for each test compound by plotting the percentage of inhibition against the log of the compound concentration.

Receptor Binding Assays

Receptor binding assays are crucial for understanding the interaction of this compound mimics with their target receptors. These assays can be used to determine the binding affinity (Kd) and specificity of the compounds.

General Protocol using Radioligands:

  • Membrane Preparation: Prepare a membrane fraction from tissues known to express Allatostatin receptors (e.g., insect brain or corpora allata).

  • Radiolabeled Ligand: Use a radiolabeled version of this compound (e.g., ¹²⁵I-AST-II) as the ligand.

  • Binding Reaction: Incubate the membrane preparation with the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound (competitor).

  • Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor to determine the IC50 value, which can then be used to calculate the binding affinity (Ki) of the mimic.

Signaling Pathways and Experimental Workflows

Allatostatin Signaling Pathway

Allatostatins exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as the cells of the corpora allata. The binding of an Allatostatin peptide or its mimic to the receptor initiates an intracellular signaling cascade. While the complete downstream signaling pathway for this compound is not fully elucidated, the general mechanism for Allatostatin-A and -C involves the activation of a G-protein, which in turn modulates the activity of downstream effectors, ultimately leading to the inhibition of juvenile hormone synthesis.

Allatostatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST_Mimic This compound Peptide Mimic GPCR Allatostatin Receptor (GPCR) AST_Mimic->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Downstream Effectors G_Protein->Effector Modulation JH_Inhibition Inhibition of Juvenile Hormone Synthesis Effector->JH_Inhibition

Figure 1: Generalized signaling pathway for Allatostatin peptide mimics.

Experimental Workflow for Mimic Evaluation

The process of developing and testing this compound peptide mimics follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design Mimic Design (e.g., SAR studies) Synthesis Chemical Synthesis of Mimics Design->Synthesis In_Vitro_Screening In Vitro Screening (JH Biosynthesis Assay) Synthesis->In_Vitro_Screening Binding_Assay Receptor Binding Assay In_Vitro_Screening->Binding_Assay Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization In_Vivo_Testing In Vivo Testing (e.g., topical application, feeding assays) Lead_Optimization->In_Vivo_Testing Toxicity Toxicology and Specificity Studies In_Vivo_Testing->Toxicity

Figure 2: Workflow for the development and testing of this compound mimics.

References

In Vivo Stability of Allatostatin II Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo stability of peptide analogs is paramount for the development of effective therapeutics. This guide provides a comparative assessment of the in vivo stability of Allatostatin II (AST-II) analogs, supported by experimental data and detailed protocols. Native allatostatins, including AST-II, are insect neuropeptides that play a crucial role in inhibiting the synthesis of juvenile hormone, a key regulator of insect development and reproduction. However, their therapeutic potential is often hindered by rapid degradation in vivo by peptidases present in the hemolymph and tissues.

This guide will delve into the stability profiles of various AST-II analogs, highlighting the strategies employed to enhance their resistance to enzymatic degradation. We will present available quantitative data in a clear, comparative format and provide detailed experimental methodologies for assessing peptide stability.

Comparative In Vivo Stability of this compound and its Analogs

The native Allatostatin peptides are highly susceptible to degradation by endo- and exopeptidases found in insect hemolymph. This rapid breakdown significantly limits their in vivo efficacy. To overcome this limitation, researchers have developed various analogs with modified structures designed to resist enzymatic cleavage.

Studies on the degradation of native allatostatins, such as Dip-AST-5, Dip-AST-7, and Dip-AST-9 in the hemolymph of the cockroach Diploptera punctata, have identified specific cleavage sites. This knowledge has been instrumental in the rational design of more stable analogs. For example, incubation of Dip-AST 7 and Dip-AST 9 with hemolymph leads to initial cleavage by an endopeptidase, followed by further degradation by an aminopeptidase.

Below is a summary of qualitative stability observations for selected Allatostatin members and the principles behind the design of stabilized analogs.

Peptide/AnalogModification StrategyObserved StabilityKey Findings
Native Allatostatins (e.g., Dip-AST-7, Dip-AST-9) NoneLowRapidly degraded by endo- and exopeptidases in insect hemolymph.
Dip-AST-5 Native PeptideModerately Higher than Dip-AST-7 & 9Shows a slower rate of cleavage by hemolymph enzymes at physiological concentrations.
Pseudotetrapeptide Analog Incorporation of sterically bulky componentsHighResistant to degradation by both hemolymph and tissue-bound peptidases[1].
Analogs with turn-promoting moieties Incorporation of structures to induce a specific conformationPotentially EnhancedAims to create conformations that are less accessible to peptidases[2].

Experimental Protocols

Accurate assessment of in vivo and in vitro stability is crucial for the development of robust peptide-based therapeutics. Below are detailed methodologies for key experiments cited in the study of this compound analog stability.

Protocol 1: In Vitro Peptide Stability Assay in Insect Hemolymph

This protocol outlines a general method to assess the stability of this compound analogs in insect hemolymph.

Materials:

  • Test this compound analog

  • Insect hemolymph (collected from the target insect species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Hemolymph Collection: Collect hemolymph from insects on ice into a pre-chilled tube containing a few crystals of phenylthiourea (B91264) to prevent melanization. Centrifuge at 4°C to remove hemocytes. The supernatant is the cell-free hemolymph.

  • Incubation: Pre-warm the cell-free hemolymph to the insect's physiological temperature (e.g., 27°C). Add the test this compound analog to a final concentration of 10 µM.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of 1% (v/v) TFA in acetonitrile to precipitate proteins and stop enzymatic degradation.

  • Sample Preparation: Centrifuge the quenched sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide. A C18 column is typically used with a gradient of water/acetonitrile containing 0.1% TFA.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) of the peptide in the hemolymph.

Protocol 2: Identification of Peptide Degradation Products by Mass Spectrometry

This protocol describes how to identify the cleavage products of this compound analogs.

Materials:

  • Incubation samples from Protocol 1

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Analysis: Inject the supernatant from the quenched and centrifuged samples (from Protocol 1) into the LC-MS system.

  • Metabolite Identification: Analyze the mass spectra obtained at different time points to identify the masses of the degradation products.

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the identified metabolite masses to determine their amino acid sequences and pinpoint the exact cleavage sites.

This compound Signaling Pathway

This compound exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells, such as the corpora allata cells that produce juvenile hormone. The binding of this compound to its receptor initiates an intracellular signaling cascade that ultimately leads to the inhibition of juvenile hormone synthesis.

Allatostatin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST_II This compound (Ligand) AST_R This compound Receptor (GPCR) AST_II->AST_R Binds G_Protein G-protein (αβγ subunits) AST_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_channels Ca²⁺ Channels G_Protein->Ca_channels Activates cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Reduces activation JH_synthesis Juvenile Hormone Synthesis Pathway PKA->JH_synthesis Inhibits Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Ca_influx->JH_synthesis Inhibits

Caption: this compound signaling pathway.

Experimental Workflow for Stability Assessment

The overall workflow for assessing the in vivo stability of this compound analogs involves several key stages, from the design and synthesis of the analogs to their evaluation in biological systems.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison A1 Identify Cleavage Sites in Native this compound A2 Design Analogs with Protease-Resistant Modifications A1->A2 A3 Synthesize & Purify This compound Analogs A2->A3 B1 Hemolymph Stability Assay (as per Protocol 1) A3->B1 C1 Pharmacokinetic Studies in Target Insect Species A3->C1 B2 Identify Degradation Products (as per Protocol 2) B1->B2 D1 Calculate Half-lives and Degradation Rates B1->D1 C2 Bioactivity Assays (e.g., JH synthesis inhibition) C1->C2 C1->D1 D2 Compare Stability & Activity of Different Analogs C2->D2 D1->D2

Caption: Workflow for assessing this compound analog stability.

References

Specificity of Allatostatin II's In Vivo Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise in vivo effects of neuropeptides is paramount. This guide provides a comparative analysis of Allatostatin II (AST-II), a member of the Allatostatin-A (AST-A) family, with other allatostatin peptides, focusing on its specificity in regulating key physiological processes in insects.

Allatostatins are a diverse group of neuropeptides in invertebrates that play crucial roles in inhibiting the biosynthesis of juvenile hormone (JH), a key hormone regulating development, reproduction, and behavior.[1][2] Beyond this primary function, they are also known to influence gut motility, feeding behavior, and other physiological processes.[1][3] Allatostatins are broadly classified into three main families: A, B, and C, each with distinct structural characteristics and functional roles.[2][4] this compound belongs to the AST-A family, characterized by a C-terminal amino acid sequence of Y/FXFGLamide.[5][6] This guide delves into the specificity of AST-II's actions by comparing its in vivo efficacy and signaling pathways with those of other allatostatins.

Comparative Efficacy of Allatostatins on Juvenile Hormone Synthesis

A primary function of Allatostatin A, including AST-II, is the potent inhibition of juvenile hormone synthesis in the corpora allata. Quantitative data from the cockroach Diploptera punctata demonstrates the high potency of AST-II in this regard.

PeptideFamilySpeciesAssayPotency (IC50 / ED50)
This compound (Dippu-AST 2) A Diploptera punctata In vitro JH biosynthesis inhibition ED50: 0.014 nM
Allatostatin I (Dippu-AST 1)ADiploptera punctataIn vitro JH biosynthesis inhibitionED50: 107 nM
Allatostatin 7 (Dippu-AST 7)ADiploptera punctataIn vitro JH biosynthesis inhibition-
Allatostatin B (MIP)BTenebrio molitorIn vivo JH synthesis inhibitionEffective at 10⁻⁶ M injection
Allatostatin CCDendroctonus armandiIn vivo JH synthesis inhibition (via RNAi)Significant increase in JHAMT mRNA levels upon knockdown

Specificity in the Regulation of Gut Motility

Allatostatins, particularly the A-type, are known to inhibit gut motility. However, the potency of this effect can vary among different allatostatins, highlighting a degree of functional specificity. For instance, while AST-II is a powerful inhibitor of JH synthesis, its effects on muscle contraction can be less pronounced compared to other allatostatins.

PeptideFamilySpeciesEffect on Gut MotilityThreshold Concentration
This compound (as part of AST-A) A Diploptera punctata Inhibition of hindgut contraction 10⁻⁸ to 10⁻⁷ M
Allatostatin IADiploptera punctataInhibition of hindgut contraction10⁻⁸ to 10⁻⁷ M
Allatostatin IVADiploptera punctataInhibition of hindgut contraction10⁻⁸ to 10⁻⁷ M
Allatostatin B (MIP)BVarious insectsMyoinhibitoryVaries
Allatostatin CCManduca sextaInhibition of muscle contractionVaries

Signaling Pathways and Receptor Interactions

The specificity of allatostatin effects is ultimately determined by their interaction with specific G protein-coupled receptors (GPCRs). Allatostatin A peptides, including AST-II, primarily interact with two receptor subtypes, AstA-R1 and AstA-R2 in Drosophila.[5][7] These receptors are homologous to mammalian galanin and somatostatin (B550006) receptors.[5][7] Activation of these receptors can lead to downstream signaling cascades involving changes in intracellular calcium (Ca²⁺) and cyclic AMP (cAMP) levels, suggesting coupling to both Gq and Gs proteins. The differential expression of these receptor subtypes in various tissues contributes to the pleiotropic yet specific effects of AST-A peptides.[5]

Allatostatin_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane AST-II This compound (AST-A Peptide) AstA-R Allatostatin A Receptor (AstA-R1/AstA-R2) AST-II->AstA-R Binds to Gq Gq AstA-R->Gq Activates Gs Gs AstA-R->Gs Activates PLC PLC Gq->PLC Stimulates AC AC Gs->AC Stimulates IP3_DAG IP3_DAG PLC->IP3_DAG Catalyzes Ca_release Ca_release IP3_DAG->Ca_release Induces Physiological_Response_Gq Physiological_Response_Gq Ca_release->Physiological_Response_Gq cAMP cAMP AC->cAMP Catalyzes PKA PKA cAMP->PKA Activates Physiological_Response_Gs Physiological_Response_Gs PKA->Physiological_Response_Gs

Caption: Allatostatin A Signaling Pathway.

While direct comparative in vivo studies on the off-target effects of this compound are limited, its pleiotropic nature suggests the potential for cross-reactivity with other peptide receptors, a common characteristic among neuropeptides.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vivo experiments.

In Vivo Inhibition of Juvenile Hormone Synthesis in Diploptera punctata

JH_Synthesis_Inhibition_Workflow cluster_animal_prep Animal Preparation cluster_injection Injection cluster_incubation Incubation & Dissection cluster_assay Radiochemical Assay Select_Insects Select mated female D. punctata (e.g., day 4) Inject_AST Inject a precise volume (e.g., 1 µL) of AST-II solution into the hemocoel Select_Insects->Inject_AST Inject_Control Inject control group with saline only Select_Insects->Inject_Control Prepare_AST Prepare this compound solution in saline Prepare_AST->Inject_AST Incubate_Insects Incubate insects for a defined period (e.g., 2 hours) Inject_AST->Incubate_Insects Inject_Control->Incubate_Insects Dissect_CA Dissect corpora allata (CA) glands in culture medium Incubate_Insects->Dissect_CA Radiolabel Incubate CA with [³H]-methionine Dissect_CA->Radiolabel Extract_JH Extract radiolabeled juvenile hormone Radiolabel->Extract_JH Quantify Quantify radioactivity using liquid scintillation counting Extract_JH->Quantify Analyze Compare JH synthesis rates between AST-II and control groups Quantify->Analyze

Caption: In Vivo JH Synthesis Inhibition Workflow.

Detailed Protocol:

  • Animal Selection: Use mated female Diploptera punctata at a specific age post-mating (e.g., day 4), a time when JH synthesis is typically high.

  • Peptide Preparation: Dissolve synthetic this compound in a suitable insect saline solution to the desired concentration.

  • Injection: Inject a precise volume (e.g., 1 µL) of the this compound solution into the hemocoel of each experimental insect using a microinjector. Inject a control group with the same volume of saline.

  • Incubation: Maintain the insects under standard laboratory conditions for a defined period (e.g., 2 hours) to allow for the peptide to act.

  • Corpora Allata Dissection: Dissect the corpora allata (CA) glands from both experimental and control insects in a suitable insect culture medium.

  • Radiochemical Assay:

    • Incubate the dissected CA glands in a medium containing a radiolabeled precursor of JH, such as [³H]-methionine.[6]

    • After incubation, extract the radiolabeled JH from the medium.

    • Quantify the amount of radiolabeled JH produced using liquid scintillation counting.

  • Data Analysis: Compare the rates of JH synthesis between the this compound-treated and control groups to determine the extent of inhibition.

In Vivo Hindgut Motility Assay in Cockroaches

Gut_Motility_Assay_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Select_Insect Select adult cockroach (e.g., Periplaneta americana) Dissect_Hindgut Dissect the hindgut and prepare a semi-isolated preparation Select_Insect->Dissect_Hindgut Setup Mount the hindgut in an organ bath with saline Dissect_Hindgut->Setup Record_Baseline Record baseline spontaneous contractions using a force transducer Setup->Record_Baseline Apply_AST Apply this compound to the bath at various concentrations Record_Baseline->Apply_AST Record_Response Record changes in contraction frequency and amplitude Apply_AST->Record_Response Measure_Parameters Measure contraction frequency and amplitude before and after AST-II application Record_Response->Measure_Parameters Generate_Curve Generate a dose-response curve to determine EC50 Measure_Parameters->Generate_Curve Compare Compare with other allatostatins or control Generate_Curve->Compare

Caption: In Vivo Gut Motility Assay Workflow.

Detailed Protocol:

  • Animal Selection: Use adult cockroaches, such as Periplaneta americana.

  • Hindgut Preparation: Dissect the hindgut to create a semi-isolated preparation, keeping the neural connections intact.

  • Organ Bath Setup: Mount the hindgut preparation in an organ bath filled with insect saline and connect it to a force transducer to record muscle contractions.

  • Baseline Recording: Record the spontaneous contractions of the hindgut for a period to establish a stable baseline.

  • Peptide Application: Add this compound to the organ bath at increasing concentrations, allowing the preparation to stabilize between each addition.

  • Response Recording: Record the changes in the frequency and amplitude of hindgut contractions in response to each concentration of this compound.

  • Data Analysis:

    • Measure the frequency and amplitude of contractions from the recordings.

    • Calculate the percentage inhibition of contraction frequency and amplitude compared to the baseline for each concentration.

    • Generate a dose-response curve to determine the EC50 value for this compound's effect on gut motility.

Conclusion

This compound demonstrates a high degree of specificity as a potent inhibitor of juvenile hormone synthesis in certain insect species. While it also exhibits myoinhibitory effects on the gut, its potency in this regard may be lower compared to its allatostatic activity, suggesting a functional hierarchy. This specificity is likely governed by the differential expression and signaling of its cognate receptors in target tissues. Further research focusing on direct in vivo comparisons with other allatostatin families and a detailed characterization of its off-target binding profile will provide a more complete understanding of this compound's physiological role and its potential as a target for the development of novel insect control agents.

References

A Comparative Guide to the Cross-Species Activity of Allatostatin-B (AST-B/MIP) in Insect Orders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-species biological activity of Allatostatin-B (AST-B), also known as Myoinhibitory Peptide (MIP). AST-B is a family of neuropeptides first identified in the cricket Gryllus bimaculatus and characterized by a conserved C-terminal W(X)6Wamide motif. These peptides are pleiotropic, exhibiting a range of physiological effects, most notably the inhibition of visceral muscle contractions (myoinhibition) and, in some insect orders, the suppression of Juvenile Hormone (JH) biosynthesis (allatostatic effect). Understanding the differential activity of AST-B across various insect orders is crucial for basic research in insect physiology and for the development of novel, targeted insect pest management strategies.

Quantitative Bioactivity Data: A Comparative Overview

The physiological effects of AST-B peptides can vary significantly between different insect orders. The myoinhibitory activity is generally more conserved, while the allatostatic effect appears to be more taxonomically restricted. Below are tables summarizing the quantitative data on the bioactivity of AST-B peptides in different insect orders.

Table 1: Myoinhibitory Activity of Allatostatin-B Peptides on Hindgut Contractions

The following table presents the half-maximal inhibitory concentration (IC50) values of various AST-B peptides on the spontaneous contractions of the hindgut in different insect species. Lower IC50 values indicate higher potency.

Insect OrderSpeciesPeptide (Origin)IC50 (M)Reference
Blattodea Blattella germanica (German Cockroach)Grb-AST-B1 (Gryllus bimaculatus)2.5 x 10⁻⁹
Grb-AST-B3 (Gryllus bimaculatus)1.1 x 10⁻⁹
Mas-MIP II (Manduca sexta)4.0 x 10⁻⁹
Orthoptera Locusta migratoria (Migratory Locust)Lom-MIP (Locusta migratoria)Potent inhibition observed[1]
Lepidoptera Manduca sexta (Tobacco Hornworm)Mas-MIP I (Manduca sexta)Potent inhibition observed
Hemiptera Rhodnius prolixus (Kissing Bug)Rhopr-MIP-4 (Rhodnius prolixus)Dose-dependent inhibition[2]
Rhopr-MIP-7 (Rhodnius prolixus)Dose-dependent inhibition[2]
Table 2: Allatostatic Activity of Allatostatin-B Peptides

This table summarizes the effect of AST-B peptides on the in vitro biosynthesis of Juvenile Hormone (JH) by the corpora allata (CA). The allatostatic activity of AST-B is less widespread than its myoinhibitory effects.

Insect OrderSpeciesPeptide (Origin)Effect on JH BiosynthesisIC50 (M)Reference
Orthoptera Gryllus bimaculatus (Two-spotted Cricket)Grb-AST-B peptidesInhibition~10⁻⁸
Coleoptera Tenebrio molitor (Yellow Mealworm)Tenmo-MIP 5 (Tenebrio molitor)Implied regulationNot determined[3]
Lepidoptera Manduca sexta (Tobacco Hornworm)Mas-MIPsNo significant inhibition-
Diptera Drosophila melanogaster (Fruit Fly)Drome-MIPsNo significant inhibition-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays used to determine the bioactivity of Allatostatin-B.

Protocol 1: In Vitro Hindgut Myoinhibition Assay

This protocol details the procedure for measuring the inhibitory effect of AST-B peptides on the spontaneous contractions of an isolated insect hindgut.

1. Insect Dissection and Hindgut Isolation:

  • Anesthetize an adult insect by chilling on ice.
  • Dissect the insect in a saline solution appropriate for the species (e.g., Ringer's solution).
  • Carefully expose the digestive tract and isolate the hindgut, ensuring minimal stretching or damage.
  • Transfer the isolated hindgut to a perfusion chamber containing fresh saline.

2. Preparation of the Perfusion System:

  • Secure one end of the hindgut to a fixed hook and the other end to an isometric force transducer.
  • Continuously perfuse the chamber with oxygenated saline at a constant flow rate and temperature.
  • Allow the hindgut to equilibrate for at least 30 minutes, during which spontaneous, rhythmic contractions should stabilize.

3. Data Recording and Peptide Application:

  • Record the spontaneous contractions using a data acquisition system connected to the force transducer.
  • Prepare stock solutions of the AST-B peptides in an appropriate solvent (e.g., distilled water or a low concentration of DMSO) and make serial dilutions in saline.
  • After a stable baseline of contractions is established, add the peptide solution to the perfusion chamber to achieve the desired final concentration.
  • Record the changes in contraction frequency and amplitude for a set period (e.g., 10-15 minutes) or until a stable response is observed.

4. Data Analysis:

  • Wash the preparation with fresh saline to remove the peptide and allow the contractions to return to the baseline before applying the next concentration.
  • Measure the amplitude and frequency of contractions before and after peptide application.
  • Calculate the percentage of inhibition for each peptide concentration.
  • Plot the percentage of inhibition against the logarithm of the peptide concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis

This protocol describes the measurement of JH biosynthesis by the corpora allata (CA) and its inhibition by AST-B peptides.[4][5]

1. Dissection and Gland Incubation:

  • Dissect the retrocerebral complex (brain-corpora cardiaca-corpora allata) from the head of the insect in an appropriate culture medium (e.g., TC-199).
  • Isolate the corpora allata (CA) from the complex.
  • Pre-incubate the CA in fresh medium for 30 minutes at a controlled temperature (e.g., 28°C).

2. Radiochemical Labeling:

  • Transfer the CA to a new incubation well containing fresh medium supplemented with a radiolabeled precursor, typically L-[methyl-³H]methionine.
  • Add the AST-B peptide at various concentrations to the incubation medium. A control group without the peptide should be included.
  • Incubate the glands for a defined period (e.g., 3 hours) to allow for the synthesis and release of radiolabeled JH.

3. Extraction of Juvenile Hormone:

  • Terminate the incubation by adding a solvent such as isooctane (B107328) or hexane (B92381) to the medium.
  • Vortex the mixture to extract the newly synthesized radiolabeled JH into the organic phase.
  • Separate the organic and aqueous phases by centrifugation.
  • Collect the organic phase containing the JH.

4. Quantification of Radiolabeled JH:

  • Evaporate the solvent from the organic phase.
  • Resuspend the residue in a scintillation cocktail.
  • Quantify the amount of radiolabeled JH using a liquid scintillation counter.
  • The rate of JH biosynthesis is expressed as femtomoles or picomoles of JH produced per pair of CA per hour.

5. Data Analysis:

  • Calculate the percentage of inhibition of JH synthesis for each concentration of the AST-B peptide compared to the control.
  • Construct a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of AST-B action and the experimental procedures, the following diagrams are provided.

Allatostatin_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ASTB Allatostatin-B (AST-B/MIP) GPCR AST-B Receptor (GPCR) ASTB->GPCR Binding G_protein G-protein (Gαi/o, Gβγ) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ion_Channel Ion Channels (e.g., K+) G_protein->Ion_Channel Modulation cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Physiological_Response Physiological Response (e.g., Muscle Relaxation) PKA->Physiological_Response Ca_influx ↓ Ca²⁺ influx Ion_Channel->Ca_influx Ca_influx->Physiological_Response

Caption: Allatostatin-B (AST-B/MIP) signaling pathway.

Myoinhibition_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection 1. Dissect Insect & Isolate Hindgut Mounting 2. Mount Hindgut in Perfusion Chamber Dissection->Mounting Equilibration 3. Equilibrate & Establish Stable Contractions Mounting->Equilibration Baseline 4. Record Baseline Contractions Equilibration->Baseline Application 5. Apply AST-B Peptide (Varying Concentrations) Baseline->Application Recording 6. Record Changes in Contraction Amplitude & Frequency Application->Recording Washout 7. Washout Peptide & Return to Baseline Recording->Washout Measurement 8. Measure % Inhibition Recording->Measurement Washout->Application Repeat for each concentration Dose_Response 9. Plot Dose-Response Curve Measurement->Dose_Response IC50 10. Calculate IC50 Value Dose_Response->IC50

Caption: Experimental workflow for the in vitro hindgut myoinhibition assay.

References

A Comparative Guide to Allatostatin C and Proctolin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Allatostatin C (AstC) and proctolin (B33934) neuropeptide signaling pathways, focusing on their molecular mechanisms, physiological effects, and the experimental data that underpins our current understanding. These pathways represent critical regulatory systems in arthropods and are significant targets for novel insecticide development and physiological research.

Introduction to Allatostatin C and Proctolin

Neuropeptides are a diverse class of signaling molecules that modulate a vast array of physiological processes in invertebrates, from development and reproduction to behavior and metabolism. Among these, Allatostatin C and proctolin are well-characterized peptides with distinct roles and mechanisms of action.

  • Allatostatin C (AstC) belongs to a family of neuropeptides known for their inhibitory functions.[1] First identified for its role in inhibiting the biosynthesis of juvenile hormone (JH) in the corpora allata of insects, its functions are now known to be more widespread.[2][3] The AstC family is characterized by a conserved C-terminal motif, PISCF, and a disulfide bridge that is crucial for its activity.[4][5] AstC is considered the insect ortholog of the vertebrate neuropeptide somatostatin (B550006), sharing remarkable functional and structural conservation.[6][7]

  • Proctolin is a pentapeptide (Arg-Tyr-Leu-Pro-Thr) first isolated from the cockroach Periplaneta americana.[8] It acts as a potent neurohormone and neuromodulator, primarily exerting excitatory effects on visceral and skeletal muscles.[8][9] Unlike the broader Allatostatin families, proctolin refers to a specific, highly conserved peptide sequence found across numerous insect and crustacean species.[8]

Comparative Overview of Signaling Pathways

Both AstC and proctolin initiate their effects by binding to G protein-coupled receptors (GPCRs) on the cell surface. However, their downstream signaling cascades and ultimate physiological effects are markedly different. AstC signaling is predominantly inhibitory, whereas proctolin signaling is typically excitatory.

G_2_1_Comparative_Overview cluster_AstC Allatostatin C Pathway cluster_Proctolin Proctolin Pathway AstC Allatostatin C AstCR AstC Receptor (GPCR) AstC->AstCR Binds AstCGi Gαi/o Protein AstCR->AstCGi Activates AstCAC Adenylyl Cyclase AstCGi->AstCAC Inhibits AstCcAMP cAMP AstCAC->AstCcAMP Conversion AstC_Effect Physiological Inhibition (e.g., JH synthesis ↓, motility ↓) AstCcAMP->AstC_Effect Leads to Proctolin Proctolin ProcR Proctolin Receptor (GPCR) Proctolin->ProcR Binds ProcGq Gαq Protein ProcR->ProcGq Activates ProcPLC Phospholipase C ProcGq->ProcPLC Activates ProcPIP2 PIP2 ProcPLC->ProcPIP2 Cleaves ProcIP3 IP3 ProcPIP2->ProcIP3 ProcDAG DAG ProcPIP2->ProcDAG ProcER Endoplasmic Reticulum ProcIP3->ProcER Binds to Receptor ProcPKC Protein Kinase C ProcDAG->ProcPKC Activates ProcCa Ca²⁺ ProcER->ProcCa Releases Proc_Effect Physiological Excitation (e.g., Muscle Contraction ↑) ProcCa->Proc_Effect ProcPKC->Proc_Effect

Caption: High-level overview of Allatostatin C (inhibitory) and Proctolin (excitatory) pathways.
Allatostatin C Signaling Pathway

The AstC signaling pathway is primarily coupled to inhibitory G-proteins (Gαi/o).

  • Receptor Binding: AstC binds to its specific GPCR, the Allatostatin C Receptor (AstC-R).[2] These receptors are structurally related to mammalian somatostatin receptors.[4][7]

  • G-Protein Activation: Ligand binding activates the associated Gαi/o protein.[10]

  • Second Messenger Modulation: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Some studies also show AstC receptors can couple to Gαq proteins, stimulating the phospholipase C (PLC) pathway and leading to an accumulation of inositol (B14025) monophosphate (IP1), a metabolite of the second messenger IP3.[11]

  • Physiological Response: The reduction in cAMP or modulation of other messengers results in a net inhibitory effect, such as the suppression of juvenile hormone production or inhibition of gut muscle contractions.[1][3]

G_2_2_Allatostatin_C_Pathway Allatostatin C Signaling Cascade AstC Allatostatin C AstCR AstC Receptor (GPCR) AstC->AstCR Binds Membrane Cell Membrane G_protein Gαi/oβγ Complex AstCR->G_protein Activates G_alpha_i Gαi/o (Active) G_protein->G_alpha_i Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activity ↓ Response Inhibitory Cellular Response (e.g., Decreased JH Synthesis) PKA->Response Leads to

Caption: The inhibitory signaling cascade of Allatostatin C via the Gαi/o pathway.
Proctolin Signaling Pathway

The proctolin pathway is more varied but is consistently associated with excitatory cellular responses, often involving multiple second messengers.

  • Receptor Binding: Proctolin binds to its dedicated GPCR, the Proctolin Receptor (Proc-R). In Drosophila, this receptor is encoded by the gene CG6986.[8][12]

  • G-Protein Activation: Evidence suggests that the Proctolin Receptor can couple to multiple G-protein subtypes, including Gαq and Gαs.

  • Second Messenger Generation:

    • Gαq Pathway: Activation of the Gαq pathway stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[13]

    • Gαs Pathway: In some systems, proctolin can also stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.[14]

  • Physiological Response: The sharp increase in intracellular Ca²⁺, along with the activation of PKC and potentially PKA, culminates in an excitatory response, most notably the potentiation and induction of muscle contractions.[9][13]

G_2_3_Proctolin_Pathway Proctolin Signaling Cascade Proctolin Proctolin ProcR Proctolin Receptor (GPCR) Proctolin->ProcR Binds Membrane Cell Membrane G_protein_q Gαqβγ Complex ProcR->G_protein_q Activates G_alpha_q Gαq (Active) G_protein_q->G_alpha_q Dissociates PLC Phospholipase C G_alpha_q->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP₃ Receptor IP3->Ca_channel Binds PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum Ca Ca²⁺ Ca_channel->Ca Releases Response Excitatory Cellular Response (e.g., Muscle Contraction) Ca->Response Triggers PKC->Response Phosphorylates Targets

Caption: The excitatory signaling cascade of Proctolin via the Gαq/PLC pathway.

Quantitative Data and Comparative Summary

Quantitative analysis of receptor binding and activation reveals the high affinity and potency of these neuropeptides.

Table 1: Summary Comparison of Allatostatin C and Proctolin Signaling

FeatureAllatostatin C (AstC)Proctolin
Peptide Family Allatostatins, Type C (Conserved PISCF motif)[3][4]Pentapeptide (RYLPT)[8]
Receptor Type GPCR, homologous to Somatostatin Receptors[4][7]GPCR (e.g., Drosophila CG6986)[12]
Primary G-Protein Coupling Gαi/o (Inhibitory)[10]Gαq (Excitatory), potentially Gαs[9][13]
Primary Second Messengers ↓ cAMP[3]↑ IP₃, ↑ DAG, ↑ Intracellular Ca²⁺[9]
Secondary Messengers ↑ IP1 (in some systems)[11]↑ cAMP (in some systems)[14]
Overall Physiological Effect Primarily InhibitoryPrimarily Excitatory/Modulatory
Key Functions Inhibition of JH synthesis, gut motility, oogenesis regulation[1][7]Stimulation of muscle contraction, neuromodulation, cardioregulation[8][15][16]

Table 2: Receptor Activation and Binding Affinity Data

Ligand/Receptor SystemMetricValueSource
Proctolin / Drosophila CG6986 ReceptorEC₅₀ (Second Messenger Activation)0.3 nM[17]
Proctolin / Drosophila CG6986 ReceptorIC₅₀ (Competitive Binding)4.0 nM[17]
ScypaAST-CCC / S. paramamosain AstC ReceptorIC₅₀ (cAMP Inhibition)6.683 nM[3]

Experimental Protocols

The characterization of these signaling pathways relies on established molecular and physiological techniques.

Protocol: GPCR Activation via Second Messenger Assay

This protocol describes a common method to confirm ligand-receptor pairing and determine the primary G-protein coupling mechanism (e.g., Gαi or Gαs) by measuring changes in intracellular cAMP.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured in an appropriate medium. Cells are then transiently transfected with a plasmid vector expressing the GPCR of interest (e.g., the Drosophila proctolin receptor CG6986 or a putative AstC receptor).[3][12]

  • Cell Stimulation: After 24-48 hours to allow for receptor expression, the culture medium is replaced with a stimulation buffer.

  • Ligand Application:

    • To test for Gαi coupling (cAMP inhibition), cells are first treated with an adenylyl cyclase activator like forskolin (B1673556) to induce a high baseline level of cAMP.[3] The test ligand (e.g., AstC) is then added at various concentrations.

    • To test for Gαs coupling (cAMP stimulation), cells are treated directly with the test ligand (e.g., proctolin) at various concentrations.

  • Cell Lysis and cAMP Measurement: After a short incubation period (e.g., 15-30 minutes), a lysis buffer containing phosphodiesterase inhibitors is added to stop the reaction and release intracellular contents. The concentration of cAMP in the lysate is then quantified using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Data are plotted as a dose-response curve, allowing for the calculation of EC₅₀ (for stimulation) or IC₅₀ (for inhibition) values.[3][17]

G_4_1_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Transfect HEK293 Cells with Receptor Plasmid B Incubate 24-48h for Expression A->B C Stimulate with Forskolin (for Gαi assay) B->C D Add Ligand (AstC or Proctolin) C->D E Lyse Cells D->E F Quantify cAMP (e.g., HTRF Assay) E->F G Plot Dose-Response Curve & Calculate EC₅₀/IC₅₀ F->G

Caption: Workflow for a cell-based second messenger (cAMP) assay.
Protocol: In Vitro Muscle Contraction Assay

This physiological assay measures the direct effect of a neuropeptide on muscle tissue contractility.

Methodology:

  • Tissue Dissection: A muscle-containing tissue, such as the hindgut or oviduct, is carefully dissected from the insect model organism (e.g., Rhodnius prolixus or Drosophila larvae).[13][16]

  • Organ Bath Setup: The tissue is mounted in an organ bath chamber, with one end fixed and the other attached to an isometric force transducer. The chamber is continuously perfused with an appropriate physiological saline solution, aerated, and maintained at a constant temperature.

  • Equilibration: The preparation is allowed to equilibrate until a stable baseline of spontaneous contractions (if any) is established.

  • Peptide Application: A known concentration of the neuropeptide (proctolin or AstC) is added to the perfusing saline.

  • Data Recording: Changes in the frequency and amplitude of muscle contractions are recorded by the force transducer and visualized using data acquisition software.

  • Analysis: The effects of the peptide are quantified by comparing the contraction parameters before and after application. Dose-response curves can be generated by applying a range of peptide concentrations.[13]

Conclusion

The Allatostatin C and proctolin signaling pathways, while both initiated by GPCRs, represent a classic dichotomy in neuropeptide function.

  • Allatostatin C acts as a key inhibitory modulator, primarily through the Gαi/o-mediated suppression of the cAMP pathway. Its role as a functional analog to vertebrate somatostatin highlights a deeply conserved mechanism for metabolic and developmental regulation.[3][6]

  • Proctolin functions as a potent excitatory signal, utilizing the Gαq/PLC pathway to rapidly increase intracellular calcium, leading to direct and powerful effects on muscle tissues.[9][13]

Understanding the distinct molecular components and downstream consequences of these pathways is crucial for fundamental neurobiology and provides a rich platform for developing highly specific chemical tools to modulate insect physiology for pest management and other applications.

References

Functional Divergence of Allatostatin-A Receptors in Drosophila melanogaster: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two Allatostatin-A (AstA) receptors in Drosophila melanogaster, DAR-1 and DAR-2. Allatostatins are a family of neuropeptides that regulate a diverse array of physiological processes in insects, including feeding behavior, sleep, metabolism, and gut motility.[1] Their actions are mediated through G-protein coupled receptors (GPCRs). In Drosophila, four AstA peptides have been identified (Drostatin A1-A4) that act as ligands for two distinct receptors: DAR-1 (also known as AstA-R1) and DAR-2 (also known as AstA-R2).[2] Understanding the functional divergence of these two receptors is critical for elucidating the complex roles of AstA signaling and for the potential development of novel insecticides or therapeutic agents.

Ligand-Receptor Interactions: A Quantitative Comparison

It is important to note that the following data is compiled from different studies, which may introduce variability due to different experimental systems (e.g., Xenopus oocytes vs. CHO cells).

PeptideReceptorReported EC50Experimental SystemReference
AstA-3 (SRPYSFGL-NH₂)DAR-1 (AlstR)55 pMXenopus oocytes (electrophysiology)Birgül et al., 1999
AstA-1DAR-2~80 nMCHO cells (bioluminescence)Lenz et al., 2000
AstA-2DAR-2~80 nMCHO cells (bioluminescence)Lenz et al., 2000
AstA-3DAR-2~80 nMCHO cells (bioluminescence)Lenz et al., 2000
AstA-4DAR-210 nMCHO cells (bioluminescence)Lenz et al., 2000

Table 1: Comparison of EC50 values for Drosophila Allatostatin-A peptides on DAR-1 and DAR-2.

Signaling Pathway Divergence

DAR-1 and DAR-2 exhibit distinct G-protein coupling preferences, leading to the activation of different intracellular signaling cascades. This divergence in signaling is a key determinant of their distinct physiological roles.

DAR-1 (AstA-R1): The Gi/Go Pathway

Experimental evidence strongly indicates that DAR-1 couples to the Gi/o family of G-proteins.[3][4] Activation of DAR-1 by AstA peptides leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a canonical inhibitory signaling pathway. The coupling to Gi/o is further supported by the observation that DAR-1 activation can lead to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, a process mediated by the βγ subunits of Gi/o proteins.[3][4]

DAR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AstA Allatostatin-A DAR1 DAR-1 AstA->DAR1 binds Gi_alpha Gαi/o DAR1->Gi_alpha activates G_betagamma Gβγ DAR1->G_betagamma releases AC Adenylyl Cyclase Gi_alpha->AC inhibits GIRK GIRK Channel G_betagamma->GIRK activates cAMP cAMP AC->cAMP produces K_ion_out K+ GIRK->K_ion_out ATP ATP ATP->AC K_ion_in K+ K_ion_in->GIRK Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization

Figure 1: DAR-1 Signaling Pathway.

DAR-2 (AstA-R2): Dual G-protein Coupling

The signaling mechanism of DAR-2 appears to be more complex, with evidence suggesting coupling to both Gi/o and Gq/11 pathways. The activation of DAR-2 by AstA peptides has been shown to elicit both GTPγS binding, indicative of G-protein activation, and intracellular calcium mobilization.[5] The mobilization of intracellular calcium is a hallmark of Gq/11 pathway activation, which proceeds through phospholipase C (PLC) and the generation of inositol (B14025) trisphosphate (IP3). Furthermore, the signaling of both DAR-1 and DAR-2 is sensitive to pertussis toxin, which specifically ADP-ribosylates and inactivates Gi/o proteins, confirming a role for this G-protein family in the signaling of both receptors.[5]

DAR2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AstA Allatostatin-A DAR2 DAR-2 AstA->DAR2 binds Gi_alpha Gαi/o DAR2->Gi_alpha activates Gq_alpha Gαq/11 DAR2->Gq_alpha activates AC Adenylyl Cyclase Gi_alpha->AC inhibits PLC Phospholipase C Gq_alpha->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca_ion Ca²⁺ ER->Ca_ion releases Ca_ion->PKC activates

Figure 2: DAR-2 Dual Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for the key assays used to characterize the functional divergence of DAR-1 and DAR-2.

GTPγS Binding Assay

This assay measures the activation of G-proteins by a GPCR upon agonist stimulation. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Objective: To determine the potency (EC50) and efficacy (Emax) of AstA peptides in stimulating G-protein activation via DAR-1 or DAR-2.

Materials:

  • CHO or HEK293 cells stably expressing DAR-1 or DAR-2.

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Unlabeled GTPγS.

  • AstA peptides.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Harvest cells and prepare crude membranes by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membranes (typically 10-20 µg of protein per well).

    • Varying concentrations of AstA peptides. For non-specific binding control wells, add a high concentration of unlabeled GTPγS.

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of approximately 0.1 nM.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

GTP_gamma_S_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing DAR-1 or DAR-2) start->prep_membranes setup_assay Set up 96-well Plate: - Assay Buffer - Membranes - AstA Peptides (various conc.) - Unlabeled GTPγS (for NSB) prep_membranes->setup_assay add_radioligand Add [³⁵S]GTPγS setup_assay->add_radioligand incubate Incubate at 30°C for 60 min add_radioligand->incubate filter_wash Terminate by Filtration and Wash incubate->filter_wash detect Add Scintillation Fluid and Count Radioactivity filter_wash->detect analyze Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine EC50 and Emax detect->analyze end End analyze->end

Figure 3: GTPγS Binding Assay Workflow.
Calcium Mobilization Assay

This assay is used to detect the activation of Gq/11-coupled GPCRs, which leads to an increase in intracellular calcium concentration.

Objective: To determine if AstA peptides can induce calcium release via DAR-1 or DAR-2 activation.

Materials:

  • HEK293T cells.

  • Expression vectors for DAR-1 or DAR-2 and a promiscuous G-protein (e.g., Gα16).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • AstA peptides.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with the receptor expression vector and the Gα16 expression vector. Seed the transfected cells into a 96-well plate.

  • Dye Loading: The next day, wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 1 hour.

  • Assay: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

  • Ligand Addition: Inject varying concentrations of AstA peptides into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition. Plot ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.

Calcium_Mobilization_Workflow start Start transfect_cells Co-transfect HEK293T cells (DAR-1/2 and Gα16) start->transfect_cells seed_plate Seed cells into a 96-well plate transfect_cells->seed_plate dye_loading Load cells with a calcium-sensitive dye seed_plate->dye_loading measure_baseline Measure baseline fluorescence in a plate reader dye_loading->measure_baseline inject_ligand Inject AstA peptides (various concentrations) measure_baseline->inject_ligand measure_response Record fluorescence change inject_ligand->measure_response analyze Data Analysis: - Calculate ΔF - Plot Dose-Response Curve - Determine EC50 measure_response->analyze end End analyze->end

Figure 4: Calcium Mobilization Assay Workflow.

Conclusion

The two Allatostatin-A receptors in Drosophila melanogaster, DAR-1 and DAR-2, exhibit significant functional divergence. While both are activated by the same family of AstA peptides, they show differences in ligand potency and, more critically, in their downstream signaling pathways. DAR-1 exclusively signals through the inhibitory Gi/o pathway, leading to a decrease in cAMP and membrane hyperpolarization. In contrast, DAR-2 demonstrates dual coupling to both Gi/o and Gq/11 pathways, enabling it to modulate both cAMP levels and intracellular calcium concentrations. This divergence in signaling mechanisms likely underlies the distinct and pleiotropic roles of AstA neuropeptides in regulating the complex physiology and behavior of Drosophila. Further research, particularly direct comparative studies of ligand binding and G-protein activation in the same experimental system, will be invaluable for a more complete understanding of this important neuropeptide system.

References

Validating Allatostatin II as a Potential Insecticide Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel insecticide targets is paramount in the face of growing resistance to conventional agents and the increasing demand for more species-specific and environmentally benign pest control solutions. Among the promising avenues of exploration are the neuropeptide signaling systems that govern critical physiological processes in insects. This guide provides a comprehensive comparison of Allatostatin II as a potential insecticide target, evaluating its performance against established alternatives and presenting supporting experimental data.

Introduction to this compound

Allatostatins are a family of neuropeptides that play a crucial role in regulating various physiological functions in insects.[1] this compound, a member of this family, is primarily known for its role as a potent inhibitor of juvenile hormone (JH) biosynthesis.[2][3] Juvenile hormone is essential for insect development, metamorphosis, and reproduction.[1] By disrupting JH production, this compound and its mimics can interfere with these vital processes, leading to developmental abnormalities and mortality, making its receptor a compelling target for the development of novel insecticides.[2]

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells, primarily in the corpora allata, the glands responsible for JH synthesis.[1] Upon binding, the receptor initiates an intracellular signaling cascade that ultimately leads to the inhibition of one or more key enzymes in the JH biosynthetic pathway. This disruption of JH production interferes with normal development and reproduction.

Allatostatin_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST-II This compound AST-R This compound Receptor (GPCR) AST-II->AST-R Binding G-Protein G Protein AST-R->G-Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production (increase/decrease) Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation JH_Enzyme JH Biosynthetic Enzyme Kinase_Cascade->JH_Enzyme Inhibition JH_Synthesis Juvenile Hormone Synthesis Inhibition JH_Enzyme->JH_Synthesis

Caption: this compound signaling pathway leading to JH inhibition.

Experimental Validation of this compound as a Target

The validation of a novel insecticide target involves a series of rigorous experimental procedures to demonstrate its essential role in insect viability and its susceptibility to chemical intervention. The following workflow outlines the key steps in validating the this compound receptor as a viable target.

Target_Validation_Workflow Target_ID Target Identification (this compound Receptor) Receptor_Cloning Receptor Cloning & Expression Target_ID->Receptor_Cloning Binding_Assay Receptor Binding Assays (Determine Kd) Receptor_Cloning->Binding_Assay Functional_Assays In Vitro Functional Assays (JH Synthesis Inhibition, EC50) Binding_Assay->Functional_Assays In_Vivo_Assays In Vivo Assays (Feeding, Mortality, LC50) Functional_Assays->In_Vivo_Assays Lead_Opt Lead Optimization In_Vivo_Assays->Lead_Opt Specificity Specificity & Non-target Effects Lead_Opt->Specificity Candidate Insecticide Candidate Specificity->Candidate

Caption: Workflow for validating the this compound receptor as an insecticide target.

Experimental Protocols

Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kd and Ki) of compounds to the this compound receptor. As specific radiolabeled this compound is not commercially available, this protocol is based on general methodologies for insect GPCRs and would require a custom-synthesized radiolabeled ligand (e.g., [³H]-Allatostatin II or a high-affinity analog).

Materials:

  • Insect cell line (e.g., Sf9 or High Five™) expressing the cloned this compound receptor.

  • Cell membrane preparation from the expressing cell line.

  • Radiolabeled this compound analog (e.g., [³H]-AST II).

  • Unlabeled this compound and test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well filter plates and vacuum manifold.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize insect cells expressing the receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay.

  • Saturation Binding Assay (to determine Kd of the radioligand):

    • In a 96-well plate, add increasing concentrations of the radiolabeled ligand to a fixed amount of membrane preparation.

    • For non-specific binding, add a high concentration of unlabeled this compound to a parallel set of wells.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding and analyze the data using non-linear regression to determine the Kd and Bmax (receptor density).

  • Competitive Binding Assay (to determine Ki of test compounds):

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (typically at or below its Kd) and varying concentrations of the unlabeled test compound to a fixed amount of membrane preparation.

    • Include controls for total binding (no competitor) and non-specific binding.

    • Incubate, filter, and measure radioactivity as described above.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Juvenile Hormone (JH) Biosynthesis Inhibition Assay

This assay measures the ability of test compounds to inhibit the production of JH by the corpora allata (CA) in vitro.

Materials:

  • Corpora allata dissected from the target insect species.

  • Incubation medium (e.g., TC-199) supplemented with L-methionine.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Radiolabeled precursor, L-[methyl-³H]methionine.

  • Organic solvent for extraction (e.g., hexane).

  • Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system.

  • Liquid scintillation counter.

Procedure:

  • Dissect corpora allata from insects and place them in individual wells of a 96-well plate containing incubation medium.

  • Add the test compound at various concentrations to the wells. Include a solvent control.

  • Add L-[methyl-³H]methionine to each well to initiate the biosynthesis of radiolabeled JH.

  • Incubate for a defined period (e.g., 3-4 hours) at an appropriate temperature.

  • Stop the reaction and extract the newly synthesized radiolabeled JH from the medium using an organic solvent.

  • Separate the radiolabeled JH from the unreacted precursor using TLC or HPLC.

  • Quantify the amount of radiolabeled JH produced by liquid scintillation counting.

  • Calculate the percentage of inhibition of JH synthesis for each concentration of the test compound compared to the control and determine the IC50 value.

Insect Feeding and Mortality Assays

These assays assess the in vivo efficacy of test compounds when ingested by the target insect.

Materials:

  • Target insect larvae of a uniform age and size.

  • Artificial diet for the insect species.

  • Test compounds.

  • Petri dishes or multi-well plates for housing individual larvae.

Procedure:

  • Prepare an artificial diet and incorporate the test compound at various concentrations. Prepare a control diet with the solvent only.

  • Place a known amount of the treated or control diet into individual containers.

  • Introduce one larva into each container.

  • Maintain the larvae under controlled environmental conditions (temperature, humidity, photoperiod).

  • Record mortality daily for a specified period (e.g., 7-10 days).

  • At the end of the assay, other parameters such as larval weight, developmental stage, and any morphological abnormalities can also be recorded.

  • Calculate the lethal concentration (LC50) that causes 50% mortality using probit analysis.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound analogs and compare them with conventional insecticide classes. It is important to note that direct comparative studies are limited, and data is often generated under different experimental conditions.

Table 1: In Vitro Activity of Allatostatin Analogs

Compound/AnalogInsect SpeciesAssayIC50 / EC50Reference
Allatostatin-A Analog (H17)Diploptera punctataJH Biosynthesis Inhibition29.5 nM[4]
Allatostatin-A Analog (A6)Diploptera punctataJH Biosynthesis Inhibition3.79 nM[4]
Allatostatin-C Agonist (D074-0013)Thaumetopoea pityocampaTGF-α Shedding (Receptor Activation)1.421 µM[5]
Allatostatin-C Agonist (J100-0311)Thaumetopoea pityocampaTGF-α Shedding (Receptor Activation)5.662 µM[5]
Drostatin-A4 (AST-A type)Drosophila melanogasterSecond Messenger Cascade10 nM[6]
Other Drosostatins (AST-A type)Drosophila melanogasterSecond Messenger Cascade80 nM[6]

Table 2: In Vivo Insecticidal Activity of Allatostatin Analogs

Compound/AnalogInsect SpeciesAssayLC50 / LD50Reference
Non-peptide AST Analog (S1)Not SpecifiedOral LarvicidalIC50: 0.020 mg/g[7]
Non-peptide AST Analog (S3)Not SpecifiedOral LarvicidalIC50: 0.0016 mg/g[7]
Allatostatin-C Agonist (AST-C peptide)Thaumetopoea pityocampaLarval Mortality (14 days)LC50: 152 ppm[5]
Allatostatin-C Agonist (D074-0034)Thaumetopoea pityocampaLarval Mortality (14 days)LC50: 443 ppm[5]
Allatostatin-C Agonist (J100-0311)Thaumetopoea pityocampaLarval Mortality (14 days)LC50: 411 ppm[5]
Allatostatin-C Agonist (V029-3547)Thaumetopoea pityocampaLarval Mortality (14 days)LC50: 406 ppm[5]

Table 3: Comparative Toxicity of Conventional Insecticides

Insecticide ClassRepresentative CompoundTarget InsectApplicationLC50 / LD50Reference
PyrethroidLambda-cyhalothrinAedes aegypti (larvae)Water exposure (24h)LC50: 0.0018 mg/L[8]
PyrethroidCypermethrinChironomus tentansWater exposure (48h)LC50: 0.15 µg/L[9]
NeonicotinoidImidaclopridChironomus dilutus (larvae)Water exposure (96h)LC50: 1.5 µg/L[10]
NeonicotinoidThiamethoxamApis melliferaOral (48h)LD50: 5 ng/bee[11]
NeonicotinoidAcetamipridAphis gossypiiLeaf-dip (72h)100% mortality at 0.1 g/L

Comparison with Alternative Insecticide Targets

A key advantage of targeting the this compound system is its potential for high insect-selectivity. Unlike broad-spectrum neurotoxins, neuropeptide signaling pathways can exhibit significant diversity between insects and vertebrates, and even among different insect orders.

Insecticide_Target_Comparison cluster_ast This compound System cluster_pyr Pyrethroids cluster_neo Neonicotinoids AST_Target This compound Receptor (GPCR) AST_MoA Disruption of Juvenile Hormone Synthesis AST_Target->AST_MoA AST_Effect Developmental & Reproductive Disruption AST_MoA->AST_Effect PYR_Target Voltage-Gated Sodium Channels PYR_MoA Persistent Channel Activation PYR_Target->PYR_MoA PYR_Effect Nerve Hyperexcitability, Paralysis PYR_MoA->PYR_Effect NEO_Target Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) NEO_MoA Irreversible Binding to Receptors NEO_Target->NEO_MoA NEO_Effect Nerve Overstimulation, Paralysis NEO_MoA->NEO_Effect

Caption: Comparison of insecticide target sites and modes of action.

This compound System:

  • Target: G protein-coupled receptors, which are highly diverse.

  • Mode of Action: Hormonal disruption, leading to slower, but potentially more specific, effects.

  • Selectivity: High potential for insect-specific and even order-specific activity, reducing non-target effects.

  • Resistance: As a novel mode of action, there is no pre-existing resistance in target populations.

Pyrethroids:

  • Target: Voltage-gated sodium channels in the nervous system.

  • Mode of Action: Rapid neurotoxicity, leading to paralysis and death.

  • Selectivity: Broad-spectrum activity against many insect species, but also toxicity to non-target organisms like fish and beneficial insects.

  • Resistance: Widespread resistance has developed in many major pest species.

Neonicotinoids:

  • Target: Nicotinic acetylcholine receptors in the central nervous system.

  • Mode of Action: Potent neurotoxicity, leading to paralysis and death.

  • Selectivity: Generally more toxic to insects than vertebrates, but concerns about their impact on pollinators like bees are significant.

  • Resistance: Resistance to neonicotinoids is an increasing problem in several key agricultural pests.

Conclusion

The this compound signaling pathway presents a promising and largely unexploited target for the development of a new generation of insecticides. The potential for high species-selectivity and a novel mode of action that circumvents existing resistance mechanisms are significant advantages. While the development of peptide-based insecticides faces challenges related to stability and delivery, the successful identification of potent non-peptide and peptidomimetic analogs demonstrates the feasibility of this approach.[4][7] Further research focusing on the discovery of small molecule agonists or antagonists of the this compound receptor, coupled with comprehensive in vivo efficacy and non-target safety studies, is crucial to fully realize the potential of this innovative insect control strategy.

References

A Comparative Analysis of Synthetic versus Native Allatostatin II Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of synthetically produced Allatostatin II (AST II) against its native counterpart. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and application of this crucial neuropeptide.

This compound, a member of the allatostatin family of neuropeptides, plays a significant role in insect physiology, primarily as an inhibitor of juvenile hormone (JH) biosynthesis. Its potential as a lead compound for the development of novel insect growth regulators has prompted extensive research into its biological activity. A key aspect of this research involves comparing the efficacy of native this compound, isolated from biological sources, with its chemically synthesized analogues.

Quantitative Comparison of Biological Activity

The primary measure of this compound efficacy is its ability to inhibit the synthesis of juvenile hormone in the corpora allata (CA), the endocrine glands responsible for JH production. The biological activity is typically quantified by determining the concentration of the peptide required to achieve 50% inhibition of JH synthesis (IC50).

While direct side-by-side comparisons of purified native this compound and its exact synthetic counterpart are not extensively detailed in single studies, the available data from various experiments provide valuable insights. It has been demonstrated that synthetic allatostatins can elicit biological responses comparable to, and in some cases exceeding, those of native forms or their active core sequences.

PeptideConcentration% Inhibition of JH SynthesisIC50 (nM)Source
Synthetic this compound (Dip-AST II) 1 x 10⁻⁸ M> 40%Not explicitly determined in this study[1]
Synthetic Analog of AST C-terminal pentapeptide --~130[2]
Synthetic Analog I of AST C-terminal pentapeptide --90[2]
Natural Dippu-AST 1 --8[3]
Synthetic Analog K15 --1.79[3]
Synthetic Analog K24 --5.32[3]

Note: The data presented is a compilation from multiple studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Notably, studies have shown that synthetic analogs of the conserved C-terminal pentapeptide of allatostatins, which is crucial for biological activity, can exhibit potent inhibitory effects. For instance, one synthetic analog demonstrated an IC50 value of 0.09 µM, which was more active than the C-terminal pentapeptide it was designed to mimic (IC50: 0.13 µM)[2]. Furthermore, research on other synthetic allatostatin analogues has yielded compounds with IC50 values even lower than that of the natural Dippu-AST 1, indicating a higher potency in inhibiting JH biosynthesis[3].

Crucially, the structural integrity of synthetic peptides is a key determinant of their efficacy. High-performance liquid chromatography (HPLC) analysis has shown that the elution time of synthetic allatostatins can be identical to that of the native material, suggesting a high degree of structural similarity[4].

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

In Vitro Juvenile Hormone Biosynthesis Inhibition Assay (Radiochemical Assay)

This assay measures the rate of JH synthesis by the corpora allata in the presence and absence of allatostatins.

Materials:

  • Adult female cockroaches (e.g., Diploptera punctata)

  • Dissection buffer (e.g., TC-199 medium)

  • Incubation medium (TC-199) containing L-[methyl-³H]methionine

  • Native and/or synthetic this compound

  • Isooctane (B107328) (or other suitable organic solvent)

  • Silica (B1680970) gel thin-layer chromatography (TLC) plates

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Dissection: Dissect the corpora allata (CA) from adult female cockroaches under sterile conditions in dissection buffer.

  • Pre-incubation: Transfer the individual pairs of CA to a 25 µl drop of incubation medium and pre-incubate for a set period (e.g., 3 hours) to establish a baseline JH synthesis rate.

  • Treatment Incubation: Transfer the CA to a fresh 25 µl drop of incubation medium containing the desired concentration of either native or synthetic this compound. For control experiments, use medium without any allatostatin. Incubate for the same duration as the pre-incubation.

  • Extraction: After incubation, add 250 µl of isooctane to each incubation drop to extract the newly synthesized radiolabeled JH.

  • Chromatography: Spot the isooctane extract onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Quantification: Scrape the silica from the area of the TLC plate corresponding to the JH standard into a scintillation vial. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Calculation: The rate of JH synthesis is calculated based on the amount of radiolabel incorporated into JH per hour per pair of CA. The percentage inhibition is determined by comparing the synthesis rates in the presence and absence of allatostatin.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis dissection Dissect Corpora Allata (CA) from Cockroach pre_incubation Pre-incubate CA in Radiolabeled Medium dissection->pre_incubation control Incubate in Control Medium pre_incubation->control synthetic Incubate with Synthetic AST II pre_incubation->synthetic native Incubate with Native AST II pre_incubation->native extraction Extract Juvenile Hormone with Isooctane control->extraction synthetic->extraction native->extraction tlc Separate by TLC extraction->tlc quantification Quantify Radioactivity (Scintillation Counting) tlc->quantification comparison Compare Inhibition quantification->comparison

Workflow for the in vitro Juvenile Hormone Biosynthesis Inhibition Assay.

This compound Signaling Pathway

Allatostatins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as the cells of the corpora allata[5][6]. The binding of this compound to its receptor initiates an intracellular signaling cascade that ultimately leads to the inhibition of juvenile hormone synthesis. While the precise downstream signaling pathway for this compound is still under investigation, the general mechanism for allatostatin-A type peptides is understood to involve the modulation of intracellular second messengers.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AST This compound Receptor Allatostatin Receptor (GPCR) AST->Receptor Binding G_protein G-protein Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Altered Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation JH_Synthesis Inhibition of Juvenile Hormone Synthesis Kinase_Cascade->JH_Synthesis Phosphorylation Events

Generalized signaling pathway of this compound.

Conclusion

The available evidence strongly suggests that synthetic this compound and its analogues are highly effective in mimicking the biological activity of the native peptide. The ability to produce structurally identical and, in some cases, more potent synthetic versions offers significant advantages for research and the development of insect control agents. Synthetic peptides provide a consistent and readily available source of material, overcoming the limitations and variability associated with isolating native peptides. Further research focusing on direct comparative studies and elucidation of the detailed signaling pathways will continue to advance our understanding and application of these important neuropeptides.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Allatostatin C Interactions with Other Neuropeptide Systems

Allatostatin C (AstC), the insect ortholog of vertebrate somatostatin (B550006), is an inhibitory neuropeptide that plays a crucial role in a wide array of physiological processes.[1][2] Initially identified for its role in inhibiting Juvenile Hormone (JH) synthesis, its pleiotropic functions are now known to extend to the regulation of metabolism, reproduction, circadian rhythms, and immune responses through complex interactions with other neuropeptide systems.[2][3][4] This guide provides a comparative analysis of AstC's interactions with key neuropeptide and hormonal systems, supported by experimental data and detailed methodologies.

Interaction with Insulin (B600854)/Insulin-Like Signaling (IIS)

The interaction between AstC and the Insulin/Insulin-like Signaling (IIS) pathway is a cornerstone of its regulatory function, particularly in linking circadian rhythms and reproduction.

Central Regulation of Reproduction

In Drosophila melanogaster, a specific subset of circadian pacemaker neurons, the posterior Dorsal Neuron 1 (DN1p) group, produces AstC.[1][5] These AstC-producing neurons (AstC-DN1p) directly inhibit the brain's Insulin-Producing Cells (IPCs), which are responsible for secreting Drosophila insulin-like peptides (Dilps).[1] This inhibition has a cascading effect, as IIS is essential for promoting germline stem cell division, oocyte development, and the synthesis of both the steroid hormone ecdysone (B1671078) and juvenile hormone (JH).[1]

Experimental evidence demonstrates that activation of AstC-DN1p neurons suppresses oogenesis by acting on the IPCs.[1][2] This pathway generates a circadian rhythm in egg production (oogenesis). As AstC-DN1p activity peaks at dawn, it represses IPC activity and thus suppresses the initiation of vitellogenesis.[1] Conversely, as its activity wanes in the afternoon, IPCs are derepressed, promoting egg development.[1] This functional conservation with the vertebrate somatostatin system, which indirectly inhibits gonadotropin secretion, suggests an ancient evolutionary origin for the neural pathways linking biological clocks and reproduction.[1][2]

Gut-Brain Axis and Metabolic Homeostasis

Separate from the central clock neurons, enteroendocrine cells (EECs) in the Drosophila gut also secrete AstC in response to nutrient stress.[6][7] However, this gut-derived AstC does not appear to strongly influence the secretion of insulin-like peptides from the IPCs during nutritional restriction.[6][8] Instead, its primary role in this context is to modulate the secretion of Adipokinetic Hormone (AKH).

Quantitative Data: AstC Interaction with IIS
InteractionSpeciesEffect of AstC Pathway ActivationMeasured OutcomeReference
Central (AstC-DN1p → IPCs)D. melanogasterInhibitorySuppression of oogenesis and vitellogenesis[1]
Central (AstC-DN1p → IPCs)D. melanogasterInhibitoryReduction in Juvenile Hormone levels[1]
Gut (EECs) → IPCsD. melanogasterNo significant effectNo change in DILP-2 or -3 levels during starvation[6]

Signaling Pathway Diagram

astc_iis_pathway cluster_clock Circadian Clock Neurons (Brain) cluster_ipc Insulin-Producing Cells (Brain) cluster_downstream Downstream Processes AstC_DN1p AstC-DN1p Neurons IPCs IPCs AstC_DN1p->IPCs AstC Release AstCR1_R2 AstC Receptors (star1/AstC-R1, AstC-R2) JH Juvenile Hormone (JH) Synthesis AstCR1_R2->JH Inhibition of IIS Oogenesis Oogenesis & Vitellogenesis AstCR1_R2->Oogenesis Inhibition of IIS

Caption: AstC-mediated inhibition of insulin signaling in reproduction.

Interaction with Adipokinetic Hormone (AKH)

The interplay between gut-derived AstC and Adipokinetic Hormone (AKH), the insect equivalent of glucagon, highlights a critical gut-brain axis for maintaining metabolic homeostasis.

Under nutrient stress, such as fasting, AstC is secreted by enteroendocrine cells in the gut.[7] This hormonal signal travels to the corpora cardiaca, the gland containing AKH-producing cells (APCs).[6][8] AstC then acts via its receptor, AstC-R2, on these cells to induce the secretion of AKH.[6][7] AKH, in turn, mobilizes stored energy by breaking down lipids and glycogen (B147801).[6]

Loss of either gut-derived AstC or its receptor in the APCs significantly impairs lipid and sugar mobilization during fasting, leading to hypoglycemia and reduced survival.[6][7] This demonstrates that the AstC/AKH pathway is a nutrient-responsive endocrine mechanism essential for managing energy balance under stress.

Quantitative Data: AstC Interaction with AKH
InteractionSpeciesEffect of AstC Pathway KnockdownMeasured OutcomeReference
Gut (EECs) → APCsD. melanogasterImpaired mobilizationReduced consumption of TAGs and glycogen during starvation[8]
Gut (EECs) → APCsD. melanogasterImpaired mobilizationHypoglycemia and reduced starvation survival[6][7]

Signaling Pathway Diagram

astc_akh_pathway cluster_gut Gut cluster_brain Corpora Cardiaca (Brain) cluster_fatbody Fat Body Nutrient_Stress Nutrient Stress (Fasting) EECs Enteroendocrine Cells (EECs) Nutrient_Stress->EECs Sensed via TOR pathway APCs AKH-Producing Cells (APCs) EECs->APCs AstC Secretion (Hormonal) AstCR2 AstC Receptor 2 Energy_Mobilization Lipid & Glycogen Mobilization AstCR2->Energy_Mobilization AKH Secretion

Caption: Gut-derived AstC regulation of AKH for energy mobilization.

Interaction with Juvenile Hormone (JH)

Allatostatin C was first named for its function as an inhibitor of Juvenile Hormone (JH) biosynthesis in the corpora allata (CA).[1][9] This function, however, is not universally conserved across all insects.[2]

In species like the hawkmoth Manduca sexta and the mosquito Aedes aegypti, AstC directly inhibits JH synthesis in isolated corpora allata.[1][9] In contrast, it is less effective or inactive in other species, including D. melanogaster.[2] In flies, the regulation of JH by AstC is often indirect. For example, the inhibition of IPCs by AstC from clock neurons leads to a downstream reduction in JH levels, as IIS is a known promoter of JH biosynthesis.[1]

Studies in the Chinese white pine beetle, Dendroctonus armandi, showed that RNAi knockdown of the AstC gene led to a significant increase in the mRNA levels of JHAMT, a key enzyme in the JH biosynthetic pathway, confirming AstC's role as an allatostatin in this species.[3]

Quantitative Data: AstC Interaction with JH
InteractionSpeciesEffect of AstCMeasured OutcomeReference
Direct InhibitionManduca sextaInhibitoryInhibition of JH biosynthesis in isolated CA[1]
Direct InhibitionDendroctonus armandiInhibitoryKnockdown of AstC increases JHAMT mRNA levels[3]
Indirect InhibitionD. melanogasterInhibitoryActivation of AstC-DN1p neurons reduces JH-dependent oogenesis[1][5]

Interaction with Other Neuropeptides and Systems

AstC interacts with a variety of other signaling molecules, modulating processes from muscle contraction to immunity.

  • Allatotropin (B570788) (AT): In the kissing bug Rhodnius prolixus, AstC demonstrates an antagonistic relationship with Allatotropin. While AT and serotonin (B10506) act synergistically to increase the contraction rate of the aorta to facilitate post-meal diuresis, the application of AstC counteracts this effect.[10] This points to a key role for AstC as a myoregulatory peptide.[10][11]

  • Diuretic Hormone 31 (Dh31): In Drosophila, AstC is co-expressed with Dh31 in the AstC-DN1p clock neurons.[1] While their direct functional interaction in this context is still being elucidated, both peptides are known to be involved in circadian intercellular signaling.[12]

  • Immune Deficiency (IMD) Pathway: AstC plays a significant role in neuro-immune crosstalk. Upon bacterial infection, AstC can be released from nociceptive (pain-sensing) neurons.[4][13] This released AstC then acts on its receptor, AstC-R2, on fat body cells to dampen the IMD immune signaling pathway.[4] This negative feedback loop may serve to prevent an overactive immune response and limit potential immunopathology.[2][4]

Experimental Protocols and Workflows

RNAi-Mediated Knockdown of Allatostatin C

This protocol is a generalized workflow based on methods used to study AstC function in D. armandi and D. melanogaster.[2][3]

Objective: To assess the function of AstC by silencing its gene expression and observing the resulting phenotype (e.g., changes in JHAMT expression, oogenesis, or behavior).

Methodology:

  • dsRNA Preparation:

    • Amplify a ~400-600 bp region of the target AstC gene using PCR with T7 promoter-appended primers.

    • Use the PCR product as a template for in vitro transcription using a T7 RiboMAX™ Express RNAi System to synthesize double-stranded RNA (dsRNA).

    • Purify and quantify the dsRNA, then dilute to a working concentration (e.g., 1-5 µg/µL) in nuclease-free water or injection buffer. A dsRNA for Green Fluorescent Protein (GFP) is typically used as a control.

  • Microinjection:

    • Anesthetize insects (e.g., larvae, pupae, or adults) by chilling on ice.

    • Using a microinjector, inject a small volume (e.g., 50-200 nL) of the dsRNA solution into the insect's hemocoel, typically between abdominal segments.

    • Transfer injected insects to a fresh diet and maintain them under standard rearing conditions.

  • Phenotypic Analysis:

    • After a suitable incubation period (e.g., 24-72 hours), collect tissues or whole insects for analysis.

    • Gene Expression Analysis: Extract total RNA, synthesize cDNA, and perform quantitative Real-Time PCR (qRT-PCR) to measure the transcript levels of AstC (to confirm knockdown) and target genes (e.g., JHAMT, dilp2).

    • Behavioral/Physiological Assays: Conduct assays relevant to the expected function, such as measuring egg production rates, starvation resistance, or muscle contractility.[5]

Experimental Workflow Diagram

rnai_workflow cluster_prep dsRNA Preparation cluster_exp Experiment cluster_analysis Analysis PCR 1. PCR Amplification (AstC gene fragment) Transcription 2. In Vitro Transcription PCR->Transcription Purification 3. dsRNA Purification & Quantification Transcription->Purification Injection 4. Microinjection (Insect Hemocoel) Purification->Injection Incubation 5. Incubation (24-72h) Injection->Incubation qPCR 6a. qRT-PCR Analysis (Gene Expression) Incubation->qPCR Assay 6b. Phenotypic Assay (e.g., Oogenesis) Incubation->Assay

Caption: Workflow for RNA interference (RNAi) to study AstC function.
Immunohistochemistry for Co-localization Studies

This protocol is a generalized method for visualizing the distribution of AstC and determining if it is co-localized with other neuropeptides.[1][14]

Objective: To identify the specific neurons that produce AstC and to see if these same neurons also produce other neuropeptides (e.g., Dh31).

Methodology:

  • Tissue Dissection and Fixation:

    • Dissect the tissue of interest (e.g., insect brain, ventral nerve cord) in a cold phosphate-buffered saline (PBS) solution.

    • Fix the tissue in 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.

    • Wash the tissue thoroughly with PBS containing 0.3% Triton X-100 (PBST) to permeabilize membranes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the tissue in a blocking solution (e.g., 5% Normal Goat Serum in PBST) for 1-2 hours.

    • Incubate the tissue with primary antibodies diluted in blocking solution overnight at 4°C. Use a combination of antibodies raised in different species (e.g., rabbit anti-AstC and mouse anti-Dh31).

  • Secondary Antibody Incubation and Imaging:

    • Wash the tissue extensively in PBST.

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 568) for 2 hours at room temperature in the dark.

    • Wash again in PBST, then PBS, and mount the tissue on a slide in an anti-fade mounting medium.

    • Image the sample using a confocal microscope, capturing separate images for each fluorescent channel to assess signal overlap (co-localization).

References

Assessing Off-Target Effects of Allatostatin II Administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allatostatin II, a member of the Allatostatin A (AstA) family of neuropeptides, is a key regulator of insect physiology, primarily known for its role in inhibiting juvenile hormone synthesis and modulating feeding behavior. Its receptors, particularly in model organisms like Drosophila melanogaster, show homology to vertebrate galanin and somatostatin (B550006) receptors, raising important questions about potential off-target effects in experimental systems. This guide provides a comparative overview of this compound's on-target and potential off-target interactions, supported by experimental data and detailed methodologies to aid in the comprehensive assessment of its specificity.

On-Target vs. Potential Off-Target Receptor Activation

Allatostatin A peptides, including this compound, exert their effects through specific G-protein coupled receptors (GPCRs). In Drosophila, two such receptors have been identified: DAR-1 and DAR-2. The primary concern for off-target effects stems from the structural similarity of these insect receptors to vertebrate galanin (GALR) and somatostatin (SSTR) receptors.

PeptideReceptorOrganismReceptor FamilyReported EC50/IC50Signaling Pathway
Allatostatin A Peptides DAR-1 DrosophilaInsect AstA~8 x 10⁻⁸ M[1]Gαi/o (cAMP inhibition), Gαq/11 (Ca²⁺ mobilization)[2]
DAR-2 DrosophilaInsect AstA~1 x 10⁻⁸ M to 8 x 10⁻⁸ M[1]Gαq/11 (Ca²⁺ mobilization)[2]
Galanin GALR1 VertebrateGalaninNanomolar rangeGαi/o (cAMP inhibition)
GALR2 VertebrateGalaninNanomolar rangeGαq/11 (IP₃/Ca²⁺ mobilization)
GALR3 VertebrateGalaninNanomolar rangeGαi/o (cAMP inhibition)
Somatostatin SSTR1-5 VertebrateSomatostatinNanomolar rangePrimarily Gαi/o (cAMP inhibition), K⁺ channel activation, Ca²⁺ channel inhibition

Note: Direct comparative binding affinity data for this compound on vertebrate receptors is limited. The potential for off-target effects is inferred from receptor homology.

Signaling Pathway Diagrams

The signaling pathways for Allatostatin A and its potential off-target vertebrate receptors share common downstream effectors, highlighting the mechanisms through which off-target activation could elicit physiological responses.

Allatostatin_A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ASTA Allatostatin A DAR1 DAR-1 ASTA->DAR1 DAR2 DAR-2 ASTA->DAR2 G_i Gαi/o DAR1->G_i G_q Gαq/11 DAR1->G_q DAR2->G_q AC Adenylyl Cyclase G_i->AC PLC Phospholipase C G_q->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Response_i Cellular Response (Inhibition) PKA->Response_i Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Response_q Cellular Response (Activation) Ca2->Response_q PKC->Response_q

Allatostatin A Signaling Pathways

Vertebrate_Off_Target_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Galanin / Somatostatin GALR GALR1/3 / SSTRs Ligand->GALR GALR2 GALR2 Ligand->GALR2 G_i Gαi/o GALR->G_i G_q Gαq/11 GALR2->G_q AC Adenylyl Cyclase G_i->AC PLC Phospholipase C G_q->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Response_i Cellular Response (Inhibition) PKA->Response_i Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Response_q Cellular Response (Activation) Ca2->Response_q PKC->Response_q

Potential Vertebrate Off-Target Signaling

Experimental Protocols for Assessing Off-Target Effects

A multi-faceted approach is recommended to rigorously evaluate the potential off-target effects of this compound administration. This involves a combination of in vitro binding and functional assays, followed by in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Validation Binding Radioligand Binding Assay cAMP cAMP Assay Binding->cAMP Calcium Calcium Flux Assay Binding->Calcium NonTarget Administration to Non-Target Organisms cAMP->NonTarget Calcium->NonTarget Phenotype Phenotypic Analysis NonTarget->Phenotype Conclusion Conclusion: Quantify off-target activity and specificity Phenotype->Conclusion Start Hypothesis: This compound has potential off-target effects Start->Binding

Workflow for Off-Target Assessment
Radioligand Binding Assay

This assay directly measures the binding affinity of this compound to its intended receptors and potential off-target receptors.

  • Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for DAR-1, DAR-2, and a panel of vertebrate GALR and SSTR subtypes.

  • Methodology:

    • Receptor Preparation: Utilize cell lines (e.g., CHO, HEK293) stably expressing the receptor of interest (DAR-1, DAR-2, GALR1, GALR2, GALR3, SSTR1-5). Prepare cell membrane fractions.

    • Radioligand: Use a radiolabeled ligand known to bind with high affinity to the receptor being tested (e.g., ¹²⁵I-labeled Allatostatin A for DARs, ¹²⁵I-labeled galanin for GALRs, ¹²⁵I-labeled somatostatin analog for SSTRs).

    • Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filter-bound membranes using a gamma counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP and Calcium Mobilization

These assays determine the functional consequence of this compound binding to on-target and potential off-target receptors by measuring second messenger levels.

  • Objective: To measure the potency (EC50) of this compound in activating or inhibiting the signaling pathways of DAR, GALR, and SSTR subtypes.

  • cAMP Assay (for Gαi/o-coupled receptors):

    • Cell Culture: Plate cells expressing the receptor of interest in a suitable microplate.

    • Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin (B1673556) (to elevate basal cAMP levels) in the presence of varying concentrations of this compound.

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Data Analysis: Plot the cAMP concentration against the this compound concentration and fit to a dose-response curve to determine the EC50.

  • Calcium Flux Assay (for Gαq/11-coupled receptors): [3][4][5][6][7]

    • Cell Loading: Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Stimulation: Add varying concentrations of this compound to the cells.

    • Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[5]

    • Data Analysis: Plot the peak fluorescence response against the this compound concentration and fit to a dose-response curve to determine the EC50.

In Vivo Studies in Non-Target Organisms
  • Objective: To assess the physiological effects of this compound administration in a relevant vertebrate model.

  • Methodology:

    • Model Selection: Choose a suitable vertebrate model (e.g., zebrafish, mouse) based on the research question.

    • Administration: Administer this compound via an appropriate route (e.g., injection, osmotic pump). Include vehicle-treated control groups.

    • Phenotypic Analysis: Monitor for physiological and behavioral changes relevant to galanin and somatostatin signaling, such as effects on feeding, growth, hormone levels, and neurological activity.

    • Molecular Analysis: At the end of the study, collect tissues to analyze changes in gene expression or protein levels in relevant signaling pathways.

By employing this comprehensive suite of in vitro and in vivo experimental approaches, researchers can thoroughly assess the specificity of this compound and mitigate the risk of misinterpreting experimental results due to unforeseen off-target effects.

References

Safety Operating Guide

Proper Disposal Procedures for Allatostatin II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory materials, including peptides like Allatostatin II, are critical for ensuring a safe and compliant research environment. While this compound is not classified as a hazardous substance, adherence to standard laboratory waste management protocols is essential to maintain safety and environmental responsibility.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, a thorough risk assessment should be conducted. Although this compound is not considered acutely hazardous, it should be handled with care, assuming it to be a potentially bioactive chemical.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.

All handling should occur in a well-ventilated area to minimize the risk of inhalation of the lyophilized powder.

This compound Safety Data Summary

The following table summarizes the known hazard information for this compound. It is important to note that for many specific toxicological and ecological properties, data is not available, which underscores the need for cautious handling.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity No data availableNo evidence available indicating acute toxicity.
Skin Corrosion/Irritation No data availableNot classified as a skin irritant.
Serious Eye Damage/Irritation No data availableNot classified as an eye irritant.
Environmental Hazards Not classifiedContains no substances known to be hazardous to the environment.[1]
Transport Hazard Not classifiedConsidered non-hazardous for transport.[1]

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (lyophilized powder, liquid solution, or contaminated materials) and the specific guidelines of your institution. Never dispose of peptides directly down the drain or in the regular trash.[2]

Disposal of Solid this compound Waste (Lyophilized Powder)
  • Containment: Ensure the original vial containing the lyophilized powder is securely sealed.

  • Segregation: Place the sealed vial into a designated container for non-hazardous chemical waste. This container should be clearly labeled.

  • Institutional Protocols: Follow your institution's Environmental Health & Safety (EH&S) guidelines for the collection and disposal of chemical waste.

Disposal of Liquid this compound Waste (Solutions)
  • Collection: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.

  • Segregation: Do not mix with other chemical waste streams unless permitted by your institution's protocols.

  • Disposal: The collected liquid waste should be disposed of through your institution's hazardous or chemical waste management service.

Disposal of Contaminated Labware and PPE
  • Segregation: All items that have come into contact with this compound, such as pipette tips, gloves, empty vials, and bench paper, should be considered chemical waste.[2]

  • Collection: Place all contaminated solid waste into a designated, leak-proof container or bag labeled for chemical waste.

  • Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's certified hazardous waste management service.

Experimental Protocol: Chemical Inactivation of Peptide Waste

For institutions that require an inactivation step for peptide waste before disposal, a general protocol for chemical hydrolysis can be followed. This procedure should be performed in a chemical fume hood.

Materials:

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • Appropriate neutralization agent (e.g., sodium bicarbonate for acid, a weak acid for base)

  • pH indicator strips or a pH meter

  • Designated chemical waste container

Procedure:

  • Preparation: In a designated chemical fume hood, prepare the inactivation solution (1 M HCl or 1 M NaOH).

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.

  • Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.

  • Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0. For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid. Continuously monitor the pH during neutralization.

  • Final Disposal: Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container for disposal through your institution's EH&S department.

This compound Disposal Workflow

Allatostatin_II_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_treatment Optional Treatment (Institutional Policy Dependent) cluster_disposal Final Disposal A Solid this compound (Lyophilized Powder) D Seal original vial A->D B Liquid this compound (Solutions) E Collect in labeled, leak-proof container B->E C Contaminated Materials (PPE, Labware) F Collect in designated chemical waste bin/bag C->F I Dispose via Institutional EH&S Chemical Waste Program D->I G Chemical Inactivation (Hydrolysis with Acid/Base) E->G If required E->I If inactivation not required F->I H Neutralization G->H H->E Collect neutralized waste

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Allatostatin II

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Allatostatin II. The following procedures are based on established best practices for handling peptide compounds in a laboratory setting to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound from Elabscience indicates no applicable hazards according to GHS, it is prudent to treat all synthetic peptides as potentially hazardous substances.[1] The primary risks associated with handling lyophilized peptides include inhalation of the powder and dermal or eye contact.[2] A thorough risk assessment should be conducted before beginning any experimental protocol involving this compound.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is essential to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[3]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[3]
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[3]
Respiratory Protection Respirator / Dust MaskRecommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][3]

Step-by-Step Handling and Operational Plan

Adherence to the following procedural steps is critical for the safe and effective handling of this compound, from receipt to disposal.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage of Lyophilized Powder: this compound is supplied as a lyophilized powder.[4] For short-term storage, it may be kept at 4°C.[4] For long-term stability (up to 12 months), store the vial at -20°C.[4]

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.

3.2. Preparation and Use (Reconstitution)

  • Work Area Preparation: Before handling, disinfect the designated work area (e.g., a laboratory bench or chemical fume hood) to prevent contamination.[5]

  • Avoid Inhalation: When handling the lyophilized powder, especially during weighing and reconstitution, work in a well-ventilated area and wear respiratory protection to avoid inhaling fine particles.[1]

  • Reconstitution: To ensure maximum recovery of the product, centrifuge the original vial briefly before removing the cap.[4] Reconstitute the peptide to the desired concentration using an appropriate sterile buffer or solvent.[4] Not all peptides are readily soluble in water; depending on the amino acid composition, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization before further dilution in aqueous solutions.[5]

  • Storage of Reconstituted Peptide: Once reconstituted, store the solution at -20°C.[4] It is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Clearly label each aliquot with the peptide name, concentration, and date of preparation.[3]

3.3. Spill Management

In the event of a spill, follow these procedures:

  • Minor Spill: For small spills of either the powder or a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).[2] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[2] Clean the spill area thoroughly.

  • Major Spill: In the case of a larger spill, evacuate the area and prevent entry. If the substance is in powdered form, avoid creating dust clouds. Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup and disposal.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential for laboratory safety and environmental protection. Treat all peptide waste as chemical waste.[5]

  • Solid Waste:

    • Collect all disposable materials that have come into direct contact with this compound, such as gloves, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.[2][3]

    • This container should be leak-proof and kept sealed when not in use.[3]

  • Liquid Waste:

    • Collect all unused or waste solutions containing this compound in a separate, sealed, and clearly labeled container designated for liquid chemical waste.[3]

    • Never pour peptide solutions down the sink. [5]

  • Decontamination and Final Disposal:

    • Empty vials and containers should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste.[6]

    • All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[2][7]

Experimental Protocols

The following is a general protocol for the chemical inactivation of peptide waste, which should be performed in a chemical fume hood.

5.1. Chemical Inactivation of Liquid Peptide Waste

  • Prepare Inactivation Solution: Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl).

  • Inactivation: Slowly add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution to ensure complete hydrolysis.

  • Reaction Time: Gently stir the mixture and allow it to stand for at least 24 hours at room temperature to ensure complete degradation of the peptide.

  • Neutralization: After the inactivation period, check the pH of the solution.

    • If the solution is acidic (from HCl treatment), slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.

    • If the solution is basic (from NaOH treatment), slowly add a weak acid to achieve the same pH range.

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for final disposal through your institution's EHS department.

Visual Workflow for Handling this compound

Allatostatin_II_Workflow start Start: Receive This compound receive receive end_node End: Final Disposal of All Waste store Storage (Lyophilized at -20°C) receive->store Inspect Container prepare Preparation store->prepare Retrieve from Storage use Use in Experiment prepare->use Weigh & Reconstitute (in ventilated area) waste_generation Waste Generation use->waste_generation Experimentation solid_waste Collect in Labeled Solid Waste Container waste_generation->solid_waste Solid Waste (Gloves, Vials, etc.) liquid_waste Collect in Labeled Liquid Waste Container waste_generation->liquid_waste Liquid Waste (Solutions) disposal_pickup Arrange for Pickup by Institutional EHS solid_waste->disposal_pickup liquid_waste->disposal_pickup disposal_pickup->end_node

Caption: General workflow for the safe handling and disposal of this compound.

This comprehensive guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet provided by the supplier.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.